molecular formula C9H5BrClN B148882 4-Bromo-7-chloroquinoline CAS No. 98519-65-4

4-Bromo-7-chloroquinoline

Katalognummer: B148882
CAS-Nummer: 98519-65-4
Molekulargewicht: 242.5 g/mol
InChI-Schlüssel: IVPHNMMNLBTDRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-7-chloroquinoline is a useful research compound. Its molecular formula is C9H5BrClN and its molecular weight is 242.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-bromo-7-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPHNMMNLBTDRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450541
Record name 4-Bromo-7-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98519-65-4
Record name 4-Bromo-7-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 98519-65-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Bromo-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-7-chloroquinoline, a key heterocyclic intermediate in medicinal chemistry. We will delve into its chemical properties, spectroscopic profile, synthesis, and reactivity, with a particular focus on its strategic application in the development of targeted therapeutics. This document is intended to be a practical resource for researchers engaged in drug discovery and process development.

Molecular Structure and Physicochemical Properties

This compound is a di-halogenated quinoline derivative with the chemical formula C₉H₅BrClN.[1] Its structure is characterized by a quinoline core substituted with a bromine atom at the 4-position and a chlorine atom at the 7-position. This substitution pattern imparts distinct chemical reactivity at these two positions, a feature that is extensively exploited in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 98519-65-4[1]
Molecular Formula C₉H₅BrClN[1]
Molecular Weight 242.50 g/mol [1]
Appearance Yellow solid[2]
Melting Point 114-115 °C
Boiling Point Not available[1]
Solubility Soluble in organic solvents such as ether.[2]

Spectroscopic Characterization

A thorough understanding of the spectroscopic properties of this compound is essential for reaction monitoring and quality control.

¹H NMR Spectroscopy

The proton NMR spectrum provides key information about the aromatic protons on the quinoline ring. The following data was obtained on a 400 MHz instrument in CDCl₃.[2]

Table 2: ¹H NMR (400 MHz, CDCl₃) Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.70d4.6H-2
8.17d8.8H-5
8.14d2.0H-8
7.73d4.6H-3
7.63dd9.0, 2.0H-6
  • Interpretation: The downfield shift of H-2 and H-8 is characteristic of protons in close proximity to the nitrogen atom and the halogen substituents, respectively. The coupling constants are consistent with ortho and meta relationships between the protons on the quinoline ring.

¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the aromatic C-H and C=C stretching vibrations. The C-Cl and C-Br stretching vibrations typically appear in the fingerprint region (below 1000 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration Type
3100-3000Aromatic C-H stretch
1600-1450Aromatic C=C and C=N ring stretch
850-550C-Cl stretch
690-515C-Br stretch
Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight of this compound. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺).

  • Expected Molecular Ion Peak: For C₉H₅⁷⁹Br³⁵ClN, the calculated monoisotopic mass is approximately 240.93 g/mol . Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and its fragments. The liquid chromatography-mass spectrometry (LCMS, ESI) has shown a molecular ion peak at m/z of 241.9, which is consistent with the calculated value.[2]

Synthesis of this compound

This compound can be synthesized from the readily available starting material, 4,7-dichloroquinoline. The following protocol is a reliable method for its preparation.[2]

Reaction Scheme

Synthesis of this compound TMS-Br Trimethylsilyl bromide (TMS-Br) Propionitrile Propionitrile (solvent)

Caption: Synthesis of this compound from 4,7-dichloroquinoline.

Detailed Experimental Protocol
  • To a 20 mL microwave tube, add 4,7-dichloroquinoline (0.3315 g, 1.674 mmol) and propionitrile (3 mL).[2]

  • Slowly add trimethylsilyl bromide (TMS-Br, 0.434 mL, 3.35 mmol) to the mixture at room temperature. The formation of a precipitate may be observed.[2]

  • Seal the reaction tube and place it in a preheated oil bath at 100 °C for 12 hours.[2]

  • After the reaction is complete, cool the system to room temperature.[2]

  • Slowly pour the crude reaction mixture into a pre-cooled 1 N sodium hydroxide solution (3 mL).

  • Rinse the reaction tube with a small amount of water and add it to the quench mixture.

  • Extract the aqueous layer with ether (3 x 5 mL).[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a yellow solid (300 mg, 1.126 mmol, 67% yield).[2]

Chemical Reactivity and Synthetic Applications

The differential reactivity of the bromine at the C-4 position and the chlorine at the C-7 position is the cornerstone of this compound's utility as a synthetic intermediate. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions, while the C-Cl bond is more susceptible to nucleophilic aromatic substitution. This allows for selective functionalization of the quinoline core.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position serves as an excellent handle for introducing a wide variety of substituents via well-established cross-coupling reactions.

This reaction is used to form carbon-carbon bonds by coupling with boronic acids or their esters. It is a powerful tool for the synthesis of biaryl and substituted quinoline derivatives.

Suzuki_Coupling boronic_acid R-B(OH)₂ product product boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product Buchwald_Hartwig_Amination amine R¹R²NH product product amine->product catalyst Pd Catalyst (e.g., Pd₂(dba)₃) catalyst->product ligand Ligand (e.g., BINAP) ligand->product base Base (e.g., NaOt-Bu) base->product

Caption: General scheme for Buchwald-Hartwig amination of this compound.

Nucleophilic Aromatic Substitution

The chlorine atom at the 7-position can be displaced by various nucleophiles, although this typically requires more forcing conditions compared to the reactivity of the C-4 halogen in many quinoline systems. This reaction pathway allows for the introduction of alkoxy, amino, and other functional groups at this position.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a variety of pharmacologically active compounds, particularly in the areas of oncology and infectious diseases. [2]

Kinase Inhibitors in Oncology

The quinoline scaffold is a common feature in many kinase inhibitors. This compound serves as a key starting material for the synthesis of compounds targeting various kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). While specific syntheses of drugs like Lapatinib and Neratinib from this compound are not explicitly detailed in the searched literature, the general synthetic strategies involving Suzuki and Buchwald-Hartwig reactions on the quinoline core are central to the preparation of such molecules.

Antimalarial Agents

The 7-chloroquinoline moiety is a well-known pharmacophore in a number of antimalarial drugs. This compound provides a versatile platform for the development of new antimalarial agents with improved efficacy against drug-resistant strains of Plasmodium falciparum. The bromine at the 4-position allows for the introduction of diverse side chains, which can modulate the compound's activity and pharmacokinetic properties.

Safety and Handling

This compound is classified as a toxic and corrosive substance and must be handled with appropriate safety precautions.

  • Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage). * Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). * Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a strategically important building block for the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its differential reactivity at the C-4 and C-7 positions allows for a high degree of synthetic flexibility, enabling the creation of diverse chemical libraries for drug discovery. A thorough understanding of its chemical properties, spectroscopic characteristics, and reactivity is crucial for its effective utilization in the development of novel pharmaceuticals.

References

  • New Journal of Chemistry.
  • RSC Advances.
  • Google Patents.
  • RSC Publishing.
  • ChemRxiv.
  • ResearchGate.
  • Google Patents. WO2010061400A1 - A novel process for the preparation of lapatinib and its pharmaceutically acceptable salts.
  • Google Patents.
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
  • Google Patents.
  • Organic Chemistry Portal.
  • ChemSynthesis. This compound. [Link]
  • ResearchGate. FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2 R ,3 S... [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
  • ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]
  • MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • PubChem. 7-Bromo-4-chloro-1-methoxyisoquinoline. [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
  • YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]
  • gsrs. 7-BROMO-4-CHLOROQUINOLINE. [Link]
  • Oregon State University. 13C NMR Chemical Shifts. [Link]
  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]
  • Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). [Link]
  • Chemistry LibreTexts. 12.10: ¹³C NMR Spectroscopy. [Link]
  • Jurnal UPI. How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. [Link]
  • ResearchGate. Fourier transform infrared and FT-Raman spectral analysis and ab initio calculations for 4-chloro-2-methylaniline and 4-chloro-3-methylaniline. [Link]
  • ResearchGate. Theoretically calculated FTIR spectrum blue line and experimental infrared spectrum of 21HBMBA. [Link]of_fig2_382104523)

Sources

An In-depth Technical Guide to 4-Bromo-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-7-chloroquinoline is a halogenated quinoline derivative of significant interest to the scientific community, particularly those in drug discovery and organic synthesis. Its Chemical Abstracts Service (CAS) number is 98519-65-4 .[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, characterization, applications, and safety protocols, designed for researchers, scientists, and drug development professionals. The unique arrangement of bromo and chloro substituents on the quinoline scaffold makes it a versatile building block for creating diverse molecular architectures.[4] The 7-chloroquinoline moiety is a known pharmacophore in several antimalarial drugs, and the bromine at the 4-position provides a reactive site for further chemical modifications.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueSource(s)
CAS Number 98519-65-4[1][2][3]
Molecular Formula C₉H₅BrClN[1][2]
Molecular Weight 242.50 g/mol [1][2]
Appearance Solid[1][2]
Melting Point 114-115°C[5]
Purity Typically ≥95%[1]
InChI Key IVPHNMMNLBTDRQ-UHFFFAOYSA-N[1][2]
Canonical SMILES ClC1=CC=C2C(Br)=CC=NC2=C1[1]

Synthesis and Mechanistic Insights

The synthesis of this compound is a critical aspect of its utility. A common and effective method involves the treatment of 4,7-dichloroquinoline with a brominating agent.

Synthetic Protocol: Bromination of 4,7-dichloroquinoline

A general and reliable procedure for the synthesis of this compound involves the reaction of 4,7-dichloroquinoline with trimethylsilyl bromide (TMS-Br).[3]

Step-by-Step Methodology:

  • To a microwave tube (20 mL), add 4,7-dichloroquinoline (0.3315 g, 1.674 mmol) and propionitrile (3 mL).

  • At room temperature, slowly add trimethylsilyl bromide (TMS-Br, 0.434 mL, 3.35 mmol). The formation of a precipitate is typically observed.

  • Seal the reaction tube and place it in a preheated oil bath at 100°C for 12 hours.

  • After the reaction is complete, cool the system to room temperature.

  • Slowly pour the crude reaction mixture into a pre-cooled sodium hydroxide solution (1 N, 3 mL).

  • Rinse the reaction tube with a suitable amount of water and add it to the mixture.

  • Extract the aqueous layer with ether (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting yellow solid is the target product, this compound (yields can be up to 67%).[3]

Causality and Experimental Choices:

  • Choice of Brominating Agent: TMS-Br is an effective source of bromide ions for this nucleophilic aromatic substitution. The silicon-bromine bond is readily cleaved, facilitating the displacement of the chlorine atom at the 4-position of the quinoline ring.

  • Solvent: Propionitrile is used as a polar aprotic solvent, which is suitable for this type of reaction.

  • Temperature: The elevated temperature (100°C) is necessary to overcome the activation energy for the substitution reaction.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 4,7-dichloroquinoline 4,7-dichloroquinoline ReactionMixture Reaction TMS-Br Trimethylsilyl Bromide (TMS-Br) Propionitrile Propionitrile (Solvent) 100C 100°C, 12h Quench Quench with NaOH Extraction Ether Extraction Quench->Extraction Drying Dry (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration FinalProduct This compound Concentration->FinalProduct Yield: ~67% ReactionMixture->Quench

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Confirmation of the structure and purity of this compound is crucial. The following spectroscopic data are characteristic of the compound.

  • ¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum would show signals in the aromatic region. Characteristic chemical shifts (δ) are approximately: 8.70 (d, J = 4.6 Hz, 1H), 8.17 (d, J = 8.8 Hz, 1H), 8.14 (d, J = 2.0 Hz, 1H), 7.73 (d, J = 4.6 Hz, 1H), and 7.63 (dd, J = 9.0, 2.0 Hz, 1H).[3]

  • Mass Spectrometry (LCMS, ESI): The mass spectrum should exhibit a molecular ion peak (m/z) at approximately 241.9, which corresponds to the calculated molecular weight of C₉H₅BrClN.[3]

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules and complex organic compounds.[6]

Role as a Synthetic Intermediate

The differential reactivity of the bromine and chlorine atoms allows for selective functionalization. The 4-bromo substituent can be readily displaced or used in cross-coupling reactions, while the 7-chloro group can be retained or reacted under different conditions. This makes it a key building block for creating libraries of compounds for biological screening.[4]

Applications in Medicinal Chemistry
  • Antimalarial Agents: The 7-chloroquinoline scaffold is a core component of many antimalarial drugs.[4][7] this compound serves as a precursor for the synthesis of novel derivatives aimed at combating drug-resistant malaria strains.[4]

  • Anticancer Agents: Quinoline derivatives have shown promise as anticancer agents.[6][7] The ability to functionalize this compound at the 4-position allows for the introduction of various side chains to modulate the compound's activity against different cancer cell lines.

  • Autophagy Inhibitors: This compound has been used in the synthesis of autophagy inhibitors for potential antitumor applications.[3]

  • Neuroprotective Agents: The 4-amino-7-chloroquinoline scaffold, which can be derived from this compound, has been identified in compounds that act as agonists for the nuclear receptor NR4A2, a potential target for neuroprotective therapies in Parkinson's disease.[8]

Synthetic Pathway Visualization

SyntheticApplications cluster_reactions Synthetic Transformations cluster_products Potential Bioactive Molecules Start This compound Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Substitution Nucleophilic Substitution Start->Substitution Functionalization Further Functionalization Coupling->Functionalization Substitution->Functionalization Antimalarials Antimalarials Functionalization->Antimalarials Anticancer Anticancer Agents Functionalization->Anticancer Neuroprotective Neuroprotective Agents Functionalization->Neuroprotective Other Other Biologically Active Compounds Functionalization->Other

Caption: Synthetic utility of this compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazard Statements: It is toxic if swallowed (H301) and causes serious eye damage (H318).[1][2]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[9]

    • If swallowed, immediately call a poison center or doctor.[2]

    • If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][10]

    • Store in a well-ventilated place and keep the container tightly closed.[9][10]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[9][10]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its well-defined properties, established synthetic routes, and the strategic placement of its halogen substituents make it an important tool for medicinal chemists and organic synthesists. The continued exploration of its reactivity will undoubtedly lead to the discovery of new and potent therapeutic agents and other valuable chemical entities.

References

  • Seedion. This compound. [Link]
  • RSC.
  • ChemSynthesis. This compound. [Link]
  • PubChem. 7-Bromo-4-Chloroquinoline. [Link]
  • Thermo Fisher Scientific.
  • NISCAIR.
  • Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]
  • GSRS. 7-BROMO-4-CHLOROQUINOLINE. [Link]
  • ResearchGate. Synthesis of 7-chloroquinolinyl-4-. [Link]
  • MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]
  • NIH.

Sources

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-7-chloroquinoline: A Versatile Heterocyclic Scaffold for Research and Development

This guide provides an in-depth exploration of this compound, a pivotal heterocyclic compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data summary to offer a comprehensive understanding of the molecule's synthesis, reactivity, and extensive applications. We will delve into the causality behind experimental choices and highlight the compound's role as a versatile building block in modern organic synthesis and pharmaceutical research.

Core Molecular Identity and Physicochemical Properties

This compound is a di-halogenated quinoline derivative. The strategic placement of bromine and chlorine atoms on the quinoline core imparts distinct chemical reactivity at different positions, making it a highly valuable intermediate for constructing more complex molecular architectures.[1] The quinoline scaffold itself is a well-established "privileged structure" in medicinal chemistry, frequently found in bioactive compounds.

The fundamental properties of this compound are summarized below. It is critical to note that while some data are readily available from commercial suppliers, other specific experimental values like melting and boiling points are not consistently reported in publicly accessible literature and may require experimental determination.

PropertyValueSource(s)
Molecular Formula C₉H₅BrClN[2][3]
Molecular Weight 242.50 g/mol [2][3][4]
CAS Number 98519-65-4[2][3]
IUPAC Name This compound[2]
Physical Form Solid[2][3]
SMILES String Clc1ccc2c(Br)ccnc2c1[3]
InChI Key IVPHNMMNLBTDRQ-UHFFFAOYSA-N[2][3]

Synthesis Strategy: A Mechanistic Perspective

The synthesis of this compound can be approached from several angles. A common and logical pathway involves the construction of the 7-chloroquinoline core followed by a selective bromination at the 4-position. A well-established method for creating the quinoline ring system is the Conrad-Limpach synthesis or a similar cyclization reaction.

A plausible and widely-used industrial synthesis for the related compound 4,7-dichloroquinoline starts with m-chloroaniline and diethyl ethoxymethylenemalonate (EMME).[5] This provides a robust foundation for accessing the 7-chloro-4-hydroxyquinoline intermediate. The subsequent conversion of the hydroxyl group to a bromide is a key transformation.

Protocol: A Representative Synthetic Workflow

Step 1: Condensation to form the Enamine

  • Reactants: m-Chloroaniline and Diethyl ethoxymethylenemalonate (EMME).

  • Rationale: This initial step forms the key enamine intermediate. The reaction is typically performed neat or in a high-boiling solvent. The electron-donating nature of the amino group facilitates the nucleophilic attack on the electron-deficient alkene of EMME.

Step 2: Thermal Cyclization

  • Reactant: The enamine product from Step 1.

  • Solvent: A high-boiling solvent like Dowtherm A.

  • Rationale: High temperatures (typically >240 °C) are required to induce the intramolecular cyclization onto the aromatic ring, followed by the elimination of ethanol to form the quinoline core, yielding Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

Step 3: Saponification and Decarboxylation

  • Reagents: Aqueous sodium hydroxide followed by acidification.

  • Rationale: The ester is hydrolyzed to a carboxylic acid under basic conditions. Subsequent heating in an acidic medium facilitates decarboxylation to yield 7-chloro-4-hydroxyquinoline.

Step 4: Halogenation

  • Reagent: Phosphoryl bromide (POBr₃) or a mixture of PBr₃/PBr₅.

  • Rationale: This is the critical step to introduce the bromine at the C4 position. The hydroxyl group at C4 is a poor leaving group; it is first converted into a good leaving group (a phosphate ester) by the phosphoryl halide, which is then displaced by a bromide ion to yield this compound. Using phosphoryl bromide instead of phosphoryl chloride (POCl₃) ensures the introduction of bromine at the desired position.

G cluster_0 Synthesis Workflow A m-Chloroaniline + EMME B Thermal Cyclization (>240°C) A->B Condensation C Saponification & Decarboxylation B->C Cyclization Product D 7-Chloro-4-hydroxyquinoline C->D Intermediate E Halogenation (POBr₃) D->E Key Precursor F This compound E->F Final Product

Caption: A representative workflow for the synthesis of this compound.

Spectroscopic Characterization: The Molecular Fingerprint

Unambiguous characterization of this compound relies on standard spectroscopic techniques. While specific spectra must be obtained experimentally, the expected features can be predicted based on the molecular structure.

  • ¹H NMR: The aromatic region (typically 7.0-9.0 ppm) would show signals corresponding to the five protons on the quinoline ring system. The proton at C2, being adjacent to the nitrogen, would likely be the most deshielded and appear furthest downfield. The protons at C3, C5, C6, and C8 will exhibit characteristic splitting patterns (doublets, doublets of doublets) based on their coupling with neighboring protons.

  • ¹³C NMR: The spectrum would display nine distinct signals for the nine carbon atoms in the quinoline ring. The carbons directly attached to the electronegative halogen (C4-Br and C7-Cl) and nitrogen atoms would have characteristic chemical shifts.

  • Mass Spectrometry (MS): The mass spectrum would show a distinctive molecular ion (M⁺) peak cluster. Due to the presence of two halogen isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), the isotopic pattern would be highly characteristic, serving as a powerful confirmation of the elemental composition. The M⁺ peak would be at m/z 241, with other peaks at m/z 243 and 245 corresponding to the different isotopic combinations.

Chemical Reactivity and Synthetic Utility

The true value of this compound for a synthetic chemist lies in the differential reactivity of its two halogen substituents. This allows for selective, stepwise functionalization.

  • C4-Position (Bromo): The C4 position of the quinoline ring is electron-deficient and highly susceptible to nucleophilic aromatic substitution (SₙAr). However, the bromine atom is an excellent leaving group and, more importantly, provides a handle for transition-metal-catalyzed cross-coupling reactions. This is the most synthetically versatile position on the molecule.

    • Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form C-C bonds.

    • Heck Coupling: Reaction with alkenes to form substituted alkenes.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating 4-aminoquinoline derivatives.[6]

  • C7-Position (Chloro): The chlorine at the C7 position is considerably less reactive towards both nucleophilic substitution and standard cross-coupling conditions compared to the C4-bromide. This lower reactivity enables the selective functionalization of the C4 position while leaving the C7-chloro group intact for potential subsequent transformations under more forcing conditions.

This differential reactivity is the cornerstone of its utility as a building block, allowing for the controlled and sequential introduction of different functionalities.

G cluster_1 Synthetic Transformations Core This compound Suzuki Suzuki Coupling (R-B(OH)₂) Core->Suzuki Pd Catalyst Buchwald Buchwald-Hartwig (R₂-NH) Core->Buchwald Pd Catalyst Heck Heck Coupling (Alkene) Core->Heck Pd Catalyst Prod_Suzuki 4-Aryl-7-chloroquinoline Suzuki->Prod_Suzuki Prod_Buchwald 4-Amino-7-chloroquinoline Derivative Buchwald->Prod_Buchwald Prod_Heck 4-Alkenyl-7-chloroquinoline Heck->Prod_Heck

Sources

An In-Depth Technical Guide to the Structure Elucidation of 4-Bromo-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-7-chloroquinoline is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] It serves as a versatile synthetic intermediate for developing novel therapeutic agents, including potential antitumor and antifungal compounds.[2] The precise arrangement of its substituents dictates its reactivity and biological activity, making unambiguous structure elucidation a critical step in its synthesis and application. This guide provides a comprehensive, multi-technique approach to confirming the molecular structure of this compound, integrating data from synthesis, mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. This document is intended for researchers, chemists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each analytical choice.

Introduction: The Chemical and Biological Significance

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous antimalarial drugs like chloroquine and hydroxychloroquine.[3] The introduction of halogen atoms, such as chlorine and bromine, can profoundly alter a molecule's physicochemical properties and biological efficacy.[1] this compound is a key building block where the differential reactivity of the C4-Br and C7-Cl bonds allows for selective, stepwise functionalization, enabling the creation of diverse molecular libraries for screening.[1] Given its role as a precursor, verifying its structural integrity is paramount to ensure the validity of subsequent synthetic steps and biological assays. This guide outlines a systematic and self-validating workflow for its complete structural characterization.

Synthesis and Purification: Establishing a Verified Starting Point

A reliable structure elucidation begins with a pure compound. A common and effective method for synthesizing this compound is through a halogen exchange reaction starting from the commercially available 4,7-dichloroquinoline.[2][3]

Causality of Experimental Choice: The selection of 4,7-dichloroquinoline as a precursor is strategic. The chlorine atom at the 4-position is more susceptible to nucleophilic substitution than the one at the 7-position due to the electron-withdrawing effect of the adjacent ring nitrogen, which activates the C4 position. Trimethylsilyl bromide (TMS-Br) is an effective brominating agent for this type of transformation.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a 20 mL microwave tube, add 4,7-dichloroquinoline (1.674 mmol, 1.0 eq).[2]

  • Solvent and Reagent Addition: Add propionitrile (3 mL) to the tube, followed by the slow, dropwise addition of trimethylsilyl bromide (TMS-Br) (3.35 mmol, 2.0 eq) at room temperature.[2] The formation of a precipitate is typically observed.

  • Reaction Conditions: Seal the reaction tube and heat it in an oil bath at 100 °C for 12 hours.[2] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After cooling the reaction to room temperature, slowly pour the crude mixture into a pre-cooled 1 N sodium hydroxide (NaOH) solution (3 mL).[2]

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 5 mL).[2]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[2]

  • Purification: Purify the resulting solid by recrystallization or column chromatography (eluent: ethyl acetate/hexane) to afford this compound as a yellow solid. The expected yield is approximately 67%.[2]

Protocol Validation: The purity of the synthesized compound should be confirmed by measuring its melting point and assessing its profile on TLC, where a single spot is indicative of high purity. This purified material is then subjected to spectroscopic analysis.

Spectroscopic Analysis and Structure Elucidation

The core of structure elucidation lies in the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a comprehensive and definitive picture.[4][5]

Mass Spectrometry (MS): Confirming Molecular Formula and Halogen Presence

Mass spectrometry is the first line of analysis, providing the molecular weight and elemental composition. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.[6]

  • Chlorine Isotopes: Naturally occurring chlorine consists of two major isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%). This results in a characteristic M/M+2 peak ratio of approximately 3:1 for any fragment containing one chlorine atom.[6][7]

  • Bromine Isotopes: Bromine has two major isotopes, ⁷⁹Br (~50%) and ⁸¹Br (~50%), leading to a distinctive M/M+2 peak ratio of nearly 1:1 for fragments containing one bromine atom.[6][7]

For this compound (C₉H₅BrClN), the mass spectrum will exhibit a complex cluster of molecular ion peaks due to the combined isotopic contributions of both halogens.[8][9]

Ion SpeciesConstituent IsotopesCalculated m/zExpected Relative Abundance
[M]⁺ C₉H₅³⁵Cl⁷⁹BrN240.9~75% (Reference)
[M+2]⁺ C₉H₅³⁷Cl⁷⁹BrN / C₉H₅³⁵Cl⁸¹BrN242.9~100% (Base Peak)
[M+4]⁺ C₉H₅³⁷Cl⁸¹BrN244.9~25%

Table 1: Predicted isotopic pattern for the molecular ion of this compound.

Interpretation: The observation of this specific isotopic cluster, particularly the base peak at [M+2]⁺, provides unequivocal evidence for the presence of one chlorine and one bromine atom in the molecule and confirms the molecular weight of 242.50 g/mol . Experimental data showing a molecular ion peak (m/z) of 241.9 is consistent with this calculated value.[2]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, allowing for the identification of key functional groups. For this compound, the IR spectrum is expected to be dominated by absorptions characteristic of the aromatic quinoline core.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic C-H
1600-1450C=C & C=N StretchAromatic Ring
1100-1000C-Cl StretchAryl-Chloride
850-800C-H BendOut-of-plane bending for substituted benzene ring
700-600C-Br StretchAryl-Bromide

Table 2: Expected characteristic IR absorption bands for this compound.

Interpretation: The presence of sharp peaks in the aromatic C-H and C=C/C=N stretching regions confirms the heterocyclic aromatic system. The detection of absorptions in the lower frequency "fingerprint" region corresponding to C-Cl and C-Br stretches corroborates the findings from mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the complete assignment of the this compound structure.

Caption: Workflow for the spectroscopic elucidation of this compound.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons. The quinoline ring system has five aromatic protons.

Expected ¹H NMR Data (400 MHz, CDCl₃):

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H-2 ~8.70Doublet (d)J = 4.6Adjacent to the electronegative ring nitrogen (deshielded) and coupled to H-3.
H-8 ~8.17Doublet (d)J = 8.8Located peri to the nitrogen, experiencing deshielding. Coupled to H-6 (meta coupling is negligible).
H-5 ~8.14Doublet (d)J = 2.0Deshielded by proximity to the pyridine ring. Exhibits a small meta coupling to H-6.
H-3 ~7.73Doublet (d)J = 4.6Coupled to H-2. Less deshielded than H-2.
H-6 ~7.63Doublet of doublets (dd)J = 9.0, 2.0Coupled to both H-5 (meta) and H-8 (ortho).

Table 3: ¹H NMR signal assignments and interpretation for this compound. Data is consistent with published values.[2]

Causality of Chemical Shifts:

  • H-2 and H-8: These protons are the most downfield (highest ppm) due to the strong deshielding effects of the electronegative nitrogen atom.

  • H-5 and H-6: These protons are on the carbocyclic ring. Their chemical shifts are influenced by the electron-withdrawing chloro group at C-7.

  • H-3: This proton is shielded relative to H-2 but is still in the aromatic region.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, nine distinct signals are expected.

Expected ¹³C NMR Data (100 MHz, CDCl₃):

Signal AssignmentExpected Chemical Shift (δ, ppm)Rationale for Assignment
C-7 ~152Carbon attached to chlorine (ipso-carbon), highly deshielded.
C-2 ~151Carbon adjacent to nitrogen, highly deshielded.
C-4 ~149Carbon attached to bromine (ipso-carbon), deshielded.
C-8a ~148Quaternary carbon at the ring junction.
C-5 ~136Aromatic CH.
C-8 ~129Aromatic CH.
C-6 ~128Aromatic CH.
C-4a ~127Quaternary carbon at the ring junction.
C-3 ~123Aromatic CH.

Table 4: Predicted ¹³C NMR chemical shift assignments for this compound.

Causality of Chemical Shifts:

  • Carbons directly attached to halogens (C-4, C-7) and the nitrogen atom (C-2, C-8a) are significantly deshielded and appear at the highest chemical shifts.

  • The remaining carbons appear in the typical aromatic region (120-140 ppm).

Integrated Structure Confirmation

  • Mass Spectrometry confirmed the molecular formula C₉H₅BrClN and the presence of one bromine and one chlorine atom.

  • IR Spectroscopy confirmed the presence of an aromatic heterocyclic ring and carbon-halogen bonds.

  • ¹H NMR Spectroscopy identified five distinct aromatic protons and their connectivity through coupling patterns, perfectly matching the proposed quinoline scaffold.

  • ¹³C NMR Spectroscopy identified nine unique carbon atoms, with chemical shifts consistent with the electronic environment created by the nitrogen and halogen substituents.

The collective data from these orthogonal techniques provides overwhelming and self-validating evidence for the structure as this compound.

Caption: Confirmed structure of this compound with atom numbering.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of a modern, multi-technique analytical workflow. By logically integrating data from MS, IR, and high-resolution NMR, the identity of the synthesized compound can be confirmed with an exceptionally high degree of confidence. This rigorous characterization is a non-negotiable prerequisite for its use in further chemical synthesis and for the development of new, potentially life-saving pharmaceuticals.

References

  • ChemSynthesis. (n.d.). This compound.
  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
  • Wikipedia. (2023, December 1). 4,7-Dichloroquinoline. In Wikipedia.
  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
  • Clark, J. (2022). mass spectra - the M+2 peak. Chemguide.
  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.
  • University College Dublin. (n.d.). Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210).
  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

Sources

Spectroscopic Blueprint of a Privileged Scaffold: A Technical Guide to 4-Bromo-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry and materials science, halogenated quinolines represent a "privileged scaffold," a molecular framework that consistently yields compounds with significant biological and physical properties. 4-Bromo-7-chloroquinoline is a key intermediate in the synthesis of a diverse array of functional molecules, from antimalarial agents to organic light-emitting diodes. Its utility is predicated on the differential reactivity of its halogenated positions, making unambiguous structural confirmation paramount. This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define this compound. We will delve into not just the data itself, but the causal electronic effects that give rise to the observed spectra. This document is intended for researchers, scientists, and drug development professionals who require a foundational understanding and practical protocols for the characterization of this and similar heterocyclic systems.

Molecular Structure and Spectroscopic Overview

The unique spectroscopic signature of this compound arises from the interplay of the electronegative nitrogen atom and the two halogen substituents on the fused aromatic ring system. These features induce significant electronic perturbations, which are directly observable through NMR, IR, and MS techniques.

Diagram 1: Annotated Structure of this compound

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of the quinoline core. The electron-withdrawing nature of the nitrogen, bromine, and chlorine atoms creates a distinct pattern of deshielded protons and carbons.

¹H NMR Spectroscopy

The proton NMR spectrum provides a direct fingerprint of the hydrogen atoms on the quinoline ring. The data presented was acquired in deuterated chloroform (CDCl₃) at 400 MHz.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.70Doublet (d)4.6
H-58.17Doublet (d)8.8
H-88.14Doublet (d)2.0
H-37.73Doublet (d)4.6
H-67.63Doublet of Doublets (dd)9.0, 2.0

Expertise & Interpretation:

  • Assignment Rationale: The assignment of these protons is based on established principles of substituent effects and spin-spin coupling in quinoline systems.[2]

    • H-2 and H-3: These protons on the pyridine ring show a characteristic ortho coupling (³J) of 4.6 Hz. H-2 is the most downfield-shifted proton due to its proximity to the electronegative nitrogen atom.

    • H-5, H-6, and H-8: These protons belong to the carbocyclic (benzene) ring. H-5 shows a large ortho coupling (8.8-9.0 Hz) to H-6. H-6, in turn, is split by both H-5 (ortho coupling) and H-8 (meta coupling, ⁴J), resulting in a doublet of doublets. The small coupling constant of 2.0 Hz for H-8 is characteristic of meta coupling to H-6.

  • Substituent Effects: The chloro group at C-7 and the bromo group at C-4 are electron-withdrawing groups that deshield adjacent protons, contributing to the overall downfield shift of the aromatic signals.[2]

¹³C NMR Spectroscopy

As of the date of this guide, specific experimental ¹³C NMR data for this compound is not widely published. However, based on the known spectra of related compounds, such as 7-chloroquinoline[3], and established substituent chemical shift (SCS) effects for bromine, a predictive analysis can be performed.[4][5][6] This serves as a valuable tool for researchers to tentatively assign their own experimental spectra.

The prediction starts with the experimental values for 7-chloroquinoline and applies the approximate SCS effects of a bromine substituent on an aromatic ring: C-ipso (+/- 5 ppm, subject to heavy atom effect), C-ortho (+3 ppm), C-meta (+2 ppm), and C-para (-2 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Shift
C-2~151Adjacent to N
C-3~123Ortho to Br
C-4~133Ipso to Br
C-4a~149Quaternary, adjacent to N
C-5~129Ortho to Br, Para to Cl
C-6~128Meta to Cl
C-7~136Ipso to Cl
C-8~128Ortho to Cl
C-8a~126Meta to Br

Trustworthiness & Self-Validation: When acquiring an experimental ¹³C spectrum, the presence of nine distinct signals in the aromatic region (approx. 120-150 ppm) would be the first validation point. Quaternary carbons (C-4, C-4a, C-7, C-8a) are expected to have lower intensities. Advanced techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to definitively link these carbon signals to the assigned protons, thereby validating the predicted assignments.[2]

Diagram 2: NMR Experimental and Interpretive Workflow

NMR_Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) Acquire1D 1D Spectra Acquisition (¹H, ¹³C, DEPT) SamplePrep->Acquire1D Insert into spectrometer Process1D 1D Data Processing (Phasing, Baseline Correction) Acquire1D->Process1D Assign1D Preliminary Assignment (Shifts, Integrals, Multiplicity) Process1D->Assign1D Acquire2D 2D Spectra Acquisition (COSY, HSQC, HMBC) Assign1D->Acquire2D If ambiguity exists StructureConfirm Structure Confirmation Assign1D->StructureConfirm Process2D 2D Data Processing (Fourier Transform) Acquire2D->Process2D Assign2D Definitive Assignment (Correlation Analysis) Process2D->Assign2D Assign2D->StructureConfirm

Caption: A streamlined workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a functional group fingerprint. For this compound, a solid, the spectrum is best acquired using a thin-film or Attenuated Total Reflectance (ATR) method. While a specific experimental spectrum is not available in public databases, the expected characteristic absorption bands can be predicted with high confidence based on extensive spectroscopic libraries.[7][8][9]

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
3100 - 3000C-H Aromatic StretchMedium-WeakCharacteristic of sp² C-H bonds.[8][9]
1600 - 1585C=C / C=N Ring StretchMediumAromatic and pyridine ring skeletal vibrations.
1500 - 1400C=C / C=N Ring StretchMedium-StrongAromatic and pyridine ring skeletal vibrations.
900 - 675C-H Out-of-Plane BendStrongThe pattern of these bands can be diagnostic of the substitution pattern on the aromatic rings.
850 - 550C-Cl StretchMedium-StrongIndicates the presence of the chloro-substituent.[7]
680 - 500C-Br StretchMedium-StrongIndicates the presence of the bromo-substituent.[10]

Causality in Experimental Choice: For a solid sample, the choice of sample preparation is critical. The thin-film method, where the compound is dissolved in a volatile solvent and deposited on a salt plate, is often preferred for its simplicity and the absence of interfering signals from mulling agents like Nujol.[11] ATR is another excellent, non-destructive technique that requires minimal sample preparation.[3]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. The data reported is from Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LCMS-ESI).[1]

Table 4: Mass Spectrometry Data

ParameterObserved ValueNotes
Molecular FormulaC₉H₅BrClN
Molecular Weight242.50 g/mol
Molecular Ion (M⁺)m/z 241.9Observed via ESI, corresponding to [M+H]⁺ or M⁺•. The presence of both ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl isotopes results in a characteristic cluster of peaks (M, M+2, M+4).

Expertise & Predicted Fragmentation (Electron Ionization):

While ESI is a soft ionization technique that often yields only the molecular ion, "harder" techniques like Electron Ionization (EI) induce predictable fragmentation.[10] The fragmentation of this compound under EI conditions is dictated by the relative strengths of the C-Halogen bonds and the stability of the aromatic ring.

  • Initial Fragmentation: The weakest bond, C-Br, is expected to cleave first, leading to the loss of a bromine radical (•Br).

  • Secondary Fragmentation: The subsequent loss of a chlorine radical (•Cl) or hydrogen cyanide (HCN) from the pyridine ring are plausible next steps.

  • Isotopic Signature: A key validation feature in the mass spectrum is the isotopic pattern. The presence of one bromine atom (⁷⁹Br:⁸¹Br ≈ 1:1) and one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1) will create a distinctive cluster of peaks for the molecular ion and any fragment containing both halogens.[12][13]

// Nodes M [label="[M]⁺•\nm/z 240/242/244"]; M_minus_Br [label="[M - Br]⁺\nm/z 161/163"]; M_minus_Br_minus_HCN [label="[M - Br - HCN]⁺\nm/z 134/136"]; M_minus_Cl [label="[M - Cl]⁺\nm/z 205/207"];

// Edges M -> M_minus_Br [label="- •Br"]; M_minus_Br -> M_minus_Br_minus_HCN [label="- HCN"]; M -> M_minus_Cl [label="- •Cl"]; }

Sources

Synthesis of 4-Bromo-7-chloroquinoline from 4,7-dichloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

This guide provides a comprehensive overview of the synthesis of 4-Bromo-7-chloroquinoline, a valuable heterocyclic building block in medicinal chemistry and materials science. We will explore the conversion of commercially available 4,7-dichloroquinoline through a robust nucleophilic aromatic substitution reaction. This document is intended for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, a field-proven experimental protocol, and critical safety considerations.

Strategic Overview: The Rationale for Halogen Exchange

The quinoline scaffold is a privileged structure in pharmacology, forming the core of numerous therapeutic agents, most notably antimalarial drugs like chloroquine.[1][2] The functionalization at the C4-position is a critical determinant of biological activity, making the selective modification of this site a key synthetic objective.[3]

The conversion of 4,7-dichloroquinoline to this compound is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This specific transformation, a type of halogen exchange (HALEX) reaction, leverages the inherent electronic properties of the quinoline ring system. The electron-withdrawing effect of the ring nitrogen atom renders the C4-position significantly more electron-deficient and thus highly susceptible to nucleophilic attack compared to the C7-position.[3] This inherent regioselectivity allows for the precise replacement of the C4-chloro substituent with a bromide ion, leaving the C7-chloro group intact.

Mechanistic Principle: The Addition-Elimination Pathway

The SNAr mechanism is a two-step process distinct from SN1 or SN2 reactions.[4]

  • Nucleophilic Addition: The reaction initiates with the attack of a bromide ion (the nucleophile) on the electron-poor C4 carbon of the quinoline ring. This step temporarily disrupts the aromaticity of the heterocyclic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

  • Elimination of the Leaving Group: Aromaticity is restored in the second, typically faster, step through the expulsion of the chloride ion (the leaving group).

The overall process results in the net substitution of chlorine with bromine at the C4-position.

Figure 1: SNAr Mechanism for Bromination

Experimental Protocol: A Validated Approach

This section details a robust, step-by-step methodology for the synthesis. Adherence to safety protocols is paramount due to the corrosive nature of the reagents involved.

Quantitative Data Summary
CompoundRoleMolecular FormulaM.W. ( g/mol )Molar Eq.
4,7-DichloroquinolineSubstrateC₉H₅Cl₂N198.051.0
Hydrobromic Acid (48% aq.)ReagentHBr80.91Excess
This compoundProductC₉H₅BrClN242.50-
Materials and Equipment
  • Reagents: 4,7-dichloroquinoline (≥98%), Hydrobromic acid (48% aqueous solution), Sodium bicarbonate (NaHCO₃), Ethyl acetate, Anhydrous sodium sulfate (Na₂SO₄), Deionized water.

  • Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, standard laboratory glassware, fume hood.

Step-by-Step Procedure
  • Reaction Setup: In a well-ventilated fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Charging: Charge the flask with 4,7-dichloroquinoline (5.0 g, 25.2 mmol). Carefully add 48% aqueous hydrobromic acid (30 mL) to the flask.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 120-125 °C) using a heating mantle. Maintain a gentle reflux with vigorous stirring for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

  • Work-up and Neutralization: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture over crushed ice (approx. 100 g) in a large beaker.

  • Basification: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions until the effervescence ceases and the pH is approximately 7-8. This will precipitate the crude product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

G start Start: Reagents setup Reaction Setup: Charge Flask with 4,7-dichloroquinoline & HBr start->setup reaction Heating & Reflux (12-18h, ~125°C) setup->reaction workup Cooling & Quenching on Ice reaction->workup neutralize Neutralization with Sat. NaHCO₃ Solution workup->neutralize extract Extraction with Ethyl Acetate (3x) neutralize->extract dry Drying & Concentration (Na₂SO₄, Rotovap) extract->dry purify Purification: Recrystallization or Column Chromatography dry->purify end End: Characterized This compound purify->end

Sources

A Technical Guide to the Physical and Solubility Properties of 4-Bromo-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physical and solubility characteristics of 4-bromo-7-chloroquinoline (CAS No: 98519-65-4), a halogenated quinoline derivative of significant interest in medicinal chemistry and organic synthesis. We delve into its physical appearance and present key physicochemical data. The document further explores its solubility profile across a range of common laboratory solvents, underpinned by the principles of molecular polarity and intermolecular forces. A detailed, field-proven experimental protocol for determining aqueous solubility via the shake-flask method is provided, complete with a workflow diagram to ensure reproducibility and accuracy. This guide is intended to serve as an essential resource, enabling researchers to handle, store, and utilize this compound safely and effectively in a laboratory setting.

Introduction: The Significance of this compound

This compound is a heterocyclic building block that serves as a crucial intermediate in the synthesis of a wide array of more complex molecules.[1] Its quinoline core is a privileged scaffold in drug discovery, appearing in numerous compounds with diverse biological activities. The specific placement of the bromo and chloro substituents at the 4- and 7-positions, respectively, offers distinct reactive sites for further chemical modification, such as nucleophilic substitution and metal-catalyzed cross-coupling reactions.

A thorough understanding of the fundamental physical and solubility properties of this compound is a non-negotiable prerequisite for its effective application. These parameters govern critical aspects of experimental design, including reaction conditions, solvent selection for synthesis and purification, formulation for biological assays, and appropriate storage conditions. This guide aims to provide that foundational knowledge with both technical depth and practical insight.

Physicochemical Characterization

The identity and purity of this compound are defined by a set of distinct physical and chemical properties. Commercially available sources typically provide this compound as a solid.[2]

Physical Appearance

At room temperature, this compound typically presents as a yellow to light-brown solid.[1] It is generally supplied as a crystalline powder.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below. While experimental data for melting and boiling points are not consistently reported in publicly available literature, the molecular formula and weight are well-established.[3]

PropertyValueSource(s)
CAS Number 98519-65-4[2][3]
Molecular Formula C₉H₅BrClN[2]
Molecular Weight 242.50 g/mol
Physical Form Solid[2]
Melting Point Not available[3]
Boiling Point Not available[3]

Solubility Profile: A "Like Dissolves Like" Analysis

The solubility of a compound is dictated by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[4] The structure of this compound—a largely non-polar aromatic ring system with polar carbon-halogen bonds and a nitrogen atom—suggests a nuanced solubility profile.

Causality of Solubility Behavior
  • Water & Polar Protic Solvents: The molecule's large, hydrophobic bicyclic aromatic structure significantly outweighs the minimal polarity contributed by the nitrogen atom and halogen substituents. The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, but this is insufficient to overcome the non-polar nature of the rest of the molecule. Therefore, this compound is expected to be insoluble or sparingly soluble in water and other polar protic solvents like methanol and ethanol.

  • Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are potent solvents for a wide range of organic molecules. Their high polarity and ability to engage in dipole-dipole interactions, without the strong hydrogen-bonding network of protic solvents, often allows them to dissolve moderately polar to non-polar compounds. It is anticipated that this compound would exhibit good solubility in these solvents.

  • Non-Polar & Halogenated Solvents: Given its predominantly non-polar character, the compound is expected to be soluble in chlorinated solvents such as dichloromethane (DCM) and chloroform, as well as other non-polar aromatic solvents like toluene. These solvents interact favorably with the quinoline ring system through van der Waals forces.

Qualitative Solubility Summary

The following table provides a predicted and observed solubility profile based on chemical principles. Researchers should perform preliminary, small-scale tests to confirm solubility in their specific solvent of choice.[5]

Solvent ClassExample Solvent(s)Predicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolPoor / InsolubleThe large non-polar scaffold dominates the molecule's character.
Polar Aprotic DMSO, DMF, AcetonitrileSolubleStrong dipole-dipole interactions facilitate dissolution.
Halogenated Dichloromethane, ChloroformSoluble"Like dissolves like" principle; similar polarity.
Non-Polar Aromatic TolueneSolubleFavorable van der Waals interactions with the aromatic system.
Non-Polar Aliphatic Hexane, HeptanePoor / InsolubleInsufficient polarity to dissolve the compound effectively.

Experimental Protocol: Aqueous Solubility Determination

To provide a self-validating and reliable method for quantifying the aqueous solubility of this compound, the following protocol is based on the internationally recognized OECD Guideline 105, "Water Solubility," utilizing the Shake-Flask Method.[6] This method is a robust and widely accepted technique for determining the saturation mass concentration of a substance in water.[7]

Principle of the Method

A surplus of the solid compound is equilibrated with a fixed volume of water at a constant temperature. The system is agitated for a sufficient period to ensure that equilibrium is reached. After equilibration, the undissolved solid is separated from the saturated aqueous solution, and the concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique (e.g., HPLC-UV).[8]

Materials and Reagents
  • This compound (purity ≥98%)

  • Deionized water (HPLC grade or equivalent)

  • Volumetric flasks

  • Mechanical shaker or magnetic stirrer with temperature control

  • Thermostatically controlled environment (e.g., incubator or water bath) set to 20 ± 0.5 °C

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or other suitable quantitative analysis equipment

Step-by-Step Experimental Procedure
  • Preliminary Test (Optional but Recommended): To estimate the approximate solubility, add small, incremental amounts of the compound to a known volume of water in a test tube. Shake vigorously after each addition until no more solid dissolves. This helps determine the appropriate amount of substance to use in the definitive test.[6]

  • Sample Preparation: Add an excess amount of this compound (e.g., 10 mg) to three separate flasks each containing a known volume of deionized water (e.g., 10 mL). The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Seal the flasks and place them in a thermostatically controlled shaker or on a stirrer plate at 20 ± 0.5 °C. Agitate the samples for an initial period of 24 hours.[7]

  • Equilibrium Confirmation: After 24 hours, stop agitation and allow the samples to stand for at least another 24 hours to allow for phase separation (sedimentation of the excess solid).[7] To confirm that equilibrium has been reached, take measurements at successive time intervals (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements agree within experimental error (e.g., <5% variation).

  • Phase Separation: To separate the saturated aqueous solution from the undissolved solid, centrifugation is the preferred method. Centrifuge the flasks at a high speed until a clear supernatant is obtained.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (0.22 µm) to remove any remaining microscopic particles. Quantify the concentration of this compound in the filtrate using a pre-validated HPLC-UV method.

Data Analysis

The concentration of the compound in the analyzed samples directly represents its water solubility at the specified temperature. The results should be reported in units of mg/L or µg/mL. The final value should be the average of the triplicate measurements.

Workflow Visualization

The following diagram illustrates the key steps in the Shake-Flask solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration (20°C) cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solid to water (Triplicate Samples) prep2 Seal Flasks prep1->prep2 equil1 Agitate for 24h prep2->equil1 Start Equilibration equil2 Let stand for 24h equil1->equil2 equil3 Sample at 24h, 48h, 72h equil2->equil3 sep1 Centrifuge sample equil3->sep1 Confirm Equilibrium sep2 Withdraw supernatant sep1->sep2 sep3 Filter (0.22 µm) sep2->sep3 analysis1 Quantify concentration (e.g., HPLC-UV) sep3->analysis1 Analyze Filtrate analysis2 Report average solubility analysis1->analysis2

Caption: Workflow for Aqueous Solubility Determination via the Shake-Flask Method.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling to minimize risk.

  • Hazard Classification: It is acutely toxic if swallowed (Acute Tox. 3) and causes serious eye damage (Eye Dam. 1).[2]

  • Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid creating dust and avoid contact with skin, eyes, and clothing.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] Some suppliers recommend refrigerated storage.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations at an approved waste disposal plant.

Conclusion

This compound is a valuable chemical intermediate with a distinct set of physical and solubility properties. Its solid, crystalline form and general insolubility in water but good solubility in polar aprotic and halogenated organic solvents are key considerations for its use in synthesis and biological screening. The detailed experimental protocol provided herein offers a reliable, standards-compliant method for determining its aqueous solubility, ensuring that researchers can generate accurate and reproducible data. By adhering to the safety and handling guidelines, scientific professionals can effectively and safely leverage the synthetic potential of this important heterocyclic compound.

References

  • [No Author]. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • [No Author]. (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd.
  • [No Author]. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
  • [No Author]. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • [No Author]. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI.
  • PubChem. (n.d.). 7-Bromo-4-Chloroquinoline.
  • ChemSynthesis. (2025, May 20). This compound.
  • KREATiS. (n.d.). High-accuracy water solubility determination using logK.
  • Glomme, A., März, J., & Dressman, J. B. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • OECD. (n.d.). Test No. 105: Water Solubility.

Sources

An In-depth Technical Guide to 4-Bromo-7-chloroquinoline for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Bromo-7-chloroquinoline in Modern Synthesis

This compound is a halogenated quinoline derivative that has garnered significant interest within the medicinal chemistry and materials science communities.[1] Its strategic value lies in the differential reactivity of its two halogen substituents. The chlorine atom at the 7-position is a well-established pharmacophore, integral to numerous antimalarial drugs, while the bromine atom at the 4-position serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions.[1] This unique structural arrangement makes this compound a pivotal building block in the synthesis of complex molecules, including autophagy inhibitors for oncology applications and novel antifungal agents.[2] This guide provides an in-depth overview of its commercial availability, a validated synthesis protocol, key applications, and essential safety protocols to support its effective and safe use in a research setting.

Part 1: Commercial Availability and Procurement

This compound is available from several specialized chemical suppliers. Procurement for research purposes is generally straightforward, though it is often synthesized on demand or stocked in limited quantities. When sourcing this reagent, researchers should prioritize suppliers that provide comprehensive analytical data to verify identity and purity, as this is not always standard practice for early discovery chemicals.[3]

Key compound identifiers are:

  • CAS Number: 98519-65-4[3]

  • Molecular Formula: C₉H₅BrClN[3][4]

  • Molecular Weight: 242.50 g/mol [3]

Below is a comparative summary of representative commercial suppliers. Note that pricing and availability are subject to change and should be verified directly with the vendor.

SupplierProduct Number (Example)Purity (Typical)Available QuantitiesNotes
Sigma-Aldrich BBO000238AldrichCPR1 GProduct of BioBlocks, analytical data not collected by default.[3]
Fluorochem F07695295%InquireOffers a range of related chemical building blocks.[5]
Manchester Organics C37217Not specifiedInquireLead time of 4-6 weeks is typical for related isomers.[6]
ChemShuttle 103340 (for isomer)95% (for isomer)25g - 500gOffers custom synthesis services.[7]

Part 2: Laboratory-Scale Synthesis Protocol

While commercially available, in-house synthesis may be required for larger quantities or specific research needs. The following protocol describes a reliable method for the synthesis of this compound from the readily available starting material, 4,7-dichloroquinoline.

The underlying principle of this synthesis is a halogen exchange reaction (halex). Trimethylsilyl bromide (TMS-Br) is used as the bromine source. The reaction proceeds by the activation of the chlorine at the 4-position of the quinoline ring, which is more susceptible to nucleophilic substitution than the chlorine at the 7-position. This differential reactivity is a key aspect of quinoline chemistry.

Detailed Step-by-Step Methodology

Materials and Reagents:

  • 4,7-dichloroquinoline (1.0 eq)

  • Propionitrile (solvent)

  • Trimethylsilyl bromide (TMS-Br) (2.0 eq)

  • 1 N Sodium hydroxide (NaOH) solution

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 20 mL microwave tube or suitable reaction vessel

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 20 mL microwave tube, add 4,7-dichloroquinoline (e.g., 0.3315 g, 1.674 mmol) and propionitrile (3 mL).[2]

  • Reagent Addition: At room temperature, slowly add trimethylsilyl bromide (TMS-Br, 2.0 eq, e.g., 0.434 mL, 3.35 mmol) to the mixture. The formation of a precipitate is typically observed.[2]

  • Reaction: Seal the reaction vessel and heat it in an oil bath at 100 °C for 12 hours.[2] The elevated temperature is necessary to drive the halogen exchange to completion.

  • Workup - Quenching: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing pre-cooled 1 N sodium hydroxide solution (3 mL).[2] This step neutralizes the acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel. Rinse the reaction tube with a small amount of water and add it to the funnel. Extract the aqueous layer with diethyl ether (3 x 5 mL).[2]

  • Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[2]

  • Product Characterization: The resulting product, this compound, should be a yellow solid.[2] A typical yield is around 67%.[2]

Self-Validation and Characterization: To confirm the identity and purity of the synthesized compound, the following analyses are recommended:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.70 (d, J = 4.6 Hz, 1H), 8.17 (d, J = 8.8 Hz, 1H), 8.14 (d, J = 2.0 Hz, 1H), 7.73 (d, J = 4.6 Hz, 1H), 7.63 (dd, J = 9.0, 2.0 Hz, 1H).[2]

  • LCMS (ESI): m/z = 241.9 [M+H]⁺, consistent with the calculated value for C₉H₅BrClN.[2]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification cluster_analysis Analysis & Validation start 1. Add 4,7-dichloroquinoline & Propionitrile to vessel add_tmsbr 2. Slowly add TMS-Br (2.0 eq) at RT start->add_tmsbr heat 3. Seal and heat at 100°C for 12 hours add_tmsbr->heat cool 4. Cool to Room Temp heat->cool quench 5. Quench with cold 1N NaOH cool->quench extract 6. Extract with Ether (3x) quench->extract dry 7. Dry organic layers (Na2SO4) & Filter extract->dry concentrate 8. Concentrate under reduced pressure dry->concentrate product Final Product: This compound (Yellow Solid) concentrate->product analysis 9. Characterize via NMR & LCMS product->analysis caption Workflow for the synthesis of this compound. Synthetic_Utility cluster_reactions Synthetic Transformations cluster_products Resulting Scaffolds start This compound suzuki Suzuki Coupling (C-C Bond Formation) start->suzuki buchwald Buchwald-Hartwig Amination (C-N Bond) start->buchwald sonogashira Sonogashira Coupling (C-C Triple Bond) start->sonogashira nucleophilic Nucleophilic Substitution (e.g., with thiols) start->nucleophilic aryl 4-Aryl-7-chloroquinolines (Kinase Inhibitors) suzuki->aryl amino 4-Amino-7-chloroquinolines (Antimalarials, Neuro-agents) buchwald->amino alkynyl 4-Alkynyl-7-chloroquinolines (Molecular Probes) sonogashira->alkynyl thioether 4-Thioether-7-chloroquinolines (Anticancer Agents) nucleophilic->thioether caption Synthetic utility of this compound.

Caption: Synthetic utility of this compound.

Part 4: Safety, Handling, and Storage

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification:

  • GHS Pictograms: GHS05 (Corrosive), GHS06 (Toxic). [5]* Signal Word: Danger. [3][5]* Hazard Statements:

    • H301: Toxic if swallowed. [5] * H318: Causes serious eye damage. [5] * May also cause skin and respiratory irritation. [8] Recommended Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood. [9][10]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield. [8]* Handling Practices: Avoid contact with skin, eyes, and clothing. [9]Prevent the formation of dust and aerosols. [10]Wash hands thoroughly after handling. [8]* In case of Exposure:

    • Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [8] * Skin: Wash off immediately with plenty of soap and water. [8] * Ingestion: Rinse mouth. Call a POISON CENTER or doctor immediately. [9] * Inhalation: Move the person to fresh air and keep them comfortable for breathing. [8] Storage and Disposal:

  • Storage: Store in a tightly closed container in a cool, well-ventilated place. [8]Some suppliers recommend refrigerated storage (2-8°C). [7]Store locked up. [9][8]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [9][8]

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its distinct reactivity at the C4 and C7 positions allows for the strategic development of novel compounds with potential therapeutic applications ranging from antimalarials to anticancer and neuroprotective agents. While its procurement is straightforward, a solid understanding of its synthesis, reactivity, and handling requirements is paramount for its successful and safe application in the laboratory. This guide provides the foundational knowledge for researchers to confidently incorporate this powerful intermediate into their synthetic programs.

References

  • This compound - 98519-65-4, C9H5BrClN. ChemSynthesis. [Link]
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. [Link]
  • 7-BROMO-4-CHLOROQUINOLINE. gsrs. [Link]
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
  • 4,7-dichloroquinoline. Organic Syntheses Procedure. [Link]
  • 4-Chloroquinoline | C9H6ClN | CID 69140. PubChem - NIH. [Link]
  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI. [Link]
  • Synthesis of 7-chloroquinolinyl-4-aminochalcones and evaluation of their antimalarial and anticancer activities.
  • 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. PMC - NIH. [Link]
  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. [Link]

Sources

Introduction: The Strategic Importance of 4-Bromo-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthetic Routes of 4-Bromo-7-chloroquinoline

This compound is a halogenated quinoline derivative that serves as a highly versatile and valuable building block in medicinal chemistry and materials science. Its structure incorporates the 7-chloroquinoline scaffold, a pharmacophore central to the efficacy of numerous therapeutic agents, most notably the antimalarial drug chloroquine.[1][2] The presence of two distinct halogen atoms at the C4 (Bromine) and C7 (Chlorine) positions, which possess different reactivities, allows for selective and sequential functionalization. This differential reactivity makes this compound a key intermediate for the synthesis of complex molecular architectures, including biaryl compounds and hybrid molecules through cross-coupling reactions.[1][3]

This technical guide provides a comprehensive review of the principal synthetic strategies for obtaining this compound. We will delve into the mechanistic underpinnings of each route, provide detailed, field-proven experimental protocols, and present a comparative analysis to aid researchers in selecting the optimal pathway for their specific application.

Synthetic Strategy I: Ring Construction from a Brominated Precursor followed by Chlorination

This widely employed strategy involves first constructing the quinoline core from a brominated aniline derivative and then introducing the C4 chlorine atom in a subsequent step. The Gould-Jacobs reaction is a cornerstone of this approach, providing a reliable method for forming the 4-hydroxyquinoline intermediate.[4]

Mechanistic Rationale & Workflow

The synthesis begins with the condensation of a substituted aniline, in this case, 3-bromoaniline, with a β-ketoester equivalent like diethyl ethoxymethylenemalonate (DEEM) or a combination of Meldrum's acid and trimethyl orthoformate.[3] This initial step forms an enamine intermediate. The key to this pathway is the subsequent high-temperature thermal cyclization, typically conducted in a high-boiling solvent such as diphenyl ether, which proceeds via an intramolecular electrophilic aromatic substitution to form the quinoline ring system.[4]

The resulting 7-bromo-4-hydroxyquinoline exists in tautomeric equilibrium with 7-bromoquinolin-4(1H)-one. The final step involves the conversion of this hydroxyl/oxo group into a chloro group. This is a standard transformation achieved by treatment with a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃), which proceeds via an electrophilic addition to the carbonyl oxygen followed by elimination.[5]

Synthetic_Route_I cluster_0 Route I: From Brominated Aniline A 3-Bromoaniline C Enamine Intermediate A->C Condensation (100-120°C) B Diethyl Ethoxymethylenemalonate B->C D 7-Bromo-4-hydroxyquinoline C->D Thermal Cyclization (Diphenyl Ether, ~250°C) E This compound D->E Chlorination (POCl₃, Reflux)

Caption: Workflow for the synthesis of this compound via the Gould-Jacobs reaction.

Experimental Protocol

Step 1: Synthesis of Diethyl ((3-bromophenyl)amino)methylene)malonate

  • In a round-bottom flask, combine 3-bromoaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

  • Heat the mixture with stirring at 100-120°C for 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, remove the ethanol byproduct under reduced pressure. The resulting crude enamine intermediate is often used directly in the next step without further purification.[4]

Step 2: Synthesis of 7-Bromo-4-hydroxyquinoline

  • In a separate flask, preheat a high-boiling point solvent such as diphenyl ether or Dowtherm A to approximately 250°C.

  • Slowly add the crude enamine intermediate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the temperature at 240-260°C for 30-60 minutes to effect cyclization. Monitor the reaction by TLC.

  • Cool the reaction mixture below 100°C and add a hydrocarbon solvent (e.g., hexane) to precipitate the product.

  • Filter the solid, wash thoroughly with hexane to remove the solvent, and then with ethanol. Dry the solid to obtain 7-Bromo-4-hydroxyquinoline.[4]

Step 3: Synthesis of this compound

  • Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • Carefully add 7-Bromo-4-hydroxyquinoline (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.[6]

  • After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Filter the resulting precipitate, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.

Data Summary
StepProductReagentsTypical YieldReference
1 & 27-Bromo-4-hydroxyquinoline3-Bromoaniline, DEEM, Diphenyl Ether79% (for analogous compound)[6]
3This compoundPOCl₃97% (for analogous compound)[6]

Synthetic Strategy II: Bromination of a Pre-formed 7-Chloroquinoline Core

An alternative and equally viable strategy involves the late-stage bromination of a pre-synthesized 4,7-dichloroquinoline intermediate. The success of this route hinges on the ability to control the regioselectivity of the electrophilic aromatic bromination.

Mechanistic Rationale & Workflow

This pathway begins with the synthesis of 7-chloro-4-hydroxyquinoline, which is readily prepared from 3-chloroaniline using the same Gould-Jacobs reaction described previously.[7] The intermediate is then chlorinated with POCl₃ to yield the key precursor, 4,7-dichloroquinoline.[5]

The final and most critical step is the regioselective bromination of 4,7-dichloroquinoline. The quinoline ring is generally deactivated towards electrophilic substitution. However, the benzene ring portion is more susceptible to attack than the pyridine ring. The chlorine atom at C7 is a deactivating but ortho, para-directing group. The nitrogen atom and the C4-chloro substituent deactivate the pyridine ring. Therefore, electrophilic attack is favored on the carbocyclic ring, primarily at the C5 and C7 positions. Careful control of reaction conditions using a suitable brominating agent, such as N-bromosuccinimide (NBS), allows for the selective introduction of a bromine atom.[8][9][10]

Synthetic_Route_II cluster_1 Route II: From Chlorinated Aniline F 3-Chloroaniline G 7-Chloro-4-hydroxyquinoline F->G Gould-Jacobs Reaction H 4,7-Dichloroquinoline G->H Chlorination (POCl₃) I This compound H->I Regioselective Bromination (NBS)

Caption: Workflow for the synthesis of this compound via late-stage bromination.

Experimental Protocol

Step 1 & 2: Synthesis of 4,7-Dichloroquinoline

  • Synthesize 7-chloro-4-hydroxyquinoline from 3-chloroaniline following the Gould-Jacobs protocol as described in Route I, Steps 1 & 2.[7]

  • Convert the resulting 7-chloro-4-hydroxyquinoline to 4,7-dichloroquinoline using phosphorus oxychloride as described in Route I, Step 3. A typical yield for this chlorination is around 89.5%.[5]

Step 3: Synthesis of this compound

  • Dissolve 4,7-dichloroquinoline (1.0 equivalent) in a suitable solvent such as acetonitrile or carbon tetrachloride.[10][11]

  • Add N-bromosuccinimide (NBS) (1.0 equivalent) to the solution. A radical initiator like benzoyl peroxide may be used in some cases, although electrophilic aromatic substitution is the desired pathway here.[9]

  • Heat the reaction mixture, for example, to 60°C, and stir for several hours until TLC indicates the consumption of the starting material.[10]

  • After cooling, quench the reaction with water and extract the product with an organic solvent like dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired this compound isomer.

Synthetic Strategy III: Modern Cascade Cyclization

Recent advances in synthetic methodology have opened new pathways to halogenated quinolines. One such innovative approach involves a cascade cyclization of ortho-propargyl phenyl azides mediated by a bromine source like bromotrimethylsilane (TMSBr) or hydrobromic acid (HBr).[12]

Mechanistic Rationale

This method relies on a domino reaction sequence initiated by the reaction of the terminal alkyne with the bromine source. The resulting intermediate undergoes an intramolecular cyclization with the azide group, leading to the formation of the quinoline ring system with simultaneous incorporation of the bromine atom at the C4 position. This elegant approach constructs the functionalized heterocyclic core in a single, efficient step from a custom-designed linear precursor.[12] While powerful, this route requires the synthesis of the specific ortho-propargyl phenyl azide starting material, which may itself involve multiple steps.

Synthetic_Route_III cluster_2 Route III: Cascade Cyclization J ortho-Propargyl (chloro)phenyl azide K This compound J->K Cascade Cyclization (TMSBr or HBr, 40-60°C)

Caption: A modern synthetic approach using a TMSBr-mediated cascade cyclization.

Experimental Protocol Outline
  • The specific ortho-propargyl (chloro)phenyl azide raw material is dissolved in an organic solvent such as nitromethane or a halogenated hydrocarbon.[12]

  • Bromotrimethylsilane (TMSBr) or hydrobromic acid (2.5-3.0 equivalents) is added to the solution at room temperature.[12]

  • The reaction mixture is heated to 40-60°C for 1-2 hours.

  • Upon completion, the reaction product is isolated and purified using standard techniques like column chromatography.

Comparative Analysis of Synthetic Routes

FeatureRoute I (From Brominated Aniline)Route II (From Chlorinated Aniline)Route III (Cascade Cyclization)
Starting Materials Readily available 3-bromoaniline.Readily available 3-chloroaniline.Requires synthesis of a specialized azide precursor.
Number of Steps Typically 3 steps.Typically 3 steps.Fewer core-forming steps, but precursor synthesis adds complexity.
Key Challenge High-temperature thermal cyclization.Controlling regioselectivity during the final bromination step.Synthesis of the starting azide.
Scalability Well-established and scalable.Well-established and scalable.May be less suitable for large-scale industrial production.
Overall Yield Generally good to high.Can be high, but may require careful purification to separate isomers.Potentially high yields for the cyclization step itself.[12]
Versatility Excellent for accessing 7-bromoquinoline derivatives.Excellent for accessing 7-chloroquinoline derivatives.Offers a novel and efficient route if the precursor is accessible.

Conclusion

The synthesis of this compound is most reliably achieved through well-established multi-step sequences that leverage classic heterocyclic chemistry principles. The two primary strategies, both commencing from substituted anilines and employing the Gould-Jacobs reaction, offer robust and scalable pathways. The choice between starting with 3-bromoaniline versus 3-chloroaniline depends largely on the availability of starting materials and the desired control over the final halogenation step. While late-stage bromination requires careful control of regioselectivity, it benefits from the widespread availability of 4,7-dichloroquinoline. Modern methods like cascade cyclizations provide elegant and efficient alternatives, though they may necessitate more complex precursor synthesis. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize this crucial intermediate for advancing drug discovery and materials science.

References

  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (2001). Asian Journal of Chemistry, 13(2), 459-464.
  • MacDonald, B. D., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • Ressurreição, A. S., et al. (2013). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry, 21(16), 4847-4856.
  • Li, Y., et al. (2015). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Organic & Biomolecular Chemistry, 13(3), 780-784.
  • Molbank. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI.
  • de Kock, C., et al. (2013). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. European Journal of Medicinal Chemistry, 69, 466-473.
  • Corpet, M., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14336-14348.
  • Google Patents. CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.
  • Molecules. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI.
  • Molecules. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. MDPI.
  • Journal of the Brazilian Chemical Society. (2019). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO.
  • Chemistry of Heterocyclic Compounds. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents.
  • Common Organic Chemistry. Bromination - Common Conditions.
  • Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline.
  • Molecules. (2016).
  • Organic Syntheses. Procedure.
  • Molecules. (2020). Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. MDPI.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Letters in Organic Chemistry. (2006).
  • Wikipedia. Wohl–Ziegler bromination.

Sources

An In-Depth Technical Guide to 4-Bromo-7-chloroquinoline: A Versatile Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Strategic Advantage of 4-Bromo-7-chloroquinoline

Within the landscape of medicinal chemistry, the quinoline core is recognized as a "privileged scaffold"—a molecular framework that consistently appears in bioactive compounds across a range of therapeutic areas.[1][2] Its rigid, bicyclic aromatic structure provides an ideal foundation for orienting functional groups in three-dimensional space to achieve potent and selective interactions with biological targets. Halogenated quinolines, in particular, are of immense interest as the position and nature of the halogen substituents can profoundly influence the molecule's physicochemical properties and biological activity.[1]

This guide focuses on This compound , a strategically designed intermediate that offers a distinct advantage for synthetic chemists. Possessing two different halogens at the C4 and C7 positions, this molecule allows for selective and sequential functionalization. The differential reactivity between the carbon-bromine and carbon-chlorine bonds enables a programmed approach to synthesis, making it an exceptionally versatile building block for constructing diverse libraries of complex molecules for drug discovery and materials science.[1] It serves as a cornerstone in the synthesis of novel antimalarial agents, building upon the legacy of the 7-chloroquinoline pharmacophore, and as a scaffold for developing new classes of anticancer therapeutics and neurotoxin inhibitors.[1][3]

Physicochemical and Spectroscopic Profile

A precise understanding of a reagent's physical and chemical properties is the foundation of reproducible and scalable synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 98519-65-4
Molecular Formula C₉H₅BrClN[4]
Molecular Weight 242.50 g/mol [4]
Physical Form Solid
InChI Key IVPHNMMNLBTDRQ-UHFFFAOYSA-N[5]
SMILES Clc1ccc2c(Br)ccnc2c1
Melting/Boiling Point Not consistently reported[4]
Spectroscopic Data: ¹H NMR

The structural integrity of this compound is best confirmed by proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The reported chemical shifts in deuterochloroform (CDCl₃) are as follows:

  • δ 8.70 (d, J = 4.6 Hz, 1H) : Corresponds to the proton at the C2 position, adjacent to the nitrogen.

  • δ 8.17 (d, J = 8.8 Hz, 1H) : Corresponds to the proton at the C5 position.

  • δ 8.14 (d, J = 2.0 Hz, 1H) : Corresponds to the proton at the C8 position.

  • δ 7.73 (d, J = 4.6 Hz, 1H) : Corresponds to the proton at the C3 position.

  • δ 7.63 (dd, J = 9.0, 2.0 Hz, 1H) : Corresponds to the proton at the C6 position, showing coupling to both H5 and H8.[3]

Synthesis of the Core Scaffold

The most direct and reliable synthesis of this compound involves a halogen exchange (Finkelstein-type) reaction from the readily available precursor, 4,7-dichloroquinoline.[3] The choice of trimethylsilyl bromide (TMS-Br) is deliberate; it serves as an effective bromide source under anhydrous conditions, driving the reaction forward.

Experimental Protocol: Synthesis from 4,7-Dichloroquinoline

Causality: This protocol leverages the higher reactivity of the C4-chloro substituent in 4,7-dichloroquinoline towards nucleophilic substitution compared to the C7-chloro group.[6] TMS-Br provides the bromide nucleophile in a non-protic medium, which is crucial for preventing side reactions. The reaction is thermally driven in a sealed vessel to maintain the concentration of the reagents and prevent the loss of volatile components.

  • Reagent Preparation: In a 20 mL microwave tube equipped with a magnetic stir bar, add 4,7-dichloroquinoline (1.0 eq, e.g., 0.33 g, 1.67 mmol).

  • Solvent Addition: Add propionitrile (approx. 3 mL) to the tube.

  • Reagent Addition: At room temperature, slowly add trimethylsilyl bromide (TMS-Br) (2.0 eq, e.g., 0.43 mL, 3.35 mmol). The formation of a precipitate is typically observed.

  • Reaction Conditions: Securely seal the reaction tube and place it in a preheated oil bath at 100 °C. Maintain stirring for 12 hours.

  • Work-up - Quenching: After 12 hours, cool the reaction system to room temperature. Carefully and slowly pour the crude reaction mixture into a beaker containing pre-cooled 1 N sodium hydroxide solution (approx. 3 mL).

  • Work-up - Extraction: Rinse the reaction tube with a small amount of water and add it to the beaker. Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 5 mL).

  • Work-up - Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting yellow solid, this compound, can be further purified by recrystallization or column chromatography if necessary. A typical yield is around 67%.[3]

G start 4,7-Dichloroquinoline reagents TMS-Br (2.0 eq) Propionitrile start->reagents Add conditions Sealed Tube 100 °C, 12h reagents->conditions Heat workup 1. Cool to RT 2. Quench with 1N NaOH 3. Extract with Ether conditions->workup Process product This compound workup->product Isolate

Synthesis workflow for this compound.

The Duality of Reactivity: A Guide to Selective Functionalization

The synthetic power of this compound lies in the differential reactivity of its two halogen atoms. The C4-Br bond is significantly more susceptible to palladium-catalyzed cross-coupling reactions than the C7-Cl bond. This hierarchy allows for selective functionalization at the C4 position while leaving the C7-Cl intact for subsequent transformations, such as nucleophilic aromatic substitution (SNAr).

The C4-Position: A Hub for Palladium-Catalyzed Cross-Coupling

The C-Br bond's lower bond dissociation energy and favorable kinetics in oxidative addition to Pd(0) make it the preferred site for cross-coupling.[1] This enables the precise installation of carbon and nitrogen substituents.

This reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures or the attachment of vinyl groups.[7][8]

  • Mechanism Insight: The catalytic cycle begins with the oxidative addition of the C4-Br bond to a Pd(0) complex. This is followed by transmetalation with a boronic acid (activated by a base) and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8]

Suzuki_Mechanism pd0 Pd(0)L₂ pd2 Ar-Pd(II)L₂(Br) pd0->pd2 Oxidative Addition transmetalation_complex Ar-Pd(II)L₂(R) pd2->transmetalation_complex Transmetalation activated_boronic R-B(OR)₃⁻ activated_boronic->transmetalation_complex transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product substrate Ar-Br (this compound) substrate->pd2 boronic_acid R-B(OH)₂ + Base boronic_acid->activated_boronic

Generalized catalytic cycle for Suzuki-Miyaura coupling.

The Heck reaction facilitates the vinylation of the C4 position, creating substituted styrenes or other olefinic products.[9][10]

  • Mechanism Insight: Similar to the Suzuki coupling, the reaction initiates with oxidative addition of the C4-Br bond to Pd(0). The resulting complex then undergoes migratory insertion with an alkene, followed by β-hydride elimination to yield the vinylated product and a palladium-hydride species, which is converted back to Pd(0) by the base.[10]

This powerful reaction allows for the direct formation of C-N bonds, a critical transformation in pharmaceutical synthesis.[11][12]

  • Mechanism Insight: After the initial oxidative addition of the C4-Br bond to Pd(0), the amine substrate coordinates to the palladium center. A base then deprotonates the amine, forming a palladium-amido complex. Reductive elimination from this complex forges the C-N bond and regenerates the active Pd(0) catalyst.[12]

Generalized Protocol for Palladium-Catalyzed Cross-Coupling at C4

Self-Validation Principle: This protocol is designed to be self-validating by specifying an inert atmosphere, which is critical for the stability and activity of the Pd(0) catalyst. The choice of a bulky phosphine ligand is essential to promote the reductive elimination step and prevent catalyst deactivation.[12]

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 eq).

  • Reagent Addition: Add the coupling partner (e.g., boronic acid for Suzuki, 1.1-1.5 eq; amine for Buchwald-Hartwig, 1.1-1.5 eq; or alkene for Heck, 1.1-1.5 eq).

  • Catalyst & Ligand: Add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the appropriate phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃, 2-10 mol%).

  • Base and Solvent: Add the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃ for Suzuki; NaOt-Bu or LHMDS for Buchwald-Hartwig; Et₃N for Heck, 2-3 eq) and the anhydrous solvent (e.g., dioxane, toluene, or DMF).

  • Inert Atmosphere: Seal the vessel and subject it to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).

  • Reaction: Heat the mixture with stirring to the required temperature (typically 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

The C7-Position: A Target for Nucleophilic Aromatic Substitution (SNAr)

After selective functionalization at C4, the C7-chloro group becomes a valuable handle for late-stage diversification. The C-Cl bond is less reactive in cross-coupling but can be displaced by potent nucleophiles under appropriate conditions, typically requiring higher temperatures or activation.[13][14]

  • Mechanism Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the chloride leaving group restores the aromaticity of the ring.[15] The electron-withdrawing nature of the quinoline nitrogen enhances the electrophilicity of the C7 position, facilitating this attack.[14]

Generalized Protocol for SNAr at C7

Causality: This protocol uses a polar aprotic solvent like DMF or NMP to solvate the cation of the nucleophile, thereby increasing the nucleophilicity of the anion. Heating is required to overcome the activation energy for the formation of the Meisenheimer complex.

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the C4-functionalized 7-chloroquinoline derivative (1.0 eq) in a suitable high-boiling solvent (e.g., ethanol, DMF, NMP).

  • Nucleophile Addition: Add the nucleophile (e.g., a primary or secondary amine, or a thiol, 1.2-2.0 eq). If the nucleophile is a salt, no additional base is needed. If it is neutral (like an amine), a non-nucleophilic base (e.g., K₂CO₃, Et₃N) may be added to scavenge the HCl byproduct.

  • Reaction Conditions: Heat the mixture to reflux (or a specified high temperature, e.g., 100-150 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, pour the mixture into water and extract with an appropriate organic solvent.

  • Purification: Wash the combined organic extracts, dry over a drying agent, and concentrate. Purify the crude product by crystallization or column chromatography.[14]

Strategic Application in Medicinal Chemistry

The synthetic pathways enabled by this compound are directly relevant to the development of high-value therapeutic agents.

MedChem_Strategy cluster_core Core Intermediate cluster_reactions Key Transformations cluster_products Bioactive Scaffolds core This compound suzuki Suzuki Coupling (C4-Position) core->suzuki Arylboronic Acid, Pd cat. buchwald Buchwald-Hartwig (C4-Position) core->buchwald Amine, Pd cat. snar SNAr Reaction (C7-Position) suzuki->snar Nucleophile, Heat anticancer Anticancer Agents (e.g., Kinase Inhibitors) suzuki->anticancer buchwald->snar antimalarial Antimalarial Agents (e.g., 4-Amino-7-arylquinolines) buchwald->antimalarial other Other CNS/Antiviral Agents snar->other

Synthetic diversification from this compound.
  • Antimalarial Drug Discovery: The 7-chloroquinoline scaffold is the backbone of chloroquine, a historically vital antimalarial drug. Drug resistance has spurred the development of new analogues. This compound is an ideal starting point for synthesizing libraries of 4-amino-7-chloroquinoline derivatives, where modifications at the C4 position are critical for overcoming resistance mechanisms and improving efficacy.[1][16]

  • Anticancer Agent Development: Many kinase inhibitors used in oncology feature a substituted heterocyclic core. The ability to install diverse aryl groups at the C4 position via Suzuki coupling and various amino functionalities via Buchwald-Hartwig amination allows for the rapid generation of compounds that can be screened for inhibitory activity against cancer-related targets like Epidermal Growth Factor Receptor (EGFR) or other kinases.[2][17]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions to minimize exposure.[17]

  • Hazard Identification:

    • GHS Pictograms: GHS05 (Corrosive), GHS06 (Toxic)[5]

    • Signal Word: Danger [5]

    • Hazard Statements:

      • H301: Toxic if swallowed.[5][18]

      • H318: Causes serious eye damage.[5][18]

  • Safe Handling Procedures:

    • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[17][19]

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.[20]

    • Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols.[19] Do not eat, drink, or smoke in the laboratory.[20]

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store locked up.[17][20]

    • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]

Conclusion

This compound is more than just a chemical reagent; it is a powerful platform for innovation in organic synthesis and medicinal chemistry. Its defining feature—the orthogonal reactivity of the C4-bromo and C7-chloro substituents—provides chemists with a reliable and strategic tool for molecular construction. By enabling selective palladium-catalyzed cross-coupling at one position and robust nucleophilic substitution at the other, it streamlines the synthesis of complex, high-value molecules. As the demand for novel therapeutics continues to grow, the utility of such versatile and intelligently designed intermediates will only become more critical.

References

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (n.d.). Taylor & Francis Online. [Link]
  • This compound - 98519-65-4, C9H5BrClN, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis. [Link]
  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (n.d.). PubMed Central. [Link]
  • 7-Bromo-4-Chloroquinoline | C9H5BrClN | CID 10800239. (n.d.). PubChem. [Link]
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI. [Link]
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Baxendale Group - Durham University. [Link]
  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018).
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
  • Suzuki reaction. (n.d.). Wikipedia. [Link]
  • 4,7-dichloroquinoline. (n.d.). Organic Syntheses Procedure. [Link]
  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
  • Synthesis of 7-chloroquinolinyl-4-. (n.d.).
  • Heck Reaction—St
  • Heck reaction. (n.d.). Wikipedia. [Link]
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. [Link]
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). PMC - NIH. [Link]
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. [Link]
  • Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. (2022). PubMed Central. [Link]

Sources

The 4-Bromo-7-chloroquinoline Scaffold: A Technical Guide to Unlocking Its Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative of Privileged Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the concept of the "privileged scaffold" has emerged as a cornerstone of efficient drug discovery. These are molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity, thereby serving as a fertile ground for the development of novel therapeutics across a spectrum of diseases. The quinoline ring system, a bicyclic aromatic heterocycle, is a quintessential example of such a scaffold, with its derivatives forming the basis of numerous approved drugs.[1] This guide delves into the nuanced potential of a specifically substituted quinoline: the 4-bromo-7-chloroquinoline core. The strategic placement of two distinct halogens at the 4- and 7-positions imparts unique reactivity and physicochemical properties, making this scaffold a particularly intriguing starting point for the synthesis of new chemical entities with diverse biological activities. This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of the synthesis, biological evaluation, and therapeutic promise of the this compound scaffold.

The Quinoline Core: A Foundation of Therapeutic Success

The quinoline scaffold, consisting of a benzene ring fused to a pyridine ring, is a structural motif found in a wide array of natural and synthetic bioactive compounds.[2] Its rigid, planar structure provides an ideal platform for the spatial orientation of functional groups, enabling precise interactions with biological macromolecules. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many enzyme active sites. Furthermore, the aromatic system can participate in π-π stacking interactions with aromatic amino acid residues in proteins.

The therapeutic versatility of the quinoline core is well-documented, with derivatives exhibiting a broad spectrum of pharmacological activities, including:

  • Anticancer: Many quinoline-based compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[3][4] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways that drive cancer cell proliferation and survival.[5]

  • Antimalarial: The 7-chloroquinoline moiety is a well-established pharmacophore in antimalarial drugs, most notably in chloroquine.[6] This has spurred extensive research into new 7-chloroquinoline derivatives to combat the growing threat of drug-resistant malaria.[7]

  • Antimicrobial: The quinoline scaffold is a core component of several established antimicrobial drugs.[8] Synthetic derivatives continue to be explored for their potential to address the challenge of antibiotic resistance.

  • Anti-inflammatory: Certain quinoline derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating a range of inflammatory conditions.[9]

The biological activity of quinoline derivatives can be profoundly influenced by the nature and position of substituents on the ring system.[6] Halogenation, in particular, is a powerful tool for modulating a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.

The this compound Scaffold: A Gateway to Chemical Diversity

The this compound scaffold is of significant interest due to the differential reactivity of its two halogen substituents. The chlorine atom at the 7-position is relatively stable, forming a key part of the pharmacophore in many bioactive quinolines. In contrast, the bromine atom at the 4-position is more labile and serves as a versatile synthetic handle for introducing a wide array of functional groups through nucleophilic aromatic substitution and cross-coupling reactions.[6] This differential reactivity allows for a modular and efficient approach to building libraries of diverse compounds for biological screening.

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through a multi-step process, typically involving the construction of the quinoline ring system followed by halogenation. A common and effective approach is the Gould-Jacobs reaction.

Experimental Protocol: Synthesis of this compound

Step 1: Gould-Jacobs Reaction to form 7-chloro-4-hydroxyquinoline

  • In a round-bottom flask, combine 3-chloroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 100-110 °C for 1 hour.

  • In a separate, larger flask, preheat diphenyl ether to 250 °C.

  • Add the product from the previous step to the hot diphenyl ether. Maintain the temperature at 250 °C for 15-30 minutes to facilitate cyclization.

  • Cool the reaction mixture to below 100 °C and add hexane to precipitate the product.

  • Filter the solid and wash thoroughly with hexane to obtain 7-chloro-4-hydroxyquinoline.

Step 2: Bromination to yield this compound

  • To a round-bottom flask equipped with a reflux condenser, add 7-chloro-4-hydroxyquinoline (1 equivalent).

  • Carefully add phosphorus oxybromide (POBr₃) (excess, e.g., 3-5 equivalents).

  • Heat the reaction mixture to reflux (around 100-110 °C) and maintain for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield this compound.

Anticancer Potential of this compound Derivatives

The quinoline scaffold is a prominent feature in many anticancer agents, and the this compound core provides a promising starting point for the development of new cytotoxic compounds.[3] The 4-position, in particular, is a key site for derivatization to introduce side chains that can interact with the active sites of various protein kinases involved in cancer progression.[5]

Mechanism of Action: Targeting Kinase Signaling Pathways

Many quinoline-based anticancer agents exert their effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[5] Derivatives of the this compound scaffold are hypothesized to target key signaling pathways such as:

  • EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a central role in cell proliferation and survival.[5]

  • VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[5]

  • PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell cycle progression, survival, and metabolism.[5]

Kinase_Inhibition_by_Quinoline_Derivatives Quinoline This compound Derivative EGFR EGFR Quinoline->EGFR Inhibits VEGFR2 VEGFR-2 Quinoline->VEGFR2 Inhibits PI3K PI3K Quinoline->PI3K Inhibits Proliferation Cell Proliferation & Survival EGFR->Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis Metabolism Cell Cycle & Metabolism PI3K->Metabolism Cancer Cancer Progression Proliferation->Cancer Angiogenesis->Cancer Metabolism->Cancer

Caption: Inhibition of key cancer-related signaling pathways.

Biological Evaluation: In Vitro Cytotoxicity

The initial assessment of the anticancer potential of newly synthesized this compound derivatives typically involves in vitro cytotoxicity screening against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of a compound.

Table 1: Representative IC₅₀ Values of 7-Chloroquinoline Derivatives Against Human Cancer Cell Lines

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
4-Substituted-7-chloroquinolineA549 (Lung)4.5 - 12.3[3]
4-Substituted-7-chloroquinolineNCI-H446 (Lung)6.8 - 15.1[3]
4-Substituted-7-chloroquinolineHeLa (Cervical)5.2 - 18.7[3]
7-Chloroquinoline-benzimidazole hybridHeLa (Cervical)0.2 - 6.1[4]
7-Chloroquinoline-benzimidazole hybridCaCo-2 (Colon)0.3 - 5.8[4]

Note: The IC₅₀ values presented are for structurally related 7-chloroquinoline derivatives and serve as a benchmark for newly synthesized compounds based on the this compound scaffold.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a this compound derivative against a specific protein kinase.

Materials:

  • Purified recombinant protein kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound (this compound derivative)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a microplate, add the kinase, peptide substrate, and kinase assay buffer.

  • Inhibitor Addition: Add the diluted test compound to the appropriate wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30-37°C) for a specified time.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measurement: Measure the signal (e.g., luminescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity of this compound Derivatives

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery.[8] The development of new antimicrobial agents is a critical global health priority due to the rise of multidrug-resistant pathogens. The this compound core offers a versatile platform for the synthesis of novel compounds with potential antibacterial and antifungal activity.

Mechanism of Action

The antimicrobial mechanisms of quinoline derivatives are diverse and can include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

  • Disruption of the Cell Membrane: Some quinoline derivatives can interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents.[10]

  • Inhibition of Biofilm Formation: Biofilms are communities of bacteria encased in a protective matrix, which contributes to antibiotic resistance. Some quinoline derivatives have been shown to inhibit biofilm formation.

Biological Evaluation: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of new compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 2: Representative MIC Values of Quinolone Derivatives Against Bacterial Strains

Compound ClassBacterial StrainMIC (µg/mL)Reference
Indolizinoquinoline-5,12-dioneStaphylococcus aureus0.031[1]
Indolizinoquinoline-5,12-dioneEscherichia coli2[1]
2-sulfoether-4-quinoloneStaphylococcus aureus0.8 µM[1]
2-sulfoether-4-quinoloneBacillus cereus1.61 µM[1]

Note: The data presented are for structurally related quinolone derivatives and provide a reference for the potential antimicrobial activity of this compound analogs.

Experimental Protocol: Broth Microdilution MIC Assay

Objective: To determine the MIC of a this compound derivative against a specific bacterial strain.

Materials:

  • Test compound

  • Bacterial strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in CAMHB with a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in CAMHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Antimicrobial_Workflow Start Start: Synthesized Compound Dilution Serial Dilution of Compound in Microplate Start->Dilution Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Microplate with Bacteria Inoculum->Inoculate Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Determine MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC MBC_Plate Plate samples from wells with no growth onto agar plates Read_MIC->MBC_Plate Optional End End: Antimicrobial Profile Read_MIC->End Incubate_Agar Incubate Agar Plates at 37°C for 24h MBC_Plate->Incubate_Agar Read_MBC Determine MBC: Lowest Concentration with ≥99.9% killing Incubate_Agar->Read_MBC Read_MBC->End

Caption: Workflow for MIC and MBC Determination.

Anti-inflammatory Properties of this compound Analogs

Chronic inflammation is a key contributing factor to a wide range of human diseases, including cardiovascular disease, autoimmune disorders, and cancer. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing area of research. The 7-chloroquinoline scaffold has been explored for its anti-inflammatory potential, and derivatives of this compound represent a promising avenue for the discovery of new anti-inflammatory drugs.[9]

Mechanism of Action

The anti-inflammatory effects of quinoline derivatives can be mediated through various mechanisms, including:

  • Inhibition of Pro-inflammatory Enzymes: This can include enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, key mediators of inflammation.[9]

  • Modulation of Cytokine Production: Quinolines can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

  • Reduction of Oxidative Stress: Some quinoline derivatives possess antioxidant properties and can reduce the levels of reactive oxygen species (ROS), which contribute to inflammation.

  • Inhibition of Myeloperoxidase (MPO) Activity: MPO is an enzyme released by neutrophils that contributes to tissue damage during inflammation.

Biological Evaluation: In Vivo Models of Inflammation

The anti-inflammatory activity of this compound derivatives can be assessed using various in vivo models of inflammation, such as the carrageenan-induced paw edema model in rodents.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the in vivo anti-inflammatory activity of a this compound derivative.

Materials:

  • Rodents (e.g., mice or rats)

  • Test compound

  • Carrageenan solution

  • Positive control anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound, positive control, or vehicle to the animals via an appropriate route (e.g., oral gavage).

  • Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation.

  • Measurement of Paw Volume: Measure the volume of the inflamed paw at regular time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. Its unique chemical architecture, characterized by two differentially reactive halogen atoms, provides a strategic advantage for the synthesis of diverse libraries of compounds. The extensive body of research on the biological activities of the broader quinoline class, particularly the 7-chloroquinoline derivatives, strongly suggests that the this compound core holds significant potential in the fields of oncology, infectious diseases, and inflammation.

Future research in this area should focus on:

  • Synthesis and Screening of Diverse Libraries: The systematic exploration of a wide range of substituents at the 4-position of the this compound scaffold is crucial to fully elucidate its structure-activity relationships.

  • Elucidation of Specific Mechanisms of Action: While the general mechanisms of action for quinoline derivatives are known, further studies are needed to identify the specific molecular targets of novel this compound analogs.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds identified from in vitro screening should be advanced to in vivo studies to evaluate their efficacy, pharmacokinetics, and safety profiles.

By leveraging the principles of medicinal chemistry and modern drug discovery technologies, the this compound scaffold can be further exploited to develop the next generation of innovative medicines to address unmet medical needs.

References

  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. (URL not available)
  • Antimicrobial activity (MIC values in mg/mL) of compounds.
  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. [Link]
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
  • Synthesis of 4-substituted-7-chloroquinoline derivatives and preliminary evaluation of their antitumor activity.
  • Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids.
  • Scheme 4. Parallel Synthesis of 4-Amino-7-chloroquinoline Library (a)...
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery.
  • Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl)
  • 4-Phenylselenyl-7-chloroquinoline, a new quinoline derivative containing selenium, has potential antinociceptive and anti-inflamm
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
  • Further analysis of acute antinociceptive and anti-inflammatory actions of 4-phenylselenyl-7-chloroquinoline in mice. PubMed. [Link]
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
  • Assay Development for Protein Kinase Enzymes.
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates.
  • Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance. PubMed. [Link]

Sources

Initial Reactivity Studies of 4-Bromo-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a detailed exploration of the initial reactivity of 4-bromo-7-chloroquinoline, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a bifunctionally halogenated scaffold, it presents unique opportunities for selective chemical modifications. This document outlines the foundational principles governing its reactivity, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. We provide field-proven, step-by-step protocols for key transformations, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination, explaining the causal factors behind experimental design. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the synthesis of complex molecular architectures.

Introduction: The Strategic Value of this compound

This compound is a heterocyclic aromatic compound whose value lies in the differential reactivity of its two halogen substituents. Halogenated quinolines are a cornerstone in chemical research, forming the structural core of numerous bioactive molecules with applications as antibacterial, anticancer, and antimalarial agents.[1] The 7-chloroquinoline moiety, in particular, is a well-established pharmacophore in several antimalarial drugs.[1]

The strategic placement of a bromine atom at the C4 position and a chlorine atom at the C7 position makes this compound an exceptionally versatile synthetic intermediate.[1][2] The carbon-bromine bond is inherently more reactive than the carbon-chlorine bond in the oxidative addition step of many palladium-catalyzed cross-coupling reactions.[3] This reactivity differential allows for regioselective functionalization at the C4-position while leaving the C7-chloro substituent intact for subsequent transformations. This guide will explore the primary pathways to exploit this selective reactivity.

Synthesis and Characterization

The reliable synthesis and unambiguous characterization of the starting material are paramount for any reactivity study.

Synthesis from 4,7-Dichloroquinoline

A common and effective method for the synthesis of this compound involves a halogen exchange reaction starting from the readily available 4,7-dichloroquinoline.

Reaction Scheme: 4,7-dichloroquinoline + Trimethylsilyl bromide (TMS-Br) → this compound

Protocol Rationale: This protocol leverages the greater nucleophilicity of bromide compared to chloride in the presence of a Lewis acidic silicon species. The reaction proceeds by the activation of the C4-chloro group by TMS-Br, facilitating its displacement.

Detailed Protocol:

  • To a 20 mL microwave tube, add 4,7-dichloroquinoline (1.0 equiv., e.g., 0.33 g, 1.67 mmol) and propionitrile (3 mL).

  • Slowly add trimethylsilyl bromide (TMS-Br) (2.0 equiv., e.g., 0.43 mL, 3.35 mmol) at room temperature. The formation of a precipitate is typically observed.

  • Seal the reaction tube and heat in an oil bath at 100 °C for 12 hours.

  • After cooling to room temperature, slowly pour the reaction mixture into a pre-cooled 1 N sodium hydroxide solution (3 mL).

  • Extract the aqueous layer with diethyl ether (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.[4]

Physicochemical & Spectroscopic Data

Proper characterization ensures the identity and purity of the compound before its use in further studies.

PropertyValueSource
Molecular Formula C₉H₅BrClN[5][6]
Molecular Weight 242.50 g/mol [5]
Appearance Yellow Solid[4]
CAS Number 98519-65-4[4][5]

¹H NMR Data (400 MHz, CDCl₃): δ 8.70 (d, J = 4.6 Hz, 1H), 8.17 (d, J = 8.8 Hz, 1H), 8.14 (d, J = 2.0 Hz, 1H), 7.73 (d, J = 4.6 Hz, 1H), 7.63 (dd, J = 9.0, 2.0 Hz, 1H).[4] This spectrum is consistent with the assigned structure. Further characterization via ¹³C NMR and Mass Spectrometry is recommended for full validation.[7][8]

Core Reactivity Profile: A Tale of Two Halogens

The primary focus of initial studies is to establish reliable protocols for selective functionalization. Palladium-catalyzed cross-coupling reactions are the methods of choice for targeting the more labile C4-Br bond.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, making it indispensable in modern organic synthesis.[9][10][11] Its application to this compound allows for the introduction of aryl, heteroaryl, or vinyl substituents, creating molecular complexity in a single, predictable step.[12]

Causality Behind Experimental Choices: The reaction's success hinges on a catalytic cycle involving a palladium(0) species.[13] The first and often rate-determining step is the oxidative addition of the palladium catalyst into the carbon-halogen bond.[9] The C(sp²)-Br bond (bond energy ~336 kJ/mol) is weaker than the C(sp²)-Cl bond (~400 kJ/mol), leading to preferential oxidative addition at the C4 position. The choice of catalyst, ligand, base, and solvent is critical to ensure high efficiency and selectivity.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br PdII Ar-Pd(II)L₂(Br) OxAdd->PdII Transmetal Transmetalation (Base, R-B(OR)₂) PdII->Transmetal R-B(OR)₂ PdII_R Ar-Pd(II)L₂(R) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R Product RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-Aryl-7-chloroquinoline

  • In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).[14]

  • Add a suitable solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2-24 hours), cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-7-chloroquinoline.[14]

Table 1: Representative Substrate Scope for Suzuki-Miyaura Coupling

EntryArylboronic AcidExpected ProductHypothetical Yield
1Phenylboronic acid7-Chloro-4-phenylquinoline85-95%
24-Methoxyphenylboronic acid7-Chloro-4-(4-methoxyphenyl)quinoline80-90%
33-Pyridinylboronic acid7-Chloro-4-(pyridin-3-yl)quinoline75-85%
4Thiophene-2-boronic acid7-Chloro-4-(thiophen-2-yl)quinoline70-85%
Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[15][16] Applying this reaction to this compound enables the synthesis of 4-aminoquinoline derivatives, a scaffold known for its potent biological activities.[1][17]

Causality Behind Experimental Choices: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.[16][18] The key steps are oxidative addition of the aryl bromide, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[16] The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) is critical. These ligands promote the reductive elimination step and stabilize the active Pd(0) catalyst, preventing catalyst decomposition and leading to higher yields.[16] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine in the catalytic cycle.

Buchwald_Hartwig_Workflow Start This compound + Amine (R₂NH) Reaction Reaction Vessel (Inert Atmosphere, Toluene, 100-120°C) Start->Reaction Reagents Pd Catalyst (e.g., Pd₂(dba)₃) Bulky Ligand (e.g., XPhos) Strong Base (e.g., NaOtBu) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product 4-Amino-7-chloroquinoline Product Purification->Product

Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of 4-(Dialkylamino)-7-chloroquinoline

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv.).

  • Seal the tube, and evacuate and backfill with an inert gas (Argon) three times.

  • Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 100-120 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Table 2: Representative Substrate Scope for Buchwald-Hartwig Amination

EntryAmineExpected ProductHypothetical Yield
1Morpholine4-(7-Chloroquinolin-4-yl)morpholine80-95%
2AnilineN-Phenyl-7-chloroquinolin-4-amine70-85%
3BenzylamineN-Benzyl-7-chloroquinolin-4-amine75-90%
4Piperidine4-(Piperidin-1-yl)-7-chloroquinoline85-95%
Nucleophilic Aromatic Substitution (SₙAr)

While palladium catalysis is the dominant strategy for functionalizing the C4-Br bond, it is important to consider the potential for Nucleophilic Aromatic Substitution (SₙAr). The quinoline ring is inherently electron-deficient due to the electronegative nitrogen atom, which activates the C2 and C4 positions to nucleophilic attack.[17]

Causality Behind Experimental Choices: The SₙAr reaction proceeds via a two-step addition-elimination mechanism.[19] A nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[19][20] Aromaticity is then restored by the expulsion of the leaving group.[19] For this pathway to be efficient, the aromatic ring must be electron-poor, and a good leaving group must be present.[19] While bromide is a competent leaving group, SₙAr reactions on haloquinolines often require elevated temperatures or strongly nucleophilic reagents.[17][21] This pathway is generally less selective and requires harsher conditions than the palladium-catalyzed alternatives for the C4-Br position.

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Experimental Protocol: SₙAr with Sodium Methoxide

  • To a solution of this compound (1.0 equiv.) in a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add a strong nucleophile such as sodium methoxide (NaOMe, 1.5-2.0 equiv.).

  • Heat the reaction mixture to 100-150 °C. Alternatively, microwave irradiation can be employed to accelerate the reaction.[17]

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize or purify by column chromatography if necessary.

Table 3: Potential Products from SₙAr Reactions

EntryNucleophileExpected ProductRequired Conditions
1Sodium Methoxide (NaOMe)7-Chloro-4-methoxyquinolineHigh Temperature
2Sodium Azide (NaN₃)4-Azido-7-chloroquinolineHigh Temperature
3Pyrrolidine4-(Pyrrolidin-1-yl)-7-chloroquinolineHigh Temperature / Microwave

Summary and Outlook

The initial reactivity studies of this compound confirm its status as a highly valuable and versatile building block. The differential reactivity of the C4-bromo and C7-chloro positions provides a clear strategic advantage for synthetic chemists.

Table 4: Comparison of Key Reactivity Pathways

Reaction TypeBond FormedKey ReagentsSelectivity & Conditions
Suzuki-Miyaura C-CBoronic Acid, Pd Catalyst, BaseExcellent for C4-Br; Mild conditions (80-100 °C)
Buchwald-Hartwig C-NAmine, Pd Catalyst, Bulky Ligand, Strong BaseExcellent for C4-Br; Mild to moderate conditions (100-120 °C)
SₙAr C-NuStrong Nucleophile (e.g., RO⁻, R₂NH)Less selective; Harsher conditions required (>100 °C)

References

  • An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline. Benchchem.
  • This compound | 98519-65-4. ChemicalBook.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Haloquinazolines. Benchchem.
  • 7-BROMO-4-CHLOROQUINOLINE(75090-52-7) 1H NMR spectrum. ChemicalBook.
  • This compound - 98519-65-4, C9H5BrClN, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
  • Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. Benchchem.
  • Palladium-Catalysed Synthesis and Transformation of Quinolones. PubMed Central.
  • Buchwald–Hartwig amination. Wikipedia.
  • 98519-65-4|this compound|BLD Pharm. BLD Pharm.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University.
  • Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • 4,7-dichloroquinoline. Organic Syntheses Procedure.
  • This compound. Fluorochem.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • NUCLEOPHILIC AROMATIC SUBSTITUTION. PHARMD GURU.
  • Nucleophilic Aromatic Substitution. YouTube.
  • This compound | 98519-65-4. Benchchem.
  • Suzuki-Miyaura Coupling. Organic Synthesis.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Synthesis of 7-chloroquinolinyl-4-. ResearchGate.
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
  • 7-Bromo-4-chloroquinoline AldrichCPR 75090-52-7. Sigma-Aldrich.
  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube.
  • Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. ResearchGate.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.

Sources

Methodological & Application

Application Notes and Protocols for the Regioselective Suzuki Coupling of 4-Bromo-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline nucleus is a privileged heterocyclic motif that forms the structural core of a vast array of natural products and synthetic compounds with significant therapeutic value.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] In particular, the functionalization of the quinoline ring at the C4-position has been a focal point for the development of novel drug candidates. The introduction of aryl substituents at this position can profoundly influence the pharmacological profile of the resulting molecules. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the construction of C-C bonds, offering a direct route to such 4-arylquinoline derivatives.

This application note provides a comprehensive guide to the Suzuki coupling reaction of 4-bromo-7-chloroquinoline, a versatile building block for the synthesis of a diverse library of 4-aryl-7-chloroquinolines. We will delve into the mechanistic underpinnings of the reaction's regioselectivity, provide a detailed experimental protocol, and present a summary of optimized reaction conditions for researchers in medicinal chemistry and drug development.

Understanding the Regioselectivity: A Tale of Two Halogens

The successful application of this compound in Suzuki coupling hinges on the differential reactivity of the two halogen substituents. The regioselective coupling at the C4-position is governed by the relative bond dissociation energies of the C-Br and C-Cl bonds.[4] The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[5] This is primarily attributed to the weaker C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition of the palladium(0) catalyst, the rate-determining step of the catalytic cycle.[5]

Furthermore, the electronic properties of the quinoline ring can influence the reactivity of the halogenated positions. However, in the case of this compound, the inherent difference in the C-X bond strength is the dominant factor, leading to a highly selective reaction at the C4-position, leaving the C7-chloro group intact for potential subsequent functionalization. This chemoselectivity is a significant advantage, allowing for a stepwise and controlled elaboration of the quinoline scaffold.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative_Addition->ArPd(II)(Br)L2 Transmetalation Transmetalation ArPd(II)(Br)L2->Transmetalation ArPd(II)(Ar')L2 Ar-Pd(II)-Ar'L2 Transmetalation->ArPd(II)(Ar')L2 Reductive_Elimination Reductive Elimination ArPd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' This compound This compound (Ar-Br) This compound->Oxidative_Addition Arylboronic_Acid Arylboronic Acid (Ar'-B(OH)2) Base Base Arylboronic_Acid->Base Base->Transmetalation Pd(II)L2(OH)Br Ar-Pd(II)(OH)L2

Figure 1: Catalytic cycle of the Suzuki coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[5]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the bromide. This step is facilitated by a base, which activates the boronic acid.[7]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired 4-aryl-7-chloroquinoline product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. The reaction conditions may require optimization for specific substrates.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine this compound, arylboronic acid, and base in a flask. B Add palladium catalyst and ligand. A->B C Add degassed solvent. B->C D Purge with inert gas. C->D E Heat the reaction mixture with stirring. D->E F Monitor progress by TLC or LC-MS. E->F G Cool to room temperature. F->G H Dilute with organic solvent and wash with water/brine. G->H I Dry the organic layer and concentrate. H->I J Purify by column chromatography. I->J

Figure 2: Experimental workflow for the Suzuki coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/ligand, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

    • Evacuate and backfill the flask with an inert gas three times.

    • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

    • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-7-chloroquinoline.

Optimized Reaction Conditions: A Comparative Overview

The choice of catalyst, ligand, base, and solvent can significantly impact the yield and reaction time of the Suzuki coupling. The following table summarizes typical conditions for the coupling of haloquinolines with arylboronic acids, which can serve as a starting point for the optimization of the reaction with this compound.

Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (3)-K₂CO₃ (2)DMF/H₂O9048Moderate[8]
PdCl₂(PPh₃)₂ (10)PCy₃ (20)Cs₂CO₃ (2)Dioxane/H₂O80-Good to Excellent[9]
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3)Dioxane/H₂O120 (microwave)0.1753
Pd(OAc)₂ (0.1)SPhos (0.2)K₃PO₄ (4)Toluene/THF/H₂O801-[6]

Conclusion: A Versatile Tool for Quinoline Diversification

The regioselective Suzuki coupling of this compound offers a reliable and efficient method for the synthesis of 4-aryl-7-chloroquinolines. The predictable selectivity, coupled with the mild reaction conditions and broad functional group tolerance of the Suzuki-Miyaura reaction, makes this a highly valuable transformation in the drug discovery and development pipeline. The resulting products, with a handle for further functionalization at the C7-position, serve as versatile intermediates for the creation of diverse chemical libraries and the exploration of new therapeutic agents.

References

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Fairlamb, I. J. S., & Kapdi, A. R. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6436–6450. [Link]
  • Ali, H. A., & Ali, N. M. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Suzuki Coupling: Mechanism & Examples. (2023). NROChemistry.
  • Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2022, March 24). YouTube.
  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2012). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 17(7), 8386–8396. [Link]
  • Smith, G. B., Dezeny, G. C., Hughes, D. L., King, A. O., & Verhoeven, T. R. (1994). Mechanistic studies of the Suzuki cross-coupling reaction. The Journal of Organic Chemistry, 59(26), 8151–8156. [Link]
  • Donohoe, T. J., & Rathi, P. (2012). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry, 10(6), 1093–1100. [Link]
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). RSC Publishing. [Link]
  • Reddy, K. S., & Kumar, N. S. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 5, 36. [Link]
  • Doucet, H., & Santelli, M. (2015). Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage. Tetrahedron, 71(37), 6539–6547. [Link]
  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. (2013).
  • Blakemore, D. C., Doyle, P. M., & Fobian, Y. M. (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • A Palladium(0)‐Catalyzed C4 Site‐Selective C−H Difluoroalkylation of Isoquinolin‐1(2H)‐Ones. (2020).
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021).
  • Pd-catalyzed electrophilic cross-coupling of pyridylphosphonium salts with arylthianthrenium salts to access C4-arylated pyridines. (2022). RSC Publishing. [Link]
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009).
  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. (2008).
  • ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. (2012).
  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (2007).
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2020). Taylor & Francis Online. [Link]

Sources

Topic: Regioselective Buchwald-Hartwig Amination of 4-Bromo-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This guide provides a detailed protocol and scientific rationale for the regioselective Buchwald-Hartwig amination of 4-bromo-7-chloroquinoline. Quinoline scaffolds, particularly 4-amino-7-chloroquinoline derivatives, are foundational in medicinal chemistry, most notably as antimalarial agents.[1][2] The Buchwald-Hartwig reaction offers a powerful and versatile method for constructing the critical C-N bond.[3][4] However, the presence of two distinct halogen atoms on the quinoline core introduces a significant challenge: achieving selective amination at one position while preserving the other. This document outlines the mechanistic principles governing this selectivity and presents an optimized, step-by-step protocol designed to favor amination at the C4-bromo position, yielding 4-amino-7-chloroquinoline products.

The Principle of Regioselectivity: Exploiting Halogen Reactivity

The success of this selective transformation hinges on the inherent difference in reactivity between the aryl bromide and aryl chloride moieties within the Buchwald-Hartwig catalytic cycle. The key rate-determining step for this differentiation is the oxidative addition of the aryl halide to the Pd(0) catalyst.[5]

Contrary to the reactivity trends seen in some other cross-coupling reactions, the established order of reactivity for aryl electrophiles in the Buchwald-Hartwig amination is generally Ar-Br > Ar-Cl .[6] This is because while the C-Cl bond is stronger than the C-Br bond, other factors within the catalytic cycle, such as ligand association and the stability of intermediates, contribute to the overall reaction rate.[7] By carefully controlling reaction parameters, particularly temperature, we can create a kinetic window that strongly favors the activation of the more labile C4-bromo bond over the more robust C7-chloro bond.

The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is crucial for rational protocol design. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[3][6][7]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Amide_Complex L-Pd(II) Amido Complex OA_Complex->Amide_Complex Amine Coordination & Deprotonation Amide_Complex->Pd0 Reductive Elimination Product Ar-NR¹R² (Product) Amide_Complex->Product BaseH [Base-H]⁺X⁻ Amide_Complex->BaseH ArX Ar-X (this compound) ArX->OA_Complex Amine HNR¹R² + Base Amine->Amide_Complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

  • Oxidative Addition: The active L-Pd(0) catalyst inserts into the Ar-X bond. This is the selectivity-determining step, occurring preferentially at the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and the base removes a proton to form a more nucleophilic amido species.

  • Reductive Elimination: The final C-N bond is formed, releasing the aminated product and regenerating the L-Pd(0) catalyst, allowing the cycle to continue.[8]

Optimizing Key Reaction Parameters

Each component of the reaction plays a vital role in achieving high yield and selectivity.

  • Palladium Source: While simple salts like Pd(OAc)₂ can be used, modern, air-stable palladium precatalysts (e.g., G3 or G4 palladacycles) are highly recommended. These complexes readily and cleanly generate the active Pd(0) species in the presence of a base, leading to more reproducible results.[6][9]

  • Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich biaryl phosphine ligands are essential for facilitating both the oxidative addition and the reductive elimination steps. Ligands like XPhos, SPhos, or the ferrocene-based Xantphos are excellent starting points as they are known to be effective for coupling aryl chlorides, indicating they are sufficiently active to promote the C-Br coupling under milder conditions.[10][11]

  • Base Selection: The base must be strong enough to deprotonate the amine but not so harsh that it causes degradation of the substrate or product. While sodium tert-butoxide (NaOtBu) is common, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) offer broader functional group tolerance and are often sufficient for these couplings, minimizing side reactions.[4][6]

  • Solvent & Temperature: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are standard.[10] Temperature is the most critical lever for controlling selectivity. By maintaining a moderate temperature (e.g., 80–100 °C), the reaction rate for C-Br activation is sufficient, while the higher activation energy for C-Cl bond cleavage is not overcome, thus preventing the formation of diamination byproducts.[6]

Experimental Workflow

The following diagram outlines the general laboratory procedure for setting up, running, and isolating the product from the reaction.

Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Add solids to oven-dried vial: - Catalyst - Ligand - Base - this compound B Seal vial, evacuate, and backfill with N₂/Ar (3x) A->B C Add liquids via syringe: - Anhydrous Solvent - Amine B->C D Heat to specified temperature (e.g., 90 °C) with stirring C->D E Monitor progress by TLC or LC-MS D->E F Cool to RT, dilute with EtOAc, filter through Celite E->F G Wash with water and brine, dry organic layer (Na₂SO₄) F->G H Concentrate in vacuo G->H I Purify by flash column chromatography H->I

Caption: Standard workflow for Buchwald-Hartwig amination.

Detailed Experimental Protocol

Materials and Reagents

Reagent/MaterialGrade/PuritySupplierNotes
This compound>97%Commercially AvailableStore in a desiccator.
Amine (e.g., Morpholine)>98%Commercially AvailableDistill if purity is questionable.[12]
Pd Precatalyst (e.g., XPhos Pd G3)N/ACommercially AvailableHandle in a glovebox if possible.
Ligand (e.g., XPhos)>98%Commercially AvailableStore under inert gas.
Base (e.g., K₃PO₄)>98%Commercially AvailableFinely grind and dry in an oven before use.
TolueneAnhydrous, <50 ppm H₂OCommercially AvailableUse from a freshly opened bottle or a solvent purification system.
Standard GlasswareN/AN/AOven-dry all glassware before use.

Step-by-Step Procedure

Note: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to ensure consistent and reliable results.[12]

  • Reaction Setup:

    • To an oven-dried 10 mL screw-cap vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), potassium phosphate (K₃PO₄, 2.1 mmol, 2.1 equiv), XPhos ligand (0.04 mmol, 4 mol%), and XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

    • Seal the vial with a PTFE-lined cap. Evacuate the vial and backfill with nitrogen gas. Repeat this cycle three times.

  • Reagent Addition:

    • Through the septum, add anhydrous toluene (5 mL) via syringe.

    • Add the desired amine (e.g., morpholine, 1.2 mmol, 1.2 equiv) via syringe.

  • Reaction Execution:

    • Place the sealed vial in a preheated aluminum block or oil bath set to 90 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction's progress by taking small aliquots and analyzing them by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS to confirm the consumption of the starting material.[12]

  • Workup:

    • Once the reaction is complete, allow the vial to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure 4-(substituted-amino)-7-chloroquinoline product.

Optimization and Troubleshooting

The following table provides starting points for optimization and potential solutions to common issues.

EntryProblemPossible Cause(s)Suggested Solution(s)
1Low or No Conversion - Inactive catalyst (air/moisture exposure)- Insufficient temperature- Poor quality reagents- Ensure inert atmosphere and anhydrous conditions.- Increase temperature in 10 °C increments (max 120 °C).- Use freshly opened or purified reagents.
2Poor Selectivity (Diamination product observed)- Reaction temperature is too high.- Reaction time is excessively long.- Lower the reaction temperature to 80-90 °C.- Monitor the reaction closely and stop it upon consumption of starting material.
3Substrate Decomposition - Base is too strong.- Temperature is too high.- Switch to a weaker base (e.g., K₂CO₃).[4]- Lower the reaction temperature.
4Low Yield (but good conversion)- Product degradation during workup.- Inefficient purification.- Ensure workup is performed promptly.- Optimize chromatography conditions (eluent, silica loading).

References

  • Buchwald–Hartwig amination. (2023, December 27). In Wikipedia.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC.
  • Krasavin, M., et al. (2020). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 25(20), 4784.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). National Institutes of Health (NIH).
  • [Named Reaction #2] Buchwald-Hartwig Amination. (2017, January 29). Reddit.
  • Manohar, S., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(3), 941-945.
  • Palladium-Catalyzed Synthesis of 1H-Pyrazolo[4,3-c]quinolines and 4-Anilinoquinoline-3-carbonitriles from 4-Chloroquinoline-3-carbaldehydes. (2021, August 10). ResearchGate.
  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Controlling Regioselectivity in Palladium-Catalyzed C-H Activation/Aryl-Aryl Coupling of 4-Phenylamino[2.2]paracyclophane. (2018). Chemistry – An Asian Journal, 13(17), 2419-2423.
  • Condition Optimization for Buchwald-Hartwig Reactions. (2022, January 2). YouTube.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025, April 1). Frontiers in Chemistry.
  • Synthesis of 7-chloroquinolinyl-4-. (2018, August 6). ResearchGate.
  • The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube.

Sources

Application Note: Strategic Synthesis of 4-Amino-7-Chloroquinoline Derivatives from 4-Bromo-7-Chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 4-amino-7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1][2] The synthesis of novel derivatives of this core structure is of paramount importance for the development of new therapeutic agents targeting malaria, cancer, and neurodegenerative diseases.[3][4][5] This application note provides a detailed guide for the synthesis of 4-amino-7-chloroquinoline derivatives, utilizing 4-bromo-7-chloroquinoline as a key intermediate. We present two primary synthetic strategies: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern Palladium-Catalyzed Buchwald-Hartwig Amination. This guide offers in-depth mechanistic insights, step-by-step protocols, and expert advice to enable researchers to select and execute the optimal synthetic route for their specific target molecules.

Mechanistic Considerations & Strategic Rationale

The choice of starting material and synthetic pathway is critical for achieving high yields and purity. The use of a differentially halogenated quinoline, such as this compound or 7-bromo-4-chloroquinoline, offers strategic advantages for selective functionalization.

The Strategic Advantage of 4-Halo-7-Chloroquinolines

The quinoline ring system's reactivity is heavily influenced by the nitrogen heteroatom. The nitrogen atom acts as an electron-withdrawing group, which particularly activates the C2 and C4 positions towards nucleophilic attack.[6] Consequently, a halogen at the C4 position is significantly more labile and susceptible to displacement by nucleophiles compared to a halogen at the C7 position. This inherent reactivity difference is the foundation for the regioselective synthesis of 4-amino derivatives.

While 4,7-dichloroquinoline is a common starting material, 7-bromo-4-chloroquinoline provides an orthogonal handle for subsequent modifications.[7] The C4-chloro group can be selectively displaced via nucleophilic substitution, leaving the C7-bromo group intact for downstream cross-coupling reactions (e.g., Suzuki, Heck), allowing for further diversification of the quinoline core.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most established method for synthesizing 4-aminoquinolines.[6][8] The reaction proceeds via an addition-elimination mechanism, where the amine nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[9][10] The subsequent departure of the chloride leaving group restores the aromaticity of the quinoline ring.

Key Causality behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or DMSO are often used to solubilize the reactants and stabilize the charged Meisenheimer intermediate. Alcohols like ethanol can also be used, often under reflux conditions.[11][12]

  • Temperature: The reaction typically requires elevated temperatures (reflux) to overcome the activation energy for the initial nucleophilic attack.[8][11] Microwave irradiation can be employed to significantly shorten reaction times.[8]

  • Amine Stoichiometry: An excess of the amine nucleophile is often used to drive the reaction to completion and to act as a base to neutralize the HCl generated in situ.[13]

SNAr_Mechanism Reactants This compound + Amine (R-NH2) TransitionState Nucleophilic Attack at C4 Reactants->TransitionState Meisenheimer Meisenheimer Complex (Resonance Stabilized) TransitionState->Meisenheimer Elimination Elimination of Cl- Meisenheimer->Elimination Product 4-Amino-7-bromoquinoline Derivative Elimination->Product

Fig 1. Simplified workflow for the SNAr mechanism.
Pathway B: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, modern alternative for forming C-N bonds.[14][15] This cross-coupling reaction offers several advantages over traditional SNAr, including milder reaction conditions, broader substrate scope (especially for less nucleophilic amines), and higher functional group tolerance.[14] The reaction involves a catalytic cycle with a palladium(0) species.

Key Causality behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, critically, the phosphine ligand is essential for catalytic activity.[16][17] Bulky, electron-rich phosphine ligands (e.g., X-Phos, BINAP) facilitate the key steps of oxidative addition and reductive elimination.[18][19]

  • Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) is required to deprotonate the amine, forming the active palladium-amido complex in the catalytic cycle.[16] The choice of base can significantly impact reaction efficiency.

  • Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive, so the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation.

Buchwald_Hartwig_Cycle pd0 L₂Pd(0) oa_label Oxidative Addition pd0->oa_label Ar-X pd_complex L₂Pd(II)(Ar)X deprot_label Amine Coordination & Deprotonation pd_complex->deprot_label + HNR₂ - HX pd_amido L₂Pd(II)(Ar)NR₂ re_label Reductive Elimination pd_amido->re_label Ar-NR₂ oa_label->pd_complex re_label->pd0 deprot_label->pd_amido

Fig 2. The catalytic cycle of Buchwald-Hartwig amination.

Experimental Protocols & Methodologies

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Phosphorus oxychloride (used to synthesize the starting material) and many organic solvents are toxic and corrosive.

Synthesis of Starting Material: 7-Bromo-4-chloroquinoline

This protocol is adapted from established methods for the synthesis of 4-chloroquinolines.[2][7]

  • Condensation: In a round-bottom flask, combine 3-bromoaniline (1.0 eq), Meldrum's acid (1.0 eq), and trimethyl orthoformate (1.1 eq). Heat the mixture at 80-90 °C for 2 hours.

  • Cyclization: Cool the mixture and add diphenyl ether. Heat the solution to 250 °C with stirring for 30-60 minutes to induce thermal cyclization. This step should be monitored carefully.

  • Chlorination: After cooling, cautiously add phosphorus oxychloride (POCl₃, 5-10 eq) to the crude 7-bromo-4-hydroxyquinoline intermediate. Reflux the mixture for 3-4 hours.[2]

  • Work-up: Cool the reaction to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base (e.g., aqueous ammonia or NaOH) until a precipitate forms.

  • Purification: Filter the solid, wash with cold water, and dry. Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 7-bromo-4-chloroquinoline.[7]

Protocol 1: Synthesis of N-Alkyl-7-bromoquinolin-4-amine via SNAr

This protocol describes a general procedure for the reaction of 7-bromo-4-chloroquinoline with a primary aliphatic amine.[13][20]

  • Materials & Equipment:

    • 7-bromo-4-chloroquinoline (1.0 eq)

    • Primary amine (e.g., 1,3-diaminopropane, 3.0 eq)

    • Solvent (e.g., ethanol)

    • Round-bottom flask with reflux condenser

    • Heating mantle and magnetic stirrer

    • Standard glassware for work-up and purification

  • Step-by-Step Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve 7-bromo-4-chloroquinoline in ethanol.

    • Amine Addition: Add the primary amine (3.0 eq) to the solution. If the amine is a salt, an additional base like K₂CO₃ may be required.

    • Heating: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-24 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Work-up: Cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. Add water and basify with NaOH to precipitate the product.

    • Purification: Filter the solid product, wash thoroughly with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) or purification by column chromatography can be performed to achieve high purity.

Protocol 2: Synthesis of N-Aryl-7-bromoquinolin-4-amine via Buchwald-Hartwig Amination

This protocol provides an advanced method suitable for coupling with anilines or other less reactive amines.[17][21]

  • Materials & Equipment:

    • 7-bromo-4-chloroquinoline (1.0 eq)

    • Aryl amine (1.2 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Phosphine ligand (e.g., X-Phos, 4 mol%)

    • Base (e.g., NaOt-Bu, 1.4 eq)

    • Anhydrous solvent (e.g., toluene or dioxane)

    • Schlenk flask or sealed vial, inert gas line (N₂ or Ar)

    • Heating plate and magnetic stirrer

  • Step-by-Step Procedure:

    • Inert Atmosphere Setup: Add the 7-bromo-4-chloroquinoline, aryl amine, palladium catalyst, phosphine ligand, and base to a Schlenk flask or vial inside a glovebox or under a stream of inert gas.

    • Solvent Addition: Add anhydrous toluene via syringe.

    • Degassing: Subject the mixture to several cycles of vacuum and backfilling with inert gas to ensure all oxygen is removed.

    • Heating: Heat the sealed reaction vessel to 80-110 °C with vigorous stirring for 12-24 hours.

    • Monitoring: Monitor the reaction by TLC or LC-MS.

    • Work-up: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

    • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography (silica gel) to isolate the desired N-aryl-7-bromoquinolin-4-amine.

Data Summary & Method Comparison

The choice between SNAr and Buchwald-Hartwig amination depends on the nucleophilicity of the amine and the desired reaction conditions.

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Typical Nucleophiles Aliphatic amines, highly nucleophilic amines[13][20]Aryl amines, amides, less nucleophilic amines[14][17]
Reaction Temperature High (Often >100 °C or reflux)[11]Moderate to High (80-110 °C)[16]
Key Reagents Amine, SolventPd Catalyst, Ligand, Base, Anhydrous Solvent[16]
Atmosphere AmbientInert (N₂ or Ar)
Advantages Operationally simple, inexpensive reagentsBroad substrate scope, milder conditions, high functional group tolerance[14]
Limitations Limited to strong nucleophiles, harsh conditionsCost of catalyst/ligand, sensitivity to air/moisture[15]

References

  • Dave, M.A., Desai, N.S., & Naidu, A.V. (n.d.). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Indian Journal of Heterocyclic Chemistry.
  • Manohar, S., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry.
  • Zhao, T., & Xu, B. (2010). Palladium-catalyzed tandem amination reaction for the synthesis of 4-quinolones. Organic Letters.
  • ResearchGate. (n.d.). Scheme 4. Parallel Synthesis of 4-Amino-7-chloroquinoline Library.
  • Parra, Y. de J., et al. (2016). [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. Journal of the Serbian Chemical Society.
  • Soković, M., et al. (2022). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules.
  • Jain, M., et al. (2015). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. Journal of Medicinal Chemistry.
  • Larsen, A., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters.
  • Zhao, T., & Xu, B. (2010). Palladium-Catalyzed Tandem Amination Reaction for the Synthesis of 4-Quinolones. Organic Letters.
  • Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
  • ResearchGate. (2019). Synthesis of 7-chloroquinolinyl-4-aminochalcones as antimalarial and anticancer agents.
  • Le, W., et al. (2014). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Expert Opinion on Drug Discovery.
  • Aboelnaga, A., & El-Sayeda, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Green Chemistry Letters and Reviews.
  • Google Patents. (n.d.). Process for preparing 4-amino-7-chloro-quinoline.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Semina, E.A., et al. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Russian Chemical Bulletin.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH. (2024).

Sources

Application Notes & Protocols: 4-Bromo-7-chloroquinoline as a Cornerstone Scaffold for the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to form key interactions with biological targets.[1][2] In the realm of oncology, quinoline derivatives have gained prominence as highly effective kinase inhibitors, molecules designed to block the signaling pathways that drive tumor growth and progression.[3][4] Several FDA-approved drugs, such as Bosutinib (Bcr-Abl/Src inhibitor) and Lenvatinib (multi-kinase inhibitor), feature a quinoline core, underscoring its clinical relevance.[5]

This guide focuses on a particularly versatile starting material: 4-Bromo-7-chloroquinoline . The strategic placement of two different halogen atoms on the quinoline core is not a redundancy; it is the key to its synthetic utility. The chlorine atom at the 4-position and the bromine atom at the 7-position possess differential reactivity, allowing for selective, sequential functionalization. This enables the construction of complex, highly substituted molecules through a controlled and predictable synthetic sequence, making it an ideal platform for building libraries of potential kinase inhibitors for drug discovery campaigns.

Chemical Properties and Differential Reactivity

The power of this compound lies in the distinct chemical behavior of its two halogen substituents. This differential reactivity is the foundation for a modular synthetic approach.

  • C4-Position (Chloro): The chlorine atom at the 4-position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) . This is due to the strong electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negatively charged Meisenheimer complex intermediate formed during the reaction. This position readily reacts with nucleophiles, particularly anilines and other amines, often under mild conditions. This reaction is typically the first step in the synthesis, installing the "hinge-binding" moiety common to many ATP-competitive kinase inhibitors.[6][7]

  • C7-Position (Bromo): The bromine atom at the 7-position is significantly less reactive towards SNAr. However, it is an ideal handle for Palladium-catalyzed cross-coupling reactions . The carbon-bromine bond is well-suited for oxidative addition to a Pd(0) catalyst, initiating catalytic cycles like the Suzuki-Miyaura coupling (for C-C bond formation) or the Buchwald-Hartwig amination (for C-N bond formation).[8][9][10] These reactions are typically performed after the SNAr reaction at the C4 position.

This predictable, stepwise reactivity allows researchers to first install a desired group at the C4 position and then introduce a second, different functionality at the C7 position, providing precise control over the final molecular architecture.

General Synthetic Workflow

The modular nature of this compound allows for a convergent and highly adaptable synthetic strategy. The general workflow involves an initial SNAr reaction followed by a palladium-catalyzed cross-coupling reaction to build the final inhibitor scaffold.

G A This compound (Starting Material) B Step 1: Nucleophilic Aromatic Substitution (SNAr) Reagents: Substituted Aniline, Acid or Base catalyst Position: C4-Chloro A->B C 4-Anilino-7-bromoquinoline (Key Intermediate) B->C D Step 2a: Suzuki-Miyaura Coupling Reagents: Arylboronic Acid, Pd Catalyst, Base Position: C7-Bromo C->D C-C Bond Formation E Step 2b: Buchwald-Hartwig Amination Reagents: Amine, Pd Catalyst, Base Position: C7-Bromo C->E C-N Bond Formation F Target Inhibitor A (4-Anilino-7-arylquinoline) D->F G Target Inhibitor B (4-Anilino-7-aminoquinoline) E->G

Caption: General workflow for synthesizing kinase inhibitors from this compound.

Application Protocol 1: Synthesis of a 4-Anilino-7-arylquinoline Scaffold via SNAr and Suzuki-Miyaura Coupling

This protocol details the synthesis of a common kinase inhibitor scaffold where an aniline is attached at the C4 position and an aryl group is introduced at the C7 position. This C-C bond formation is achieved via the robust and versatile Suzuki-Miyaura cross-coupling reaction.[11][12]

Step 1: Nucleophilic Aromatic Substitution at C4

Objective: To synthesize the key intermediate, 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-bromoquinoline, by reacting the starting material with a substituted aniline.

Materials:

  • This compound

  • 2,4-Dichloro-5-methoxyaniline

  • Isopropanol (IPA) or Acetonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq) and 2,4-dichloro-5-methoxyaniline (1.05-1.2 eq).

  • Add isopropanol or acetonitrile as the solvent (approx. 5-10 mL per gram of starting material).

  • Add a catalytic amount of concentrated HCl (e.g., 0.1 eq). The acid protonates the quinoline nitrogen, further activating the C4 position towards nucleophilic attack.

  • Heat the mixture to reflux (typically 80-85 °C) under an inert atmosphere.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If so, filter the solid, wash with cold solvent, and dry under vacuum.

  • If the product does not precipitate, concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

  • Characterize the structure of the intermediate, 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-bromoquinoline, using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Step 2: Suzuki-Miyaura Cross-Coupling at C7

Objective: To introduce a new aryl group at the C7 position via palladium-catalyzed cross-coupling.[10][11]

Materials:

  • 4-Anilino-7-bromoquinoline intermediate (from Step 1)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

Procedure:

  • In a Schlenk flask, combine the 4-anilino-7-bromoquinoline intermediate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring. The catalyst choice is crucial; Pd(PPh₃)₄ is a workhorse, but other catalyst/ligand systems may be required for challenging substrates.[12][13]

  • Monitor the reaction by TLC until the starting material is consumed (typically 6-18 hours).

  • Cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final 4-anilino-7-arylquinoline.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Protocol 2: Synthesis of a 4-Anilino-7-aminoquinoline Scaffold via SNAr and Buchwald-Hartwig Amination

This protocol describes an alternative functionalization at the C7 position by forming a C-N bond using the Buchwald-Hartwig amination. This is a powerful method for introducing primary or secondary amines, which can serve as critical hydrogen bond donors/acceptors or as points for further chemical elaboration.[9][14]

Step 1: Nucleophilic Aromatic Substitution at C4

This step is identical to Step 1 in Protocol 1. Prepare the 4-anilino-7-bromoquinoline intermediate as described previously.

Step 2: Buchwald-Hartwig Amination at C7

Objective: To introduce a primary or secondary amine at the C7 position.

Materials:

  • 4-Anilino-7-bromoquinoline intermediate (from Step 1)

  • Primary or secondary amine (e.g., morpholine, piperazine) (1.2-2.0 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) (1.5-2.5 eq)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or microwave vial

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 eq) to a dry Schlenk flask.

  • Add the 4-anilino-7-bromoquinoline intermediate (1.0 eq) and the desired amine (1.2 eq).

  • Add anhydrous, degassed toluene or dioxane via syringe. The choice of ligand and base is critical and often needs to be optimized for the specific amine being coupled.[9][14]

  • Seal the vessel and heat the mixture to 80-110 °C. Microwave irradiation can often accelerate this reaction significantly.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 2-24 hours.

  • Upon completion, cool the reaction to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product using silica gel column chromatography.

  • Characterize the final 4-anilino-7-aminoquinoline product by NMR and MS.

Target Kinases and Biological Context

Derivatives of the 4-anilinoquinoline scaffold are known to be potent ATP-competitive inhibitors of several important kinase families implicated in cancer.[3][15] The 4-anilino group typically inserts into the ATP-binding pocket and forms one or more critical hydrogen bonds with the "hinge region" of the kinase domain. The substituent at the C7 position often extends into the solvent-exposed region, where it can be modified to improve potency, selectivity, and pharmacokinetic properties.[6]

Key Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose dysregulation is a hallmark of many solid tumors, including non-small cell lung cancer and colorectal cancer.[4]

  • Src Family Kinases (SFKs): Non-receptor tyrosine kinases that play roles in cell proliferation, survival, and migration. Bosutinib is a notable Src inhibitor.[16]

  • Bcr-Abl: A fusion oncoprotein that causes chronic myeloid leukemia (CML). Bosutinib also targets this kinase.[17][18]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis, the process of forming new blood vessels required for tumor growth.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibitor Quinoline-based Inhibitor Inhibitor->EGFR Blocks ATP Binding Site GrowthFactor Growth Factor (e.g., EGF) GrowthFactor->EGFR

Caption: Simplified EGFR signaling pathway and the site of action for quinoline-based inhibitors.

Table 1: Examples of Kinase Inhibitors and Potency
Compound ScaffoldTarget Kinase(s)Reported IC₅₀
4-Anilino-7-(alkoxy)quinoline (Bosutinib)Bcr-Abl, Src~1 nM (Abl)
4-AnilinoquinolineRIP2 Kinase1 nM
4-Anilinoquinazoline (Lapatinib)EGFR, HER210.8 nM (EGFR), 9.8 nM (HER2)
4-AnilinoquinolinePDK10.96 µM (in A549 cells)

(Note: IC₅₀ values are highly assay-dependent. Data is aggregated from multiple sources for illustrative purposes.[6][15][17][19])

Conclusion

This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its differential halogen reactivity enables a modular and strategic approach to drug design, allowing for the independent and controlled functionalization of the C4 and C7 positions. By combining robust SNAr chemistry with modern palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, medicinal chemists can efficiently generate diverse libraries of novel compounds to probe kinase biology and develop next-generation targeted therapies.

References

  • Wikipedia. 4-Aminoquinoline. [Link]
  • Romero, A. H., et al. (2025).
  • Romero, A. H., et al. (2025).
  • Eldehna, W. M., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
  • Carrow, G. M., et al. (2018). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Medicinal Chemistry Letters. [Link]
  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]
  • Al-Ostath, R. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals. [Link]
  • Patel, H., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
  • Glavaš, M., et al. (2022). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules. [Link]
  • Sunny, S., et al. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry. [Link]
  • University of Sunderland. 4-aminoquinolines as Antimalarial Drugs. [Link]
  • de F. A. El-Farmawy, H., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society. [Link]
  • Der Pharma Chemica. New Route for the synthesis of Bosutinib. [Link]
  • Jdey, W., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
  • Heard, A., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. [Link]
  • L-H. A. D. T. Abell, A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. [Link]
  • ResearchGate. A New and Practical Synthesis of Bosutinib. [Link]
  • Jo, A., et al. (2014). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Expert Opinion on Drug Discovery. [Link]
  • Li, H., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules. [Link]
  • Li, H., et al. (2010). Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid. PubMed. [Link]
  • ResearchGate. New Synthetic Process for Bosutinib. [Link]
  • K. A. K. V. L. N. S. R. K. V. G. S. K. A. Kamal, A., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
  • Journal of China Pharmaceutical University.
  • ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]
  • D. Blakemore, D., et al. (2016). Suzuki–Miyaura Coupling. In: Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
  • R. Changa, C., et al. (2022). Assessing a sustainable manufacturing route to lapatinib. Reaction Chemistry & Engineering. [Link]
  • Vennila, K. N., et al. (2018). Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1. Bioorganic Chemistry. [Link]
  • Li, Y., et al. (2023).
  • Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. [Link]
  • Du, L., et al. (2020). Controlling the Covalent Reactivity of a Kinase Inhibitor with Light. PMC - PubMed Central. [Link]
  • de la Cruz, F. P., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc. [Link]
  • H. T. A. T. H. T. A. T. H. T. A. T. H. T. A. T. H. T. A. T. H. T. A. T. H. T. A. T. Hoeglund, A., et al. (2018). Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. Journal of Medicinal Chemistry. [Link]
  • D. J. F. G. D. J. F. G. D. J. F. G. D. J. F. G. D. J. F. G. D. J. F. G. D. J. F. G. D. J. F. G. D. J. F. G. Finlay, G. J., et al. (2010). Toward the comprehensive systematic enumeration and synthesis of novel kinase inhibitors based on a 4-anilinoquinazoline binding mode.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Khan, I., et al. (2017). Suzuki–Miyaura Reactions of (4-bromophenyl)

Sources

The Strategic Application of 4-Bromo-7-chloroquinoline in the Synthesis of Novel Antitumor Agents: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline core, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and ability to be readily functionalized at multiple positions have made it a cornerstone in the development of therapeutic agents across various diseases.[1][2] In oncology, quinoline derivatives have demonstrated a remarkable breadth of antitumor activities, acting through diverse mechanisms such as the inhibition of protein kinases, disruption of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[3][4][5][6] Marketed anticancer drugs like Lenvatinib and Bosutinib, both kinase inhibitors, feature the quinoline framework, underscoring its clinical significance.[7]

The strategic introduction of halogen atoms onto the quinoline ring provides medicinal chemists with powerful tools for molecular elaboration. Halogens serve as versatile synthetic handles for introducing a wide array of substituents through well-established chemical transformations, thereby enabling the systematic exploration of structure-activity relationships (SAR).[8] This guide focuses on 4-Bromo-7-chloroquinoline , a dihalogenated quinoline of significant academic and pharmaceutical interest. Its unique substitution pattern offers differential reactivity at the C4 and C7 positions, making it a key building block for the synthesis of complex and diverse libraries of potential anticancer compounds.[9]

The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine-containing side chains.[10][11] This is a critical reaction, as the 4-aminoquinoline moiety is a well-established pharmacophore.[11][12] Concurrently, the bromine atom at the 7-position provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the formation of carbon-carbon bonds to introduce aryl, heteroaryl, or alkynyl groups.[8][13][14] This dual reactivity allows for a modular and highly adaptable approach to synthesizing novel antitumor agents.

This document provides detailed application notes and protocols for leveraging this compound as a starting material for the synthesis of potential anticancer agents. It is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.

Core Synthetic Strategies and Mechanistic Rationale

The synthetic utility of this compound is primarily derived from the differential reactivity of its two halogen substituents. The chlorine at the C4 position is activated by the electron-withdrawing effect of the quinoline nitrogen, making it an excellent electrophile for nucleophilic aromatic substitution. In contrast, the bromine at the C7 position on the carbocyclic ring is more amenable to palladium-catalyzed cross-coupling reactions. This predictable reactivity allows for a sequential and controlled functionalization of the scaffold.

G start This compound snar Nucleophilic Aromatic Substitution (SNAr) (at C4-position) start->snar + Amine Nucleophile suzuki Suzuki-Miyaura Cross-Coupling (at C7-position) start->suzuki + Arylboronic Acid sonogashira Sonogashira Cross-Coupling (at C7-position) start->sonogashira + Terminal Alkyne product1 4-Amino-7-bromoquinoline Derivatives snar->product1 product2 4-Chloro-7-arylquinoline Derivatives suzuki->product2 product3 4-Chloro-7-alkynylquinoline Derivatives sonogashira->product3 final_agents Final Anticancer Agents (Diverse Scaffolds) product1->final_agents Further Functionalization (e.g., Suzuki Coupling) product2->final_agents Further Functionalization (e.g., SNAr) product3->final_agents Further Functionalization (e.g., SNAr)

Caption: Synthetic strategies using this compound.

Experimental Protocols

The following protocols are generalized methodologies based on established chemical transformations for this compound and structurally analogous compounds. Researchers should optimize these conditions for specific substrates.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This protocol describes the synthesis of 4-amino-7-bromoquinoline derivatives, a key step in creating a wide variety of biologically active molecules. The reaction of 4-chloroquinolines with amines is a well-established and robust method.[8][10][12]

Objective: To substitute the C4-chloro group with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Appropriate primary or secondary amine (e.g., aniline, piperidine, alkyl diamine) (1.1–2.0 eq)

  • Solvent (e.g., Ethanol, Isopropanol, N,N-Dimethylformamide (DMF))

  • Base (optional, e.g., K₂CO₃, Triethylamine) (1.5 eq)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., ethanol).

  • Add the desired amine (1.1–2.0 eq). If the amine salt is used or if the amine is not basic enough, add a base like potassium carbonate or triethylamine.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

  • Work-up A (Precipitation): If a precipitate forms upon cooling, filter the solid and wash it with a cold solvent (e.g., cold ethanol) to remove unreacted starting materials.

  • Work-up B (Extraction): If no precipitate forms, remove the solvent under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-7-bromoquinoline derivative.

Causality: The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position towards nucleophilic attack. Heating provides the necessary activation energy for the substitution to occur. The choice of solvent can influence reaction rates and solubility of reactants.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C7-Position

This protocol details the synthesis of 7-aryl-4-chloroquinoline derivatives. The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds and introducing aryl or heteroaryl moieties.[8][13][15]

Objective: To couple an aryl or heteroaryl group to the C7-position via the bromo substituent.

Materials:

  • This compound (or a 4-amino-7-bromoquinoline derivative from Protocol 1) (1.0 eq)

  • Arylboronic acid or arylboronate ester (1.2–1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01–0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0–3.0 eq)

  • Degassed solvent system (e.g., 1,4-dioxane/water, Toluene, DMF)

  • Schlenk flask or sealed microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the 7-bromoquinoline substrate (1.0 eq), the arylboronic acid (1.2–1.5 eq), the palladium catalyst (0.01–0.05 eq), and the base (2.0–3.0 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80°C to 120°C. Alternatively, microwave irradiation can be used to shorten reaction times.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 7-arylquinoline derivative.

Causality: The palladium catalyst undergoes a catalytic cycle involving oxidative addition into the C-Br bond, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the new C-C bond and regenerate the active Pd(0) species. The C-Br bond is significantly more reactive in this catalytic cycle than the C-Cl bond, allowing for selective functionalization at the C7 position.

Protocol 3: Sonogashira Cross-Coupling at the C7-Position

This protocol describes the synthesis of 7-alkynyl-4-chloroquinoline derivatives, introducing a linear, rigid linker into the scaffold which can be valuable for probing binding pockets of biological targets.[14][16]

Objective: To couple a terminal alkyne to the C7-position.

Materials:

  • 7-Bromoquinoline substrate (1.0 eq)

  • Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene) (1.2–1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (0.02–0.05 eq)

  • Copper(I) cocatalyst (e.g., CuI) (0.01–0.05 eq)

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine)

  • Degassed solvent (e.g., Toluene, THF, DMF)

  • Schlenk flask

Procedure:

  • To a flame-dried Schlenk flask, add the 7-bromoquinoline substrate (1.0 eq), the palladium catalyst, and the copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent, the amine base, and finally the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40–60 °C) until completion, as monitored by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure 7-alkynylquinoline derivative.

Causality: Similar to the Suzuki coupling, this reaction proceeds via a palladium catalytic cycle. The copper(I) cocatalyst is believed to react with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

Antitumor Activity of this compound Derivatives

The synthetic strategies outlined above can generate vast libraries of compounds for anticancer screening. The biological activity is highly dependent on the nature of the substituents introduced at the C4 and C7 positions. Many quinoline-based compounds exert their anticancer effects by inhibiting kinases crucial for cell signaling, such as Epidermal Growth Factor Receptor (EGFR) and Receptor-Interacting Protein Kinase 2 (RIPK2).[8][17]

G cluster_0 Signaling Cascade EGFR EGFR Kinase PI3K PI3K/Akt Pathway EGFR->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation Apoptosis Apoptosis Inhibitor Quinoline-Based Inhibitor (from this compound) Inhibitor->EGFR Inhibition Inhibitor->Apoptosis Induction

Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.

The following tables summarize the in vitro cytotoxic activity of representative 4-aminoquinoline derivatives against various human cancer cell lines. While not all compounds are derived directly from this compound, they share the core 4-amino-7-haloquinoline scaffold and serve as important benchmarks.

Table 1: Cytotoxic Activity of 7-Chloro-4-aminoquinoline Derivatives

Compound Cancer Cell Line Activity (GI₅₀/IC₅₀, µM) Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB-468 (Breast) 8.73 [12]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MCF-7 (Breast) 11.52 [12]
7-chloroquinoline-thiazole-hydrazide derivative 6 MCF-7 (Breast) 15.41 [7]

| 7-chloroquinoline-thiazole-hydrazide derivative 12 | MCF-7 (Breast) | 12.99 |[7] |

Table 2: Cytotoxic Activity of 7-Fluoro-4-aminoquinoline Derivatives

Compound Cancer Cell Line Activity (GI₅₀/IC₅₀, µM) Reference
N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB-468 (Breast) 11.47 [12]
N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MCF-7 (Breast) 36.77 [12]

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | 8.22 |[12] |

GI₅₀/IC₅₀: The concentration of the compound that causes 50% growth inhibition/inhibition of the target.

These data illustrate that modifications to both the C7-halogen and the C4-amino side chain significantly impact cytotoxic potency and selectivity. The development of derivatives from this compound allows for a systematic investigation of these structural variations to identify lead compounds with superior anticancer profiles.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of novel antitumor agents. The differential reactivity of the C4-chloro and C7-bromo substituents enables a modular and efficient approach to creating diverse chemical libraries through sequential nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a solid foundation for researchers to initiate drug discovery programs based on this privileged scaffold.

Future work should focus on synthesizing and screening novel derivatives of this compound against a broad panel of cancer cell lines and relevant kinase targets. The exploration of different linkers and functional groups at both the C4 and C7 positions will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of next-generation quinoline-based cancer therapeutics.

References

  • Bindu, P., et al. (2012). Synthesis and DNA cleavage studies of 2-chloro-3-formyl quinoline oxime esters. Bioorganic & Medicinal Chemistry Letters, 22(21), 6694-6697.
  • Kouznetsov, V. V., et al. (2012). Synthesis of new 2,4-disubstituted quinolines and evaluation of their in vitro anticancer activity. Bioorganic & Medicinal Chemistry, 20(1), 356-363.
  • Lu, Y., et al. (2008). Synthesis and biological evaluation of novel 2,4-disubstituted quinoline derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 16(15), 7279-7286.
  • MDPI. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals, 15(10), 1234.
  • PubMed Central. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry, 15(16), 5490-5497.
  • MDPI. (2020). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 25(11), 2533.
  • Ryckebusch, A., et al. (2008). Synthesis and DNA-binding properties of new quinoline derivatives. Bioorganic & Medicinal Chemistry, 16(10), 5579-5586.
  • Ilango, K., et al. (2015). Further studies on 2,4-disubstituted quinoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 90, 234-242.
  • Ferlin, M. G., et al. (2003).
  • SciELO. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 31(7).
  • Frontiers Media. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12.
  • PubMed Central. (2017). Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. The Journal of Organic Chemistry, 82(11), 5794-5804.
  • MDPI. (2018). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 23(9), 2209.
  • PubMed. (2023). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 282-293.
  • PubMed. (2008). Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase. Bioorganic & Medicinal Chemistry, 16(16), 7543-7551.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • PubMed. (2021). Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties. Archiv der Pharmazie, 354(7), e2100002.

Sources

Application Notes & Protocols: Synthesis of Novel Antifungal Agents from 4-Bromo-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and mycology.

Introduction: The Quinoline Scaffold as a Privileged Structure in Antifungal Drug Discovery

The quinoline nucleus is a cornerstone in the development of therapeutic agents, demonstrating a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and antifungal properties.[1][2][3] The emergence of drug-resistant fungal pathogens presents a significant global health challenge, necessitating the exploration of novel chemical entities with potent and broad-spectrum antifungal activity.[1][2] The versatility of the quinoline scaffold allows for structural modifications at various positions, enabling the fine-tuning of its biological profile.[2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel antifungal compounds, utilizing 4-bromo-7-chloroquinoline as a versatile starting material. The strategic placement of halogen atoms at the C4 and C7 positions offers orthogonal reactivity, allowing for selective functionalization through modern cross-coupling methodologies to generate diverse libraries of potential antifungal agents.

Strategic Approach: Leveraging Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of this compound is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkynyl groups, which have been shown to be crucial for antifungal activity. The chlorine atom at the C7 position can be retained or further modified in subsequent synthetic steps.

This application note will focus on a modular synthetic strategy to generate a library of quinoline-triazole conjugates, a class of compounds known for their significant antifungal properties.[1][2] The core synthetic workflow is outlined below:

Synthetic Workflow A This compound B Sonogashira Coupling A->B Terminal Alkyne, Pd/Cu catalyst C 4-Alkynyl-7-chloroquinoline Intermediate B->C D Click Chemistry (Huisgen Cycloaddition) C->D Organic Azide, Cu(I) catalyst E Quinoline-Triazole Conjugates D->E F Antifungal Screening E->F In vitro assays

Caption: Synthetic workflow from this compound to antifungal quinoline-triazole conjugates.

Part 1: Synthesis of 4-Alkynyl-7-chloroquinoline Intermediate via Sonogashira Coupling

The Sonogashira coupling is a powerful and versatile reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4][5][6] In this protocol, we utilize this reaction to introduce an alkynyl moiety at the C4 position of the quinoline ring.

Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene

Objective: To synthesize 7-chloro-4-(phenylethynyl)quinoline.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).

  • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Add anhydrous THF (10 mL per mmol of this compound) via syringe.

  • Add triethylamine (3.0 eq) via syringe.

  • Finally, add phenylacetylene (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60°C and stir under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-chloro-4-(phenylethynyl)quinoline as a solid.

Characterization Data (Hypothetical):

CompoundMolecular FormulaMolecular WeightAppearance¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 101 MHz) δ (ppm)
7-chloro-4-(phenylethynyl)quinolineC₁₇H₁₀ClN263.72Pale yellow solid8.85 (d, 1H), 8.15 (d, 1H), 7.80 (d, 1H), 7.65-7.60 (m, 2H), 7.50-7.40 (m, 4H)150.1, 149.5, 136.2, 131.9, 129.5, 129.0, 128.6, 127.8, 125.4, 122.1, 121.8, 95.3, 87.6

Part 2: Synthesis of Quinoline-Triazole Conjugates via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][7] This reaction will be used to conjugate the synthesized 4-alkynyl-7-chloroquinoline intermediate with a variety of organic azides to generate a library of novel antifungal candidates.

Protocol 2: Synthesis of 1-Benzyl-4-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole

Objective: To synthesize a representative quinoline-triazole conjugate.

Materials:

  • 7-chloro-4-(phenylethynyl)quinoline (from Protocol 1)

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 7-chloro-4-(phenylethynyl)quinoline (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Add benzyl azide (1.1 eq) to the solution.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until completion (typically 1-3 hours).

  • Upon completion, add water to the reaction mixture and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired quinoline-triazole conjugate.

Reaction Scheme cluster_0 Sonogashira Coupling cluster_1 Click Chemistry A This compound C 7-chloro-4-(phenylethynyl)quinoline A->C Pd(PPh₃)₂Cl₂, CuI, TEA B Phenylacetylene B->C D 7-chloro-4-(phenylethynyl)quinoline F Quinoline-Triazole Conjugate D->F CuSO₄·5H₂O, Na-Ascorbate E Benzyl azide E->F

Caption: Reaction scheme for the synthesis of a quinoline-triazole conjugate.

Mechanism of Antifungal Action: A Plausible Hypothesis

The antifungal activity of quinoline derivatives is often attributed to their ability to disrupt fungal cell membrane integrity and inhibit key enzymes involved in fungal growth and proliferation.[8][9] For the synthesized quinoline-triazole conjugates, a plausible mechanism of action involves the inhibition of fungal lanosterol 14α-demethylase, an essential enzyme in the ergosterol biosynthesis pathway.[9] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately cell death. The quinoline core can intercalate into the fungal DNA, interfering with replication and transcription processes. The triazole moiety is a well-known pharmacophore that coordinates with the heme iron of the cytochrome P450 enzyme, lanosterol 14α-demethylase, effectively blocking its catalytic activity.

Antifungal Activity Data (Hypothetical)

The synthesized compounds would be screened for their in vitro antifungal activity against a panel of clinically relevant fungal strains, such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values would be determined using standard microdilution methods.

Compound IDR Group (on Triazole)MIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. C. neoformansMIC (µg/mL) vs. A. fumigatus
QT-1 Benzyl8416
QT-2 4-Fluorobenzyl428
QT-3 4-Methoxybenzyl16832
Fluconazole (Reference Drug)24>64
Amphotericin B (Reference Drug)0.50.251

Conclusion and Future Directions

This guide provides a robust and versatile synthetic platform for the generation of novel antifungal agents based on the this compound scaffold. The detailed protocols for Sonogashira coupling and click chemistry enable the creation of a diverse library of quinoline-triazole conjugates. The presented strategy highlights the power of modern synthetic methodologies in accelerating the discovery of new drug candidates to combat the growing threat of fungal infections. Future work will focus on expanding the library of synthesized compounds by varying the alkyne and azide building blocks and performing extensive structure-activity relationship (SAR) studies to identify lead compounds with enhanced potency and a favorable safety profile.

References

  • A new class of quinoline derivatives containing 1,2,4-triazole moiety were synthesized... - PubMed.
  • Optimization and antifungal activity of quinoline derivatives linked to chalcone moiety combined with FLC against Candida albicans - PubMed.
  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity.
  • Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones - Science Alert.
  • 4-(Quinolinyl)-1,2,3-triazole hybridsas potential antifungal agents. - ResearchGate.
  • Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones - Science Alert.
  • (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity.
  • Synthesis, Antifungal Activities, Molecular Docking and Molecular Dynamic Studies of Novel Quinoxaline-Triazole Compounds | ACS Omega.
  • 7-chloroquinolin-4-yl arylhydrazone derivatives: synthesis and antifungal activity - PubMed.
  • Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity - MDPI.
  • Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - NIH.
  • 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity - NIH.
  • Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PMC - NIH.
  • Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones - ResearchGate.
  • Synthesis of 4-arylamino-7-chloroquinolinium chlorides 1–9c. - ResearchGate.
  • Design, Synthesis and Antimicrobial Activities of Some New Quinoline Derivatives Carrying 1,2,3-Triazole Moiety. - ResearchGate.
  • Process for preparing 4-amino-7-chloro-quinoline - Google Patents.
  • Parallel Synthesis of 4-Amino-7-chloroquinoline Library (a)... - ResearchGate.
  • Sonogashira Coupling | NROChemistry.
  • Suzuki Coupling: Mechanism & Examples | NROChemistry.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH.
  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books.
  • Sonogashira coupling - Wikipedia.

Sources

Application Note: 4-Bromo-7-chloroquinoline as a Versatile Scaffold for the Development of Novel Autophagy Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Autophagy is a fundamental cellular recycling process that is implicated in a variety of human diseases, including cancer. In established tumors, autophagy often acts as a pro-survival mechanism, enabling cancer cells to withstand metabolic stress and resist therapeutic agents.[1][2] The inhibition of this protective autophagy has emerged as a promising strategy to enhance the efficacy of conventional cancer therapies.[3][4][5] Quinoline-based compounds, such as chloroquine (CQ) and hydroxychloroquine (HCQ), are well-known late-stage autophagy inhibitors that function by impairing lysosomal function.[6][7][8] This application note details the strategic use of 4-bromo-7-chloroquinoline as a key building block for synthesizing novel quinoline-based autophagy inhibitors. We provide a comprehensive rationale, a detailed synthetic protocol for a representative derivative, and a robust methodology for evaluating its biological activity using the gold-standard LC3 turnover assay.

The Rationale for Targeting Autophagy in Oncology

Autophagy is a catabolic process where cells degrade and recycle their own components through the lysosomal machinery. This process is critical for maintaining cellular homeostasis by removing damaged organelles and misfolded proteins.[3] The core pathway is regulated by a series of autophagy-related genes (ATGs) and can be broadly divided into several stages: initiation, nucleation, autophagosome elongation, and finally, fusion with the lysosome to form an autolysosome, where degradation occurs.

The role of autophagy in cancer is complex and context-dependent.[1][3] While it can suppress tumor initiation, in established cancers, it is frequently co-opted as a survival mechanism.[2][4] Cancer cells utilize autophagy to endure harsh conditions within the tumor microenvironment, such as hypoxia and nutrient deprivation, and to resist the stress induced by chemotherapy and radiation.[1] Consequently, inhibiting this cytoprotective function can re-sensitize resistant cancer cells to treatment, providing a compelling therapeutic window.[5][9]

The PI3K/Akt/mTOR signaling pathway is a master regulator of cell growth and metabolism and a key negative regulator of autophagy.[10][11][12][13] Under nutrient-rich conditions, mTOR is active and phosphorylates key ATG proteins, like ULK1, to suppress autophagy initiation. Conversely, cellular stress inhibits mTOR, lifting this suppression and activating the autophagic process.

Autophagy_Pathway_and_Inhibition cluster_0 Upstream Signaling cluster_1 Autophagy Core Machinery cluster_2 Point of Inhibition Growth_Factors Growth Factors Nutrients PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Growth_Factors->PI3K_Akt_mTOR Initiation Initiation (ULK1 Complex) PI3K_Akt_mTOR->Initiation Inhibits Nucleation Nucleation (Vps34/Beclin-1) Initiation->Nucleation Elongation Elongation & Autophagosome Formation Nucleation->Elongation LC3_Conversion LC3-I → LC3-II Elongation->LC3_Conversion Lysosome Lysosome Elongation->Lysosome Fusion Autolysosome Autolysosome (Degradation) Lysosome->Autolysosome Quinoline_Inhibitor Quinoline Inhibitors (e.g., CQ, HCQ & Derivatives) Quinoline_Inhibitor->Lysosome Blocks Acidification & Fusion

Figure 1: The Autophagy Pathway and Point of Quinoline-Based Inhibition.

This compound: A Privileged Scaffold for Synthesis

The 4-aminoquinoline structure is the foundation of widely used antimalarials like CQ and HCQ, which are now recognized as foundational autophagy inhibitors.[6] These molecules are lysosomotropic agents; they accumulate in the acidic lysosome, raise its pH, and inhibit the fusion of autophagosomes with lysosomes, thereby blocking the final degradation step of the autophagic flux.[8][14]

This established mechanism makes the quinoline core a "privileged scaffold" for developing new, more potent, or selective autophagy inhibitors. This compound is an ideal starting material for this purpose due to its distinct reactivity at two key positions:

  • C4-Position (Chloro Group): The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of various amine-containing side chains, which are crucial for the lysosomotropic properties and overall biological activity of the molecule.

  • C7-Position (Bromo Group): The bromine atom at the 7-position is less reactive to SNAr but is an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the introduction of a wide array of aryl, alkyl, or other functional groups, providing a powerful tool for fine-tuning the molecule's steric and electronic properties to optimize potency and explore structure-activity relationships (SAR).[15]

Synthetic_Workflow Start This compound (Building Block) Reaction Nucleophilic Aromatic Substitution (SNAr) + Nucleophile (R-NH2) Start->Reaction Product 4-Amino-7-bromoquinoline Derivative (Autophagy Inhibitor Candidate) Reaction->Product

Figure 2: General synthetic workflow using this compound.

Protocol 1: Synthesis of N-(2-(diethylamino)ethyl)-7-bromoquinolin-4-amine

This protocol describes a representative SNAr reaction to synthesize a novel autophagy inhibitor candidate. The causality behind each step is explained to ensure a thorough understanding of the process.

Objective: To synthesize a novel 4-aminoquinoline derivative via nucleophilic substitution.

Materials & Equipment:

  • This compound

  • N,N-Diethylethylenediamine (Nucleophile)

  • Phenol (Solvent/Catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware

  • Ethyl acetate, Sodium bicarbonate (sat. aq.), Brine, Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.0 eq) and phenol (3.0-4.0 eq).

    • Causality: Phenol serves as both a high-boiling point solvent and a mild acid catalyst. It protonates the quinoline nitrogen, further activating the C4 position towards nucleophilic attack.

  • Inert Atmosphere: Flush the flask with an inert gas (Nitrogen or Argon) and heat the mixture to 60 °C with stirring until the solids dissolve completely.

    • Causality: An inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture at elevated temperatures.

  • Nucleophile Addition: Slowly add N,N-diethylethylenediamine (1.2 eq) to the reaction mixture.

    • Causality: The primary amine of the diamine is the nucleophile that will displace the chlorine atom at the C4 position. A slight excess ensures the complete consumption of the starting material.

  • Reaction: Increase the temperature to 120-130 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: The elevated temperature provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add ethyl acetate to dilute the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with a saturated aqueous solution of sodium bicarbonate (3x) and then with brine (1x).

    • Causality: The sodium bicarbonate wash is crucial to neutralize the acidic phenol and any hydrochloride salt formed during the reaction, allowing the free-base product to be extracted into the organic layer. The brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol) to yield the pure product.

Protocol 2: LC3 Turnover Assay by Immunoblotting

This protocol is a self-validating system to determine if a compound is a true autophagy inhibitor. It measures "autophagic flux"—the entire process from autophagosome formation to degradation. A true late-stage inhibitor will cause an accumulation of the autophagosome-associated protein LC3-II, and this accumulation will not be further increased by co-treatment with another lysosomal inhibitor.

Objective: To quantify autophagic flux in cells treated with the synthesized quinoline derivative.

Materials & Equipment:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Synthesized quinoline compound (Test Article)

  • Bafilomycin A1 (BafA1) or Chloroquine (Positive control/Lysosomal inhibitor)

  • RIPA buffer with protease inhibitors

  • Primary antibody: Rabbit anti-LC3B

  • Primary antibody: Mouse anti-β-Actin (Loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescence substrate and imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to attach overnight.

  • Treatment Groups: Prepare the following treatment groups in duplicate:

    • Vehicle Control (e.g., DMSO)

    • Test Article (at desired concentration, e.g., 10 µM)

    • Bafilomycin A1 (100 nM)

    • Test Article + Bafilomycin A1

  • Incubation: Treat the cells and incubate for a defined period (e.g., 4-6 hours).

    • Causality: This incubation time is typically sufficient to observe changes in LC3-II levels without causing excessive cell death, which could confound the results.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them directly in the well with 100-150 µL of ice-cold RIPA buffer containing protease inhibitors.

  • Protein Quantification: Scrape the cell lysates, collect them, and determine the protein concentration using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein content for all samples. Prepare samples for SDS-PAGE.

    • Separate proteins on a 15% polyacrylamide gel. Two distinct bands for LC3 are expected: LC3-I (~18 kDa) and the lipidated form, LC3-II (~16 kDa).

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate with primary antibodies (anti-LC3B and anti-β-Actin) overnight at 4 °C.

    • Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again, apply the chemiluminescence substrate, and capture the image using an imaging system.

LC3_Turnover_Assay cluster_0 Condition 1: Test Compound Only cluster_1 Condition 2: Test Compound + Lysosomal Clamp Start1 Basal Autophagy Process1 Autophagosome Formation (LC3-II Synthesis) Process2 Lysosomal Degradation (LC3-II Turnover) Result1 Observed LC3-II Level (Steady State) Analysis Compare LC3-II Levels (Result 1 vs. Result 2) If Result 1 ≈ Result 2, Autophagic Flux is Blocked Result1->Analysis Test_Compound Test Compound (Inhibitor) Test_Compound->Process2 Blocks Start2 Basal Autophagy Process3 Autophagosome Formation (LC3-II Synthesis) Process4 Lysosomal Degradation (LC3-II Turnover) Result2 Observed LC3-II Level (Accumulated) Result2->Analysis Test_Compound2 Test Compound (Inhibitor) Test_Compound2->Process4 BafA1 Bafilomycin A1 (Clamp) BafA1->Process4 Blocks All Degradation

Figure 3: Logical workflow for interpreting the LC3 turnover assay.

Data Interpretation

The key to this assay is the comparison between the treatment groups. Densitometry should be used to quantify the LC3-II band intensity, normalized to the β-Actin loading control.

Treatment GroupExpected Normalized LC3-II LevelInterpretation
Vehicle Control BasalRepresents the normal, steady-state level of autophagy.
Test Article IncreasedIndicates an accumulation of autophagosomes, suggesting a block in degradation.
Bafilomycin A1 Highly IncreasedConfirms that the lysosomal block effectively causes LC3-II accumulation in this cell line.
Test Article + BafA1 Highly Increased (Similar to BafA1 alone)This is the critical result. If the Test Article is a late-stage inhibitor, it is already blocking degradation. Therefore, adding another lysosomal inhibitor (BafA1) will not cause a significant further increase in LC3-II levels compared to BafA1 alone. This confirms a block in autophagic flux.

A significant increase in LC3-II in the "Test Article" group compared to the control, with no further significant increase in the "Test Article + BafA1" group compared to the "BafA1" group, provides strong evidence that the synthesized compound is an authentic inhibitor of autophagic flux.

Conclusion

This compound is a highly valuable and versatile starting material for the discovery of novel autophagy inhibitors. Its dual reactive sites at the C4 and C7 positions allow for extensive chemical exploration and optimization of biological activity. By combining targeted synthesis with robust biological evaluation, such as the essential LC3 turnover assay, researchers can efficiently identify and validate new chemical entities that modulate the autophagic pathway, paving the way for next-generation cancer therapeutics.

References

  • The role of PI3K/AKT/mTOR pathway in the modulation of autophagy and the clearance of protein aggregates in neurodegener
  • The clinical value of using chloroquine or hydroxychloroquine as autophagy inhibitors in the treatment of cancers: A systematic review and meta-analysis. PubMed. [Link]
  • Enhancing Anti-Cancer Therapy with Selective Autophagy Inhibitors by Targeting Protective Autophagy. PMC. [Link]
  • Quinoline-based antimalarial drugs: a novel class of autophagy inhibitors. PubMed. [Link]
  • The Role of Autophagy in Cancer: Therapeutic Implic
  • Autophagy regulatory pathways. The PI3K/AKT/mTOR pathway, activated by...
  • Autophagy and cancer treatment: four functional forms of autophagy and their therapeutic applic
  • High-Throughput Fluorescence Assay for Small-Molecule Inhibitors of Autophagins/
  • Studies of Akt/mTOR–Autophagy–Apoptosis Crosstalk in Human Gingival Fibroblasts Around New Digital Processed Dental Composites. MDPI. [Link]
  • The PI3K/AKT/mTOR pathway regulates autophagy to induce apoptosis of alveolar epithelial cells in chronic obstructive pulmonary disease caused by PM2.
  • The role of autophagy in cancer: from molecular mechanism to therapeutic window. Frontiers. [Link]
  • Blockage of Autophagy for Cancer Therapy: A Comprehensive Review. MDPI. [Link]
  • The role of autophagy regulated by the PI3K/AKT/mTOR pathway and innate lymphoid cells in eosinophilic chronic sinusitis with nasal polyps. PMC. [Link]
  • Hydroxychloroquine inhibits autophagy to potentiate antiestrogen responsiveness in ER+ breast cancer. PMC. [Link]
  • Identifying Small Molecules which Inhibit Autophagy: a Phenotypic Screen Using Image-Based High-Content Cell Analysis. NIH. [Link]
  • Autophagy inhibition by chloroquine and hydroxychloroquine could adversely affect acute kidney injury and other organ injury in critically ill p
  • Methods for the Detection of Autophagy in Mammalian Cells. PMC. [Link]
  • Hydroxychloroquine facilitates autophagosome formation but not degradation to suppress the proliferation of cervical cancer SiHa cells. PMC. [Link]
  • Chloroquine Inhibits Autophagy to Potentiate Antiestrogen Responsiveness in ER+ Breast Cancer. AACR Journals. [Link]
  • Novel Quinoline Substituted Autophagy Inhibitors Attenuate Zika Virus Replication in Ocular Cells.
  • Synthesis of novel 4,7-disubstituted quinoline derivatives as autophagy inducing agents via targeting stabilization of ATG5.
  • (4-[6-(4-isopropoxyphenyl) pyrazolo [1,5-a]pyrimidin- 3-yl] quinoline) is a novel inhibitor of autophagy. PMC. [Link]
  • Targeting autophagy with small molecules for cancer therapy. OAE Publishing Inc.. [Link]
  • Discovery of small-molecule inhibitors for the protein-protein interactions involving
  • Discovery of Small-Molecule Autophagy Inhibitors by Disrupting the Protein-Protein Interactions Involving Autophagy-Rel
  • A new quinoline-based chemical probe inhibits the autophagy-related cysteine protease
  • Synthesis and Structural Optimization of ATG4B Inhibitors for the Attenuation of Autophagy in Glioblastoma. PMC. [Link]
  • Autophagy Monitoring Assay: Qualitative Analysis of MAP LC3-I to II Conversion by Immunoblot.
  • An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. SynOpen. [Link]
  • Synthesis and evaluation of novel benzotropolones as Atg4B inhibiting autophagy blockers. PubMed. [Link]
  • Assays to Monitor Autophagy Progression in Cell Cultures. MDPI. [Link]
  • Synthesis of novel 4,7-disubstituted quinoline derivatives as autophagy inducing agents via targeting stabilization of
  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. [Link]
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]
  • Structure-Activity Relationship Studies of an Autophagy Inhibitor That Targets the ATG14L-Beclin1 Protein-Protein Interaction Reveal Modifications That Improve Potency and Solubility and Maintain Selectivity. PubMed. [Link]
  • Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed. [Link]
  • Abrogation of Autophagy by Chloroquine Alone or in Combination with mTOR Inhibitors Induces Apoptosis in Neuroendocrine Tumor Cells. PubMed. [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The ability to selectively functionalize this heterocyclic system is paramount for the development of new chemical entities with tailored pharmacological profiles. This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed cross-coupling of 4-bromo-7-chloroquinoline. We will explore the selective activation of the C4-Br bond over the C7-Cl bond in three key transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This document is intended to serve as a practical resource, offering not only step-by-step procedures but also the underlying mechanistic rationale to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of Selective Functionalization

The quinoline nucleus is a cornerstone in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[2][3] Specifically, 4-substituted-7-chloroquinolines are key intermediates in the synthesis of compounds with significant therapeutic potential.[2][4] The presence of two distinct halogen atoms on the quinoline core of this compound presents a unique synthetic challenge and opportunity: the selective functionalization at either the C4 or C7 position.

The differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is well-established, with the general trend being C-I > C-Br > C-Cl.[5] This inherent reactivity difference allows for the preferential activation of the more labile C-Br bond at the 4-position, while leaving the more robust C-Cl bond at the 7-position intact for subsequent transformations. This regioselectivity is crucial for the modular and efficient construction of complex molecular architectures.

Mechanistic Considerations: The Basis of C-Br vs. C-Cl Selectivity

The cornerstone of palladium-catalyzed cross-coupling is the oxidative addition of the organohalide to a Pd(0) complex.[6][7] The rate of this step is highly dependent on the nature of the carbon-halogen bond. The C-Br bond is weaker and more polarizable than the C-Cl bond, making it more susceptible to oxidative addition. Quantum chemical studies have shown that the activation barrier for the oxidative addition of a C-Br bond to a palladium catalyst is significantly lower than that for a C-Cl bond.[8] This difference in activation energy is the primary determinant of the observed selectivity in the cross-coupling of this compound.

Factors that influence this selectivity include:

  • Bond Dissociation Energy: The C-Br bond has a lower bond dissociation energy than the C-Cl bond, facilitating its cleavage.

  • Electronegativity: The higher electronegativity of chlorine compared to bromine results in a stronger, less reactive C-Cl bond.

  • Catalyst System: The choice of palladium precursor, ligand, and base can also influence the selectivity, although the inherent reactivity of the C-X bond is the dominant factor.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[9][10] In the context of this compound, it allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position.

Rationale for Protocol Design

The selection of the catalyst system is critical for achieving high yields and selectivity. A common and effective combination is a Pd(0) source, such as Pd(PPh₃)₄, and a suitable base to activate the boronic acid.[6][11] The use of a mixed solvent system, such as toluene and water, with a phase-transfer catalyst is often employed to facilitate the interaction of the organic and aqueous phases.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification P1 Dissolve this compound and boronic acid in toluene R1 Combine organic and aqueous phases P1->R1 P2 Prepare aqueous Na2CO3 solution P2->R1 R2 Add Pd(PPh3)4 catalyst R1->R2 R3 Heat reaction mixture under inert atmosphere R2->R3 W1 Cool to RT and separate layers R3->W1 W2 Extract aqueous layer with ethyl acetate W1->W2 W3 Combine organic layers, dry, and concentrate W2->W3 W4 Purify by column chromatography W3->W4

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol: Synthesis of 4-Aryl-7-chloroquinoline

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv).

  • Dissolve the starting materials in toluene (5 mL per mmol of this compound).

  • In a separate vessel, dissolve sodium carbonate (2.0 equiv) in water (2 mL per mmol of this compound).

  • Add the aqueous sodium carbonate solution to the toluene mixture.

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 equiv) to the reaction mixture and degas for an additional 5 minutes.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 4-aryl-7-chloroquinoline.

CatalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O901685-95
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001280-90
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O80890-98

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[12][13] This reaction is particularly valuable in drug discovery for the synthesis of arylamines, a common motif in bioactive molecules.[14]

Rationale for Protocol Design

The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of a palladium catalyst, a bulky electron-rich phosphine ligand, and a suitable base.[15][16] The ligand plays a crucial role in facilitating both the oxidative addition and the reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base is required to deprotonate the amine and generate the active aminating agent.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-Br PdII_Aryl L2Pd(II)(Aryl)Br OA->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' PdII_Amine [L2Pd(II)(Aryl)(HNR'R'')]Br Amine_Coord->PdII_Amine Deprotonation Base (Deprotonation) PdII_Amine->Deprotonation PdII_Amido L2Pd(II)(Aryl)(NR'R'') Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product Aryl-NR'R'' RE->Product

Caption: Catalytic Cycle for Buchwald-Hartwig Amination.

Detailed Protocol: Synthesis of 4-Amino-7-chloroquinoline Derivatives

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), and sodium tert-butoxide (1.4 equiv).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous toluene (3 mL per mmol of this compound).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours, with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 4-amino-7-chloroquinoline derivative.

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ / XPhosNaOtBuToluene1101680-95
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane1002475-90
Pd-PEPPSI-IPrK₃PO₄t-Amyl alcohol1001285-98

Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, providing access to aryl alkynes.[17][18] This reaction is instrumental in the synthesis of a variety of complex molecules, including natural products and pharmaceuticals.[19]

Rationale for Protocol Design

The classic Sonogashira coupling protocol employs a dual catalyst system consisting of a palladium complex and a copper(I) salt.[11] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne. An amine base is used to deprotonate the alkyne and to act as a solvent.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification P1 Dissolve this compound in THF/Et3N R1 Degas the solution P1->R1 R2 Add PdCl2(PPh3)2 and CuI R1->R2 R3 Add terminal alkyne R2->R3 R4 Stir at room temperature R3->R4 W1 Filter through Celite R4->W1 W2 Concentrate the filtrate W1->W2 W3 Purify by column chromatography W2->W3

Sources

Application Notes & Protocols: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 4-Bromo-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to understanding and performing regioselective nucleophilic aromatic substitution (SNAr) reactions on the 4-bromo-7-chloroquinoline scaffold. This key heterocyclic core is a foundational building block in medicinal chemistry, particularly for the development of antimalarial and anticancer agents.[1][2] We will explore the underlying principles governing the differential reactivity of the C4-bromo and C7-chloro positions, and provide validated, step-by-step protocols for the selective substitution at the C4-position, which is the kinetically favored site of reaction.

Introduction: The Quinoline Scaffold and the Importance of SNAr

The quinoline ring system is a "privileged scaffold" in drug discovery, forming the backbone of numerous therapeutic agents.[2][3] The ability to precisely functionalize this core at specific positions is critical for tuning a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Nucleophilic aromatic substitution (SNAr) is a primary and powerful strategy for introducing diverse functionalities, especially amino groups, onto the quinoline ring.[3][4]

The this compound substrate presents a compelling synthetic challenge and opportunity. It possesses two distinct halogen atoms at positions activated for SNAr, allowing for stepwise and selective functionalization to build molecular complexity. Understanding the hierarchy of reactivity between the C4 and C7 positions is paramount for predictable and efficient synthesis.

The Principle of Regioselectivity: Why the C4-Position Reacts First

In nucleophilic aromatic substitution, the reaction proceeds via an addition-elimination mechanism.[5][6] A nucleophile attacks an electron-deficient carbon atom on the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex.[5][7] The subsequent expulsion of the leaving group (halide) restores aromaticity.

The regioselectivity in this compound is dictated by the electronic influence of the heterocyclic nitrogen atom.

  • Activation by the Quinoline Nitrogen: The nitrogen atom in the quinoline ring is electron-withdrawing, which significantly acidifies the ring protons and activates the entire system towards nucleophilic attack.[3] This effect is most pronounced at the para (C4) and ortho (C2) positions.

  • Positional Reactivity: The C4-position is electronically activated, analogous to the para position relative to the nitrogen. This makes the carbon atom at C4 highly electrophilic and susceptible to nucleophilic attack. The C7-position is part of the benzo-fused ring and is less influenced by the activating effect of the ring nitrogen.

  • Leaving Group Ability: While typically bond strength (C-Cl > C-Br) would suggest bromide is a better leaving group, in SNAr the rate-determining step is often the initial nucleophilic attack.[6] The stability of the Meisenheimer intermediate is the dominant factor. The superior electronic activation at C4 makes attack at this position kinetically favored over attack at C7, regardless of the halogen. Established reactivity trends for SNAr reactions show that Ar-F >> Ar-Cl ~ Ar-Br.[8]

Therefore, nucleophilic attack will occur preferentially at the C4-position under standard kinetic control.

G sub This compound cond Reaction Conditions (Solvent, Temp, Base) sub->cond Selectivity Driver nuc Nucleophile (e.g., R-NH2) nuc->cond path1 path1 cond->path1 Kinetic Control (Milder Conditions) path2 path2 cond->path2 Thermodynamic Control (Forcing Conditions, Less Common) prod1 Product: 4-Substituted-7-chloroquinoline path1->prod1 Favored Pathway prod2 Product: 7-Substituted-4-bromoquinoline path2->prod2 Disfavored Pathway

Figure 1. Decision workflow for predicting regioselectivity in SNAr reactions of this compound.

Experimental Protocols: Selective Substitution at the C4-Position

The following protocols are designed to serve as a robust starting point for the selective amination of this compound at the C4-position. The key to selectivity is using controlled conditions that favor the kinetically preferred reaction pathway.

General Experimental Workflow

A typical experimental procedure involves the setup of reactants, reaction under controlled heating, monitoring for completion, followed by a standard aqueous work-up and purification.

G start Start: Reactant & Reagent Preparation setup Reaction Setup: Combine Substrate, Nucleophile, Solvent start->setup reaction Heating & Stirring (e.g., Reflux or Microwave) setup->reaction monitor Reaction Monitoring (TLC / LC-MS) reaction->monitor workup Work-up: Quench, Extract, Wash & Dry monitor->workup purify Purification: Column Chromatography or Recrystallization workup->purify end End: Characterized Product (NMR, MS) purify->end

Figure 2. General experimental workflow for SNAr reactions.

Protocol: Synthesis of 4-Amino-7-chloroquinoline Derivatives

This protocol describes a general method for the reaction of this compound with various primary or secondary amines to selectively yield 4-amino-7-chloroquinoline derivatives. This method is analogous to well-established procedures for similar 4-haloquinoline substrates.[2][3]

Materials:

  • This compound

  • Appropriate primary or secondary amine (1.1 - 2.0 equivalents)

  • Solvent: N-Methyl-2-pyrrolidone (NMP), Ethanol, or Isopropanol[2][9]

  • Base (optional, for amine salts): Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 - 2.0 equivalents)[9]

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., NMP, ~5-10 mL per mmol of substrate).

  • Add the desired amine nucleophile (1.1 - 2.0 eq). If the amine is a hydrochloride salt, add a base such as K₂CO₃ (1.5 eq) or triethylamine (2.0 eq).[2][9]

  • Heat the reaction mixture to a temperature between 80°C and reflux, depending on the solvent and amine reactivity. For less reactive amines, higher temperatures or the use of microwave irradiation may be necessary.[4]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with a cold solvent (e.g., cold ethanol or diethyl ether).[2]

  • If no precipitate forms, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-7-chloroquinoline derivative.[1][2]

Representative Reaction Conditions

The choice of solvent and temperature is critical and depends on the nucleophilicity of the amine. Below is a table summarizing typical conditions adapted from literature for analogous 4,7-dihaloquinoline systems.

Nucleophile (Amine)SolventBaseTemperature (°C)Typical TimeReference Analogy
Aliphatic Primary AminesEthanolNone/Et₃NReflux4-12 h[3][10]
Aliphatic Secondary AminesNMPK₂CO₃100-1206-18 h[9]
Anilines (Aromatic Amines)NMP / DMSOK₂CO₃ / NaOH120-15012-24 h[4][9]
Complex AminesNMPEt₃N / K₂CO₃100-1408-24 h[9]

Trustworthiness & Validation

The protocols described are based on well-established chemical principles and extensively documented reactions for haloquinolines in peer-reviewed literature.[2][3][4][9]

  • Reaction Monitoring: It is imperative to monitor the reaction's progress using TLC or LC-MS. This allows for the confirmation of starting material consumption and the formation of a single major product, validating the selectivity of the transformation.

  • Characterization: The identity and purity of the final product must be confirmed by standard analytical techniques, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, to ensure the substitution has occurred at the C4-position as predicted.

  • Troubleshooting: If a mixture of products (C4 and C7 substitution) is observed, it indicates the reaction conditions were too harsh. Reducing the temperature or reaction time should improve selectivity for the C4-substituted product.

Conclusion

The this compound scaffold offers a reliable platform for sequential functionalization via nucleophilic aromatic substitution. By leveraging the intrinsic electronic properties of the quinoline ring, chemists can achieve highly regioselective substitution at the C4-position under kinetically controlled conditions. The protocols and principles outlined in this guide provide a comprehensive framework for researchers to confidently and efficiently synthesize diverse libraries of 4-substituted-7-chloroquinolines for applications in drug discovery and materials science.

References

  • Burgess, K., et al. (2010). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters.
  • Pérez, E. R., et al. (2016). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE.
  • Madrid, P. B., et al. (2005). Parallel Synthesis of 4-Amino-7-chloroquinoline Library. ResearchGate.
  • Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group.
  • Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers Media S.A..
  • PubMed Central (PMC). (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. National Center for Biotechnology Information.
  • ACS Omega. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. American Chemical Society.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. LibreTexts.
  • PHARMD GURU. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. PHARMD GURU.
  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. LibreTexts.
  • PHARMD GURU. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. PHARMD GURU.
  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube.
  • PubMed Central (PMC). (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. National Center for Biotechnology Information.

Sources

Application Notes & Protocols: Strategic Derivatization of 4-Bromo-7-chloroquinoline for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with activities ranging from antimalarial to anticancer.[1][2][3] 4-Bromo-7-chloroquinoline, in particular, stands out as a strategically vital starting material. Its dihalogenated nature, featuring two halogens with distinct reactivities, permits selective and sequential functionalization. This allows for the systematic and controlled construction of diverse molecular architectures, a crucial process in modern drug discovery for generating compound libraries for biological screening.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this versatile scaffold. It details field-proven protocols for key palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, explains the rationale behind experimental choices, and presents data to support the described methodologies.

Strategic Importance of the this compound Scaffold

The power of this compound lies in the differential reactivity of its two halogen substituents. The carbon-bromine (C-Br) bond at the 4-position is significantly more labile and susceptible to oxidative addition by palladium(0) catalysts compared to the more robust carbon-chlorine (C-Cl) bond at the 7-position.[6][7] This reactivity hierarchy is the key to its utility, enabling chemists to perform selective modifications at the C4 position while leaving the C7 chlorine untouched for subsequent transformations.

This sequential functionalization is paramount for building molecular complexity and exploring the Structure-Activity Relationships (SAR) of novel compounds. For instance, a library of analogs can be rapidly synthesized by first introducing a variety of groups at C4 via a Suzuki or Sonogashira coupling, followed by a Buchwald-Hartwig amination or nucleophilic substitution at C7.

Diagram 1: Sequential Derivatization Strategy This workflow illustrates the strategic, sequential functionalization of this compound, leveraging the differential reactivity of the C4-Br and C7-Cl positions to build molecular diversity.

G A This compound B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) A->B Selective Reaction at C4-Br C 4-Substituted-7-chloroquinoline Intermediate B->C D Second Functionalization (e.g., Buchwald-Hartwig, SNAr) C->D Reaction at C7-Cl E Diverse Library of 4,7-Disubstituted Quinolines D->E

Palladium-Catalyzed Cross-Coupling at the C4-Position

Palladium-catalyzed reactions are the workhorse for C-C and C-N bond formation in medicinal chemistry. For this compound, these methods are ideal for selectively modifying the more reactive C4 position.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for creating C(sp²)-C(sp²) bonds. It involves the coupling of an organoboron species (like a boronic acid or ester) with an organic halide.[8][9] This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.

Mechanistic Rationale: The catalytic cycle involves three key steps:

  • Oxidative Addition: A Palladium(0) complex inserts into the C4-Br bond.[8][10]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, assisted by a base.

  • Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]

Diagram 2: Suzuki-Miyaura Catalytic Cycle A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex L₂Pd(II)(Ar)(Br) oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r L₂Pd(II)(Ar)(R) transmetalation->pd2_r reductive_elim Reductive Elimination pd2_r->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-R reductive_elim->product sub_halide Ar-Br (this compound) sub_boronic R-B(OH)₂ + Base

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

    • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq)

    • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the palladium catalyst to the flask under a positive flow of inert gas.

    • Add the degassed solvent system via cannula.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

CatalystBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9075-90[12]
PdCl₂(dppf)K₂CO₃Dioxane/H₂O10080-95[11]
Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O8085-98[13]
Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14][15] This reaction is indispensable for installing alkynyl linkers, which are prevalent in kinase inhibitors and other complex molecular probes.[16]

Mechanistic Rationale: This reaction uniquely employs a dual-catalyst system. The palladium catalyst follows a cycle similar to the Suzuki coupling, while a copper(I) co-catalyst activates the alkyne by forming a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[6][7]

Experimental Protocol: Sonogashira Coupling

  • Materials:

    • This compound (1.0 eq)

    • Terminal Alkyne (1.5 eq)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq)

    • Copper(I) iodide (CuI, 0.04 eq)

    • Amine base (e.g., Triethylamine or Diisopropylamine, 3.0 eq)

    • Solvent (e.g., THF or DMF, anhydrous)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

    • Evacuate and backfill the flask with inert gas three times.

    • Add the anhydrous solvent and the amine base via syringe.

    • Add the terminal alkyne dropwise at room temperature.

    • Stir the reaction at room temperature or heat gently (40-60 °C) if necessary.

    • Monitor the reaction progress by TLC.

    • Upon completion (typically 2-8 hours), filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Pd CatalystCu(I) SourceBaseSolventTemperatureTypical Yield (%)Reference
PdCl₂(PPh₃)₂CuIEt₃NTolueneRoom Temp80-95[12]
Pd(PPh₃)₄CuIi-Pr₂NHTHF50 °C75-90[14]

Functionalization at the C7-Position

Once the C4 position has been modified, the C7-chloro group becomes the target for introducing further diversity.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[17][18] It has largely replaced harsher classical methods for synthesizing aryl amines. This reaction is critical for installing amine side chains, a common feature in many kinase inhibitors designed to interact with the hinge region of the ATP binding pocket.[19][20]

Mechanistic Rationale: The mechanism is analogous to other cross-coupling reactions, involving oxidative addition of the Pd(0) catalyst to the C7-Cl bond, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond.[18][21]

Experimental Protocol: Buchwald-Hartwig Amination

  • Materials:

    • 4-Substituted-7-chloroquinoline (1.0 eq)

    • Amine (primary or secondary, 1.2 eq)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 pre-catalyst, 0.02 eq)

    • Phosphine Ligand (e.g., XantPhos, BINAP, 0.04 eq)

    • Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5 eq)

    • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a glovebox or under a positive flow of inert gas, add the 4-substituted-7-chloroquinoline, amine, base, palladium pre-catalyst, and ligand to a dry reaction vessel.

    • Add the anhydrous solvent.

    • Seal the vessel and heat to 90-110 °C with stirring.

    • Monitor the reaction progress by LC-MS.

    • Upon completion (typically 6-24 hours), cool to room temperature.

    • Dilute with an organic solvent like ethyl acetate and quench carefully with water.

    • Separate the layers and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by flash column chromatography or preparative HPLC.

Pd Source / LigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd₂(dba)₃ / XantPhosNaOt-BuToluene11070-90[22][23]
BrettPhos Pd G3K₃PO₄t-BuOH10075-95[21]
Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is powerful, classical Nucleophilic Aromatic Substitution (SNAr) remains a viable and cost-effective method for functionalizing the C7 position, particularly with strong nucleophiles like alkoxides, thiolates, and certain amines.[24][25] The quinoline ring system is inherently electron-deficient, which facilitates nucleophilic attack, especially at elevated temperatures.[26]

Mechanistic Rationale: The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the electron-deficient C7 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride leaving group.[25][27]

Experimental Protocol: SNAr with an Amine

  • Materials:

    • 4-Substituted-7-chloroquinoline (1.0 eq)

    • Nucleophile (e.g., Aniline or Morpholine, 1.5-2.0 eq)

    • Solvent (e.g., NMP, DMF, or Ethanol)

    • Optional: Acid catalyst (e.g., HCl) or Base (e.g., K₂CO₃)

  • Procedure:

    • To a round-bottom flask or sealed tube, add the 4-substituted-7-chloroquinoline and the nucleophile.

    • Add the solvent. If reacting with an amine salt, a base may be needed to free the amine. For less reactive amines, an acid catalyst can protonate the quinoline nitrogen, further activating the ring.

    • Heat the reaction mixture to 100-150 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature.

    • If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into ice-water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.[24]

Conclusion

This compound is a superior building block for medicinal chemistry, offering a reliable platform for creating diverse libraries of novel compounds. The differential reactivity of its C-Br and C-Cl bonds enables a predictable and strategic approach to synthesis. By mastering the palladium-catalyzed cross-coupling and nucleophilic substitution reactions detailed in these notes, researchers can efficiently explore the chemical space around the quinoline scaffold, accelerating the discovery of new therapeutic agents for a wide range of diseases, from malaria to cancer.[1][4][28]

References

  • Melaku, Y., et al. (2021). A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents. SciSpace.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 7-Chloro-6-nitroquinoline. BenchChem.
  • Afrin, S., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
  • BenchChem. (2025).
  • Al-Ostath, A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online.
  • Afrin, S., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Afrin, S., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • Szałaj, N., et al. (2023). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.
  • BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. BenchChem.
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • BenchChem. (n.d.). This compound | 98519-65-4. BenchChem.
  • Baxendale Group. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.
  • Kashani, S. K., et al. (2019).
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
  • Kashani, S. K., & Jessiman, J. E. (2019).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • BenchChem. (2025). Application Notes and Protocols: The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors. BenchChem.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • NRO G Chem. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Hanan, R. A. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Al-Harrasi, A., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI.
  • Schade, W., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC.
  • Noinville, S., et al. (2021). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. Organic & Biomolecular Chemistry.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Kim, J., et al. (2016).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Chem-Station. (2014). Sonogashira-Hagiwara Cross Coupling Reaction.
  • ResearchGate. (2025). (a) 4,7-Dichloroquinoline design inspired by the natural molecule,...
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 7-Chloro-6-nitroquinoline. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids. BenchChem.
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
  • Musiol, R. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. PMC.
  • Desai, N. C., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry.

Sources

Application Note: A Scalable, Field-Proven Protocol for the Synthesis of 4-Bromo-7-chloroquinoline and its Application in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics, including kinase inhibitors and historic antimalarials like chloroquine.[1][2][3] The introduction of a bromine atom at the 4-position creates a versatile synthetic handle, enabling a wide array of subsequent cross-coupling reactions to build molecular complexity. This application note provides a comprehensive, in-depth guide for the multi-hundred-gram scale synthesis of 4-bromo-7-chloroquinoline. The strategy is built upon the robust and industrially proven Gould-Jacobs reaction, ensuring high yields and purity while minimizing the need for chromatographic purification of intermediates.[4][5][6] Furthermore, we present detailed protocols for the derivatization of the target compound via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, demonstrating its utility as a pivotal building block in drug discovery campaigns.

Synthetic Strategy and Retrosynthetic Analysis

For a synthesis to be truly scalable, it must be built on a foundation of robust, high-yielding, and reproducible reactions that avoid operationally complex procedures like large-scale column chromatography. The chosen strategy for this compound leverages the Gould-Jacobs quinoline synthesis, a powerful method that has been successfully employed for the production of thousands of pounds of related quinoline derivatives.[4]

The retrosynthetic analysis reveals a four-step sequence:

  • Disconnection of the 4-bromo group: The target molecule can be accessed from the key intermediate, 7-chloro-4-hydroxyquinoline (which exists in tautomeric equilibrium with 7-chloroquinolin-4(1H)-one). This transformation is achieved via a robust bromination reaction.

  • Gould-Jacobs Disconnection: The 7-chloro-4-hydroxyquinoline core is constructed via a thermal cyclization and subsequent decarboxylation of an intermediate derived from m-chloroaniline and an appropriate C3 synthon, diethyl ethoxymethylenemalonate (DEEM).[6][7]

This strategic approach is outlined in the workflow below.

G cluster_start Starting Materials cluster_process Core Synthesis (Gould-Jacobs) cluster_final Final Product Formation m_chloroaniline m-Chloroaniline step1 Step 1: Condensation (Neat, ~100-130°C) m_chloroaniline->step1 deem Diethyl Ethoxymethylenemalonate deem->step1 intermediate1 Anilinoacrylate Intermediate step1->intermediate1 step2 Step 2: Thermal Cyclization (Dowtherm A, ~250°C) intermediate1->step2 intermediate2 Ethyl 7-chloro-4-hydroxyquinoline- 3-carboxylate step2->intermediate2 step3 Step 3: Saponification & Decarboxylation (1. NaOH; 2. Heat) intermediate2->step3 intermediate3 7-Chloro-4-hydroxyquinoline step3->intermediate3 step4 Step 4: Bromination (POBr₃ or PBr₃/PBr₅) intermediate3->step4 product This compound (Target Molecule) step4->product

Caption: Overall synthetic workflow for this compound.

Protocol Part I: Synthesis of the Key 7-Chloro-4-hydroxyquinoline Intermediate

This part of the procedure details the construction of the quinoline core. The protocol is adapted from a well-vetted Organic Syntheses procedure for the analogous 4,7-dichloroquinoline, ensuring its robustness for scale-up.[4][7]

Step A: Condensation to form Ethyl α-carbethoxy-β-(m-chloroanilino)acrylate

This step involves the nucleophilic substitution of the ethoxy group of DEEM with m-chloroaniline. The reaction is typically run neat or with minimal solvent and driven by heat, which removes the ethanol byproduct.

Protocol:

  • To a reactor equipped with mechanical stirring, a temperature probe, and a distillation condenser, add m-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture under a slow stream of nitrogen to 110-130 °C.

  • Ethanol will begin to distill off. Maintain the temperature and continue stirring for 2-3 hours, or until TLC/HPLC analysis shows complete consumption of the m-chloroaniline.

  • The resulting crude anilinoacrylate, a viscous oil or low-melting solid, can be used directly in the next step without purification. For smaller scales, residual volatiles can be removed under vacuum.

Steps B & C: Thermal Cyclization, Saponification, and Decarboxylation

This sequence is the core of the Gould-Jacobs reaction and is performed at high temperatures. The choice of a high-boiling, thermally stable solvent is critical for safety and reaction efficiency at scale.

Protocol:

  • Cyclization: To a separate reactor containing a high-boiling solvent such as Dowtherm A or mineral oil (approx. 5-10 mL per gram of anilinoacrylate), heat the solvent to 250-260 °C with vigorous stirring.[4][8] Slowly add the crude anilinoacrylate from Step A to the hot solvent. The addition should be controlled to manage the evolution of ethanol. After the addition is complete, maintain the temperature for 1 hour to ensure complete cyclization to Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

  • Saponification: Cool the reaction mixture to below 100 °C. Carefully add a 10-20% aqueous solution of sodium hydroxide (2.5-3.0 eq). Re-heat the biphasic mixture to reflux (approx. 100-110 °C) and stir vigorously for 1-2 hours until the ester is fully hydrolyzed. The resulting sodium salt of the carboxylic acid will be in the aqueous layer.

  • Acidification & Isolation: Cool the mixture, separate the aqueous layer, and wash the organic layer with a small amount of water. Combine the aqueous layers and cool in an ice bath. Slowly acidify with concentrated HCl or H₂SO₄ to a pH of 2-3. A thick precipitate of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid will form. Filter the solid, wash thoroughly with water, and dry.[9]

  • Decarboxylation: Suspend the dried carboxylic acid in a fresh portion of Dowtherm A (approx. 4-5 mL per gram) in a clean reactor. Heat the slurry to 250-260 °C under a nitrogen stream for 1-2 hours.[4][7] CO₂ evolution will be observed. The solid will dissolve as it decarboxylates, forming a clear solution of 7-Chloro-4-hydroxyquinoline.

  • Cool the solution to room temperature. The product may crystallize out. Add an equal volume of a non-polar solvent like hexanes or heptane to fully precipitate the product. Filter the solid, wash with hexanes, and dry under vacuum.

Reagent/ProductMW ( g/mol )Density (g/mL)100 g Scale500 g Scale
m-Chloroaniline127.571.216100 g (0.78 mol)500 g (3.92 mol)
DEEM216.231.08178 g (0.82 mol)890 g (4.12 mol)
Sodium Hydroxide40.00-78 g (1.95 mol)392 g (9.80 mol)
7-Chloro-4-hydroxyquinoline 179.60 - ~112 g (80%) ~560 g (80%)

Protocol Part II: The Critical Bromination Step

This step converts the 4-hydroxy group into the target 4-bromo group. This is an electrophilic substitution on the pyridinone ring, mechanistically similar to the conversion of a carboxylic acid to an acyl chloride.

Recommended Protocol: Direct Bromination

CAUTION: Phosphorus oxybromide (POBr₃) and related reagents are highly corrosive, toxic, and react violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and face shield.

  • To a reactor equipped for heating under a dry nitrogen atmosphere, add 7-chloro-4-hydroxyquinoline (1.0 eq).

  • Carefully add phosphorus oxybromide (POBr₃) (2.0-3.0 eq). Alternatively, a mixture of PBr₃ and PBr₅ can be used. The mixture will be a thick slurry.

  • Heat the reaction mixture to 120-140 °C with efficient stirring. The slurry should gradually become a homogenous, though likely dark, solution over 2-4 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up and Quenching (Critical): Cool the reaction mixture to room temperature. In a separate, larger vessel equipped with strong mechanical stirring and an ice bath, prepare a mixture of ice and water. EXTREMELY SLOWLY and carefully, add the reaction mixture to the stirred ice water. This quenching is highly exothermic and will release HBr gas. Ensure the temperature of the quench vessel is maintained below 20 °C.

  • Once the quench is complete, carefully basify the acidic aqueous slurry by adding a cold 20-50% NaOH solution or solid Na₂CO₃ until the pH is >10. This will precipitate the crude product.

  • Filter the solid product, wash it thoroughly with water until the filtrate is neutral, and dry under vacuum.

Scale-Up Purification & Characterization

For multi-gram scales, crystallization is the preferred method of purification.

Purification Protocol:

  • Dissolve the crude this compound in a suitable hot solvent. A mixed solvent system like ethanol/water, isopropanol, or toluene/heptane is often effective.

  • If necessary, the hot solution can be filtered through a pad of Celite to remove insoluble impurities.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

ParameterExpected Result
Appearance Off-white to pale yellow solid
Yield (from hydroxyquinoline) 75-90%
Melting Point Approx. 95-98 °C
HPLC Purity >98%
¹H NMR (CDCl₃, 400 MHz) δ ~8.8 (d, 1H), 8.2 (d, 1H), 8.0 (d, 1H), 7.6 (dd, 1H), 7.5 (d, 1H) ppm
MS (ESI+) m/z ~242, 244, 246 [M+H]⁺ (characteristic isotopic pattern for Br/Cl)

Application: Derivatization via Cross-Coupling Reactions

The C4-Br bond is now activated for palladium-catalyzed cross-coupling, enabling rapid library synthesis.

G cluster_suzuki Suzuki-Miyaura Coupling (C-C Bond) cluster_buchwald Buchwald-Hartwig Amination (C-N Bond) start This compound suzuki_reagents R-B(OH)₂ Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) start->suzuki_reagents Forms buchwald_reagents R¹R²NH Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos, BINAP) Base (e.g., NaOᵗBu, K₃PO₄) Solvent (e.g., Toluene, Dioxane) start->buchwald_reagents Forms suzuki_product 4-Aryl-7-chloroquinoline suzuki_reagents->suzuki_product buchwald_product 4-Amino-7-chloroquinoline buchwald_reagents->buchwald_product

Caption: Key derivatization pathways for this compound.

Protocol 1: Suzuki-Miyaura Coupling (Example)

This protocol describes the formation of a C-C bond.[10][11][12]

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed solvent system, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC/LCMS).

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by crystallization or flash chromatography.

Protocol 2: Buchwald-Hartwig Amination (Example)

This protocol describes the formation of a C-N bond, a common transformation in medicinal chemistry.[13][14][15]

  • To a dry reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-5 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add this compound (1.0 eq), the desired amine (1.1 eq), and an anhydrous solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and stir until completion.

  • Cool the reaction, quench carefully with saturated NH₄Cl solution, and extract the product with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the product as needed.

Process Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low yield in Step B (Cyclization) Temperature too low; Insufficient reaction time.Ensure the solvent temperature is consistently >250 °C. Increase reaction time and monitor by HPLC.
Incomplete Decarboxylation (Step C) Residual water present; Temperature too low.Ensure the carboxylic acid intermediate is thoroughly dried. Confirm reaction temperature is >250 °C. A slow nitrogen sparge can help remove water azeotropically.[4]
Poor yield in Bromination (Step 4) Reagent decomposition (moisture); Insufficient heating.Use fresh, high-quality POBr₃. Ensure the reaction is run under strictly anhydrous conditions. Increase reaction time or temperature slightly (e.g., to 150 °C).
Formation of Impurities Overheating during cyclization or bromination; Inefficient quenching.Strictly control reaction temperatures. Ensure quenching of the bromination reaction is rapid and temperature is kept low (<20 °C) to prevent hydrolysis back to the starting material or other side reactions.

Conclusion

This application note details a robust, scalable, and field-proven synthetic route to this compound, a high-value intermediate for pharmaceutical research. By utilizing the Gould-Jacobs reaction, this protocol avoids complex purifications and is suitable for producing material on a multi-hundred-gram scale. The demonstrated utility of the final product in cornerstone cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations highlights its importance as a versatile platform for the rapid development of novel chemical entities.

References

  • Price, C. C., & Roberts, R. M. (1955). 4,7-Dichloroquinoline. Organic Syntheses, Coll. Vol. 3, p.272. [Link]
  • Lisk, G. F., & Stacy, G. W. (1946). Synthesis of 7-Chloro-4-hydroxyquinoline Derivatives Employing Oxalacetic Ester. Journal of the American Chemical Society, 68(12), 2686–2689. [Link]
  • ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis.
  • Wikipedia. (2023). Gould–Jacobs reaction. In Wikipedia.
  • Malan, E., et al. (2018). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development, 22(9), 1235-1243. [Link]
  • Asian Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464. [Link]
  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia.
  • Wikipedia. (2023). 4,7-Dichloroquinoline. In Wikipedia.
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • R. G. Gould, W. A. Jacobs. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
  • Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13485–13495. [Link]
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Bacsa, I., et al. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 16, 1146–1153. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
  • Google Patents. (2014).
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Google Patents. (2017).
  • ChemSynthesis. (n.d.). This compound.
  • ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of Pharmaceutical Quality Assurance, 9(3), 295-301. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. (n.d.).
  • MDPI. (2020). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molecules, 25(21), 5126. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Google Patents. (2008). WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)
  • Organic Syntheses. (n.d.). Procedure for a related bromination reaction.
  • Aldred, K. J., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 4(11), a015320. [Link]
  • Martínez-Martínez, L., et al. (2008). Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia, 21(1), 24-30. [Link]
  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Suppl 1), S9-S15. [Link]
  • El-Sayed, N. N. E., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 28(9), 3891. [Link]
  • Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5648. [Link]
  • El-Gazzar, A. B. A., et al. (2008). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Molecules, 13(4), 875-886. [Link]

Sources

The Strategic Utility of 4-Bromo-7-chloroquinoline in the Design of Novel Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core and the Strategic Advantage of Dual Halogenation

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimalarial properties.[1][2] The strategic functionalization of the quinoline ring is a key focus in the development of new and more effective drug candidates. Within the diverse class of quinoline derivatives, halogenated quinolines are of particular interest as the position and nature of the halogen substituent can profoundly influence a molecule's physicochemical and biological properties.[3]

4-Bromo-7-chloroquinoline has emerged as a highly valuable and versatile starting material for the synthesis of novel heterocyclic compounds. Its unique structural feature lies in the differential reactivity of the two halogen atoms. The chlorine atom at the C7 position and the bromine atom at the C4 position provide orthogonal synthetic handles, allowing for selective and sequential functionalization. This enables the construction of complex molecular architectures and the generation of diverse compound libraries for drug discovery and materials science. The 7-chloroquinoline moiety itself is a well-established pharmacophore found in several antimalarial drugs, making its derivatives promising candidates for combating drug-resistant malaria strains.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the design and synthesis of novel heterocyclic compounds. We will delve into key synthetic methodologies, provide detailed experimental protocols, and discuss the rationale behind experimental choices, grounded in established chemical principles.

Physicochemical and Spectroscopic Properties

A thorough understanding of the starting material's properties is fundamental to its successful application in synthesis. The following table summarizes the key physicochemical and spectroscopic data for this compound.

PropertyValueSource
Molecular Formula C₉H₄BrClN[Calculated]
Molecular Weight 241.50 g/mol [Calculated]
Appearance Off-white to pale yellow solidGeneral Knowledge
Melting Point 108-110 °CGeneral Knowledge
Solubility Soluble in chloroform, dichloromethane, and hot ethanolGeneral Knowledge
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.82 (d, J=4.9 Hz, 1H), 8.09 (d, J=2.4 Hz, 1H), 8.01 (d, J=9.3 Hz, 1H), 7.49 (dd, J=9.3, 2.4 Hz, 1H), 7.12 (d, J=4.9 Hz, 1H)[4]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 150.9, 149.1, 146.8, 136.9, 127.9, 123.8, 119.9, 108.7[4]
FTIR (cm⁻¹) ~1593 (C=N stretching), ~825 (C-H deformation), ~713 (C-Cl stretching), ~531 (C-Br stretching)[5]

Synthetic Methodologies and Protocols

The differential reactivity of the C4-Br and C7-Cl bonds is the cornerstone of this compound's synthetic utility. The C4-position is more susceptible to nucleophilic aromatic substitution, while the C7-position is amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for a modular and strategic approach to the synthesis of complex derivatives.

Diagram: Strategic Functionalization of this compound

G cluster_c4 C4 Position (More Reactive to Nucleophiles) cluster_c7 C7 Position (Amenable to Cross-Coupling) start This compound c4_reaction Nucleophilic Aromatic Substitution (SNAr) start->c4_reaction Higher reactivity c7_reaction Palladium-Catalyzed Cross-Coupling start->c7_reaction Requires catalyst c4_products 4-Aminoquinolines 4-Alkoxyquinolines 4-Thioquinolines c4_reaction->c4_products c4_products->c7_reaction Sequential Functionalization c4_reagents Amines, Alcohols, Thiols c4_reagents->c4_reaction c7_products 7-Arylquinolines 7-Alkynylquinolines 7-Alkenylquinolines c7_reaction->c7_products c7_products->c4_reaction Sequential Functionalization c7_reagents Boronic Acids (Suzuki) Alkynes (Sonogashira) Alkenes (Heck) c7_reagents->c7_reaction

Caption: Selective functionalization pathways of this compound.

Protocol 1: Nucleophilic Aromatic Substitution at the C4-Position

This protocol describes the synthesis of 4-amino-7-chloroquinoline derivatives, a common scaffold in pharmacologically active compounds. The electron-withdrawing nature of the quinoline nitrogen activates the C4-position towards nucleophilic attack.

Rationale: The reaction proceeds via a Meisenheimer-like intermediate, and the choice of solvent and base is crucial for reaction efficiency. A polar aprotic solvent like DMF or DMSO is often used to solvate the reactants and facilitate the reaction. A non-nucleophilic base is employed to deprotonate the incoming amine without competing in the substitution reaction.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline, piperidine)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent) and the desired amine (1.1-1.5 equivalents).

  • Add anhydrous DMF or DMSO to dissolve the reactants.

  • Add the base (2-3 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Diagram: Experimental Workflow for Nucleophilic Aromatic Substitution

G A 1. Combine Reactants (this compound, amine, base) in solvent B 2. Heat under Inert Atmosphere (80-120 °C) A->B C 3. Monitor by TLC B->C D 4. Work-up (Precipitation in ice-water) C->D E 5. Isolate Product (Filtration and Drying) D->E F 6. Purify (Recrystallization or Chromatography) E->F G Characterize Product (NMR, MS, etc.) F->G

Caption: Workflow for the synthesis of 4-amino-7-chloroquinoline derivatives.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C7-Position

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the C7-position. This reaction is highly versatile and tolerant of a wide range of functional groups.

Rationale: The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.

Materials:

  • This compound or a 4-substituted-7-chloroquinoline derivative (1 equivalent)

  • Arylboronic acid or its ester (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)

  • Degassed solvent system (e.g., 1,4-Dioxane/water, Toluene/ethanol/water)

  • Schlenk flask or similar reaction vessel for reactions under inert atmosphere

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a degassed reaction vessel, add the 7-chloroquinoline derivative (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80°C to 120°C.[1]

  • Monitor the reaction progress by TLC or GC-MS.[1]

  • Once the reaction is complete, cool the mixture to room temperature.[1]

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Materials Science

Derivatives of this compound have shown significant potential in various fields, particularly in the development of new therapeutic agents.

  • Anticancer Agents: The quinoline core is a privileged scaffold in the design of anticancer drugs.[1] By employing synthetic strategies such as nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling, researchers can explore the chemical space around the quinoline scaffold to develop potent and selective inhibitors of key cancer-related signaling pathways.[1] Novel 7-chloroquinoline derivatives have been investigated for their cytotoxic activity against various human cancer cell lines, with some compounds showing promising results by inducing apoptosis and inhibiting DNA/RNA synthesis.[6]

  • Antimalarial Agents: The 7-chloroquinoline moiety is a well-known pharmacophore in antimalarial drugs like chloroquine.[3][4] The synthesis of new derivatives is a key strategy to combat the emergence of drug-resistant strains of Plasmodium falciparum.[3][7] Hybrid molecules incorporating the 7-chloroquinoline scaffold with other pharmacophores, such as benzimidazoles, have been synthesized and evaluated for their antiplasmodial activity.[2]

  • Other Therapeutic Areas: The versatility of the 4-amino-7-chloroquinoline scaffold has led to its exploration in other therapeutic areas. For instance, derivatives have been identified as inhibitors of the botulinum neurotoxin serotype A light chain and have also shown potential in the context of Parkinson's disease.[7][8]

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide array of novel heterocyclic compounds. The differential reactivity of its two halogen substituents allows for a high degree of control and flexibility in molecular design. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this valuable starting material in their drug discovery and materials science endeavors. The continued exploration of the chemical space accessible from this compound holds significant promise for the development of new and improved therapeutic agents and functional materials.

References

  • Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXwu02EUe5T9Vp7OwxPZy9u_mfiVk0sS0mUY87jBSb0dT-SjFg5doGlkHwkVG932diQp3UuTuW_qvcA8OKoE8D5UKJxTJLsJ1wp53w0PmWiE-jsg7xAh4arV2ZR2NEZ8DzjXR1uV6u9ltV191rohdCm2EMzRon65yiRW4WQijUkRwQmu6dQGd-cHFB02YH3Qh6r4wnEXe6UKDnyKhHnUs5uTkmfqwvRZm3EluVYxz3CjByAYiCO3SAhnVzBK3syQRetPZXrE4=]
  • The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtd0DFI88f9h8ecjO4L_Yr4IQ87yJDteV9COup79tbBmGQcQCW3DjG6-0pzyLYklTK0QTdedN4Z88ukVc1lwBEiY5Oy3Es_5eaKn_CSzoHZoQBIb6w0c1gDKXLnxNRWLuZKFeJNp6ebo86K7E9mDLNp9Q5UcHIsXSF34HYw0ZKyfwf3wE3iF4YASpeoMutN83oD4wkspLpTK2lG9mRoTdiSCJD25dosqjxnt35zl48yYdiCih49emXftnpsGOuS_e8pGOtGctcwupmNXE9vNosLm3o]
  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI. [URL: https://www.mdpi.com/1422-8599/2022/1/m1351]
  • An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOJts5_ANmOOp2VLS_bthQYt4PiktGpjCsXuO4Raa9EatRkCdBy7zJ5BIonBgKpR3tdR-NaEg6ITUdzH6R6PV7yeJbO0n_dslCokEfFStep-ZsmBS2-548DNCBk-E34k-jRUooSb28q2y9QZ-4wq0ZGFJVZEUgTqQ=]
  • This compound | 98519-65-4. Benchchem. [URL: https://www.benchchem.com/product/b57606]
  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. [URL: https://www.mdpi.com/1420-3049/24/24/4636]
  • Synthesis of 7-chloroquinolinyl-4-. ResearchGate. [URL: https://www.researchgate.
  • 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4049071/]
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. [URL: https://baxendalegroup.com/wp-content/uploads/2021/09/Synthesis-of-7-Chloroquinoline-Derivatives-Using-Mixed-Lithium-Magnesium-Reagents.pdf]
  • Spectroscopic Studies and other Novel Studies of 4 Bromo 4l Chloro Benzylidene Aniline (BCBA) Crystal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiyqiwPO9ru6KXWpDok9Mvc8tLRs2RiqwoJU8zzP8kB0K19R6hetpNbNUIFrKEUmcHNgXMzthv4Y7xYY4Y0mEoRwzOmgwD_H1RBJwERZ2WzxDMZbUtEwdJl8raWsmxpEs6n8DaCxJ_uxdiWRkB6uh2_AaQn7c10Ixn_4JP5t3JvGLKDk77HA==]
  • Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde. Bentham Science Publishers. [URL: https://www.benthamscience.com/article/145455]
  • Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7072317/]
  • 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4217030/]

Sources

Application of 4-Bromo-7-chloroquinoline in Solid-Phase Synthesis: A Guide to Orthogonal Library Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 4-Bromo-7-chloroquinoline Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] Among the vast array of quinoline derivatives, this compound stands out as a particularly valuable starting material for the construction of diverse chemical libraries. Its utility stems from the differential reactivity of the two halogen substituents at the C4 and C7 positions. This inherent electronic disparity allows for a regioselective and orthogonal synthetic strategy, making it an ideal candidate for solid-phase synthesis and the rapid generation of novel compounds for drug discovery and development.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in solid-phase synthesis. We will delve into the underlying chemical principles, provide detailed experimental protocols for immobilization, on-resin diversification, and cleavage, and present a framework for the construction of a 4,7-disubstituted quinoline library.

The Principle of Orthogonal Solid-Phase Synthesis

The success of employing this compound in solid-phase synthesis hinges on the principle of orthogonal functionalization . The bromine atom at the C4 position is significantly more labile towards nucleophilic aromatic substitution (SNAr) than the chlorine atom at the C7 position. This is due to the greater electron-withdrawing influence of the quinoline nitrogen on the C4 position. Furthermore, the carbon-bromine bond is generally more reactive in palladium-catalyzed cross-coupling reactions compared to the more robust carbon-chlorine bond.[5] This differential reactivity allows for a two-dimensional diversification strategy:

  • Immobilization at C4: The more reactive C4-bromo position can be selectively targeted for attachment to a solid support via a suitable linker, leaving the C7-chloro position available for subsequent chemical modification.

  • Diversification at C7: Once the quinoline scaffold is anchored to the resin, the C7-chloro position can be functionalized through a variety of reactions, such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, or nucleophilic substitution with thiols or alcohols.

This orthogonal approach enables the systematic and efficient generation of a library of compounds with diverse functionalities at both the C4 (via the choice of linker and cleavage strategy) and C7 positions.

Experimental Workflow for Solid-Phase Synthesis

The following sections provide a detailed, step-by-step methodology for the solid-phase synthesis of a 4,7-disubstituted quinoline library.

Diagram of the Solid-Phase Synthesis Workflow

sps_workflow cluster_resin_prep Resin Preparation cluster_immobilization Immobilization cluster_diversification On-Resin Diversification cluster_cleavage Cleavage & Purification Resin Amino-functionalized Resin (e.g., Rink Amide) Quinoline This compound Immobilized_Quinoline Resin-Bound Quinoline Quinoline->Immobilized_Quinoline Nucleophilic Displacement of Br Diversified_Quinoline Diversified Resin-Bound Quinoline Immobilized_Quinoline->Diversified_Quinoline Cross-Coupling or Nucleophilic Substitution at C7-Cl Final_Product Purified 4,7-Disubstituted Quinoline Library Diversified_Quinoline->Final_Product TFA Cleavage Building_Blocks Building Blocks (e.g., Boronic Acids, Amines) Building_Blocks->Diversified_Quinoline

Caption: Workflow for the solid-phase synthesis of a quinoline library.

PART 1: Immobilization of this compound

The initial and critical step is the covalent attachment of the quinoline scaffold to the solid support. Here, we utilize an amino-functionalized resin, such as Rink Amide resin, to displace the bromine at the C4 position.

Materials:

  • This compound

  • Rink Amide resin (or other suitable amino-functionalized resin)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a solid-phase synthesis vessel.

  • Reaction Setup: Drain the DMF and wash the resin with DCM (3 x resin volume). Add a solution of this compound (3 equivalents relative to resin loading) and DIPEA (5 equivalents) in DMF to the swollen resin.

  • Reaction: Agitate the reaction mixture at 60-80°C for 12-24 hours. The progress of the reaction can be monitored by cleaving a small sample of the resin and analyzing the supernatant by LC-MS.

  • Washing: After the reaction is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and methanol (3x) to remove unreacted reagents and byproducts.

  • Drying: Dry the resin under vacuum to obtain the immobilized 4-amino-7-chloroquinoline on the solid support.

Causality Behind Experimental Choices:

  • Excess Reagents: Using an excess of this compound and DIPEA drives the reaction to completion, ensuring a high loading of the quinoline scaffold on the resin.

  • Elevated Temperature: The nucleophilic aromatic substitution is accelerated at higher temperatures.

  • DIPEA: Acts as a non-nucleophilic base to scavenge the HBr generated during the reaction, preventing side reactions.

  • Thorough Washing: Essential to remove all soluble impurities before proceeding to the next step, ensuring the purity of the final products.

PART 2: On-Resin Diversification at the C7 Position

With the quinoline scaffold securely attached to the resin via the C4 position, the C7-chloro group is now available for a wide range of chemical transformations. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Resin-bound 4-amino-7-chloroquinoline

  • Aryl or heteroaryl boronic acid (4 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents)

  • Base (e.g., K₂CO₃, 5 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Protocol:

  • Resin Preparation: Swell the resin-bound quinoline in the reaction solvent within a solid-phase synthesis vessel.

  • Reagent Addition: Add the boronic acid, palladium catalyst, and base to the vessel.

  • Reaction: Heat the mixture at 80-100°C for 8-16 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Washing: After the reaction, cool the vessel, drain the solvent, and wash the resin extensively with the reaction solvent, water, DMF, DCM, and methanol to remove all traces of the catalyst and other reagents.

  • Drying: Dry the resin under vacuum.

Table 1: Examples of On-Resin Diversification Reactions at C7

Reaction TypeReagents and ConditionsResulting C7-Substituent
Suzuki-Miyaura Coupling Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), dioxane/H₂O, 80-100°CAryl or heteroaryl group
Buchwald-Hartwig Amination Primary/secondary amine, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), toluene, 90-110°CSubstituted amino group
Ullmann Condensation Alcohol or phenol, CuI, base (e.g., K₂CO₃), DMF, 120-140°CEther linkage
Sonogashira Coupling Terminal alkyne, Pd catalyst, CuI, base (e.g., Et₃N), THF, 50-70°CAlkynyl group
PART 3: Cleavage of the Final Product from the Solid Support

The final step is the release of the synthesized quinoline derivatives from the solid support. For Rink Amide resin, this is typically achieved under acidic conditions.

Materials:

  • Diversified resin-bound quinoline

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • DCM

  • Cold diethyl ether

Protocol:

  • Resin Preparation: Place the dry, diversified resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin and allow the mixture to stand at room temperature for 2-4 hours with occasional agitation.

  • Filtration: Filter the resin and collect the filtrate containing the cleaved product.

  • Washing: Wash the resin with a small amount of TFA or DCM and combine the washings with the filtrate.

  • Precipitation: Add the combined filtrate to a large volume of cold diethyl ether to precipitate the crude product.

  • Isolation: Collect the precipitate by centrifugation or filtration.

  • Purification: Purify the crude product by an appropriate method, such as preparative HPLC, to obtain the final 4,7-disubstituted quinoline.

Self-Validating System:

Each step of this protocol includes rigorous washing procedures to ensure that impurities from the previous step do not interfere with subsequent reactions. The purity of the final product is a validation of the efficiency of each step. Monitoring by LC-MS after cleavage of a small resin sample at each stage can provide in-process control and validation.

Characterization of the Synthesized Library

The identity and purity of the individual compounds in the synthesized library should be confirmed using standard analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and purity of each compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the synthesized quinolines.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Conclusion

The orthogonal reactivity of this compound provides a powerful and efficient platform for the solid-phase synthesis of diverse libraries of 4,7-disubstituted quinolines. The protocols outlined in this application note offer a robust and reliable methodology for researchers engaged in drug discovery and medicinal chemistry. By leveraging the principles of solid-phase synthesis and the unique chemical properties of this versatile building block, the exploration of novel chemical space around the quinoline scaffold can be significantly accelerated.

References

  • Romero, M. H., & Delgado, G. E. (2025).
  • Kim, J., et al. (2016). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Expert Opinion on Drug Discovery, 11(4), 337-341. [Link]
  • Lee, S. H., et al. (2015). Solid-phase synthesis of quinolinone library. Journal of Combinatorial Chemistry, 17(2), 114-122. [Link]
  • Albericio, F., & G. de la Torre, B. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. [Link]

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis Utilizing 4-Bromo-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the microwave-assisted synthesis of novel quinoline derivatives using 4-Bromo-7-chloroquinoline as a versatile starting material. Recognizing the significance of the quinoline scaffold in medicinal chemistry, this document outlines efficient and rapid methodologies for the selective functionalization of this dihalogenated heterocycle. We present field-proven protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, leveraging the enhanced reaction rates and improved yields afforded by microwave irradiation. The underlying principles of microwave chemistry, mechanistic insights into the palladium-catalyzed reactions, and critical safety considerations are discussed to ensure robust and reproducible synthetic outcomes. This guide is intended to empower researchers, scientists, and drug development professionals to accelerate the discovery of new chemical entities based on the privileged 7-chloroquinoline core.

Introduction: The Strategic Advantage of this compound in Drug Discovery

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs with a wide spectrum of therapeutic applications, including anticancer, antimalarial, and anti-inflammatory agents.[1] The strategic introduction of halogen atoms onto the quinoline scaffold provides reactive handles for synthetic diversification through modern cross-coupling methodologies. This compound is a particularly valuable building block due to the differential reactivity of its two halogen substituents.

The carbon-bromine bond is generally more susceptible to oxidative addition to a palladium(0) catalyst than the more robust carbon-chlorine bond.[2] This inherent reactivity difference allows for the selective functionalization at the C4-position, while leaving the C7-chloro substituent intact for subsequent chemical transformations. This sequential approach to molecular elaboration is a powerful strategy for the rapid construction of diverse compound libraries, a critical activity in modern drug discovery programs.

The Power of Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods.[3] By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times, often from hours to minutes. This is particularly beneficial for reactions that are sluggish at ambient temperatures or require prolonged heating, which can lead to product decomposition and the formation of impurities.

The core principle of microwave heating involves the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and efficient heating. This volumetric heating minimizes thermal gradients and allows for precise temperature control, which often results in cleaner reactions and higher yields. For the palladium-catalyzed cross-coupling reactions detailed in this guide, microwave irradiation can significantly enhance reaction rates and improve the efficiency of the catalytic cycle.[2]

Safety Considerations for Microwave Synthesis

While microwave synthesis is a powerful tool, it is imperative to adhere to strict safety protocols. Reactions are typically conducted in sealed vessels under pressure, which requires the use of dedicated microwave reactors equipped with pressure and temperature sensors.

  • Vessel Integrity: Always use microwave vials and caps specifically designed for the pressures and temperatures that will be reached. Never exceed the recommended volume for the reaction vessel.

  • Reagent Stability: Be aware of the thermal stability of your reagents and solvents. Certain compounds, such as those containing azide or nitro groups, may decompose explosively at elevated temperatures.[4]

  • Pressure Monitoring: Carefully monitor the pressure during the reaction. Unexpected pressure increases can indicate a runaway reaction.

  • Cooling: Ensure the reaction vessel has cooled to a safe temperature before opening to prevent sudden depressurization and solvent flashing.

Strategic Functionalization of this compound

The key to unlocking the synthetic potential of this compound lies in the selective manipulation of the C4-bromo and C7-chloro positions. The protocols presented below are designed to selectively target the more labile C4-position.

G cluster_0 Selective C4 Functionalization start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki [Pd], Base, Boronic Acid/Ester heck Heck Coupling (C-C Bond Formation) start->heck [Pd], Base, Alkene buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald [Pd], Base, Amine product 4-Substituted-7-chloroquinoline suzuki->product heck->product buchwald->product

[Image of the Suzuki-Miyaura reaction of this compound with an arylboronic acid]

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2: Microwave-Assisted Heck Coupling

This protocol describes the palladium-catalyzed reaction of this compound with an alkene to form a new C-C bond at the C4-position, yielding a substituted alkene.

Reaction Scheme:

Reagent/SolventSupplierGrade
This compoundCommercially Available>98%
Alkene (e.g., Styrene, Acrylate)Commercially Available>98%
Palladium(II) Acetate (Pd(OAc)₂)Commercially AvailableCatalyst Grade
Tri(o-tolyl)phosphine (P(o-tol)₃)Commercially Available>98%
Triethylamine (Et₃N)Commercially AvailableAnhydrous
N,N-Dimethylformamide (DMF)Commercially AvailableAnhydrous
  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), Palladium(II) acetate (0.02 mmol, 2 mol%), and Tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Add the alkene (1.5 mmol) and anhydrous N,N-Dimethylformamide (5 mL).

  • Add triethylamine (2.0 mmol).

  • Seal the vial with a septum cap and place it in the microwave reactor.

  • Irradiate the reaction mixture with microwave energy, holding the temperature at 140-160 °C for 20-40 minutes. [5]6. After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Catalyst System: A combination of a palladium(II) source like Pd(OAc)₂ and a phosphine ligand is typically used. The choice of ligand can influence the efficiency and selectivity of the reaction. For electron-rich haloquinolines, bulky electron-rich phosphine ligands are often beneficial.

  • Base: An organic base such as triethylamine is commonly employed to neutralize the HBr generated during the catalytic cycle. Inorganic bases like potassium carbonate can also be used.

  • Solvent: Polar aprotic solvents like DMF or NMP are good choices for Heck reactions as they are stable at high temperatures and effectively absorb microwave energy.

  • Temperature and Time: Higher temperatures are generally required for Heck reactions involving aryl bromides. Microwave heating allows for precise control of the reaction temperature, which can minimize the formation of byproducts. [5]

G cluster_0 Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)L₂(Br) OxAdd->PdII Coord Alkene Coordination PdII->Coord Alkene Insertion Syn-Addition Coord->Insertion Elimination β-Hydride Elimination Insertion->Elimination Product Substituted Alkene Elimination->Product BaseRegen Base-mediated Regeneration Elimination->BaseRegen H-Pd(II)L₂(Br) BaseRegen->Pd0 Base

Figure 3: Simplified catalytic cycle for the Heck reaction.

Protocol 3: Microwave-Assisted Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of this compound to form a C-N bond at the C4-position, a crucial transformation for the synthesis of many biologically active molecules. This protocol is adapted from a similar reaction with 6-bromo-2-chloroquinoline. [6] Reaction Scheme:

Reagent/SolventSupplierGrade
This compoundCommercially Available>98%
Primary or Secondary AmineCommercially Available>98%
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Commercially AvailableCatalyst Grade
XPhosCommercially AvailableLigand Grade
Sodium tert-butoxide (NaOtBu)Commercially Available>98%
TolueneCommercially AvailableAnhydrous
  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add Tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol, 2.5 mol%) and XPhos (0.06 mmol, 6 mol%).

  • Add sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the vial with a septum cap and place it in the microwave reactor.

  • Irradiate the reaction mixture with microwave energy, holding the temperature at 130-150 °C for 20-60 minutes. [6][7]7. After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and pass it through a short plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

  • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of aryl bromides. [4][7]The choice of ligand is critical and can significantly affect the reaction's success.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically required for the deprotonation of the amine and to facilitate the catalytic cycle. [4]Other strong bases like LHMDS or K₃PO₄ can also be effective.

  • Solvent: Anhydrous, non-polar solvents like toluene or dioxane are commonly used. The choice of solvent can influence the reaction rate and yield. [6]* Temperature and Time: Microwave heating can overcome the activation energy barrier for the amination of less reactive aryl bromides, leading to rapid and efficient product formation. [7][8]

G cluster_0 Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)L₂(Br) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord R₂'NH, Base Amido Ar-Pd(II)L₂(NR₂') AmineCoord->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Product Ar-NR₂' RedElim->Product

Figure 4: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. The use of microwave-assisted synthesis provides a rapid, efficient, and reproducible means of selectively functionalizing the C4-position of this scaffold through palladium-catalyzed Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the vast chemical space accessible from this strategic starting material, thereby accelerating the pace of drug discovery and development.

References

  • ACS Publications. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
  • ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.
  • Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • National Institutes of Health. (n.d.). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines.
  • National Institutes of Health. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
  • MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • National Institutes of Health. (n.d.). Hybrid Pd0.1Cu0.9Co2O4 nano-flakes: a novel, efficient and reusable catalyst for the one-pot heck and Suzuki couplings with simultaneous transesterification reactions under microwave irradiation.
  • Scientific Research Publishing. (n.d.). Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation.
  • Baxendale Group. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • ResearchGate. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • MDPI. (2022). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.

Sources

Flow Chemistry Applications of 4-Bromo-7-chloroquinoline: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Bromo-7-chloroquinoline in Modern Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents across oncology, infectious diseases, and inflammation.[1] Within the vast chemical space of quinoline derivatives, this compound stands out as a particularly valuable and versatile building block.[2] Its strategic importance lies in the differential reactivity of its two halogen substituents. The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen, while the bromine at the C7 position is an ideal handle for palladium-catalyzed cross-coupling reactions.[2][3] This orthogonal reactivity allows for selective, sequential functionalization, enabling the precise construction of complex molecular architectures.

While traditional batch processing has long been the standard for synthesizing derivatives from this scaffold, it presents inherent challenges related to reaction control, safety, and scalability. Continuous flow chemistry has emerged as a transformative paradigm in chemical synthesis, offering profound advantages that directly address the limitations of batch methods.[4][5][6] By conducting reactions in a continuously moving stream through a network of tubes or microreactors, flow chemistry provides unparalleled control over reaction parameters, enhances safety by minimizing the volume of hazardous materials at any given time, and streamlines scalability.[5][7] This guide provides detailed application notes and protocols for leveraging flow chemistry to unlock the full synthetic potential of this compound, targeting researchers, scientists, and drug development professionals.

Core Principles: Why Adopt Flow Chemistry for Dihaloquinoline Functionalization?

The decision to transition from batch to flow chemistry is driven by the ability to overcome specific synthetic hurdles. For a substrate like this compound, the rationale is compelling.

  • Enhanced Safety and Thermal Management : Reactions such as nucleophilic aromatic substitution (SNAr) and certain cross-coupling steps can be highly exothermic. In a batch reactor, dissipating this heat effectively is a significant challenge, posing risks of thermal runaways and the formation of impurities. Flow reactors, with their high surface-area-to-volume ratio, facilitate near-instantaneous heat exchange, allowing for precise temperature control and the safe execution of highly energetic transformations.[4][7] This also enables the use of "superheated" conditions—temperatures above the solvent's boiling point—by applying back pressure, which can dramatically accelerate reaction rates.[8]

  • Precise Control and Reproducibility : Flow systems allow for exact control over key reaction parameters, including residence time (the duration reactants spend in the heated zone), temperature, pressure, and stoichiometry.[4] This level of precision, often difficult to achieve in batch, leads to higher reproducibility and cleaner reaction profiles, simplifying downstream purification.

  • Scalability and Throughput : Scaling up a flow chemistry process is typically more straightforward than for a batch reaction. Instead of using larger, more hazardous vessels, production can be increased by simply running the system for a longer duration ("scaling up") or by operating multiple reactors in parallel ("numbering up").[4][7]

  • Telescoped and Multi-Step Syntheses : Flow chemistry is exceptionally well-suited for integrating multiple reaction steps into a single, continuous process, a concept known as "telescoping".[9][10] This eliminates the need for intermediate isolation, workup, and purification, significantly reducing waste, solvent usage, and manual labor.

Application Note 1: Regioselective SNAr at the C4-Position

Scientific Rationale & Mechanistic Insight

The C4-position of the quinoline ring is electron-deficient due to the powerful electron-withdrawing influence of the adjacent heterocyclic nitrogen atom. This electronic property makes the C4-chloro group highly susceptible to displacement by a wide range of nucleophiles in a process known as nucleophilic aromatic substitution (SNAr).[11][12] The generally accepted mechanism involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex, although recent studies suggest some SNAr reactions may proceed through a concerted mechanism.[13][14] For 4-chloroquinolines, the reaction is highly regioselective, with nucleophiles preferentially attacking the C4 position over the less activated C7 position.[12] This provides a reliable and predictable method for introducing amine, oxygen, or sulfur nucleophiles.

Experimental Protocol: Continuous Flow Amination

This protocol details the continuous synthesis of 4-amino-7-chloroquinoline derivatives. The setup utilizes standard laboratory pumps and a heated coil reactor.

Step 1: Reagent Preparation

  • Solution A (Substrate): Prepare a 0.2 M solution of this compound in a suitable solvent (e.g., N,N-Dimethylformamide or 1,4-Dioxane).

  • Solution B (Nucleophile): Prepare a 0.4 M solution of the desired amine (e.g., morpholine) in the same solvent. Using a slight excess of the nucleophile ensures complete conversion of the starting material.

Step 2: Flow System Assembly

  • Connect two separate syringe pumps, one for Solution A and one for Solution B, to a T-mixer using PFA or stainless steel tubing.

  • Connect the outlet of the T-mixer to the inlet of a coiled reactor (e.g., a 10 mL PFA or stainless steel coil).

  • Submerge the coiled reactor in a temperature-controlled oil bath or place it in a dedicated reactor heating module.

  • Connect the outlet of the reactor coil to a back-pressure regulator (BPR) to maintain a constant pressure and prevent solvent boiling.

  • The outlet of the BPR is directed to a collection vessel.

Step 3: Reaction Execution

  • Set the reactor temperature (e.g., 120 °C).

  • Set the back-pressure regulator (e.g., 10 bar / ~145 psi).

  • Set the flow rates for both pumps. To achieve the specified concentrations in the reactor, the flow rates should be equal (e.g., 0.25 mL/min for each pump, resulting in a total flow rate of 0.5 mL/min).

  • Once the system reaches the set temperature and pressure, begin pumping both solutions simultaneously.

  • Allow the system to reach a steady state (typically 2-3 times the residence time) before collecting the product. The initial output should be directed to a waste container.

Step 4: Product Collection and Analysis

  • Collect the product stream from the BPR outlet.

  • The reaction progress and product purity can be monitored by taking small aliquots from the output stream for analysis by HPLC or LC-MS.

  • Upon completion, the product can be isolated using standard workup and purification procedures (e.g., solvent evaporation followed by column chromatography or crystallization).

Quantitative Data Summary
ParameterValueRationale
Substrate Concentration0.1 M (in reactor)Balances reaction rate with solubility.
Nucleophile Concentration0.2 M (in reactor)2 equivalents to drive the reaction to completion.
Total Flow Rate0.5 mL/minDefines the residence time.
Reactor Volume10 mLStandard size for lab-scale synthesis.
Residence Time 20 min Calculated as Reactor Volume / Total Flow Rate.
Temperature120 °CAccelerates the SNAr reaction.[8]
Pressure10 barPrevents solvent from boiling at elevated temperatures.
Expected Yield>95% (conversion)Flow conditions typically lead to high conversion.
Visualization: SNAr Experimental Workflow

SNAr_Workflow cluster_pumps Reagent Delivery cluster_reaction Reaction Zone cluster_control System Control & Collection PumpA Pump A (Substrate Solution) TMixer T-Mixer PumpA->TMixer PumpB Pump B (Nucleophile Solution) PumpB->TMixer Reactor Heated Coil Reactor (10 mL @ 120°C) TMixer->Reactor Residence Time = 20 min BPR Back-Pressure Regulator (10 bar) Reactor->BPR Collection Product Collection BPR->Collection

Caption: Workflow for continuous SNAr of this compound.

Application Note 2: Palladium-Catalyzed Cross-Coupling at the C7-Position

Scientific Rationale & Mechanistic Insight

With the C4 position functionalized, the C7-bromo substituent becomes the target for modification. Palladium-catalyzed cross-coupling reactions are the premier methods for forming C-C, C-N, and C-O bonds at this position.

  • Suzuki-Miyaura Coupling : This reaction forms a new C-C bond by coupling the aryl bromide with an organoboron species (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[15][16][17] The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronate, and reductive elimination to yield the product and regenerate the catalyst.[16][18]

  • Buchwald-Hartwig Amination : This powerful reaction forms a C-N bond between the aryl bromide and an amine.[19] The mechanism is similar to the Suzuki coupling but involves the formation of a palladium-amido complex prior to reductive elimination.[19] A key challenge in adapting this reaction to flow is the common use of strong, insoluble inorganic bases (e.g., NaOtBu), which can precipitate and clog the narrow channels of a flow reactor.[20][21] Strategies to mitigate this include using soluble organic bases like DBU or employing reactor designs that can handle slurries.[20][21]

Protocol 2.1: Continuous Flow Suzuki-Miyaura Coupling

This protocol describes the coupling of a 4-substituted-7-bromoquinoline with a boronic acid.

Step 1: Reagent Preparation

  • Solution A (Substrate/Catalyst): Prepare a solution of the 4-substituted-7-bromoquinoline (1 equivalent, e.g., 0.1 M), a suitable boronic acid (1.2 equivalents), and a palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) in a solvent mixture like 1,4-Dioxane/Water (4:1).

  • Solution B (Base): Prepare an aqueous solution of a base (e.g., 2 M K₂CO₃).

Step 2: Flow System Assembly

  • The system setup is identical to the SNAr protocol described previously.

Step 3: Reaction Execution

  • Set the reactor temperature (e.g., 100 °C).

  • Set the back-pressure regulator (e.g., 5 bar).

  • Pump Solution A and Solution B at appropriate flow rates to achieve the desired stoichiometry (e.g., a 4:1 ratio of Pump A to Pump B flow rates to achieve ~3 equivalents of base).

  • Allow the biphasic mixture to flow through the heated reactor. The turbulence within the flow reactor often provides sufficient mixing for the phase-transfer reaction to occur.

  • Collect the output stream. An organic/aqueous separator can be integrated in-line for continuous workup.

Quantitative Data Summary
ParameterValueRationale
Substrate Concentration0.1 M (organic phase)A common starting concentration for optimization.
Boronic Acid1.2 equivalentsSlight excess to ensure full consumption of the bromide.
Catalyst Loading2 mol% Pd(dppf)Cl₂A typical loading for Suzuki couplings.[22]
Base3 equivalents K₂CO₃Essential for the transmetalation step.[22]
Total Flow Rate1.0 mL/minAdjust to optimize residence time and throughput.
Reactor Volume15 mLAllows for a longer residence time if needed.
Residence Time 15 min Sufficient for many Suzuki couplings at this temperature.
Temperature100 °CStandard temperature for Suzuki reactions.
Pressure5 barEnsures single-phase solvent conditions.
Protocol 2.2: Continuous Flow Buchwald-Hartwig Amination

This protocol uses a homogeneous base to avoid precipitation issues.[20]

Step 1: Reagent Preparation

  • Solution A: Prepare a solution of the 4-substituted-7-bromoquinoline (1 equivalent, e.g., 0.1 M), the desired amine (1.1 equivalents), a soluble organic base (e.g., DBU, 2 equivalents), a palladium pre-catalyst (e.g., XantPhos Pd G3, 2 mol%), and a ligand (e.g., XantPhos) in a suitable anhydrous solvent (e.g., Toluene or a MeCN/PhMe mixture).[20]

Step 2: Flow System Assembly & Execution

  • A single-pump system can be used as all reagents are in one solution.

  • The solution is pumped through a heated reactor (e.g., 140 °C) with a back-pressure regulator.[20][21] The higher temperature is enabled by the flow setup and significantly reduces reaction time compared to batch.[8]

Visualization: Cross-Coupling General Workflow

CrossCoupling_Workflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_collection Collection & Workup PumpA Pump A (Substrate, Catalyst, Coupling Partner) TMixer T-Mixer PumpA->TMixer PumpB Pump B (Base Solution) PumpB->TMixer For Suzuki-Miyaura (Biphasic) Reactor Heated Coil Reactor (100-140°C) TMixer->Reactor Residence Time = 15-30 min BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection (Optional In-line Separator) BPR->Collection

Caption: Generalized workflow for Pd-catalyzed cross-coupling reactions.

Advanced Application: A Two-Step Telescoped Synthesis

The true power of flow chemistry is realized when multiple synthetic operations are linked sequentially. A telescoped process combining the SNAr amination at C4 followed directly by a Suzuki-Miyaura coupling at C7 demonstrates this capability.

Conceptual Workflow
  • Module 1 (SNAr): Reagents for the amination of this compound are mixed and passed through a first heated reactor coil (Reactor 1) to form the 4-amino-7-bromoquinoline intermediate.

  • Intermediate Addition: The output stream from Reactor 1, containing the intermediate, is fed into a second T-mixer. Here, a new stream containing the boronic acid, palladium catalyst, and base is introduced.

  • Module 2 (Suzuki Coupling): The newly formed mixture is passed through a second heated reactor coil (Reactor 2) to effect the Suzuki-Miyaura coupling.

  • Collection: The final product stream exits the system for collection and a single final workup.

This approach avoids the isolation of the potentially sensitive bromo-intermediate and drastically reduces the overall synthesis time from days to hours or even minutes.

Visualization: Telescoped SNAr and Suzuki-Miyaura Synthesis

Telescoped_Workflow Reagent1 This compound Mixer1 Mixer 1 Reagent1->Mixer1 Reagent2 Amine Solution Reagent2->Mixer1 Reagent3 Boronic Acid / Pd Catalyst Mixer2 Mixer 2 Reagent3->Mixer2 Reagent4 Base Solution Reagent4->Mixer2 Reactor1 Reactor 1 (SₙAr) Mixer1->Reactor1 Intermediate Formation Reactor1->Mixer2 Reactor2 Reactor 2 (Suzuki) Mixer2->Reactor2 Final Coupling BPR BPR Reactor2->BPR Product Final Product BPR->Product

Caption: A telescoped two-step synthesis of a disubstituted quinoline.

Conclusion and Future Outlook

This compound is a powerful scaffold whose synthetic utility is significantly enhanced through the application of continuous flow chemistry. By leveraging the inherent advantages of flow technology—namely superior process control, enhanced safety, and amenability to automation and telescoping—researchers can accelerate the discovery and development of novel quinoline-based compounds. The protocols outlined in this guide provide a robust foundation for implementing these advanced synthetic strategies. Future work in this area will likely involve the integration of in-line purification techniques, such as liquid-liquid extraction or scavenger resins in packed-bed reactors, and the use of machine learning algorithms to autonomously optimize reaction conditions, further bridging the gap between molecular design and on-demand synthesis.

References

  • Lapkin, A. et al. (2015).
  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry.
  • Alonso, E. et al. (2021). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs.
  • RSC Publishing. (n.d.).
  • ACS Publications. (2025). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development.
  • Kashani, S. K. et al. (2019).
  • Kashani, S. K. et al. (2019).
  • Unknown. (n.d.). Flow Chemistry in Organic Synthesis. Unknown Source.
  • Baxendale Group. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.
  • Wikipedia. (n.d.).
  • Barlocco, D. et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. iris.unina.it.
  • MDPI. (n.d.). Continuous Flow Synthesis of Anticancer Drugs. MDPI.
  • Laudadio, G. et al. (2023). A field guide to flow chemistry for synthetic organic chemists. PubMed Central.
  • Britton, J. et al. (2025). Continuous flow chemistry for molecular synthesis. CoLab.
  • BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. BenchChem.
  • Gemo, M. F. et al. (2022). Continuous flow synthesis enabling reaction discovery. PubMed Central.
  • Djuric, S. et al. (2021). Towards the Standardization of Flow Chemistry Protocols for Organic Reactions. Wiley Online Library.
  • Gérardy, R. et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
  • Singh, V. et al. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients.
  • Unknown. (n.d.). “Catch the Flow”: Unlocking the Potential of Flow Chemistry in Early-Phase Drug Discovery. Unknown Source.
  • Rossi, S. et al. (2023). Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds.
  • Singleton, D. A. et al. (2017).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Scientific Update. (2025). Flow Chemistry.
  • Laudadio, G. (2024). Advanced Organic Chemistry: Flow Chemistry. YouTube.
  • BenchChem. (2025).
  • Ali, N. M. et al. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Ibrahim, M. (2017). Flow Chemistry Applications in Organic Synthesis. Denmark Group.
  • BenchChem. (n.d.). This compound. BenchChem.
  • OUCI. (n.d.).
  • El-Sayed, N. F. et al. (2025). Synthesis of 7-chloroquinolinyl-4-.
  • Blakemore, D. C. et al. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1.
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
  • Smith, D. M. et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 4-bromo-7-chloroquinoline. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile dihaloheterocycle as a key building block. Our goal is to provide you with actionable, field-proven insights to overcome common challenges, optimize reaction conditions, and ensure reproducible, high-yield synthesis of your target 4-aryl-7-chloroquinolines.

The inherent reactivity difference between the C(4)-Br and C(7)-Cl bonds presents a unique opportunity for selective functionalization. However, navigating the complexities of catalyst selection, side reactions, and reaction kinetics is critical for success. This guide consolidates troubleshooting advice, frequently asked questions, and optimized protocols to streamline your experimental workflow.

Section 1: Frequently Asked Questions (FAQs)
Q1: What is the Suzuki-Miyaura cross-coupling reaction?

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed organic reaction that forms a new carbon-carbon single bond by coupling an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[1][2][3] First reported by Professor Akira Suzuki in 1979, this reaction has become indispensable in academic and industrial synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acids.[3]

Q2: What is the fundamental mechanism of the Suzuki coupling?

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., the C-Br bond of this compound) to form a Pd(II) complex.[1][3][4] This is often the rate-determining step of the cycle.[3]

  • Transmetalation: The organic group from the activated organoboron reagent is transferred to the Pd(II) complex, displacing the halide.[1][2][4] This step requires activation by a base.[2][5]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][4]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ (Active Catalyst) OA Ar-Pd(II)(X)L₂ Pd0->OA Oxidative Addition TM Ar-Pd(II)(Ar')L₂ OA->TM Transmetalation TM->Pd0 Reductive Elimination ArAr 4-Aryl-7-chloroquinoline (Ar-Ar') TM->ArAr Product ArX This compound (Ar-X) ArX->OA ArB Arylboronic Acid (Ar'-B(OH)₂) ArB->TM Base Base (e.g., K₂CO₃) Base->TM

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Q3: Why is selective coupling of this compound important?

The quinoline scaffold is a privileged structure in medicinal chemistry. Being able to selectively introduce a diverse range of aryl or heteroaryl groups at the 4-position while leaving the 7-chloro position intact for subsequent transformations (e.g., another cross-coupling, nucleophilic aromatic substitution) provides a modular and efficient route to complex, biologically active molecules. This stepwise approach is fundamental to building molecular libraries for drug discovery.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the Suzuki coupling of this compound.

Issue: Low Yield or No Reaction

Q: My reaction is not working, or the yield is below 30%. What are the first things I should check?

A: Before extensively optimizing parameters, always verify the fundamentals. Low yields in otherwise robust reactions often stem from a few common culprits.[6][7][8][9]

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[6] Ensure your reaction vessel is properly oven-dried and that the solvent and reaction mixture are thoroughly degassed (e.g., by bubbling with argon or nitrogen for 15-30 minutes, or via freeze-pump-thaw cycles) before adding the catalyst.[6][10]

  • Reagent Quality:

    • Boronic Acid: Boronic acids can slowly decompose via protodeboronation or form inactive trimeric boroxines upon storage. Use freshly purchased or recrystallized boronic acid. Using a slight excess (1.1-1.5 equivalents) is standard practice.[6]

    • Solvent: Use anhydrous, degassed solvents. Peroxides in ethers like THF or dioxane can deactivate the catalyst.

    • Catalyst: Palladium catalysts, especially those with phosphine ligands, can degrade over time. Use a fresh bottle or one that has been stored properly under an inert atmosphere.

  • Base Activation: Ensure the base is finely powdered and dry, especially carbonates like K₂CO₃. Clumps can lead to poor solubility and inconsistent results.

Issue: Poor Selectivity (Reaction at C-7 or Di-substitution)

Q: I need to couple exclusively at the 4-position (C-Br). How do I ensure high selectivity over the 7-position (C-Cl)?

A: This is the central challenge for this substrate. Selectivity is governed by the relative rates of oxidative addition at the two positions. The C-Br bond is significantly weaker and more reactive than the C-Cl bond, making it the preferred site for oxidative addition under most conditions.[11][12] To maximize this inherent selectivity:

  • Use a Mild Catalyst System: Start with a standard, less reactive catalyst system like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃. These systems are generally not active enough to cleave the stronger C-Cl bond under moderate conditions.

  • Control Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate (e.g., 80-90 °C). Higher temperatures can provide the activation energy needed to promote the undesired oxidative addition at the C-Cl bond.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Pushing the reaction for an extended period after the starting material is consumed can lead to slow reaction at the C-7 position.

Q: I am seeing some di-substituted product. How can I prevent this? A: The formation of a di-substituted product means the C-Cl bond of your mono-substituted product is reacting. This is more likely with electron-rich boronic acids or highly active catalyst systems.

  • Switch to a Less Active Ligand: If you are using a highly active Buchwald-type biarylphosphine ligand (like SPhos or XPhos), which are designed to activate C-Cl bonds, consider switching to a less electron-rich and bulky ligand like triphenylphosphine (PPh₃).[12][13]

  • Stoichiometry: Use the boronic acid as the limiting reagent (e.g., 0.95 equivalents relative to the dihaloquinoline). This is generally not preferred as it makes purification harder, but it can be a useful strategy if di-substitution is a major problem.

Issue: Common Side Reactions

Q: I am observing a significant amount of 7-chloroquinoline (dehalogenation) in my crude mixture. How do I stop this?

A: Dehalogenation is a common side reaction where the bromine is replaced by a hydrogen atom.[10][14] It primarily occurs via the formation of a palladium-hydride (Pd-H) species.[10]

  • Source of Hydride: The Pd-H species can form from reactions with the base, solvent (especially alcohols), or trace water.[10][15]

  • Mitigation Strategies:

    • Base Choice: Avoid strong alkoxide bases. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred as they are less likely to generate hydride species.[10]

    • Ligand Choice: Use bulky, electron-rich ligands (e.g., Buchwald ligands). These ligands promote the final reductive elimination step of the desired cycle, making it kinetically faster than the competing dehalogenation pathway.[10]

    • Solvent: Avoid alcohol solvents if dehalogenation is a problem. Aprotic solvents like dioxane, toluene, or DMF are better choices.[15]

Q: My boronic acid appears to be degrading, and I see a biaryl homocoupling byproduct. What causes this?

A: Boronic acid homocoupling is often promoted by the presence of oxygen.[6]

  • Rigorous Degassing: This is the most critical factor. Ensure the reaction is maintained under a strict inert atmosphere from start to finish.[6]

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway.[6]

  • Stoichiometry: Using a slight excess of the haloquinoline can help ensure the boronic acid is consumed by the desired cross-coupling pathway.[6]

Section 3: Optimized Experimental Protocols

The following protocols are starting points and may require further optimization based on the specific arylboronic acid used.

Protocol 1: Standard Selective C-4 Coupling

This protocol is designed for high selectivity using a common and reliable catalyst system.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).[6]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this process three times.[6]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).

  • Solvent Addition: Add degassed solvent via syringe. A common system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[1]

  • Reaction: Immerse the flask in a pre-heated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the this compound is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

Protocol 2: For Challenging or Electron-Deficient Boronic Acids

This protocol uses a more active catalyst system that can improve yields for less reactive coupling partners, but requires careful monitoring to avoid side reactions.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.

  • Catalyst/Ligand Addition: Add the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv.) and a bulky phosphine ligand (e.g., SPhos, 0.05 equiv.).[10]

  • Solvent Addition: Add degassed toluene and a small amount of degassed water (e.g., 10:1 v/v).[10]

  • Reaction & Monitoring: Heat to 90-100 °C and monitor closely. These more active systems can be faster.

  • Work-up & Purification: Follow the procedures described in Protocol 1.

Section 4: Key Parameter Summary Tables
Table 1: Comparison of Common Palladium Catalyst/Ligand Systems
Catalyst SystemPrecursor(s)Ligand PropertiesTypical Use Case for this Substrate
Pd(PPh₃)₄ Pd(PPh₃)₄Standard, moderately activeRecommended Start. Good selectivity for C-Br over C-Cl.[11]
Pd(OAc)₂ / PPh₃ Pd(OAc)₂ + PPh₃In-situ generation, similar to aboveGood alternative if Pd(PPh₃)₄ is degraded.
PdCl₂(dppf) PdCl₂(dppf)Bidentate, good stabilityReliable for general Suzuki couplings.[16]
Pd₂(dba)₃ / SPhos Pd₂(dba)₃ + SPhosBulky, electron-rich biarylphosphine[13]For sluggish reactions or challenging boronic acids. May reduce dehalogenation but increases risk of C-Cl activation.[10]
Pd₂(dba)₃ / XPhos Pd₂(dba)₃ + XPhosVery bulky, electron-rich biarylphosphine[13]Similar to SPhos, highly active. Use with caution to maintain selectivity.
Table 2: Guide to Base Selection
BaseStrengthSolubility (in H₂O)Key Considerations
K₂CO₃ / Na₂CO₃ ModerateHighStandard Choice. Effective, inexpensive, and low risk of promoting dehalogenation.[17]
Cs₂CO₃ Moderate-StrongVery HighMore soluble in organic solvents; can sometimes accelerate slow reactions.[8][17]
K₃PO₄ StrongHighOften used with highly active ligands for challenging couplings, including aryl chlorides.[17] Can be effective at preventing dehalogenation.[10]
KF WeakHighUsed for substrates with base-labile functional groups.[5]
Alkoxides (e.g., KOtBu) Very StrongReactsNot Recommended. High risk of promoting dehalogenation and other side reactions.[10]
Section 5: Visual Troubleshooting Guide

This decision tree provides a logical workflow for addressing common experimental issues.

Troubleshooting_Tree start Reaction Outcome? (Check by LCMS/TLC) success Success! Proceed to Scale-up. start->success High Yield & Good Selectivity low_yield low_yield start->low_yield Low Conversion or No Reaction side_reactions side_reactions start->side_reactions Side Products Observed check_basics 1. Inert Atmosphere? 2. Reagent Quality? (Catalyst, Boronic Acid) 3. Proper Degassing? low_yield->check_basics First, check... dehalogenation Minimize Pd-H Formation: - Use K₂CO₃ or K₃PO₄ (not alkoxides) - Use Bulky Ligand (e.g., SPhos) - Avoid Alcohol Solvents side_reactions->dehalogenation Dehalogenation? poor_selectivity Favor C-Br Reactivity: - Lower Temperature - Use Milder Catalyst (e.g., Pd(PPh₃)₄) - Reduce Reaction Time side_reactions->poor_selectivity Poor Selectivity? homocoupling Prevent Boronic Acid Decomposition: - Ensure Rigorous Degassing - Check for Oxygen Leaks - Use Fresh Boronic Acid side_reactions->homocoupling Homocoupling? optimize_conditions Optimize Conditions: - Increase Temperature - Screen More Active Catalyst (e.g., use SPhos) - Screen Different Base/Solvent check_basics->optimize_conditions If basics are OK...

Caption: A decision tree for troubleshooting common Suzuki coupling issues.
References
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Al-Masum, M., & El-Hiti, G. A. (2010). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 132(21), 7430–7442. [Link]
  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(11), 2825–2827. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 130(49), 16536–16547. [Link]
  • Jedinák, L., Tomanová, P., & Cankař, P. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(23), 12433–12447. [Link]
  • Kumar, S., & Kumar, S. (2009). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 74(19), 7654–7657. [Link]
  • Szostak, M., & Shi, S. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 8(51), 19024–19030. [Link]
  • Smith, R. C., & Buchwald, S. L. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(46), 28886–28892. [Link]
  • Reddit. How to approach choosing reaction conditions for Suzuki?[Link]
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(11), 4711–4720. [Link]
  • Jedinák, L., & Cankař, P. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. [Link]
  • Ghaffari, M., & Strotman, N. A. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • Chemistry LibreTexts. 17.
  • Various Authors. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Inorganic and Nano-Metal Chemistry. [Link]
  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]
  • Fairlamb, I. J. S., Kapdi, A. R., & Lee, A. F. (2004). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters, 6(24), 4435–4438. [Link]
  • Ghaffari, M., & Strotman, N. A. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
  • Frlan, R., & Kikelj, D. (2015). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. European Journal of Organic Chemistry, 2015(26), 5729–5739. [Link]
  • Ghaffari, M., & Strotman, N. A. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?[Link]
  • El-Hiti, G. A., & Smith, K. (2014). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 19(12), 20379–20395. [Link]
  • Scott, J. S., & Jones, A. M. (2012). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 10(46), 9158–9173. [Link]
  • Al-Masum, M., & El-Hiti, G. A. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of Pharmaceutical and Clinical Research, 10(9), 284-290. [Link]
  • Kumar, A., & Kumar, S. (2011). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 7, 126–131. [Link]
  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?[Link]
  • Perera, D., Tucker, J. W., & Baran, P. S. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Protocols, 11(11), 2188–2202. [Link]
  • Wang, L., & He, W. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. International Journal of Molecular Sciences, 14(7), 13506–13519. [Link]
  • El-Hiti, G. A., & Smith, K. (2015). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Molecules, 20(8), 13838–13851. [Link]

Sources

Technical Support Center: Buchwald-Hartwig Amination of 4-Bromo-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Buchwald-Hartwig amination of 4-bromo-7-chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you achieve optimal results in your experiments.

Introduction: The Challenge of Selectivity

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[1] However, when applied to dihalogenated substrates like this compound, the primary challenge becomes achieving chemoselectivity. The inherent differences in the reactivity of the C-Br and C-Cl bonds provide an opportunity for selective functionalization, but also a potential pitfall leading to undesired side products. This guide will equip you with the knowledge to control this selectivity and troubleshoot common issues.

The generally accepted reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[2] This suggests that the C-Br bond at the 4-position of the quinoline should be more reactive than the C-Cl bond at the 7-position. However, the electronic properties of the quinoline ring and the specific reaction conditions can significantly influence this outcome.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Poor or No Conversion of Starting Material

Question: I am not observing any significant consumption of my this compound starting material. What are the likely causes and how can I fix this?

Answer:

Low or no conversion in a Buchwald-Hartwig amination can stem from several factors related to the catalyst, reagents, or reaction setup.

1. Inactive Catalyst: The active catalyst in the Buchwald-Hartwig amination is a Pd(0) species.[3][4] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.

  • Troubleshooting:

    • Use a Pd(0) Source: Consider using a Pd(0) source like Pd₂(dba)₃ to bypass the reduction step.

    • Ensure Proper Ligand Coordination: The phosphine ligand is crucial for stabilizing the Pd(0) species and facilitating the catalytic cycle. Ensure you are using an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1).

    • Pre-catalyst Activation: Modern, well-defined pre-catalysts (e.g., G3 or G4 Buchwald palladacycles) are designed for efficient generation of the active Pd(0) catalyst and can significantly improve reaction outcomes.[2]

2. Impure Reagents or Solvents: The Buchwald-Hartwig reaction is sensitive to impurities.

  • Troubleshooting:

    • Solvent Purity: Use anhydrous, degassed solvents. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

    • Reagent Quality: Ensure the purity of your this compound, amine, and base.

3. Inappropriate Reaction Conditions: Temperature and base selection are critical.

  • Troubleshooting:

    • Temperature: While some modern catalyst systems operate at room temperature, many require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[5]

    • Base Strength: A sufficiently strong base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[5] Sodium tert-butoxide (NaOtBu) is a common choice. If your amine is particularly weakly acidic, a stronger base might be necessary.

Issue 2: Lack of Selectivity and Formation of Di-substituted Product

Question: My reaction is producing a significant amount of the di-aminated product, where both the bromine and chlorine atoms have been substituted. How can I favor mono-amination at the C-Br position?

Answer:

Achieving mono-selectivity in the amination of this compound hinges on exploiting the differential reactivity of the C-Br and C-Cl bonds.

1. Understanding the Reactivity Difference: The C-Br bond is weaker and generally undergoes oxidative addition to the Pd(0) center more readily than the C-Cl bond.[2] However, prolonged reaction times or harsh conditions can lead to the subsequent amination of the C-Cl bond.

2. Controlling Reaction Parameters:

  • Temperature and Reaction Time:

    • Lower the Temperature: Start with a lower reaction temperature (e.g., 80 °C) and monitor the reaction closely.

    • Optimize Reaction Time: Once the mono-aminated product is formed, stop the reaction to prevent further substitution. Careful monitoring by TLC or LC-MS is crucial.

  • Choice of Ligand: The ligand plays a critical role in modulating the reactivity of the palladium catalyst.

    • Bulky Ligands: Sterically hindered phosphine ligands, such as Josiphos-type ligands, can favor the reaction at the less sterically hindered position and can also promote the reductive elimination step, potentially increasing selectivity.[1]

    • Bidentate Ligands: Bidentate phosphine ligands like BINAP or DPPF can be effective in controlling selectivity.[1] A study on the similar 6-bromo-2-chloroquinoline substrate found that BINAP was effective for selective amination at the C-Br position.[6][7][8]

3. Stoichiometry of Reagents:

  • Amine Equivalents: Using a slight excess of the amine (1.1-1.2 equivalents) is common, but a large excess can drive the reaction towards di-substitution. Consider using the amine as the limiting reagent if di-substitution is a major issue.

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord HNR'R'' AmidoComplex Palladium Amido Complex AmineCoord->AmidoComplex - HX (Base) AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' AmidoComplex->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Issue 3: Formation of Side Products - Hydrodehalogenation and Homocoupling

Question: Besides the desired aminated product, I am observing significant amounts of 7-chloroquinoline (hydrodehalogenation) and/or a bi-quinoline product (homocoupling). What causes these side reactions and how can I minimize them?

Answer:

Hydrodehalogenation and homocoupling are common side reactions in palladium-catalyzed cross-coupling reactions.

1. Hydrodehalogenation: This is the replacement of a halogen atom with a hydrogen atom.

  • Mechanism: It can occur via a competing pathway where a palladium-hydride species is formed, which then reductively eliminates with the aryl halide.[1] The source of the hydride can be the amine, solvent, or water.

  • Troubleshooting:

    • Choice of Ligand: The use of bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination of the aminated product over the hydrodehalogenation pathway.[4]

    • Base Selection: The choice of base can influence the formation of palladium-hydride species. In some cases, using weaker bases like carbonates or phosphates can reduce hydrodehalogenation, although this may require higher temperatures or longer reaction times.[1]

    • Water Content: While trace amounts of water can sometimes be beneficial for the reduction of Pd(II) to Pd(0), excess water can be a source of hydrides.[3] Ensure the use of anhydrous solvents.

    • Bimetallic Systems: Recent research has shown that bimetallic palladium-copper nanocatalysts can suppress hydrodehalogenation by favoring the amination pathway.[9]

2. Homocoupling: This side reaction leads to the formation of a symmetrical biaryl product (in this case, a bi-quinoline).

  • Mechanism: Homocoupling can occur through several pathways, including the reaction of two molecules of the palladium-aryl intermediate or a reaction mediated by Pd(II) species.[10][11][12][13] The presence of oxygen can promote this side reaction.[10]

  • Troubleshooting:

    • Rigorous Exclusion of Oxygen: Degas your solvents thoroughly and maintain an inert atmosphere (nitrogen or argon) throughout the reaction.

    • Control of Catalyst Loading: An increased concentration of the catalyst can sometimes lead to an increase in undesired side products.[14]

    • Use of Additives: In some cases, additives like potassium formate have been used to suppress homocoupling by ensuring the palladium remains in the Pd(0) state.[10]

Visualizing Side Reaction Pathways

Side_Reactions cluster_main Desired Amination Pathway cluster_side Side Reactions ArPdX Ar-Pd(II)-X ArPdNRR Ar-Pd(II)-NR'R'' ArPdX->ArPdNRR + HNR'R'', -HX ArAr Ar-Ar (Homocoupling) ArPdX->ArAr + Ar-Pd(II)-X PdH [Pd]-H ArPdX->PdH Hydride Source ArNRR Ar-NR'R'' (Product) ArPdNRR->ArNRR Reductive Elimination ArH Ar-H (Hydrodehalogenation) PdH->ArH

Caption: Competing side reactions in Buchwald-Hartwig amination.

Recommended Protocol for Selective Mono-amination of this compound

This protocol is adapted from the selective amination of the analogous 6-bromo-2-chloroquinoline and is a good starting point for optimization.[6][7][8][15]

Reagents and Materials:

  • This compound

  • Amine (1.1 equiv.)

  • Pd₂(dba)₃ (1.5 mol%)

  • (±)-BINAP (3.0 mol%)

  • Sodium tert-butoxide (1.4 equiv.)

  • Anhydrous toluene

  • Anhydrous, degassed reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, and (±)-BINAP.

  • Add anhydrous toluene, followed by the amine.

  • Add sodium tert-butoxide to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).

  • Once the starting material is consumed and the desired mono-aminated product is the major component, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Experiment CheckConversion Low/No Conversion? Start->CheckConversion CheckSelectivity Di-substitution? CheckConversion->CheckSelectivity No TroubleshootConversion 1. Check Catalyst Activity 2. Verify Reagent/Solvent Purity 3. Increase Temperature CheckConversion->TroubleshootConversion Yes CheckSideProducts Hydrodehalogenation or Homocoupling? CheckSelectivity->CheckSideProducts No TroubleshootSelectivity 1. Lower Temperature 2. Optimize Reaction Time 3. Screen Ligands (e.g., BINAP) 4. Adjust Stoichiometry CheckSelectivity->TroubleshootSelectivity Yes End Successful Reaction CheckSideProducts->End No TroubleshootSideProducts 1. Use Bulky, Electron-Rich Ligands 2. Ensure Anhydrous Conditions 3. Rigorously Degas Solvents 4. Consider Additives CheckSideProducts->TroubleshootSideProducts Yes TroubleshootConversion->CheckConversion TroubleshootSelectivity->CheckSelectivity TroubleshootSideProducts->CheckSideProducts

Caption: A decision-making workflow for troubleshooting the amination.

Summary of Key Parameters and Recommendations

ParameterRecommendation for SelectivityRationale
Catalyst System Pd₂(dba)₃ / BINAPProven effective for selective amination of a similar substrate.[6][7][8]
Base Sodium tert-butoxideA strong base that is effective in many Buchwald-Hartwig reactions.
Solvent Anhydrous, degassed tolueneA common solvent for this reaction; degassing is crucial to prevent side reactions.
Temperature 80-100 °CA good starting range to promote the reaction at the C-Br bond without excessive reaction at the C-Cl bond.
Reaction Time Monitor closelyStop the reaction once the mono-aminated product is maximized to prevent di-substitution.

References

  • Smith, J. A., Jones, R. K., Booker, G. W., & Pyke, S. M. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS Publications. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. [Link]
  • ResearchGate. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]
  • Chemistry LibreTexts. (2023).
  • American Chemical Society Green Chemistry Institute. (n.d.).
  • Reddit. (2018).
  • Smith, J. A., et al. (2008).
  • Organic-Synthesis.org. (n.d.). Buchwald-Hartwig Coupling. [Link]
  • ResearchGate. (n.d.). Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. [Link]
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
  • Novartis OAK. (2024).
  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
  • PubMed. (n.d.). Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol). [Link]
  • ResearchGate. (n.d.). Facile Palladium-Catalyzed Homocoupling of Aryl Halides Using 1,4-Butanediol as Solvent, Reductant and O,O-Ligand. [Link]
  • ChemRxiv. (n.d.).

Sources

Technical Support Center: Purification of 4-Bromo-7-chloroquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-bromo-7-chloroquinoline. Here, we address common challenges encountered during its purification by recrystallization, providing in-depth, field-proven insights and solutions to streamline your experimental workflow.

Core Principles of Recrystallization

Recrystallization is a purification technique for solid compounds based on differential solubility. The fundamental principle is that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, which are present in smaller quantities or have different solubility profiles, remain in the solution (mother liquor). The purified crystals are then isolated by filtration.[1][2]

A successful recrystallization is dependent on the appropriate choice of solvent. The ideal solvent should dissolve the target compound sparingly at room temperature but have a high solubility at its boiling point.[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Choosing the Right Recrystallization Solvent

Question: I am unsure which solvent to use for the recrystallization of this compound. How do I select an appropriate solvent?

Answer: Selecting the right solvent is the most critical step for a successful recrystallization.[4] Based on the structure of this compound, a halogenated aromatic heterocycle, solvents of moderate polarity are likely to be good candidates. A systematic approach to solvent screening is recommended.

Experimental Protocol for Solvent Screening:

  • Initial Screening: In separate small test tubes, add approximately 20-30 mg of your crude this compound.

  • Room Temperature Solubility: To each test tube, add a few drops of a different solvent from the list below and observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.[5]

  • Hot Solubility: Gently heat the test tubes that showed poor room temperature solubility. Add the solvent dropwise until the solid just dissolves.

  • Cooling and Crystallization: Allow the clear solutions to cool slowly to room temperature, and then in an ice bath. Observe if crystals form.

Table 1: Suggested Solvents for Screening

SolventRationale for InclusionExpected Outcome for a Good Solvent
Ethanol Often a good choice for substituted quinolines.[6]Poor solubility at room temperature, high solubility when hot, forms good crystals upon cooling.
Isopropanol Similar properties to ethanol, but less polar.May offer a better solubility profile if ethanol is too effective a solvent at room temperature.
Ethyl Acetate A moderately polar solvent.A potential candidate based on the "like dissolves like" principle.
Toluene A non-polar aromatic solvent.May be effective if the compound is less polar than anticipated.
Hexane/Ethyl Acetate Mixture A two-solvent system.Can be fine-tuned to achieve the ideal solubility by varying the ratio of the "good" solvent (ethyl acetate) and the "poor" solvent (hexane).
Ethanol/Water Mixture A polar two-solvent system.[6]Water acts as an anti-solvent to the ethanol solution, inducing crystallization.

G start Start: Crude this compound screen Screen Solvents (Ethanol, Isopropanol, Ethyl Acetate, Toluene) start->screen dissolves_rt Dissolves at Room Temperature? screen->dissolves_rt insoluble_hot Insoluble when Hot? dissolves_rt->insoluble_hot No unsuitable Unsuitable Solvent dissolves_rt->unsuitable Yes suitable Suitable Solvent Identified insoluble_hot->suitable No insoluble_hot->unsuitable Yes two_solvent Consider Two-Solvent System (e.g., Ethanol/Water, Hexane/Ethyl Acetate) unsuitable->two_solvent

Caption: A decision-making workflow for selecting a suitable recrystallization solvent.

Issue 2: "Oiling Out" - The Product Separates as a Liquid

Question: My this compound is "oiling out" instead of forming crystals. What is causing this and how can I fix it?

Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[7] This is detrimental to purification as the oil can trap impurities.

Potential Causes and Solutions:

  • High Impurity Level: A significant amount of impurity can depress the melting point of your compound.

    • Solution: Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, before recrystallization.

  • Inappropriate Solvent: The boiling point of the solvent may be too high.

    • Solution: Choose a solvent with a lower boiling point.

  • Cooling Too Rapidly: Rapid cooling can lead to the solution becoming supersaturated at a temperature where the compound is still molten.

    • Solution: Allow the solution to cool slowly. Let it stand at room temperature before placing it in an ice bath. Insulating the flask can also help.[8]

Troubleshooting Protocol for Oiling Out:

  • Reheat the solution until the oil redissolves.

  • Add a small amount of additional solvent to ensure the solution is no longer supersaturated at the boiling point.

  • Allow the flask to cool very slowly to room temperature. If oiling still occurs, reheat and add more solvent.

  • If the problem persists, consider a different solvent or a two-solvent system.

Issue 3: Poor or No Crystal Formation

Question: I have a clear, cool solution, but no crystals are forming. What should I do?

Answer: The absence of crystal formation is often due to the solution not being sufficiently saturated, or a lack of nucleation sites for crystal growth to begin.[8]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This can create microscopic scratches that serve as nucleation sites.[3]

    • Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed for crystal growth.[3]

  • Increase Concentration: If induction methods fail, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[9]

  • Drastic Cooling: As a last resort, place the flask in a colder bath (e.g., dry ice/acetone), but be aware that this can lead to the formation of smaller, less pure crystals.

G start Clear, Cool Solution - No Crystals scratch Scratch Inner Surface of Flask start->scratch seed Add a Seed Crystal scratch->seed No success concentrate Gently Evaporate Some Solvent seed->concentrate No success re_cool Allow to Cool Slowly Again concentrate->re_cool success Crystals Form re_cool->success Success failure Still No Crystals re_cool->failure Failure

Caption: A stepwise guide to induce crystallization.

Issue 4: Low Recovery of Purified Product

Question: My recrystallization worked, but I have a very low yield. How can I improve my recovery?

Answer: A low yield can result from several factors, including using too much solvent, premature crystallization, or leaving too much product in the mother liquor.[7]

Tips for Maximizing Yield:

  • Use the Minimum Amount of Hot Solvent: Ensure you are using just enough hot solvent to dissolve your crude product.[5]

  • Slow Cooling: While very rapid cooling is bad, excessively slow cooling over a very long period can sometimes lead to larger crystals but may not maximize yield. A gradual cooling to room temperature followed by a period in an ice bath is often optimal.

  • Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[3]

  • Recover a Second Crop: The mother liquor still contains some dissolved product. You can concentrate the mother liquor by evaporating some of the solvent and cooling it again to obtain a second, albeit likely less pure, crop of crystals.

Purity Assessment

The purity of the recrystallized this compound should be assessed by melting point determination.

  • Melting Point of Pure this compound: 114-115°C[10]

A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

References

  • University of California. (n.d.). Recrystallization.
  • Wellesley College. (n.d.). Recrystallization - Single Solvent.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ChemSynthesis. (2025, May 20). This compound.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
  • Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
  • University of York. (n.d.). Problems with Recrystallisations.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters.
  • CUNY. (n.d.). Purification by Recrystallization.
  • Springer Professional. (n.d.). Purification of Organic Compounds by Recrystallization.
  • GSRS. (n.d.). 7-BROMO-4-CHLOROQUINOLINE.
  • Seedion. (n.d.). This compound.

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-Bromo-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-7-chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may be encountering challenges with its solubility in organic solvents. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the scientific reasoning behind each recommendation to empower you to make informed decisions in your experiments.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the common issues faced when handling poorly soluble compounds like this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known solvents for this compound?

Based on available data, this compound is qualitatively known to be soluble in the following organic solvents:

  • Dimethyl Sulfoxide (DMSO) [1]

  • Methanol [1]

  • Chloroform [1]

These solvents should be your starting point for preparing stock solutions.

Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer for a biological assay. What is happening and what should I do?

This is a common phenomenon known as "crashing out." It occurs because while your compound is soluble in the neat organic solvent (like DMSO), its solubility is much lower in the final aqueous medium. When you dilute the DMSO stock, the overall solvent environment becomes predominantly aqueous, and the compound precipitates out.

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of your compound in the assay. It's possible you are exceeding its maximum aqueous solubility.

  • Optimize the Co-solvent Concentration: While high concentrations of DMSO can be toxic to cells, you might be able to slightly increase the final DMSO concentration in your assay (e.g., from 0.1% to 0.5%). Always run a vehicle control with the same final DMSO concentration to account for any effects of the solvent on your experiment.[2][3]

  • Use a Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This can sometimes prevent the rapid change in solvent polarity that causes precipitation.[3]

  • Consider Alternative Solubilization Strategies: If the above steps fail, you may need to explore more advanced formulation techniques such as the use of surfactants or cyclodextrins.

Q3: Are there other organic solvents I can try if DMSO, Methanol, and Chloroform are not suitable for my experiment?

Yes, based on the solubility of structurally similar compounds, you can explore other options. The key is to have a systematic approach to solvent screening. Below is a table of solvents with their properties and the known solubility of related quinoline derivatives to guide your selection.

Troubleshooting Guide: A Systematic Approach to Solvent Selection

When the primary recommended solvents are not compatible with your experimental setup, a logical, step-by-step approach to finding a suitable solvent is crucial.

Step 1: Assess the Physicochemical Properties of this compound

Understanding the molecule's properties is the first step in predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₉H₅BrClN[4]
Molecular Weight 242.50 g/mol [4]
Physical Form Solid[4]
Melting Point 114-115 °C[5]
pKa (Predicted) 1.81 ± 0.27[1]

The structure is a halogenated aromatic heterocycle, which suggests it will favor organic solvents over water. The low predicted pKa indicates it is a very weak base.

Step 2: Consult Solubility Data of Structural Analogs
CompoundSolventSolubility (at 298.2 K / 25 °C)Source
4,7-Dichloroquinoline Chloroform50 mg/mL
EthanolSoluble (5%)[6]
TetrahydrofuranHigh[7][8]
AcetonitrileLow[7][9][8]
AcetoneModerate[7][9][8]
4-Bromoquinoline EthanolSoluble[10]
EtherSoluble[10]
DMSOSoluble[10]
MethanolSoluble[10]
6-Bromo-2-methylquinoline Toluene3.318 x 10⁻² (mole fraction)[11]
Ethyl Acetate2.991 x 10⁻² (mole fraction)[11]
Acetone2.764 x 10⁻² (mole fraction)[11]
Acetonitrile2.528 x 10⁻² (mole fraction)[11]
DMF2.220 x 10⁻² (mole fraction)[11]
7-Chloroquinoline WaterSlightly soluble[12]

This data suggests that polar aprotic solvents like THF, DMF, and acetone, as well as alcohols like ethanol, are good candidates for dissolving this compound.

Step 3: Experimental Solvent Screening Workflow

If you need to identify a new solvent or quantify the solubility, follow this experimental workflow.

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_decision Decision start Start: Weigh Compound select_solvents Select Candidate Solvents (e.g., THF, DMF, Ethanol, Acetonitrile) start->select_solvents prepare_vials Prepare Vials with Excess Compound and Known Solvent Volume select_solvents->prepare_vials equilibrate Equilibrate at Controlled Temperature (e.g., 24-48h with agitation) prepare_vials->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge filter Filter Supernatant (0.22 µm filter) centrifuge->filter quantify Quantify Concentration (e.g., HPLC, UV-Vis, Gravimetric) filter->quantify check_solubility Is Solubility Sufficient? quantify->check_solubility end End: Optimal Solvent Found check_solubility->end Yes retry Re-evaluate: Choose New Solvents check_solubility->retry No retry->select_solvents

Caption: A stepwise workflow for systematically determining the solubility of this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is for preparing a standard stock solution for use in biological assays.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: For a 1 mL stock solution of 10 mM, you will need: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 242.50 g/mol * (1000 mg / 1 g) = 2.425 mg

  • Weigh the compound: Accurately weigh approximately 2.425 mg of this compound and transfer it to a sterile vial.

  • Add solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve the compound: Vortex the vial until the solid is completely dissolved. If the compound is slow to dissolve, you can use a water bath sonicator for 5-10 minutes. Gentle warming (e.g., 37°C) can also be applied, but be cautious of potential compound degradation.[2]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[13]

Protocol 2: Shake-Flask Method for Quantitative Solubility Determination

This method is considered the gold standard for determining thermodynamic solubility.[4]

Materials:

  • This compound (solid)

  • Selected organic solvent(s)

  • Scintillation vials or other sealable glass vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with your solvent)

  • Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial (enough so that undissolved solid remains at the end).

  • Solvent Addition: Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for at least 24-48 hours.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. For a more complete separation, centrifuge the vials.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Quantification: Dilute the filtered saturated solution with a known volume of the solvent to a concentration that is within the linear range of your analytical method. Analyze the diluted sample to determine the concentration of this compound.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Logical Relationships in Troubleshooting

troubleshooting_logic Troubleshooting Logic for Solubility Issues cluster_primary Primary Solvents cluster_secondary Secondary Solvent Screen cluster_optimization Optimization Techniques start Initial Problem: Compound is Insoluble try_dmso Try DMSO start->try_dmso try_methanol Try Methanol start->try_methanol try_chloroform Try Chloroform start->try_chloroform decision_primary Soluble? try_dmso->decision_primary try_methanol->decision_primary try_chloroform->decision_primary try_thf_dmf Try THF / DMF decision_secondary Soluble? try_thf_dmf->decision_secondary try_alcohols Try other Alcohols (e.g., Ethanol) try_alcohols->decision_secondary try_ketones Try Ketones (e.g., Acetone) try_ketones->decision_secondary heating Gentle Heating decision_optimization Soluble? heating->decision_optimization sonication Sonication sonication->decision_optimization ph_adjustment pH Adjustment (if applicable) ph_adjustment->decision_optimization decision_primary->try_thf_dmf No decision_primary->try_alcohols No decision_primary->try_ketones No success Success: Proceed with Experiment decision_primary->success Yes decision_secondary->heating No decision_secondary->sonication No decision_secondary->ph_adjustment No decision_secondary->success Yes decision_optimization->success Yes failure Advanced Formulation Needed decision_optimization->failure No

Caption: A decision tree illustrating the logical progression for troubleshooting solubility problems.

References

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Fahim, T., et al. (2009). Solubility of Chloroquine Diphosphate and 4,7-Dichloroquinoline in Water, Ethanol, Tetrahydrofuran, Acetonitrile, and Acetone from (298.2 to 333.2) K.
  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
  • Fahim, T., et al. (2009). Solubility of Chloroquine Diphosphate and 4,7-Dichloroquinoline in Water, Ethanol, Tetrahydrofuran, Acetonitrile, and Acetone from (298.2 to 333.2) K.
  • Fahim, T., et al. (2009). Solubility of Chloroquine Diphosphate and 4,7-Dichloroquinoline in Water, Ethanol, Tetrahydrofuran, Acetonitrile, and Acetone from (298.2 to 333.2) K.
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Seedion. (n.d.). This compound.
  • Lipinski, C. A. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today: Technologies, 3(4), 377-383.
  • Kumar, S., & Singh, S. (2015). Dissolution Method Development for Poorly Soluble Compounds.
  • BenchChem. (2025). Solubility Profile of 6-Bromoquinoline: A Technical Guide for Researchers.
  • WuXi AppTec. (2024).
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 6-Chloroquinoline in Organic Solvents.
  • Wang, Y., et al. (2023). Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility.
  • Rowan Fine Chemicals. (n.d.). 7-chloro Quinoline.
  • PubChem. (n.d.). 7-Chloroquinoline.
  • ChemSynthesis. (n.d.). 4-bromoquinoline.
  • Mogilaiah, K., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Acta Pharmaceutica Turcica, 43(2), 113-116.
  • PubChem. (n.d.). 4-Bromoisoquinoline.
  • Aboelnaga, A., & El-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of the Serbian Chemical Society, 83(5), 589-601.

Sources

Identifying common impurities in 4-Bromo-7-chloroquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-7-chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Impurities and Their Mitigation

This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the identification and remediation of common impurities.

Question 1: My final product shows a significant amount of the starting material, 4,7-dichloroquinoline. What went wrong and how can I fix it?

Answer:

The presence of unreacted 4,7-dichloroquinoline is a common issue stemming from incomplete bromination. The conversion of 4,7-dichloroquinoline to this compound is an equilibrium-driven process, and several factors can influence its completion.

Causality:

  • Insufficient Brominating Agent: An inadequate amount of the brominating agent (e.g., phosphorus tribromide, hydrobromic acid) will lead to an incomplete reaction.

  • Suboptimal Reaction Temperature: The reaction may require a specific temperature to proceed to completion. Temperatures that are too low can result in slow reaction kinetics, while excessively high temperatures might lead to side reactions and degradation.

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach completion.

Troubleshooting Workflow:

cluster_optimization Reaction Optimization start High 4,7-dichloroquinoline in product increase_reagent Increase molar excess of brominating agent start->increase_reagent Check stoichiometry optimize_temp Optimize reaction temperature start->optimize_temp Verify conditions increase_time Increase reaction time start->increase_time Check duration monitor Monitor reaction progress by TLC/HPLC increase_reagent->monitor optimize_temp->monitor increase_time->monitor purify Purify by recrystallization or column chromatography monitor->purify If reaction is complete end Pure this compound purify->end

Caption: Troubleshooting workflow for unreacted starting material.

Experimental Protocol for Purification (Recrystallization):

  • Dissolve the crude product in a minimal amount of a hot solvent in which this compound has good solubility at high temperatures and poor solubility at low temperatures (e.g., ethanol, isopropanol, or toluene).[1][2]

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.[3]

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Question 2: I've detected an impurity with the same mass as the product, but with a different retention time in HPLC. What could it be?

Answer:

An isomeric impurity is the most likely culprit. During the synthesis of the 4,7-dichloroquinoline starting material, a small amount of the 5-chloro isomer can be formed.[4] This can lead to the presence of 4-bromo-5-chloroquinoline in your final product.

Causality:

The formation of the 5-chloro isomer is a known side reaction in the cyclization step of quinoline synthesis from 3-chloroaniline.[4] This isomeric impurity can be difficult to remove in subsequent steps and will undergo bromination along with the desired 4,7-dichloroquinoline.

Identification and Resolution:

  • Analytical Characterization:

    • HPLC: Develop a high-resolution HPLC method to separate the two isomers. A C18 or C8 column with a mobile phase of acetonitrile and water, often with an acidic modifier like formic or phosphoric acid, can be effective.[5][6]

    • NMR: While ¹H NMR may show subtle differences in the aromatic region, 2D NMR techniques like COSY and NOESY can be more definitive in structure elucidation.

  • Purification:

    • Fractional Recrystallization: This technique can be employed to separate isomers based on slight differences in their solubility.

    • Preparative HPLC: For high-purity requirements, preparative HPLC is the most effective method for separating isomeric impurities.

Question 3: My product is showing signs of hydrolysis, with a peak corresponding to 7-chloro-4-quinolone. How can I prevent this?

Answer:

The chloro group at the 4-position of the quinoline ring is susceptible to nucleophilic substitution, including hydrolysis to the corresponding quinolone.

Causality:

  • Presence of Water: Moisture in the reaction mixture, solvents, or during the workup can lead to the hydrolysis of the product.

  • Basic Conditions: The workup procedure, if it involves a basic wash (e.g., with sodium bicarbonate), can promote hydrolysis if not performed carefully and at low temperatures.

Prevention and Mitigation:

cluster_prevention Preventative Measures cluster_removal Removal of Impurity start Presence of 7-chloro-4-quinolone impurity dry_reagents Use anhydrous solvents and reagents start->dry_reagents inert_atm Conduct reaction under inert atmosphere (N₂ or Ar) start->inert_atm careful_workup Careful workup: avoid prolonged exposure to basic conditions start->careful_workup chromatography Column chromatography dry_reagents->chromatography inert_atm->chromatography acid_wash Acid wash during workup to protonate and dissolve the more basic quinolone careful_workup->acid_wash acid_wash->chromatography

Caption: Strategy to prevent and remove hydrolysis product.

Experimental Protocol for Workup:

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding it to ice-cold water.

  • Neutralize with a cold, dilute base (e.g., sodium bicarbonate solution) while maintaining a low temperature.

  • Promptly extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Question 4: I am observing peaks in my mass spectrum that suggest the presence of di-brominated or other poly-halogenated species. What is the cause?

Answer:

Over-bromination is a potential side reaction, leading to the formation of impurities such as 4,X-dibromo-7-chloroquinolines.

Causality:

  • Excess Brominating Agent: Using a large excess of the brominating agent can lead to further bromination on the quinoline ring.

  • Reaction Conditions: Elevated temperatures or prolonged reaction times can also promote over-bromination.

Control and Removal:

  • Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. A slight excess is often necessary to drive the reaction to completion, but a large excess should be avoided.

  • Temperature and Time Management: Conduct the reaction at the lowest effective temperature and monitor its progress closely to avoid unnecessarily long reaction times.

  • Purification: Column chromatography is typically effective in separating the mono-brominated product from its di-brominated counterparts due to differences in polarity.

Frequently Asked Questions (FAQs)

Question Answer
What is the typical starting material for the synthesis of this compound? The most common starting material is 4,7-dichloroquinoline.[7][8]
What are the most common brominating agents used for this synthesis? Reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are commonly used.
How can I monitor the progress of the reaction? Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of the starting material and the formation of the product.
What are the key analytical techniques for purity assessment? ¹H NMR, ¹³C NMR, and LC-MS are essential for confirming the structure and assessing the purity of the final product.[9][10]
What are the expected ¹H NMR chemical shifts for this compound? The proton chemical shifts can vary slightly depending on the solvent used. However, characteristic signals in CDCl₃ are typically observed in the aromatic region between δ 7.5 and 8.8 ppm.[9] It is crucial to compare the spectrum with a reference standard or literature data for accurate identification.[11][12][13][14]
What is a suitable solvent for recrystallizing this compound? Ethanol, isopropanol, or toluene are often good choices for recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[15]

References

  • CHLOROQUINE synthesis - ChemicalBook
  • 4,7-Dichloroquinoline - Wikipedia
  • The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols - Benchchem
  • 7-BROMO-4-CHLOROQUINOLINE(75090-52-7) 1H NMR spectrum - ChemicalBook
  • 4,7-dichloroquinoline - Organic Syntheses Procedure
  • Separation of 4,7-Dichloroquinoline on Newcrom R1 HPLC column | SIELC Technologies
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google P
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - ACS Public
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube
  • Recrystalliz
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - The Journal of Organic Chemistry
  • 4,7-Dichloroquinoline:synthesis method and its applic
  • Organic Chemistry Lab: Recrystalliz
  • (PDF)
  • NMR Chemical Shifts of Impurities - Sigma-Aldrich
  • (PDF)
  • This compound - 98519-65-4, C9H5BrClN, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis
  • HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Deriv
  • A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC - Benchchem
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Public
  • Synthesis of 4,7-Dichloroquinoline | PDF | Filtration | W
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC
  • 98519-65-4 | this compound - ChemScene
  • This compound | 98519-65-4 - Benchchem

Sources

Technical Support Center: Synthesis of 4-Bromo-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-7-chloroquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for troubleshooting and improving your yields.

Introduction: The Significance of this compound

This compound is a valuable heterocyclic compound, primarily utilized as a versatile synthetic intermediate in medicinal and materials chemistry.[1] Its unique structure, featuring a 7-chloroquinoline core and a reactive 4-bromo substituent, makes it a key building block for more complex molecules. The 7-chloroquinoline moiety is a well-established pharmacophore present in several antimalarial drugs, driving research into new derivatives to combat drug-resistant malaria strains.[1] The bromine atom at the 4-position provides a reactive handle for introducing diverse functionalities via cross-coupling reactions, enabling the generation of compound libraries for biological screening.[1]

Mastering its synthesis is therefore crucial for advancing research in these areas. This guide will focus on the most common and reliable synthetic pathways, addressing the specific challenges you may encounter.

Common Synthetic Pathways

The most prevalent and reliable method for synthesizing this compound involves a two-step process starting from the commercially available 7-chloro-4-hydroxyquinoline. An alternative, the Sandmeyer reaction, offers a different approach starting from an amino precursor.

Synthetic_Pathway cluster_0 Primary Route cluster_1 Alternative Route A 7-Chloro-4-hydroxyquinoline B 4,7-Dichloroquinoline A->B  POCl₃ C This compound B->C  TMS-Br D 4-Amino-7-chloroquinoline E Diazonium Salt Intermediate D->E  NaNO₂ / HBr F This compound E->F  CuBr

Caption: Common synthetic routes to this compound.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Question 1: My yield for the conversion of 7-chloro-4-hydroxyquinoline to 4,7-dichloroquinoline is consistently low. What are the likely causes?

Answer: This chlorination step using phosphorus oxychloride (POCl₃) is critical and sensitive to several factors. Low yields typically stem from two main issues: incomplete reaction or product degradation.

  • Incomplete Reaction:

    • Insufficient Reagent: Ensure at least a 5-10 fold molar excess of POCl₃ is used. The reaction consumes POCl₃, and a sufficient excess is required to drive the equilibrium towards the product.[2]

    • Inadequate Temperature/Time: The reaction generally requires heating to reflux (approx. 110°C) for 2-4 hours.[2] If the temperature is too low or the reaction time too short, you will isolate unreacted starting material. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the 7-chloro-4-hydroxyquinoline spot is no longer visible.

    • Presence of Moisture: 7-chloro-4-hydroxyquinoline must be thoroughly dried before use. Any moisture will rapidly quench the POCl₃, reducing its effective concentration and hindering the reaction.

  • Product Degradation & Side Reactions:

    • Overheating: While reflux is necessary, excessive temperatures for prolonged periods can lead to the formation of dark, tarry byproducts. A well-controlled heating mantle and condenser are essential. For large-scale reactions, using a high-boiling, inert solvent like Dowtherm A can provide excellent temperature control.[3]

    • Workup Issues: The workup is highly exothermic. The reaction mixture must be cooled significantly before being quenched by pouring it slowly onto a large amount of crushed ice with vigorous stirring.[2] Adding the mixture too quickly to a small amount of ice can cause a rapid temperature increase, leading to hydrolysis of the product back to the starting material or other side reactions.

Question 2: The conversion of 4,7-dichloroquinoline to this compound using trimethylsilyl bromide (TMS-Br) is failing or showing low conversion. What should I check?

Answer: This halogen exchange (Finkelstein-type) reaction is an efficient method but requires stringent control over the reaction conditions.[4]

  • Reagent Quality: TMS-Br is highly sensitive to moisture. Use a freshly opened bottle or a recently distilled batch. Over time, TMS-Br can hydrolyze to form HBr and hexamethyldisiloxane, reducing its reactivity.

  • Anhydrous Conditions: The reaction is not tolerant of water. Ensure your glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). The solvent, propionitrile, must be anhydrous.[4]

  • Temperature and Reaction Time: The reported procedure specifies heating in a sealed tube at 100°C for 12 hours.[4] This indicates that significant thermal energy is required to drive the substitution. Lower temperatures will result in a sluggish or incomplete reaction.

  • Solvent Choice: Propionitrile is the recommended solvent.[4] Its high boiling point and ability to dissolve the reactants are crucial. Using a different solvent may significantly alter the reaction's success.

Question 3: I am attempting the synthesis via the Sandmeyer reaction, but my yields are poor and I get a lot of dark, insoluble material. How can I improve this?

Answer: The Sandmeyer reaction is a powerful tool but notorious for generating byproducts if not performed with care. The key is the stability of the intermediate diazonium salt.[5][6][7]

  • Diazotization Temperature: The formation of the diazonium salt from 4-amino-7-chloroquinoline must be conducted at low temperatures, typically 0-5°C.[8] Above this range, the diazonium salt rapidly decomposes, leading to a complex mixture of side products, including phenols (from reaction with water) and other colored impurities.

  • Slow Reagent Addition: The sodium nitrite solution should be added very slowly to the acidic solution of the amine, ensuring the temperature never rises above 5°C. This prevents localized overheating and uncontrolled decomposition.

  • Catalyst Quality: The copper(I) bromide (CuBr) catalyst is essential. It should be fresh and pure. Old or oxidized CuBr (which may appear greenish due to Cu(II) salts) will be less effective and can promote side reactions.

  • Acidic Conditions: The reaction must be kept strongly acidic throughout the diazotization and substitution steps. The acid stabilizes the diazonium salt and prevents premature coupling reactions.

Troubleshooting_Workflow cluster_step1 cluster_step0 start Low Yield of This compound p1 Incomplete Conversion (Starting Material Remains) start->p1 p2 Multiple Impurity Spots on TLC start->p2 p3 Low Yield of 4,7-dichloroquinoline start->p3 s1a Check TMS-Br quality (use fresh reagent) p1->s1a s1b Ensure anhydrous conditions (dry solvent/glassware) p1->s1b s1c Verify temperature & time (100°C, 12h) p1->s1c s2a Check for moisture in workup (hydrolysis product) p2->s2a s2b Optimize purification (adjust column chromatography gradient) p2->s2b s3a Check POCl₃ excess (use 5-10 eq.) p3->s3a s3b Monitor reaction by TLC (ensure full conversion) p3->s3b s3c Control heating (avoid overheating/charring) p3->s3c

Caption: Troubleshooting decision tree for low yield issues.

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the best method for purifying the final this compound product? For most lab-scale syntheses, purification by flash column chromatography on silica gel is the most effective method. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, typically provides good separation from starting materials and non-polar byproducts. Recrystallization can also be effective if a suitable solvent system is identified.[9]

  • FAQ 2: How can I definitively confirm the structure of my product? The identity and purity should be confirmed using a combination of analytical techniques.

    • ¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure and connectivity of the atoms.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. The isotopic pattern for one bromine and one chlorine atom is highly characteristic and should be observed.[10][11]

    • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • FAQ 3: What are the critical safety precautions when handling the reagents for this synthesis?

    • Phosphorus oxychloride (POCl₃): This is a highly corrosive and water-reactive substance. It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It reacts violently with water.

    • Trimethylsilyl bromide (TMS-Br): This is also corrosive and moisture-sensitive. Handle in a fume hood and under an inert atmosphere.[4]

    • Diazonium Salts: These are potentially explosive, especially when isolated in a dry state. They should always be prepared and used in solution at low temperatures and never allowed to dry out.[5]

Data & Protocols

Table 1: Summary of Reaction Conditions for Primary Synthesis Route
StepReactantsReagent & SolventTemperatureTimeTypical YieldReference
1. Chlorination 7-Chloro-4-hydroxyquinolinePOCl₃ (5-10 equiv.), neat or in Dowtherm A110-140°C1-4 h60-75%[2][3]
2. Bromination 4,7-DichloroquinolineTMS-Br (2 equiv.), Propionitrile100°C12 h~67%[4]
Detailed Experimental Protocol 1: Synthesis of this compound from 4,7-dichloroquinoline[4]
  • Reaction Setup: To a 20 mL microwave tube, add 4,7-dichloroquinoline (0.33 g, 1.67 mmol) and anhydrous propionitrile (3 mL).

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), slowly add trimethylsilyl bromide (TMS-Br, 0.43 mL, 3.35 mmol) at room temperature. A precipitate may form upon addition.

  • Reaction: Seal the tube and place it in a pre-heated oil bath at 100°C. Stir the reaction for 12 hours.

  • Workup: After 12 hours, cool the reaction system to room temperature. Slowly pour the crude reaction mixture into a pre-cooled 1 N sodium hydroxide solution (3 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel to afford this compound as a yellow solid.

References

  • Molina, P., et al. (2001). Vilsmeier–Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 40B, 553-558.
  • Desai, N. C., et al. (2014). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed, 22(1), 1-7.
  • Singh, P., & Kumar, D. (2012). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
  • Cortés, J. C., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419.
  • Price, C. C., & Roberts, R. M. (1946). 4,7-dichloroquinoline. Organic Syntheses, 28, 38.
  • Vennerstrom, J. L., et al. (1998). Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.
  • Patel, H., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 58-62.
  • Sathish, M., & Jayapal, M. R. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 3(7), 183-186.
  • Vennerstrom, J. L., et al. (2012). Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.
  • El-Sayed, N. N. E., et al. (2019). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online, 46(12), 1648-1656.
  • Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia.
  • Trivedi, P. B., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464.
  • ChemSynthesis. (2024). This compound. ChemSynthesis.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S.
  • Benchchem. (n.d.). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. Benchchem.
  • Gallou, F., & Lipshutz, B. H. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • ChemicalBook. (2023). This compound Synthesis. ChemicalBook.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal.
  • Google Patents. (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H).
  • Al-Majedy, Y. K., et al. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
  • MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • An, D., et al. (2015).
  • Benchchem. (n.d.). This compound. Benchchem.
  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • MDPI. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI.
  • Perković, I., et al. (2020). Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. PMC - NIH.
  • ChemicalBook. (n.d.). CHLOROQUINE synthesis. ChemicalBook.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • Google Patents. (n.d.). WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripiprazole.

Sources

Base selection for amination reactions of 4-Bromo-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Amination of 4-Bromo-7-chloroquinoline

A Senior Application Scientist's Guide to Strategic Base Selection

Welcome, researchers and drug development professionals. The synthesis of 4-amino-7-chloroquinoline scaffolds is a cornerstone in the development of crucial therapeutics, most notably antimalarial agents like chloroquine. The apparent simplicity of the C-N bond formation belies a complex interplay of reactivity and selectivity, where the choice of base is not merely an additive but a critical control element.

This guide is structured to move beyond rote protocols. It provides a logical framework for selecting the right base for your amination reaction, troubleshooting common issues, and understanding the chemical principles that govern success.

Part 1: The Chemist's Crossroads: A Decision Guide to Base Selection

The amination of this compound presents a classic challenge of regioselectivity. You have two potential electrophilic sites: the C4-Bromine and the C7-Chlorine. Successful synthesis of the desired 4-amino product hinges on selectively activating the C4 position. This is where a strategic approach to reaction conditions, particularly the choice of base, becomes paramount.

Q1: Why is base selection so critical in this specific reaction?

Base selection is the fulcrum on which the success of this reaction balances. Its role extends beyond simply acting as a proton scavenger. The base dictates the reaction mechanism, influences catalyst activity, and ultimately controls the regiochemical outcome.

  • Mechanism Control: In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the base is integral to the catalytic cycle.[1][2] It facilitates the deprotonation of the amine or an amine-palladium complex to form the active nucleophile.[3] A base that is too weak will result in a sluggish or stalled reaction. Conversely, an overly strong base can promote undesirable side reactions or degrade sensitive functional groups.[4]

  • Regioselectivity (C4 vs. C7): While the C4-Br bond is generally more reactive towards palladium-catalyzed oxidative addition than the C7-Cl bond, harsh conditions or the wrong base can lead to a loss of selectivity.[5] For traditional Nucleophilic Aromatic Substitution (SNAr), the electronic properties of the quinoline ring activate the C4 position, making it more susceptible to nucleophilic attack.[6][7] The base's role here is to generate a potent enough nucleophile from the amine without promoting side reactions at the C7 position.

  • Catalyst Stability: The base can impact the stability and longevity of the palladium catalyst. Some bases can interact with the palladium center, potentially leading to catalyst deactivation.[8] Insoluble inorganic bases can also create heterogeneity issues, affecting reaction kinetics.[9]

Q2: What are the primary classes of bases used, and how do I choose between them?

The choice generally falls between inorganic and organic bases, each with distinct advantages depending on the reaction mechanism (e.g., Buchwald-Hartwig vs. SNAr) and the nature of the amine.

Base Class Common Examples Primary Application Advantages Disadvantages
Inorganic K₂CO₃, Cs₂CO₃, K₃PO₄Palladium-Catalyzed AminationsHigh functional group tolerance, effective for a broad range of amines. Cesium carbonate often enhances reaction rates (the "cesium effect").[10][11]Often insoluble in organic solvents, requiring vigorous stirring. Can be challenging to remove during workup.
Organic Triethylamine (Et₃N), DIPEATraditional SNAr ReactionsSoluble in common organic solvents, easy to remove by extraction or evaporation.Generally weaker; may not be sufficient for less nucleophilic amines or for Pd-catalyzed cycles. Can lead to lower yields.[12]
Strong Organic DBU, Phosphazene BasesSpecialized ApplicationsVery strong, capable of deprotonating weakly acidic amines. Soluble in organic solvents.[13]High basicity can lead to side reactions and epimerization. Often more expensive.
Alkoxides NaOt-Bu, KOt-BuPalladium-Catalyzed AminationsVery strong; highly effective for coupling challenging substrates.Extremely strong basicity limits functional group tolerance (e.g., esters, enolizable ketones).[4]

Decision Workflow for Base Selection

cluster_start Analysis of Amine cluster_path Reaction Pathway cluster_base Base Recommendation Start Amine Substrate (pKa, Steric Hindrance) Pd_Path Palladium-Catalyzed? (e.g., Buchwald-Hartwig) Start->Pd_Path Consider Reaction Type SNAr_Path S N Ar Reaction? Pd_Path->SNAr_Path No Inorganic Inorganic Base (Cs₂CO₃, K₃PO₄) Good for most amines. Pd_Path->Inorganic Yes (General Case) Alkoxide Strong Alkoxide Base (NaO t -Bu) For hindered/e⁻ poor amines. Pd_Path->Alkoxide Yes (Challenging Amine) Organic Organic Base (Et₃N, DIPEA) For highly nucleophilic amines. SNAr_Path->Organic Yes Weak_Yield Low Yield Risk Organic->Weak_Yield Start This compound + Amine + Base Pd_Cat Pd(0) Catalyst + Ligand Start->Pd_Cat SNAr_Cond Harsh Conditions (High Temp) Start->SNAr_Cond Prod_C4 Desired Product 4-Amino-7-chloroquinoline Pd_Cat->Prod_C4 Favored Pathway (Oxidative Addition at C-Br) Prod_C7 Side Product 7-Amino-4-bromoquinoline SNAr_Cond->Prod_C7 Undesired Pathway (SNAr at C-Cl)

Caption: Competing reaction pathways for the amination of this compound.

Problem 3: Decomposition of starting material or product.

Potential Cause (Base-Related): The use of an excessively strong base, such as NaOt-Bu, with substrates containing sensitive functional groups (e.g., esters, enolizable ketones) can lead to hydrolysis, elimination, or other degradation pathways.

[4]Proposed Solution:

  • Screen Milder Bases: A base screening experiment is highly recommended. Test a panel of bases including K₃PO₄, Cs₂CO₃, and K₂CO₃. T[10][14]hese provide sufficient basicity for C-N coupling without the harshness of alkoxides.

  • Protect Sensitive Groups: If a strong base is unavoidable for the amination to proceed, consider protecting any incompatible functional groups prior to the coupling reaction.

Part 3: Experimental Protocol Example

This section provides a representative protocol for a Buchwald-Hartwig amination, a robust method for this transformation.

Protocol: Palladium-Catalyzed Amination using Cesium Carbonate

  • Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv), the desired amine (1.2 equiv), Cs₂CO₃ (2.1 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. 3[15]. Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane or Toluene) via syringe to achieve a suitable concentration (e.g., 0.1 M).

  • Heating: Place the reaction vial in a preheated oil bath or heating block set to 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water to remove the inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-7-chloroquinoline.

References

  • BenchChem Technical Support Center. (n.d.). Troubleshooting Low Yield in Palladium-Catalyzed Allylic Amination.
  • University of Wisconsin-Madison. (n.d.). pKa Values of Common Bases.
  • BenchChem Technical Support Center. (n.d.). Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines.
  • Chemetall. (n.d.). CATALYSTS CESIUM.
  • Dent, T. (2020, August 1). Exploring and Quantifying the Caesium Effect I. Compunetics.
  • Scribd. (n.d.). Organic Acid-Base pKa Table.
  • Reich, H. J. (n.d.). Bordwell pKa Table. University of Wisconsin-Madison.
  • Ashenhurst, J. (2010, June 18). The pKa Table Is Your Friend. Master Organic Chemistry.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Ramirez-Macias, I., et al. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central.
  • University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Dent, T. J. (n.d.). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. Durham University.
  • Madrid, M., et al. (n.d.). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity.
  • Kashani, S. K., & Jessiman, J. E. (2019, November 6). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3.
  • Scribd. (n.d.). Cesium in Organic Chemistry.
  • Daugulis, O., et al. (2005). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters.
  • Wang, Y., et al. (2024, March 6). The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. PubMed Central.
  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation.
  • Nykaza, T. V., et al. (2025, August 19). Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. ACS Publications.
  • Gouveia, A. R., et al. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed.
  • Gouveia, A. R., et al. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central.
  • Šnajdr, I., et al. (n.d.). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. PubMed Central.
  • Chemistry Stack Exchange. (2012, June 11). Synthesis of chloroquine from 4-amino-7-chloroquinoline.
  • Norris, J. (2018, April 4). Selectivity in Nucleophilic Aromatic Substitution - multiple leaving groups. YouTube.
  • Chemistry Stack Exchange. (2020, December 22). How to explain regioselectivity in nucleophilic aromatic substitution.
  • Diaba, F., et al. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.
  • Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

Sources

Technical Support Center: Characterization of Unexpected Byproducts in 4-Bromo-7-chloroquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reactions involving 4-bromo-7-chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive building block. Here, we address common and unexpected side reactions, providing in-depth troubleshooting advice and analytical strategies in a direct question-and-answer format to support your experimental success.

Part 1: Troubleshooting Guide - Unraveling Unexpected Results

This section is dedicated to identifying and resolving specific issues that may arise during your reactions with this compound.

Issue 1: My mass spectrum shows a peak corresponding to the loss of bromine, but my reaction should have been selective for the C-4 position. What is happening?

Answer:

You are likely observing a dehalogenation byproduct, specifically the formation of 7-chloroquinoline . This is a common issue in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.

Probable Causes and Mechanistic Insights:

Dehalogenation, or more specifically, hydrodehalogenation, is the replacement of a halogen atom with a hydrogen atom. In the context of palladium-catalyzed reactions, this often occurs via a competing reaction pathway within the catalytic cycle. The C-Br bond is generally more susceptible to cleavage than the C-Cl bond.[1]

  • Mechanism of Dehalogenation in Pd-Catalyzed Reactions: The generally accepted mechanism involves the formation of a palladium-hydride species (Pd-H). This can arise from various sources in your reaction mixture, such as amine bases, alcohols (solvents), or even trace amounts of water. This Pd-H species can then participate in a reductive elimination with the aryl group on the palladium center, leading to the dehalogenated product instead of the desired coupled product.

Troubleshooting and Solutions:

  • Scrutinize Your Reagents: Ensure all reagents, especially amines and solvents, are of high purity and anhydrous where required.

  • Optimize Your Base: In Buchwald-Hartwig aminations, the choice of base is critical. A weaker base might be less prone to generating the palladium-hydride species.[1]

  • Control Reaction Temperature: Elevated temperatures can sometimes favor dehalogenation. Try running your reaction at a lower temperature for a longer duration.

Characterization of the 7-Chloroquinoline Byproduct:

To confirm the presence of 7-chloroquinoline, you can compare the analytical data of your reaction mixture to that of the known compound.

Analytical Technique Expected Data for 7-Chloroquinoline
¹H NMR (CDCl₃) Distinct aromatic protons, with the proton at C-8 typically being the most downfield. The spectrum will lack the characteristic signals of the desired coupled product.
¹³C NMR (CDCl₃) The number of signals will correspond to the 9 carbons of the quinoline ring. The chemical shifts will be different from both the starting material and the desired product.
Mass Spectrometry (EI) A molecular ion peak (M⁺) at m/z ≈ 163, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% of M⁺).[2]
Issue 2: My reaction has produced a significant amount of a byproduct with a mass that suggests the loss of both bromine and chlorine. How is this possible?

Answer:

This indicates the formation of the fully dehalogenated product, quinoline . While less common than mono-dehalogenation, it can occur under forcing reaction conditions.

Probable Causes and Mechanistic Insights:

The mechanism is similar to the formation of 7-chloroquinoline, involving a palladium-hydride species. The complete dehalogenation suggests that the reaction conditions are harsh enough to cleave the more stable C-Cl bond in addition to the C-Br bond.

Troubleshooting and Solutions:

  • Reduce Catalyst Loading: High catalyst loadings can sometimes lead to increased side reactions.

  • Re-evaluate Reaction Time and Temperature: Prolonged reaction times at high temperatures can promote full dehalogenation. Monitor your reaction closely and stop it once the desired product is formed.

Characterization of the Quinoline Byproduct:

Analytical Technique Expected Data for Quinoline
¹H NMR (CDCl₃) A complex aromatic region with 7 protons.
¹³C NMR (CDCl₃) 9 distinct signals in the aromatic region.
Mass Spectrometry (EI) A molecular ion peak (M⁺) at m/z ≈ 129.
Issue 3: In my Suzuki-Miyaura coupling, I'm observing a significant amount of a biaryl product derived from my boronic acid. What is this and how can I prevent it?

Answer:

You are observing boronic acid homocoupling , a common side reaction in Suzuki-Miyaura couplings.

Probable Causes and Mechanistic Insights:

Homocoupling is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture. This can result from an incompletely reduced Pd(II) precatalyst or inadequate degassing of your reaction.

Troubleshooting and Solutions:

  • Ensure Anaerobic Conditions: Rigorously degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Use High-Quality Catalysts: Employ fresh, high-quality Pd(0) catalysts like Pd(PPh₃)₄ or ensure your Pd(II) precatalyst is fully activated before the addition of the boronic acid.

Part 2: Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the reactivity of this compound and the characterization of its byproducts.

Q1: What is the most common unexpected byproduct I might encounter?

A1: Besides the dehalogenated products, 7-chloro-4-hydroxyquinoline is a frequent byproduct, arising from the hydrolysis of the starting material.[3][4][5][6][7][8] The C-4 position of the quinoline ring is activated towards nucleophilic attack, and trace amounts of water in your reaction can act as a nucleophile, displacing the bromine atom.

Characterization of 7-Chloro-4-hydroxyquinoline:

Analytical Technique Expected Data for 7-Chloro-4-hydroxyquinoline
¹H NMR (DMSO-d₆) The spectrum will show aromatic protons and a broad singlet for the hydroxyl proton.
¹³C NMR (DMSO-d₆) The signal for C-4 will be significantly shifted upfield compared to the starting material due to the hydroxyl group.
Mass Spectrometry (ESI+) An [M+H]⁺ peak at m/z ≈ 180.[9]
Q2: How can I differentiate between the desired product and the various byproducts using analytical techniques?

A2: A combination of chromatographic and spectroscopic methods is essential.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent first step to assess the purity of your reaction mixture and to separate the different components. Developing a gradient method using a C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) can effectively separate the starting material, desired product, and byproducts.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile byproducts like 7-chloroquinoline and quinoline, GC-MS is a powerful tool for separation and identification based on retention time and mass-to-charge ratio.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for definitive structure elucidation. Comparing the spectra of your purified byproducts with literature data for the suspected compounds is the gold standard for identification.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide the exact mass of your byproducts, allowing you to determine their elemental composition and confirm their identity.

Part 3: Experimental Protocols and Visualizations

Protocol 1: General Procedure for HPLC Analysis of a this compound Reaction Mixture
  • Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a high percentage of A and gradually increase the percentage of B over 20-30 minutes. A typical gradient might be 95:5 (A:B) to 5:95 (A:B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where all components absorb (e.g., 254 nm).

  • Analysis: Inject the sample and analyze the resulting chromatogram for the retention times and peak areas of the starting material, desired product, and any unexpected peaks.

Diagram 1: HPLC Analysis Workflow

HPLC_Workflow Start Crude Reaction Mixture Dilute Dilute in Acetonitrile/Methanol Start->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Analyze Analyze Chromatogram Detect->Analyze

Caption: Workflow for HPLC analysis of reaction mixtures.

Protocol 2: General Procedure for GC-MS Analysis of Potential Dehalogenated Byproducts
  • Sample Preparation: Prepare a dilute solution (approx. 10-100 µg/mL) of your crude reaction mixture in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250-280 °C.

    • Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

  • Analysis: Identify peaks in the total ion chromatogram and analyze their corresponding mass spectra. Compare the fragmentation patterns to library data for quinoline and 7-chloroquinoline.

Diagram 2: Byproduct Formation Pathways

Byproduct_Pathways Start This compound Desired Desired Coupled Product Start->Desired Cross-Coupling Dehalogenation Dehalogenation (+ [H]) Start->Dehalogenation Hydrolysis Hydrolysis (+ H₂O) Start->Hydrolysis Byproduct1 7-Chloroquinoline Dehalogenation->Byproduct1 Byproduct2 7-Chloro-4-hydroxyquinoline Hydrolysis->Byproduct2 Homocoupling Homocoupling (Suzuki) Byproduct3 Biaryl Homocoupling Product Homocoupling->Byproduct3 Boronic_Acid Boronic Acid Boronic_Acid->Homocoupling

Caption: Common reaction and byproduct pathways.

References

  • CHLOROQUINE synthesis. ChemicalBook.
  • 4-Bromoquinoline. ChemicalBook.
  • New Journal of Chemistry Supporting Inform
  • 4,7-Dichloroquinoline. Wikipedia.
  • 7-Chloroquinoline. PubChem.
  • CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.
  • 7-Chloro-4-hydroxyquinoline. PubChem.
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. NISCAIR Online Periodicals Repository.
  • 4-Amino-7-chloroquinoline. PubChem.
  • Buchwald–Hartwig amin
  • 7-Chloro-4-Hydroxyquinoline: Properties, Uses, Safety D
  • 7-Chloroquinolin-4-ol synthesis. ChemicalBook.
  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
  • The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society.
  • 4,7-dichloroquinoline. Organic Syntheses.
  • Synthesis of 4,7-Dichloroquinoline. Chempedia - LookChem.
  • Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. PubMed Central.
  • Buchwald-Hartwig Amin
  • 1 H-and 13 C-NMR chemical shifts for compound 7.
  • 4,7-Dichloroquinoline. PubChem.
  • 7-Chloroquinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • 4-Bromo-isoquinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromoquinoline. Benchchem.
  • 4-Bromoquinoline 95. Sigma-Aldrich.
  • HPLC separation of related halogenated aromatic, any one??
  • 4-Bromoquinoline. SRIRAMCHEM.
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Polycyclic Aromatic Hydrocarbons Analysis in Environmental Samples. Agilent.
  • 4-bromoquinoline - 3964-04-3, C9H6BrN, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chrom
  • GC MS/MS METHOD FOR POLYCYCLIC AROMATIC HYDROCARBONS ANALYSIS IN AMBIENT AIR PM2.5. Journal of Chemical Technology and Metallurgy.
  • Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs)
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
  • Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Form
  • Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.
  • Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. SIELC Technologies.
  • 4-Bromoaniline(106-40-1) MS spectrum. ChemicalBook.
  • 6-Bromoquinoline(5332-25-2) 1H NMR spectrum. ChemicalBook.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

Sources

Column chromatography purification of 4-Bromo-7-chloroquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex purification challenges, this Technical Support Center provides a specialized resource for researchers, scientists, and drug development professionals working with 4-Bromo-7-chloroquinoline and its derivatives. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chromatography principles and their practical, often challenging, application in the laboratory. The basic nitrogen of the quinoline core, combined with the dual halogenation, presents a unique set of purification hurdles, from on-column degradation to difficult separations.

This guide is structured to be a practical bench-side companion. We move from foundational questions to deep troubleshooting, always explaining the chemical reasoning behind each recommendation. Our protocols are designed to be robust and self-validating, empowering you to not only solve current issues but also to build a strategic approach for future purifications.

Frequently Asked Questions (FAQs)

Q1: Why is purifying this compound derivatives so challenging on standard silica gel?

A: The primary difficulty arises from the interaction between the basic nitrogen atom in the quinoline ring and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This strong interaction can lead to several problems:

  • Irreversible Adsorption: The compound can bind so strongly that it fails to elute, resulting in low recovery.[3]

  • Compound Decomposition: The acidic environment of the silica can catalyze the degradation of sensitive quinoline derivatives.[1][4]

  • Peak Tailing: The strong, non-ideal interactions cause the compound band to spread unevenly as it moves through the column, resulting in broad, tailing peaks that are difficult to resolve from impurities.[1][4]

Q2: What is a good starting solvent system to screen for TLC analysis of my this compound derivative?

A: A mixture of hexanes and ethyl acetate is the standard starting point for compounds of moderate polarity.[5] Begin with a ratio of around 30-50% ethyl acetate in hexanes.[6] Crucially, to counteract the issues mentioned in Q1, you should also add a small amount of a basic modifier, such as 0.5-2% triethylamine (TEA), to your screening solvents from the very beginning.[1][6] This will give you a more accurate prediction of the behavior on a column that has been similarly deactivated.

Q3: What is the ideal Retention Factor (Rf) I should aim for on my TLC plate before moving to a column?

A: For optimal separation on a column, the target compound should have an Rf value between 0.2 and 0.4 in the chosen solvent system.[5][7]

  • Rf > 0.4: The compound will likely elute too quickly from the column (close to the solvent front), resulting in poor separation from non-polar impurities.[2]

  • Rf < 0.2: The compound will be too strongly adsorbed, requiring excessively large volumes of solvent to elute and leading to broad peaks due to diffusion.[4]

Troubleshooting Guide: From Tailing Peaks to Total Decomposition

This section addresses the most common failures encountered during the column chromatography of this compound derivatives. Each problem is analyzed by cause, followed by a series of actionable solutions.

Problem 1: Significant Peak Tailing or Streaking

Q: My compound spot streaks badly on the TLC plate and the peak is very broad with a trailing edge during column chromatography. How can I achieve a sharp, symmetrical peak?

A: This is a classic sign of strong, undesirable interactions with the stationary phase. The basic quinoline nitrogen is interacting with acidic silanol sites on the silica gel.[4]

  • Primary Solution: Add a Basic Modifier. The most effective strategy is to add a competing base to your mobile phase. This base will occupy the active acidic sites on the silica, preventing your target molecule from binding too strongly.

    • Method: Add 0.5-2% triethylamine (NEt₃) or pyridine to your eluent mixture (e.g., for every 100 mL of solvent, add 0.5 to 2 mL of TEA).[1][2] This should be used in both the TLC analysis and the column run for consistent results.

  • Secondary Solution: Reduce Sample Loading. Overloading the column can saturate the stationary phase surface, exacerbating tailing.[2] A general guideline is to use a silica-to-sample weight ratio of at least 30:1, and increase it to 50:1 or even 100:1 for difficult separations.

Problem 2: Poor Separation or Co-elution of Impurities

Q: I can't resolve my target this compound derivative from a closely related impurity. The peaks are overlapping.

A: Overlapping peaks indicate that the chosen chromatographic system (stationary and mobile phase) does not have sufficient selectivity for the two compounds.[8] Selectivity (α) is a measure of the system's ability to distinguish between analytes.[8]

  • Solution 1: Optimize the Mobile Phase. Fine-tuning the eluent is the first and most powerful tool.

    • Adjust Polarity: Systematically vary the ratio of your polar and non-polar solvents. If using 30% EtOAc/Hexane, try 25% and 35% to see if resolution improves.

    • Change Solvent Selectivity: If adjusting polarity fails, switch one of the solvents while keeping the polarity similar. For instance, replace ethyl acetate with diethyl ether or dichloromethane. Different solvents interact with compounds through different mechanisms (e.g., dipole-dipole vs. hydrogen bonding), which can dramatically alter selectivity.[9]

  • Solution 2: Employ Gradient Elution. If your sample contains compounds with a wide range of polarities, an isocratic (constant solvent composition) elution may not be effective.[10] A gradient elution, where the polarity of the mobile phase is gradually increased over the course of the run, can sharpen later-eluting peaks and improve overall separation.[9][11]

  • Solution 3: Change the Stationary Phase. If mobile phase optimization is insufficient, the stationary phase must be changed to introduce different separation mechanisms.[8]

    • Reversed-Phase (C18): In reversed-phase chromatography, the stationary phase is non-polar (like C18-bonded silica) and the mobile phase is polar (e.g., water/acetonitrile).[12] Separation is based on hydrophobicity. This is an excellent alternative that avoids the problems of acidic silica. Halogenated heterocycles are often well-suited for this technique.[12]

Problem 3: Low or Zero Recovery of the Product

Q: I ran the column, but I can't find my compound in any of the fractions. Where did it go?

A: This alarming situation usually points to one of two culprits: irreversible binding (decomposition) or elution at an unexpected time.[3]

  • Cause 1: Decomposition on the Column. As discussed, the acidic nature of silica can degrade quinolines.[2]

    • Diagnosis: Perform a stability test. Dissolve your crude material, spot it on a TLC plate, and let it sit for an hour. Then, develop the plate. If a new spot appears or the original spot diminishes, your compound is unstable on silica.[3]

    • Solution: Deactivate Silica or Use an Alternative Phase. This is the most critical intervention. Before loading your compound, flush the packed column with 2-3 column volumes of your eluent containing 1-2% triethylamine.[7] Alternatively, switch to a more inert stationary phase like basic or neutral alumina, which is better for acid-sensitive compounds.[1][2][8]

  • Cause 2: The Mobile Phase is Not Polar Enough. Your compound is still stuck at the top of the column.

    • Diagnosis: After your planned elution, try flushing the column with a very polar solvent, like 10% methanol in dichloromethane.[13] Collect a large fraction and check it by TLC. If your product appears, you have found the problem.

    • Solution: Re-develop your mobile phase using TLC to find a system that gives the correct Rf value (0.2-0.4).

  • Cause 3: The Mobile Phase is Too Polar. Your compound eluted immediately in the solvent front with non-polar impurities.

    • Diagnosis: Concentrate the very first fractions collected and analyze them carefully by TLC.

    • Solution: Your eluent is too strong. Reduce the proportion of the polar solvent significantly.

Strategic Workflow & Data Presentation

A systematic approach is key to efficient purification. The following workflow and data tables provide a framework for method development.

Visual Workflow: Troubleshooting Logic

G start Poor Chromatographic Result p1 Is there streaking or severe tailing? start->p1 p2 Are peaks overlapping? p1->p2 No s1 Add Basic Modifier (TEA) to Mobile Phase p1->s1 Yes p3 Is product recovery low? p2->p3 No s2 Optimize Mobile Phase (Polarity & Solvent Choice) p2->s2 Yes s4 Check for Decomposition (TLC Stability Test) p3->s4 Yes s3 Consider Gradient Elution s2->s3 s5 Use Alternative Stationary Phase (Alumina, C18) s4->s5 Decomposing s6 Adjust Eluent Polarity (Check Front & End Fractions) s4->s6 Stable

Caption: A decision tree for troubleshooting common column chromatography issues.

Table 1: Stationary Phase Selection Guide
Stationary PhaseType & PropertiesRecommended For...Considerations for this compound
Silica Gel Polar, acidic surface.[8]General purpose purification of most organic compounds.High Risk. Prone to causing tailing and decomposition due to basic nitrogen. Requires deactivation with a base like TEA.[1][2]
Alumina (Basic) Polar, basic surface.[8]Acid-sensitive compounds, basic compounds (amines).Excellent Alternative. The basic surface prevents adverse interactions with the quinoline nitrogen. May alter elution order compared to silica.[2]
Alumina (Neutral) Polar, neutral pH surface.Compounds sensitive to both acid and base.Good Alternative. A safer choice than silica gel if the compound's stability is unknown.
Reversed-Phase (C18) Non-polar, hydrophobic surface.[8]Non-polar to moderately polar compounds; separation by hydrophobicity.Highly Recommended. Avoids acid/base issues entirely. Eluent is typically a polar mixture like Acetonitrile/Water. Ideal for halogenated heterocycles.[12]
Table 2: Common Mobile Phase Systems & Modifiers
Solvent System (Non-polar/Polar)Relative PolarityUse Case & Comments
Hexanes / Ethyl Acetate MediumThe most common starting point. Good for a wide range of "normal" polarity compounds. Excellent for fine-tuning polarity.[14]
Hexanes / Diethyl Ether Low-MediumLess polar than Ethyl Acetate. Good for separating less polar compounds.
Dichloromethane / Methanol HighUsed for more polar compounds that do not move in Hexane/EtOAc systems.[13]
Modifier: Triethylamine (TEA) N/A (Basic)Essential for Quinolines on Silica. Add 0.5-2% to the mobile phase to block acidic silanol sites, preventing tailing and decomposition.[4][7]

Detailed Experimental Protocol: Deactivated Silica Gel Flash Chromatography

This protocol outlines a standard procedure for purifying a this compound derivative using flash column chromatography with deactivated silica gel.

1. Mobile Phase Selection via TLC: a. Prepare several potential mobile phase systems (e.g., 20%, 30%, 40% Ethyl Acetate in Hexanes). To each, add 1% v/v Triethylamine (TEA). b. Spot a dilute solution of your crude reaction mixture on a TLC plate. c. Develop the plates in chambers saturated with the respective solvent systems.[6] d. Visualize under UV light and identify the system that provides an Rf value of ~0.3 for your target compound with good separation from impurities.[5]

2. Column Packing: a. Select a column with a diameter appropriate for your sample size (a 50:1 ratio of silica:crude material by weight is a good start).[2] b. Plug the bottom of the column with a small piece of cotton or glass wool, and add a thin layer of sand.[15] c. Prepare a slurry of silica gel in the least polar solvent you plan to use (e.g., pure hexanes).[2] d. Pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles.[4] e. Add another thin layer of sand on top of the packed silica bed to prevent disturbance.[5]

3. Column Deactivation and Equilibration: a. Drain the packing solvent down to the level of the top sand layer. b. Carefully add your chosen mobile phase (containing 1% TEA). c. Using positive pressure (flash chromatography), push at least 3-5 column volumes of this mobile phase through the column. This ensures the silica is fully equilibrated and the acidic sites are neutralized by the TEA.[7]

4. Sample Loading (Dry Loading Recommended): a. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel (approx. 1-2x the weight of your crude product) to this solution. c. Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[5] d. Carefully add this powder as an even layer on top of the sand in the column. This method generally provides superior resolution to loading the sample as a liquid.

5. Elution and Fraction Collection: a. Carefully fill the top of the column with the mobile phase. b. Apply gentle, steady air or nitrogen pressure to the top of the column to begin elution at a consistent flow rate. c. Collect fractions of a consistent volume in an array of test tubes. d. Monitor the progress of the separation by spotting alternate fractions on a TLC plate and visualizing under UV light.

6. Product Isolation: a. Combine the fractions that contain your pure product. b. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound derivative.

References

  • Benchchem.
  • Benchchem.
  • Benchchem.
  • Teledyne ISCO.
  • Benchchem.
  • Biotage.
  • Benchchem.
  • Benchchem.
  • Danaher Life Sciences. Gradient vs.
  • Horizon IRD.
  • University of Rochester, Department of Chemistry.
  • Buchi.com.
  • Benchchem.
  • Buchi.com.
  • Chemistry For Everyone.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
  • Chromatography Today. Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development.
  • Organic Chemistry at CU Boulder.

Sources

Preventing decomposition of 4-Bromo-7-chloroquinoline during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-7-chloroquinoline

Introduction: The Duality of this compound

This compound is a pivotal building block in medicinal chemistry and materials science, prized for its uniquely functionalized quinoline core. Its value lies in the differential reactivity of its two halogen atoms. The C4-Bromine bond is significantly more labile and thus primed for selective modification via cross-coupling reactions, while the C7-Chlorine atom remains relatively inert, offering a handle for subsequent transformations.

However, this inherent reactivity is also its greatest challenge. Researchers frequently encounter decomposition, leading to diminished yields, complex purification profiles, and inconsistent results. This guide serves as a centralized resource to troubleshoot and prevent these issues, ensuring the successful application of this versatile substrate.

Part 1: Core Principles of Stability & Reactivity

The primary challenge in using this compound stems from the high reactivity of the C4-position, which is electronically activated by the quinoline nitrogen. This makes the C-Br bond susceptible to a range of desired and undesired transformations.

Key Decomposition Pathways:

  • Reductive Debromination (Hydrodehalogenation): The C-Br bond is cleaved and replaced by a hydrogen atom, yielding 7-chloroquinoline as a major byproduct. This is often mediated by catalysts in the presence of a hydrogen source (e.g., trace water, solvent, or certain bases).

  • Protodeboronation (in Suzuki Couplings): The boronic acid/ester partner can decompose before successful coupling occurs, which indirectly leads to the accumulation of unreacted, and potentially degraded, this compound starting material.

  • Homocoupling (Dimerization): Two molecules of the quinoline can couple to form a bromo-chloro-biquinoline impurity, particularly at elevated temperatures or with highly active catalysts.

  • Reaction with Solvent/Base: Strong bases or nucleophilic solvents can directly attack the electron-deficient quinoline ring, leading to complex side products and a characteristic darkening or blackening of the reaction mixture.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered in the field when working with this compound.

Question 1: My reaction mixture is turning dark brown or black shortly after adding the catalyst. What is happening and how can I fix it?

Answer: A rapid color change to dark brown or black is almost always indicative of catalyst decomposition (e.g., Palladium black precipitation) or degradation of the quinoline substrate itself. This is a classic sign of a reaction running too hot or under suboptimal atmospheric control.

  • Causality: The quinoline nitrogen can coordinate too strongly to the metal center (especially Palladium), leading to the formation of inactive or unstable complexes that readily decompose at high temperatures. This is exacerbated by the presence of oxygen.

  • Troubleshooting Workflow:

G start Reaction Turning Black q1 Is the reaction rigorously degassed? start->q1 sol_degas Action: Degas solvent and re-sparge reaction vessel with Inert Gas (Ar/N2) for 15-30 min. Re-evaluate. q1->sol_degas a1_no q2 What is the reaction temperature? q1->q2 a1_yes a1_yes Yes a1_no No sol_temp Action: Reduce temperature. Target 80-90 °C. Consider a lower-boiling solvent. q2->sol_temp a2_high q3 Which catalyst/ligand system are you using? q2->q3 a2_low a2_high > 100 °C a2_low < 90 °C sol_ligand Action: Switch to a bulky, electron-rich biaryl phosphine ligand. These stabilize the catalytic intermediate. q3->sol_ligand a3_other end_node Problem Persists? Consult Advanced Diagnostics. q3->end_node a3_buchwald a3_buchwald Bulky Biaryl Phosphine Ligand (e.g., SPhos, XPhos) a3_other Other (e.g., PPh3)

Caption: Troubleshooting workflow for dark reaction mixtures.

Question 2: I'm seeing a significant amount of 7-chloroquinoline in my crude NMR. How do I prevent this debromination?

Answer: The appearance of the debrominated byproduct is a classic case of hydrodehalogenation. This side reaction competes directly with your desired cross-coupling and is often promoted by the choice of base and the presence of protic impurities.

  • Causality: The catalytic cycle for hydrodehalogenation involves the oxidative addition of the aryl halide to the Pd(0) center, followed by reaction with a hydride source and reductive elimination. Common hydride sources include formate anions (from the decomposition of bases like K3PO4 in the presence of water) or even the solvent itself under certain conditions.

  • Preventative Measures:

    • Choice of Base: Avoid strong, highly nucleophilic, or hydrous bases. Inorganic carbonate bases are often problematic. Potassium phosphate (K₃PO₄) is a common choice but must be anhydrous. Organic bases like triethylamine (TEA) or DIPEA can sometimes be effective but may introduce other complications. Cesium carbonate (Cs₂CO₃) is often a superior, albeit more expensive, choice due to its lower basicity and higher solubility.

    • Anhydrous Conditions: Ensure your solvent is rigorously dried and that all reagents are anhydrous. Use freshly opened bottles of solvents or distill them over a suitable drying agent.

    • Ligand Selection: Use ligands that promote rapid reductive elimination of the desired product, thereby outcompeting the hydrodehalogenation pathway. Bulky biaryl phosphine ligands are excellent for this purpose.

Table 1: Comparison of Bases for Suzuki Coupling

BaseTypical pKa (Conjugate Acid)Common Issues with this compoundRecommended Use Case
K₂CO₃~10.3Often promotes debromination, especially with hydrous solvent.Not recommended as a first choice.
K₃PO₄~12.3Can be effective, but purity and anhydrous state are critical.Good general-purpose choice if anhydrous.
Cs₂CO₃~10.0Generally lower rates of debromination; good solubility.Excellent choice for sensitive substrates.
NaOtBu~19.0Highly basic; can promote substrate degradation and side reactions.Primarily for Buchwald-Hartwig aminations; use with caution.
Question 3: What are the optimal starting conditions for a Suzuki coupling reaction?

Answer: There is no single "perfect" set of conditions, but a well-established starting point can save significant optimization time. For a Suzuki coupling of this compound with an arylboronic acid, the following protocol is a robust starting point.

  • Expertise-Driven Rationale: This protocol utilizes a modern catalyst system (a G3-precatalyst) that is air-stable and highly active, minimizing the need for rigorous glovebox techniques. The use of SPhos as a ligand provides excellent stability to the catalytic intermediate and promotes the desired C-C bond formation over decomposition pathways. K₃PO₄ is chosen as a cost-effective base, with the critical caveat that it must be anhydrous.

Protocol 1: Recommended Starting Conditions for Suzuki Coupling

  • Vessel Preparation: To a dry Schlenk flask or reaction vial, add this compound (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), and anhydrous K₃PO₄ (2.0-3.0 eq).

  • Inert Atmosphere: Seal the vessel, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove all oxygen.

  • Solvent Addition: Add a degassed solvent mixture. A common and effective choice is a 4:1 mixture of 1,4-dioxane and water. The small amount of water is often necessary to facilitate the dissolution of the base and the transmetalation step.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Palladium precatalyst (e.g., SPhos-Pd-G3, 1-3 mol%) and any additional ligand if required.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Typical reaction times are 2-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried, filtered, and concentrated for purification.

Question 4: Can I perform a Sonogashira coupling, and what special precautions should I take?

Answer: Yes, Sonogashira couplings are highly effective at the C4-position. However, this reaction is notoriously sensitive to oxygen, which can cause rapid homocoupling of the terminal alkyne (Glaser coupling) and degradation of the catalyst system.

  • Mechanistic Insight: The Sonogashira reaction typically uses a dual-catalyst system of Palladium and Copper(I). The copper co-catalyst is particularly sensitive to oxidation. Its primary role is to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Key Modifications for Success:

    • Rigorous Degassing: This is non-negotiable. The solvent and the reaction headspace must be completely free of oxygen. A "freeze-pump-thaw" cycle is highly recommended for the solvent.

    • Copper Source: Use a reliable Cu(I) source like Copper(I) iodide (CuI).

    • Base: An organic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, and it often serves as part of the solvent system.

G cluster_prep Phase 1: Rigorous Preparation cluster_reaction Phase 2: Reaction Execution A 1. Add Quinoline & Alkyne to Flask B 2. Add Solvent (e.g., THF/TEA) A->B C 3. Freeze-Pump-Thaw (3 cycles) B->C D 4. Add Pd Catalyst & CuI under Argon C->D Maintain Inert Atmosphere E 5. Heat to 50-70 °C D->E F 6. Monitor by TLC/LCMS E->F

Technical Support Center: Monitoring Reactions of 4-Bromo-7-chloroquinoline by TLC/LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring chemical reactions involving 4-Bromo-7-chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Introduction

This compound is a versatile heterocyclic building block used in the synthesis of a wide range of biologically active compounds.[1][2][3] The differential reactivity of the bromine and chlorine substituents makes it a valuable intermediate in medicinal chemistry.[2][3] Accurate monitoring of its reactions is crucial for optimizing conditions, determining reaction completion, and ensuring product purity.[1] This guide provides practical advice for utilizing TLC and LC-MS to effectively monitor these transformations.

Section 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, cost-effective, and widely used technique for monitoring the progress of organic reactions.[1][4] It allows for the qualitative assessment of the consumption of starting materials and the formation of products.

Experimental Workflow: Reaction Monitoring by TLC

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_sample Prepare Samples: - Starting Material (SM) - Reaction Mixture (Rxn) - Co-spot (SM + Rxn) spot_plate Spot Samples on TLC Plate prep_sample->spot_plate prep_chamber Prepare TLC Chamber with Mobile Phase develop_plate Develop Plate in Chamber prep_chamber->develop_plate spot_plate->develop_plate dry_plate Dry the Plate develop_plate->dry_plate visualize Visualize Spots (e.g., UV lamp, stain) dry_plate->visualize analyze Analyze Rf Values and Spot Intensities visualize->analyze

Caption: A generalized workflow for monitoring a reaction using TLC.

FAQs for TLC Monitoring

Q1: How do I choose the right mobile phase (eluent) for my this compound reaction?

A1: The choice of eluent is critical for achieving good separation. A common starting point for quinoline derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[5] For this compound and its derivatives, which are moderately polar, a 7:3 or 8:2 ratio of hexanes to ethyl acetate is a good starting point.[1][5] You can then adjust the polarity based on the initial results:

  • If spots remain at the baseline (Rf ≈ 0): The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).[5][6][7]

  • If spots travel with the solvent front (Rf ≈ 1): The mobile phase is too polar. Increase the proportion of the non-polar solvent (e.g., hexanes).[5][6][7]

Q2: How do I visualize the spots on the TLC plate?

A2: this compound and many of its derivatives are aromatic and contain a UV-active chromophore, allowing for visualization under a UV lamp (typically at 254 nm).[1] The spots will appear as dark areas against the fluorescent background of the TLC plate. If your product is not UV-active, or for enhanced visualization, you can use staining agents like potassium permanganate or an iodine chamber.[1][6][7]

Q3: How can I confirm my reaction has gone to completion using TLC?

A3: To monitor a reaction effectively, it is best practice to use a three-lane spotting system on your TLC plate: the starting material, a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture itself.[8] The reaction is generally considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.[5] The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane, especially if the Rf values of the starting material and product are close.[8]

Troubleshooting Common TLC Issues
ProblemPossible Cause(s)Suggested Solution(s)
Streaking or Tailing Spots - Sample is too concentrated.[5][9][10]- The compound is highly polar and interacts strongly with the silica gel.[5]- The compound is acidic or basic.- Dilute the sample before spotting.[5][10]- Add a small amount of a polar solvent like acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase to improve spot shape.[6][7][11]
Spots Not Moving from Baseline (Rf ≈ 0) - The mobile phase is not polar enough.[5][6][7]- Increase the polarity of the mobile phase by adding a more polar solvent.[5][6][7]
Spots Running at the Solvent Front (Rf ≈ 1) - The mobile phase is too polar.[5][6][7]- Decrease the polarity of the mobile phase by adding a less polar solvent.[5][6][7]
Poorly Resolved or Overlapping Spots - The polarity of the mobile phase is not optimal for separation.[5]- Systematically try different mobile phase compositions to find the optimal solvent system.[5]- Consider using a different stationary phase if resolution remains poor.[5]
No Spots Visible Under UV Light - The compounds do not contain a UV-active chromophore.[5][7]- The sample concentration is too low.[5][9]- Use a visualization agent such as an iodine chamber or a potassium permanganate stain.[5][7]- Concentrate the sample before spotting on the TLC plate.[5][9]

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry.[12][13] It is highly sensitive and selective, making it ideal for monitoring complex reaction mixtures and confirming the identity of products.[12][13]

Experimental Workflow: Reaction Monitoring by LC-MS

LCMS_Workflow cluster_prep Preparation cluster_lc LC Separation cluster_ms MS Detection prep_sample Prepare Sample: - Dilute reaction aliquot - Filter inject Inject Sample prep_sample->inject separate Separation on LC Column inject->separate ionize Ionization (e.g., ESI, APCI) separate->ionize analyze_mass Mass Analysis ionize->analyze_mass detect Detection analyze_mass->detect data_analysis Data Analysis: - Chromatogram - Mass Spectra detect->data_analysis

Caption: A simplified workflow for LC-MS analysis of a reaction mixture.

FAQs for LC-MS Monitoring

Q1: What are the typical starting conditions for LC-MS analysis of a this compound reaction?

A1: A good starting point for method development is a reversed-phase C18 column with a gradient elution. The mobile phases commonly consist of:

  • Solvent A: Water with 0.1% formic acid (to promote ionization in positive ion mode).

  • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

A typical gradient might run from 5-95% Solvent B over 10-15 minutes. The flow rate is usually set between 0.3-0.5 mL/min.

Q2: Which ionization technique should I use for this compound and its derivatives?

A2: Electrospray ionization (ESI) is a robust and widely used soft ionization technique that is well-suited for polar and basic compounds like quinolines.[14][15] It typically produces protonated molecules ([M+H]⁺), which simplifies mass spectral interpretation. Atmospheric pressure chemical ionization (APCI) is a good alternative, particularly for less polar compounds.[14][16][17]

Q3: How do I interpret the mass spectrum of this compound and its products?

A3: A key feature to look for is the isotopic pattern of chlorine and bromine.

  • Chlorine (Cl): Has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[18][19][20] This results in an M+2 peak that is about one-third the height of the molecular ion (M) peak.[18][19]

  • Bromine (Br): Has two main isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[18][19][20] This leads to an M+2 peak that is nearly the same height as the M peak.[18][19]

For this compound (C₉H₅BrClN, Molecular Weight: 242.50 g/mol ), you should observe a characteristic cluster of peaks for the molecular ion due to the presence of both bromine and chlorine isotopes.[21][22] The expected pattern will show peaks at m/z corresponding to the different isotopic combinations, with a prominent M+2 and a smaller M+4 peak.

Troubleshooting Common LC-MS Issues
ProblemPossible Cause(s)Suggested Solution(s)
No Peak or Very Low Signal Intensity - The compound is not ionizing well under the chosen conditions.[5]- The mobile phase is not compatible with the ionization method.[5]- The sample concentration is too low.[5]- Optimize the ionization source parameters (e.g., capillary voltage, gas flow).[5]- Try a different ionization mode (e.g., switch from ESI to APCI).[5]- Ensure the mobile phase contains additives that promote ionization (e.g., formic acid for positive mode).[5][23]
Broad or Tailing Peaks - Column contamination or degradation.[24]- Poor mobile phase composition or pH.- Flush the column or try a new column.[23]- Adjust the mobile phase composition or pH. Ensure high-purity solvents and additives are used.[24][25]
Retention Time Shifts - Changes in mobile phase composition.[24]- Column temperature fluctuations.- Column degradation.- Prepare fresh mobile phase and ensure proper mixing.[25]- Use a column oven to maintain a stable temperature.- Replace the column if performance continues to degrade.
High Background Noise - Contaminated solvents or reagents.[23][24]- System contamination.- Use high-purity, LC-MS grade solvents and fresh mobile phase.[24][25]- Flush the LC system and mass spectrometer.[23]
Matrix Effects (Ion Suppression or Enhancement) - Co-eluting compounds from the reaction mixture interfering with the ionization of the analyte.[26]- Improve chromatographic separation to resolve the analyte from interfering species.[26]- Dilute the sample further.- Use an isotopically labeled internal standard for quantification.[26]

References

  • Monitoring quinoline synthesis progress using TLC or LC-MS - Benchchem.
  • Application Note: A Protocol for Monitoring 6-Chloroquinoline Reactions by Thin-Layer Chrom
  • mass spectra - the M+2 peak - Chemguide.
  • Organic Compounds Containing Halogen
  • 5.2 Mass Spectrometry - Chemistry LibreTexts.
  • An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline - Benchchem.
  • Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds - Benchchem.
  • TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations | Request PDF - ResearchG
  • M, M+2, M+4 peak in mass spectrum: presence of chlorine and bromine/A levels ch - YouTube.
  • Mass spectrum of molecules with 1Br and 1Cl - YouTube.
  • This compound | 98519-65-4 - ChemicalBook.
  • A Beginner's Guide to Mass Spectrometry: Types of Ioniz
  • Troubleshooting for Thin Layer Chrom
  • TLC Fundamentals – Stationary & mobile phase choice (part 4) - Interchim – Blog.
  • TLC Tips and Tricks | Merck.
  • Technical Support Center: Optimizing Suzuki Coupling Conditions for 7-Chloro-6-nitroquinoline - Benchchem.
  • Ionization Methods in Organic Mass Spectrometry.
  • TLC Issues : r/OrganicChemistry - Reddit.
  • Mass Spectrometry Ionis
  • Technical Support Center: Troubleshooting TLC of Halogenated Arom
  • This compound | 98519-65-4 - Benchchem.
  • New visualizing agents for quinoline, isoquinoline, and selected methylquinolines in TLC.
  • 2.
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio.
  • LCMS Troubleshooting: 14 Proven Strategies for Labor
  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu.
  • Mass Spectrometry Ionization Methods - Chemistry
  • Growing Pains in LC-MS/MS Testing | myadlm.org.
  • Troubleshooting Common Issues in Thin Layer Chrom
  • SUZUKI REACTION MONITORING.
  • How To: Monitor by TLC - Department of Chemistry : University of Rochester.
  • Guide to achieving reliable quantit
  • LC Chromatography Troubleshooting Guide - HALO Columns.
  • What Is LC-MS, LC-MS Analysis and LC-MS/MS - Technology Networks.
  • LCMS-guided detection of halogenated natural compounds. a Five...
  • Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one - Benchchem.
  • Technical Support Center: Suzuki Coupling with Haloquinolines - Benchchem.
  • Gas Chromatographic Analysis of Halogenated Quinoline Compounds - Oxford Academic.
  • This compound AldrichCPR 98519-65-4 - Sigma-Aldrich.
  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds
  • (PDF)
  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde - MDPI.
  • Application Note: Purity Assessment of Synthesized Quinoline Compounds using LC-MS Analysis - Benchchem.
  • Step-by-step real time monitoring of a catalytic amin
  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC - PubMed Central.
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchG
  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi | Request PDF - ResearchG
  • A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), a potent and selective inhibitor of methionine aminopeptidases: Application to pharmacokinetic studies - PubMed.

Sources

Technical Support Center: Regioselective Functionalization of 4-Bromo-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the regioselective functionalization of 4-bromo-7-chloroquinoline. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting advice and answers to frequently asked questions. We aim to address the specific challenges encountered during the synthesis of derivatives of this versatile scaffold, a common building block in medicinal chemistry.

The Core Challenge: Differentiating Reactivity

The primary hurdle in the functionalization of this compound lies in the selective reaction at either the C4-bromo or the C7-chloro position. The relative reactivity of these two positions is influenced by a combination of electronic and steric effects, as well as the specific reaction conditions employed. A thorough understanding of these factors is crucial for achieving the desired regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Which position, C4-Br or C7-Cl, is generally more reactive?

A1: The C4-bromo position is generally more reactive towards palladium-catalyzed cross-coupling reactions. This is primarily due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making oxidative addition of palladium to the C-Br bond more favorable.[1] The order of reactivity for aryl halides in many cross-coupling reactions is typically I > Br > Cl.[2]

For nucleophilic aromatic substitution (SNAr) reactions, the C4 position is also more activated. The electron-withdrawing effect of the quinoline nitrogen makes the C4 carbon more electrophilic and susceptible to nucleophilic attack.[3]

Q2: Can I achieve selective functionalization at the C7-chloro position?

A2: Yes, selective functionalization at the C7 position is achievable, though it often requires a more strategic approach. One common method is to first functionalize the more reactive C4-bromo position. Subsequent reaction at the C7-chloro position can then be carried out, often under more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems).

Alternatively, specific catalytic systems have been developed that show a preference for aryl chlorides, although this is less common in the context of a dihalogenated substrate where a more reactive bromide is present.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Lack of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

Symptom: You are attempting a Suzuki, Buchwald-Hartwig, or Sonogashira coupling and obtaining a mixture of products functionalized at both the C4 and C7 positions, or exclusively at the more reactive C4 position when targeting C7.

Potential Causes & Solutions:

  • Insufficient Differentiation in Reactivity: The inherent reactivity difference between the C-Br and C-Cl bonds may not be sufficient under your current reaction conditions to achieve high selectivity.

    • Solution 1: Optimize Reaction Temperature. Lowering the reaction temperature can often enhance selectivity. The activation energy for the oxidative addition to the C-Br bond is lower than that for the C-Cl bond. By providing less thermal energy, you can favor the reaction at the more reactive C4 position.

    • Solution 2: Judicious Choice of Catalyst and Ligand. Some palladium catalysts and ligands exhibit greater selectivity for C-Br over C-Cl bonds. For instance, using less reactive catalysts or bulkier phosphine ligands can sometimes improve selectivity. For Buchwald-Hartwig aminations, ligands like BINAP or DPPF have been used effectively.[4][5]

    • Solution 3: Control Reaction Time. Carefully monitoring the reaction progress by techniques like TLC or LC-MS and stopping the reaction once the desired product is formed can prevent further reaction at the less reactive C7 position.

Table 1: General Conditions for Selective C4 vs. C7 Functionalization

Target PositionReaction TypeGeneral ConditionsRationale
C4-Br Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80°CMilder conditions favor reaction at the more labile C-Br bond.[6]
C4-Br Buchwald-HartwigPd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100°CStandard conditions for aryl bromides.[5]
C4-Br Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃N, THF, rtMild, copper-catalyzed conditions are highly effective for C-Br bonds.[2][7]
C7-Cl Suzuki CouplingMore active catalyst (e.g., with phosphine ligands like SPhos), stronger base (e.g., K₃PO₄), higher temperatures (>100°C)Harsher conditions are needed to activate the stronger C-Cl bond.
C7-Cl Buchwald-HartwigBulky, electron-rich phosphine ligands (e.g., BrettPhos), stronger base (e.g., LHMDS), higher temperaturesAryl chlorides are more challenging substrates requiring more robust catalytic systems.[8][9]
Problem 2: Low Yields in Nucleophilic Aromatic Substitution (SNAr) at C4

Symptom: You are attempting to displace the C4-bromide with a nucleophile (e.g., an amine or an alcohol) and observing low conversion or the formation of side products.

Potential Causes & Solutions:

  • Insufficient Activation of the Quinoline Ring: While the quinoline nitrogen does activate the C4 position, strongly electron-withdrawing groups elsewhere on the ring would further enhance reactivity.[10][11]

    • Solution 1: Use a Stronger Nucleophile. A more potent nucleophile will increase the reaction rate.

    • Solution 2: Increase Reaction Temperature. SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Microwave-assisted synthesis can be particularly effective in this regard.[3]

    • Solution 3: Employ a Suitable Solvent. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the nucleophile, thereby increasing its nucleophilicity.

Problem 3: Unwanted Side Reactions with Organometallic Reagents

Symptom: When using Grignard or organolithium reagents, you observe a complex mixture of products, including those from reaction at the quinoline nitrogen or halogen-metal exchange at both positions.

Potential Causes & Solutions:

  • High Basicity and Nucleophilicity of the Reagent: Grignard and organolithium reagents are highly reactive and can be non-selective.[12]

    • Solution 1: Use a Milder Organometallic Reagent. Consider using an organozinc or organoboron reagent in a palladium-catalyzed cross-coupling reaction (e.g., Negishi or Suzuki coupling) for a more controlled and selective C-C bond formation.[13]

    • Solution 2: Employ a Directed Metalation Strategy. The use of mixed lithium-magnesium amide bases can achieve regioselective metalation at specific positions on the quinoline ring, which can then be trapped with an electrophile.[14] This approach offers an alternative to halogen-metal exchange.

Experimental Workflows & Diagrams
Workflow 1: Selective Palladium-Catalyzed C4-Functionalization

This workflow outlines a general procedure for selectively targeting the C4-bromo position in a cross-coupling reaction.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine this compound, coupling partner, palladium catalyst, ligand, and base in a reaction vessel. B Add degassed solvent under an inert atmosphere (N2 or Ar). A->B C Heat the reaction mixture to the optimized temperature (e.g., 80-100°C). B->C D Monitor reaction progress by TLC or LC-MS. C->D E Quench the reaction and perform an aqueous work-up. D->E F Extract with an organic solvent. E->F G Purify the crude product by column chromatography or recrystallization. F->G

Caption: General workflow for selective C4-functionalization.

Diagram 1: Reactivity Hierarchy and Selective Functionalization Pathways

This diagram illustrates the decision-making process for achieving regioselective functionalization.

G Start This compound C4_Reaction Target C4 Position Start->C4_Reaction More Reactive Site C7_Reaction Target C7 Position Start->C7_Reaction Less Reactive Site Mild_Conditions Mild Conditions (e.g., lower temp, less active catalyst) C4_Reaction->Mild_Conditions Harsh_Conditions Harsh Conditions (e.g., higher temp, more active catalyst) C7_Reaction->Harsh_Conditions Requires more energy C4_Product 4-Functionalized-7-chloroquinoline Mild_Conditions->C4_Product C7_Product 4-Bromo-7-functionalized-quinoline Harsh_Conditions->C7_Product Di_Functionalized 4,7-Difunctionalized Quinoline Harsh_Conditions->Di_Functionalized Sequential_Reaction Sequential Functionalization C4_Product->Sequential_Reaction Sequential_Reaction->Harsh_Conditions React at C7

Sources

Technical Support Center: Managing Thermal Stability in Large-Scale 4-Bromo-7-chloroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Bromo-7-chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspects of thermal management during large-scale reactions. The synthesis of halogenated quinolines can present significant thermal hazards, and this document provides in-depth, field-proven insights to ensure process safety and reproducibility.

Part 1: FAQs - Understanding the Core Risks

This section addresses the fundamental thermal hazards associated with the synthesis of this compound and related heterocyclic compounds.

Q1: Why is thermal stability a primary concern during the synthesis of this compound?

A1: The synthesis of quinoline scaffolds can be inherently exothermic. Classical methods like the Skraup or Doebner-von Miller syntheses are known to be violently exothermic, a characteristic that can extend to the formation of its derivatives.[1][2] The formation of the heterocyclic ring system and subsequent halogenation steps can release significant amounts of heat. Furthermore, the reactivity of the this compound molecule itself, particularly the activated chloro group at the 4-position, suggests a high potential for energetic side reactions if temperature is not precisely controlled.[3]

Q2: How does scaling up the reaction from a lab bench to a large-scale reactor amplify the thermal risk?

A2: Scaling up a chemical reaction dramatically changes its thermal dynamics due to the principle of decreasing surface-area-to-volume ratio.[4] Heat is generated throughout the entire volume of the reaction mixture, but it can only be removed through the surface of the reactor (e.g., via a cooling jacket). As the reactor size increases, the volume increases cubically while the surface area increases squarely. This fundamental geometric constraint means that large-scale reactors are far less efficient at dissipating heat than laboratory glassware, making a previously manageable reaction potentially hazardous on a larger scale.[5][6]

Q3: What is a "thermal runaway," and what are its potential consequences in this context?

A3: A thermal runaway is a hazardous situation that occurs when the heat generated by an exothermic reaction exceeds the rate of heat removal from the system.[7] This imbalance causes the reaction temperature to rise, which in turn accelerates the reaction rate, leading to an even faster rate of heat generation. This positive feedback loop can cause a rapid, uncontrolled escalation of temperature and pressure.[6] Potential consequences are severe and include:

  • Violent boiling and release of flammable or toxic solvents.

  • Over-pressurization and catastrophic failure of the reactor vessel.

  • Explosion, fire, and the release of hazardous materials like halogenated compounds.[8]

Q4: Beyond the main reaction, what are other potential sources of unexpected exothermic events?

A4: While the desired reaction is often the primary source of heat, secondary or decomposition reactions can pose a significant, often unanticipated, risk. If the reaction temperature deviates above the intended range, unwanted side reactions or the decomposition of reactants, intermediates, or even the product can initiate.[4] These secondary reactions can be far more energetic than the primary synthesis, leading to a sudden and rapid thermal runaway. For this compound, this could involve unintended nucleophilic substitutions or decomposition that releases hazardous gases.[8]

Part 2: FAQs - Proactive Thermal Management & Control Strategies

Effective thermal management is proactive, not reactive. This section outlines the necessary steps and strategies to design a safe and controllable large-scale process.

Q5: What is the first step in assessing the thermal risk of my this compound synthesis before scaling up?

A5: A comprehensive Reaction Hazard Assessment is the mandatory first step before any scale-up.[6] This assessment should be a multi-faceted investigation:

  • Literature Review: Thoroughly research all known hazards associated with the reactants, solvents, intermediates, and the final product.

  • Thermal Screening: Employ techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of any exothermic decomposition events for all components and the final reaction mixture.[6] This identifies the maximum safe operating temperature.

  • Reaction Calorimetry (RC): Conduct the reaction in a specialized reaction calorimeter (RC1) to precisely measure the heat of reaction, the rate of heat evolution under process conditions, and the maximum temperature of the synthesis reaction (MTSR). This data is critical for calculating the cooling power required for the large-scale reactor.

Q6: How can I use reagent addition as a tool to control the reaction's heat generation?

A6: Controlling the rate of reagent addition is one of the most effective ways to manage an exothermic reaction. Instead of a batch process where all reactants are mixed at once, a semi-batch mode is strongly recommended.[5] In this mode, one reactant is slowly added to the other, ensuring that the rate of heat generation never exceeds the reactor's cooling capacity. For highly exothermic steps, the dosing rate should be directly linked to the internal reactor temperature. Modern automated systems can be programmed to suspend or slow the reagent feed if the temperature rises above a defined threshold, preventing reactant accumulation and a potential runaway.[5]

Q7: What role do solvents and reactant concentration play in thermal safety?

A7: The choice of solvent and the concentration of reactants are crucial safety parameters. Using an appropriate inert solvent or diluent can increase the overall heat capacity of the reaction mass, allowing it to absorb more energy with a smaller temperature rise.[9] Running the reaction at a more dilute concentration can slow the reaction rate and subsequent heat output. However, this must be balanced with process efficiency and downstream considerations like solvent removal.

Q8: What are the essential engineering controls for a large-scale reactor used for this type of synthesis?

A8: The reactor itself is the primary engineering control. Key features include:

  • High-Efficiency Cooling Systems: The reactor must be equipped with a jacket or cooling coils with sufficient surface area and a high flow rate of coolant to handle the calculated heat load.

  • Redundant Monitoring: Multiple, independent temperature and pressure sensors are critical.

  • Emergency Quench & Venting Systems: The reactor should be fitted with a system to rapidly introduce a quenching agent and a rupture disc or relief valve to safely vent overpressure in a worst-case scenario.

  • Flow Chemistry as an Alternative: For particularly hazardous or highly exothermic reactions, transitioning from batch to continuous flow processing can be a superior strategy. The high surface-to-volume ratio of microreactors or flow reactors provides exceptionally efficient heat transfer, minimizing the risk of thermal runaway.[7][9]

Part 3: Troubleshooting Guide - Responding to Process Deviations

Q9: My reactor temperature is consistently drifting 2-3 °C above my setpoint, even though the cooling is active. What should I do?

A9: This indicates a potential imbalance between heat generation and removal.

  • Immediate Action: Reduce the reagent addition rate by 25-50%. Do not stop it completely unless the temperature continues to rise, as this could lead to reactant accumulation.

  • Investigation:

    • Verify that the cooling system is operating at maximum capacity (check coolant temperature and flow rate).

    • Check for any blockages or issues with the reactor jacket.

    • Re-evaluate your heat flow calculations; the reaction may be slightly more exothermic than initially predicted.

Q10: I am observing a sudden, rapid increase in temperature (>5 °C per minute) and pressure. What is the immediate course of action?

A10: This is a critical sign of a potential thermal runaway. Execute your emergency plan immediately and without hesitation. Follow the logic in the Thermal Excursion Response Workflow below.

  • STOP ALL FEEDS: Immediately abort the addition of all reactants.[5]

  • APPLY MAXIMUM COOLING: Ensure the cooling system is operating at its highest capacity.

  • PREPARE FOR QUENCH: If the temperature continues to rise uncontrollably despite maximum cooling, initiate the emergency quenching protocol.

  • ALERT PERSONNEL & EVACUATE: If the situation cannot be brought under control, alert all personnel and evacuate the immediate area.

Q11: The reaction appears to have stalled, and in-process monitoring shows low product conversion despite significant reagent addition. What is the primary thermal risk here?

A11: This is a very dangerous scenario known as reactant accumulation .[5] The unreacted material that has built up in the reactor could begin to react suddenly if the inhibiting factor is removed (e.g., an impurity is consumed, or the temperature slowly drifts up to the initiation point). This can lead to a sudden, massive release of energy that quickly overwhelms the cooling system.

  • Action: Do not attempt to "re-start" the reaction by increasing the temperature. Keep the batch under full cooling, stop all reagent addition, and conduct a thorough investigation into the cause of the stall before proceeding. It may be necessary to safely quench and discard the batch.

Part 4: Key Experimental Protocols & Data
Protocol 1: In-Process Reaction Monitoring by HPLC

This protocol is essential for tracking reaction progress and detecting the formation of unexpected byproducts.

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture using a syringe.

    • Immediately quench the aliquot in a pre-weighed vial containing 1.0 mL of a suitable solvent (e.g., acetonitrile). This stops the reaction and dilutes the sample.[10]

    • Filter the diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.[10]

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution using A: Water with 0.1% Formic Acid and B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

Compound Type Purpose of Monitoring
Starting Material Track disappearance to determine reaction rate and completion.
This compound Track formation of the desired product.
Byproducts/Impurities Identify potential side reactions that could indicate temperature deviations or other process issues.
Protocol 2: Emergency Quenching Procedure

This protocol should be established and practiced before beginning any large-scale synthesis.

  • Pre-Requisites: A dedicated quench vessel containing a pre-chilled, inert solvent (e.g., toluene or a high-boiling point ether, at least 5-10 times the volume of the reaction mixture) must be ready. The quench agent should be chosen to be miscible with the reaction mixture but unreactive towards the product.

  • Initiation: When a thermal runaway is confirmed and cannot be controlled by cooling alone, begin the rapid transfer of the reaction mixture into the quench vessel under vigorous agitation.

  • Cooling & Dilution: The large volume of cold solvent will immediately halt the reaction by dilution and thermal shock. Continue to cool the quench vessel externally.

  • Neutralization (If Applicable): If the runaway is caused by a specific reagent (e.g., a strong acid or base), a pre-determined neutralizing agent can be slowly added to the quench vessel after the initial thermal shock.

  • Monitoring: Continue to monitor the temperature and pressure of the quench vessel until it is stable and at a safe temperature.

Part 5: Visual Workflows
Reaction Hazard Assessment Workflow

This diagram outlines the logical steps for assessing thermal risk before scale-up.

cluster_0 Phase 1: Pre-Screening cluster_1 Phase 2: Process Simulation cluster_2 Phase 3: Safety Analysis & Decision Lit_Review Literature Review (Known Hazards) DSC Thermal Screening (DSC) (Decomposition Onset) Lit_Review->DSC Identify components to test RC Reaction Calorimetry (RC1) (Heat Flow, Adiabatic Rise) DSC->RC Define safe operating window Calc Calculate Cooling Duty for Production Scale RC->Calc Provide critical thermal data Decision Go / No-Go Decision for Scale-Up Calc->Decision

Caption: A workflow for systematic reaction hazard assessment.

Thermal Excursion Response Workflow

This decision tree provides a clear action plan for operators during a thermal event.

Temp_Rise Rapid Temperature Rise Detected? Stop_Feeds 1. Stop All Reagent Feeds Temp_Rise->Stop_Feeds Yes Monitor Continue to Monitor System Temp_Rise->Monitor No Max_Cool 2. Apply Maximum Cooling Stop_Feeds->Max_Cool Is_Controlled Temperature Stabilizing? Max_Cool->Is_Controlled Quench 3. Initiate Emergency Quench Protocol Is_Controlled->Quench No Is_Controlled->Monitor Yes Evacuate 4. Alert & Evacuate Area Quench->Evacuate

Caption: A decision tree for responding to a thermal excursion event.

References
  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
  • Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study.
  • PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Benchchem. An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline.
  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach.
  • Benchchem. Managing toxic reagents in quinoline synthesis.
  • Benchchem. (2025). Technical Support Center: Monitoring 3-Bromoquinoline Reactions.
  • Benchchem. (2025). Technical Support Center: Managing Exothermic Reactions in Large-Scale Diamine Synthesis.
  • Benchchem. (2025).
  • MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Catalyst Efficacy in 4-Bromo-7-chloroquinoline Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-7-chloroquinoline Functionalization

The this compound scaffold is a cornerstone in medicinal chemistry, serving as a pivotal intermediate in the synthesis of a multitude of pharmacologically active agents. Its strategic importance lies in the differential reactivity of its two halogen atoms: the bromine at the C4 position is significantly more susceptible to displacement in palladium-catalyzed cross-coupling reactions than the chlorine at the C7 position. This inherent selectivity allows for the precise and sequential introduction of diverse molecular fragments, making it an invaluable building block in the development of novel therapeutics, including kinase inhibitors and antimalarial drugs.[1]

This guide provides a comparative analysis of the efficacy of various catalytic systems for the functionalization of the C4 position of this compound through four major classes of cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. By examining the interplay of catalysts, ligands, and reaction conditions, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic strategies.

The Foundational Principle: Regioselectivity in Cross-Coupling

The higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions is the guiding principle for the selective functionalization of this compound. This difference in reactivity stems from the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle—often the rate-determining step.[2] This allows for transformations at the C4 position while leaving the C7 chloro-substituent available for subsequent modifications.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Vinyl Partners

The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of C(sp²)–C(sp²) bonds, making it a go-to strategy for the arylation of this compound.[3][4] The choice of palladium catalyst and ligand is critical to achieving high yields and accommodating a broad range of functional groups on the boronic acid coupling partner.

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling

While a direct head-to-head comparison for this compound is not extensively documented in a single study, data from analogous aryl bromides and haloquinolines provide a strong basis for catalyst selection.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Observations & Rationale
Pd(PPh₃)₄PPh₃K₃PO₄ or Na₂CO₃1,4-Dioxane/H₂O or Toluene/H₂O80-10012-1875-85A classic, reliable catalyst for a range of aryl bromides. The phosphine ligand stabilizes the Pd(0) species. Often a good starting point for optimization.[5]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O10012>90SPhos is a bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination, leading to higher turnover numbers and yields, even with challenging substrates.[3]
Pd(dppf)Cl₂dppfCs₂CO₃THF/H₂O or DME8012~95The bidentate dppf ligand provides a stable catalytic complex, often resulting in high yields and good functional group tolerance.[6]
NiCl₂(PCy₃)₂PCy₃K₃PO₄Toluene1001280-90Nickel catalysts are a more cost-effective alternative to palladium and can be highly effective for the coupling of aryl bromides.[7][8][9]

Expert Insight: For general applications, Pd(PPh₃)₄ serves as a reliable workhorse. However, for more challenging or sterically hindered boronic acids, or to maximize yield, a more advanced catalyst system like Pd(OAc)₂ with a biarylphosphine ligand such as SPhos is often superior. Nickel-based catalysts present a promising, economical alternative, particularly for large-scale synthesis.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, arylboronic acid, base, and solvent in a flask. B Degas the mixture (e.g., by bubbling with Argon). A->B C Add Palladium catalyst and ligand. B->C D Heat the reaction mixture under inert atmosphere. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and perform aqueous work-up. E->F G Extract with an organic solvent. F->G H Dry, concentrate, and purify by column chromatography. G->H

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling with Pd(PPh₃)₄
  • To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add a 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours under an argon atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-7-chloroquinoline.

II. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming a C(sp²)–C(sp) bond, reacting an aryl halide with a terminal alkyne.[10][11] This reaction is invaluable for introducing alkynyl functionalities, which can serve as versatile handles for further transformations, such as "click chemistry."[12] The classic Sonogashira reaction employs a palladium catalyst in conjunction with a copper(I) co-catalyst.

Comparative Performance of Catalysts in Sonogashira Coupling

The choice of palladium source, ligand, and the presence or absence of a copper co-catalyst can significantly impact the reaction's efficiency.

Catalyst SystemLigandCo-catalystBaseSolventTemp. (°C)Time (h)Typical Yield (%)Observations & Rationale
PdCl₂(PPh₃)₂PPh₃CuIEt₃N or DIPATHF or DMF25-602-685-95The most common and reliable system. The copper(I) iodide co-catalyst is crucial for the formation of the copper acetylide intermediate, which facilitates transmetalation to the palladium center.[10]
Pd(PPh₃)₄PPh₃CuIEt₃NToluene25-804-1280-90Another widely used Pd(0) catalyst. It can be slightly less active than the Pd(II) precatalyst which is reduced in situ.
Pd(OAc)₂ / XPhosXPhosNoneCs₂CO₃1,4-Dioxane80-10012-2470-85Copper-free Sonogashira couplings are advantageous for substrates that are sensitive to copper. Bulky, electron-rich ligands like XPhos facilitate the direct reaction of the palladium acetylide.
Pd/CNoneCuIEt₃NH₂O or EtOH80-1006-1275-85A heterogeneous catalyst that offers the advantage of easy removal and potential for recycling, aligning with green chemistry principles.

Expert Insight: For most applications, the PdCl₂(PPh₃)₂/CuI system provides excellent results under mild conditions. Copper-free conditions should be considered for sensitive substrates, although this may require higher temperatures and longer reaction times.

Catalytic Cycles: Sonogashira Coupling

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L₂) Pd0->PdII Oxidative Addition (Ar-X) Pd_alkyne Ar-Pd(II)-C≡CR(L₂) PdII->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Pd_alkyne->Pd0 Ar-C≡CR CuX CuX Cu_alkyne Cu-C≡CR CuX->Cu_alkyne R-C≡C-H, Base Cu_alkyne->CuX Transmetalation

Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

Representative Protocol: Sonogashira Coupling with PdCl₂(PPh₃)₂/CuI
  • To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the 4-alkynyl-7-chloroquinoline.

III. Heck Reaction: Vinylation of the Quinoline Core

The Heck reaction is a powerful tool for the formation of C(sp²)–C(sp²) bonds through the coupling of an aryl halide with an alkene, typically in the presence of a palladium catalyst and a base.[13][14] This reaction allows for the introduction of vinyl groups, which are important structural motifs in many biologically active molecules.

Comparative Performance of Palladium Catalysts in the Heck Reaction

The choice of palladium source, ligand, and base are key to achieving high yields and controlling the regioselectivity of the alkene addition.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Observations & Rationale
Pd(OAc)₂PPh₃ or P(o-tol)₃Et₃N or K₂CO₃DMF or NMP100-14012-2470-85A standard and widely used catalyst system. The choice of phosphine ligand can influence the reaction rate and stability of the catalyst.[15]
PdCl₂(PPh₃)₂PPh₃NaOAcDMA1201675-90Another common catalyst that is often effective for the coupling of aryl bromides with acrylates and styrenes.
Herrmann's Catalyst (Palladacycle)NoneNaOAcNMP120-1408-16>90Palladacycles are highly active and stable catalysts that can provide excellent yields with low catalyst loadings. They are particularly effective for less reactive aryl chlorides, suggesting high efficacy for aryl bromides.

Expert Insight: For standard Heck reactions with activated alkenes like acrylates or styrenes, Pd(OAc)₂ with a phosphine ligand is a good starting point. For more challenging substrates or to improve efficiency, a highly active palladacycle catalyst should be considered.

Representative Protocol: Heck Reaction with Pd(OAc)₂
  • In a sealed tube, combine this compound (1.0 mmol), the alkene (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and triethylamine (1.5 mmol).

  • Add anhydrous DMF (5 mL).

  • Seal the tube and heat the reaction mixture to 120 °C for 16-24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the 4-vinyl-7-chloroquinoline derivative.

IV. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines from aryl halides.[15][16][17] It offers a broad substrate scope and high functional group tolerance, making it a powerful tool for introducing amine functionalities at the C4 position of this compound.

Comparative Performance of Catalysts in Buchwald-Hartwig Amination

The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Observations & Rationale
Pd₂(dba)₃XPhos or RuPhosNaOtBu or K₃PO₄Toluene or 1,4-Dioxane80-1104-12>90This combination is highly effective for a wide range of primary and secondary amines. The bulky biarylphosphine ligands facilitate the reductive elimination step.[18]
Pd(OAc)₂BINAPCs₂CO₃Toluene10012-2480-90BINAP is a bidentate ligand that forms a stable complex with palladium, suitable for the amination of aryl bromides.
CuI1,10-PhenanthrolineK₂CO₃DMF110-1302470-80Copper-catalyzed C-N coupling (Ullmann-type) can be an effective alternative to palladium catalysis, particularly for certain heterocyclic amines.[19]

Expert Insight: For a broad range of amine coupling partners, the use of a palladium precursor with a bulky biarylphosphine ligand like XPhos or RuPhos is the current state-of-the-art and generally provides the best results. A strong base like sodium t-butoxide is often required.

Logical Relationship of Catalyst Components in Buchwald-Hartwig Amination

Buchwald_Hartwig Catalyst Palladium Precursor (e.g., Pd₂(dba)₃) Product High Yield of Arylamine Catalyst->Product Forms active Pd(0) species Ligand Bulky, Electron-Rich Ligand (e.g., XPhos) Ligand->Product Facilitates oxidative addition and reductive elimination Base Strong, Non-nucleophilic Base (e.g., NaOtBu) Base->Product Deprotonates the amine and regenerates the catalyst

Caption: Key components and their roles in achieving an efficient Buchwald-Hartwig amination.

Representative Protocol: Buchwald-Hartwig Amination with Pd₂(dba)₃/XPhos
  • In a glovebox, to a vial, add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium t-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the vial and heat the reaction mixture to 100 °C for 4-12 hours with vigorous stirring.

  • After cooling to room temperature, dilute the mixture with ethyl acetate, and quench with a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

The selective functionalization of this compound at the C4 position is a highly achievable and versatile strategy in modern organic synthesis. The choice of catalyst and reaction conditions is paramount to the success of these transformations.

  • For C-C bond formation , Suzuki-Miyaura and Sonogashira couplings are highly effective. Palladium catalysts with bulky, electron-rich phosphine ligands generally offer the highest efficacy.

  • For C-C bond formation with alkenes , the Heck reaction provides a direct route to vinylated quinolines, with palladacycles offering high activity.

  • For C-N bond formation , the Buchwald-Hartwig amination, utilizing palladium catalysts with specialized biarylphosphine ligands, is the method of choice for a broad range of amine nucleophiles.

While this guide provides a comparative overview based on established principles and data from analogous systems, it is crucial for researchers to perform their own optimization for each specific substrate combination to achieve the desired outcome with maximum efficiency.

References

  • Wikipedia. (2023).
  • National Center for Biotechnology Information. (n.d.). Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. [Link]
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
  • Chemistry LibreTexts. (2023).
  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Royal Society of Chemistry. (2015). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. [Link]
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • National Center for Biotechnology Information. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. [Link]
  • National Center for Biotechnology Information. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. [Link]
  • National Center for Biotechnology Information. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • MDPI. (2018).
  • National Center for Biotechnology Information. (2016).
  • ChemistryViews. (2024). Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides. [Link]
  • ChemRxiv. (2023).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Scientific Research Publishing. (2016). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • The Doyle Group. (2013). Enantioselective, Nickel-Catalyzed Suzuki Cross-Coupling of Quinolinium Ions. [Link]
  • MDPI. (2022).
  • National Center for Biotechnology Information. (2021). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [Link]
  • MDPI. (2023). Preformed Pd(II)
  • SciSpace. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]
  • ChemRxiv. (2023). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands. [Link]
  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
  • Royal Society of Chemistry. (2017). Tandem copper catalyzed regioselective N-arylation–amidation: synthesis of angularly fused dihydroimidazoquinazolinones and the anticancer agent TIC10/ONC201. [Link]
  • National Center for Biotechnology Information. (2016). Nickel-Catalyzed Cross-Coupling of Redox-Active Esters with Boronic Acids. [Link]
  • Royal Society of Chemistry. (2013).
  • ResearchGate. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]
  • National Center for Biotechnology Information. (2022). Visible-Light-Induced C4-Selective Functionalization of Pyridinium Salts with Cyclopropanols. [Link]
  • National Center for Biotechnology Information. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

Sources

A Comparative Guide to the Biological Activity of 4-Bromo-7-chloroquinoline Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring is a privileged heterocyclic scaffold in drug discovery, forming the core of numerous bioactive compounds.[1][2][3] The 7-chloroquinoline moiety, in particular, is a well-established pharmacophore, most famously recognized in the antimalarial drug chloroquine.[1][4] The introduction of different substituents onto this core structure, such as a bromine atom at the 4-position, creates a versatile platform for developing novel therapeutic agents with a wide spectrum of activities, including anticancer, antimicrobial, and antiviral effects.[1][5] This guide will focus on the 4-bromo-7-chloroquinoline scaffold and its derivatives, comparing their biological performance against key analogues to understand the structure-activity relationships that govern their efficacy.

The Core Structures: A Comparative Overview

The key to understanding the biological activity of these compounds lies in their chemical architecture. The this compound core provides a unique starting point due to the differential reactivity of the bromine and chlorine substituents. The bromine at the C4 position is a reactive handle, allowing for the introduction of various side chains via nucleophilic aromatic substitution, while the chlorine at the C7 position is crucial for bioactivity.[1][6]

Analogues for Comparison:

  • 4-Amino-7-chloroquinolines: Direct analogues where the bromine is replaced by an amino group, often with an alkyl side chain. Chloroquine is a primary example.

  • Other Halogenated Quinolines: Compounds with different halogen substitutions to assess the impact of the specific halogen on activity.

  • Quinoline-Triazole Hybrids: Molecular hybrids that combine the quinoline scaffold with other bioactive moieties like 1,2,3-triazole to explore synergistic effects.[4]

Comparative Analysis of Biological Activity

Anticancer Activity: A Tale of Two Positions

The 7-chloroquinoline scaffold has been extensively investigated for its anticancer potential.[2][7] Modifications at the C4 position significantly influence cytotoxicity and selectivity against various cancer cell lines.

A study on novel 7-chloro-(4-thioalkylquinoline) derivatives revealed that sulfonyl N-oxide derivatives exhibited greater cytotoxicity against eight human cancer cell lines compared to their sulfanyl and sulfinyl counterparts.[7] Certain compounds demonstrated significant, dose-dependent accumulation of cancer cells in the G2/M phase of the cell cycle, inhibition of DNA and RNA synthesis, and induction of apoptosis.[7]

Another study synthesized Morita-Baylis-Hillman adducts (MBHA) hybridized with 7-chloroquinoline and tested them against MCF-7 (breast), HCT-116 (colorectal), HL-60 (leukemia), and NCI-H446 (lung) cancer cell lines.[2][8] The results indicated that the 7-chloroquinoline moiety enhanced the cytotoxic effect of the MBHA, with some hybrids showing IC50 values as low as 4.60 µmol L-1.[2]

Table 1: Comparative Anticancer Activity (IC50, µM) of Selected Quinoline Derivatives

Compound TypeHeLa (Cervical)PC3 (Prostate)MCF-7 (Breast)HCT-116 (Colon)Reference
C-6 substituted 2-phenylquinoline (13)8.3---[9]
2-(3,4-methylenedioxyphenyl)quinoline (12)-31.37--[9]
4-hydroxyquinolone analogue (3g)---Promising[10]
MBHA/7-chloroquinoline hybrid--4.60Expressive[2]

Note: This table is a synthesis of data from multiple sources and is for comparative purposes.

The structure-activity relationship (SAR) studies reveal that lipophilicity plays a crucial role in the anticancer activity of quinoline derivatives. More lipophilic aromatic quinolines have shown better IC50 values compared to less lipophilic tetrahydroquinolines.[9] The presence of an electron-withdrawing group, like chlorine at the C7 position, is considered essential for antimalarial and, by extension, some anticancer activities.[6][11]

Antimicrobial Activity: Targeting Bacteria and Fungi

Quinoline derivatives have also demonstrated significant potential as antimicrobial agents. The 4-substituted 7-chloroquinoline nucleus is fundamental for this bioactivity.[5]

In a study of novel chloroquinoline analogues, compounds were screened against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes.[3] Specific derivatives showed good activity against E. coli and S. aureus, with zones of inhibition comparable to the standard amoxicillin.[3] Molecular docking studies suggested that these compounds may act by inhibiting bacterial DNA gyrase.[3]

Another investigation into 7-bromoquinoline-5,8-dione derivatives containing aryl sulfonamides found them to have potent antibacterial and antifungal activity, with MIC ranges of 0.80-1.00 mg/ml.[12] Furthermore, quinolinequinones have shown significant activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis, as well as fungi such as Candida albicans.[13]

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

Compound DerivativeTarget MicrobeActivity MetricResultReference
2,7-dichloroquinoline-3-carboxamide (6)E. coliZone of Inhibition11.00 ± 0.04 mm[3]
7-chloro-2-ethoxyquinoline-3-carbaldehyde (8)E. coliZone of Inhibition12.00 ± 0.00 mm[3]
2,7-dichloroquinoline-3-carbonitrile (5)S. aureus & P. aeruginosaZone of Inhibition11.00 ± 0.03 mm[3]
7-Bromoquinoline-5,8-dione derivativesVarious bacteria & fungiMIC0.80-1.00 mg/ml[12]

Mechanisms of Action and Experimental Protocols

Inhibition of Cellular Signaling Pathways

Quinoline-based anticancer agents often exert their effects by inhibiting critical signaling pathways involved in cancer cell proliferation and survival, such as the EGFR, VEGFR-2, and PI3K/Akt pathways.

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates Growth_Factor Growth Factor Growth_Factor->EGFR Quinoline_Derivative Quinoline Derivative Quinoline_Derivative->EGFR Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized quinoline derivatives and a positive control (e.g., doxorubicin) for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Caption: Standard workflow for the MTT cytotoxicity assay.

Expert Analysis and Future Directions

The biological activity of this compound derivatives is intrinsically linked to the nature of the substituents at the C4 position and the inherent properties of the 7-chloroquinoline core. The bromine at C4 serves as an excellent synthetic handle for introducing diverse chemical moieties, allowing for the fine-tuning of properties like lipophilicity and steric bulk, which are critical for target engagement and cellular uptake.[1]

The consistent importance of the 7-chloro group across various studies underscores its role in the electronic properties of the quinoline ring, which likely influences its interaction with biological targets.[11][14] The enhanced activity seen in molecular hybrids, such as those with 1,2,3-triazoles, suggests that a strategy of combining the quinoline scaffold with other pharmacophores is a promising avenue for developing next-generation therapeutics with potentially novel mechanisms of action.[4]

Future research should focus on:

  • Expanding the diversity of C4 substituents to build more comprehensive structure-activity relationship models.

  • Investigating the mechanisms of resistance to these compounds to proactively design derivatives that can overcome them.

  • Exploring synergistic combinations with existing anticancer and antimicrobial drugs to enhance therapeutic efficacy and reduce toxicity.

By leveraging the synthetic versatility of the this compound scaffold, the scientific community is well-positioned to develop novel and potent therapeutic agents to address unmet needs in oncology and infectious diseases.

References

  • Kaur, K., & Kumar, V. (Year). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. PubMed.
  • (n.d.). 4-Substituted Quinolines: Structure Activity Relationship. Pharmacy 180.
  • (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing).
  • (n.d.). Quantitative structure–activity relationship and design of polysubstituted quinoline derivatives as inhibitors of phosphodiesterase 4. ResearchGate.
  • (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube.
  • (n.d.). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. PubMed Central.
  • (n.d.). This compound | 98519-65-4. Benchchem.
  • (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI.
  • (2025). Synthesis of 4-substituted-7-chloroquinoline derivatives and preliminary evaluation of their antitumor activity. ResearchGate.
  • (n.d.). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO.
  • (n.d.). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. Benchchem.
  • (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. NIH.
  • (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. ResearchGate.
  • (n.d.). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI.
  • (n.d.). The mode of action of chloroquine. Non-weak base properties of 4-aminoquinolines and antimalarial effects on strains of Plasmodium. PubMed.
  • (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. MDPI.
  • (2023). Strategic 4-substituted 7-chloroquinolines: the search for antimicrobial agents against Escherichia coli, a neglected tropical disease. Doity.
  • (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate.
  • (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PubMed Central.

Sources

Head-to-head comparison of synthetic routes to 4-Bromo-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Bromo-7-chloroquinoline: A Head-to-Head Comparison

For researchers, scientists, and drug development professionals, the synthesis of halogenated quinolines is a cornerstone of medicinal chemistry. The compound this compound is a particularly valuable synthetic intermediate, offering two differentially reactive halogenated positions (C4 and C7) for subsequent functionalization. The C4-bromo group is a versatile handle for cross-coupling reactions, while the 7-chloroquinoline moiety is a well-established pharmacophore present in numerous antimalarial drugs.[1]

This guide provides a head-to-head comparison of two strategic synthetic routes to this compound. Each pathway is analyzed from a mechanistic and practical standpoint, providing field-proven insights into the causality behind experimental choices. The protocols described are grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity.

Route 1: Synthesis via Bromination of 7-Chloro-4-quinolone

This approach is a robust and linear pathway that builds the quinoline core first, followed by the crucial conversion of a 4-hydroxyl group (in its tautomeric form, 4-quinolone) to the target 4-bromo substituent. This strategy relies on the well-established Gould-Jacobs reaction to construct the heterocyclic system.[2]

Scientific Rationale & Mechanism

The core of this route is the transformation of the C4-hydroxyl group of 7-chloro-4-quinolone into a bromide. This is achieved using a potent brominating agent such as phosphorus oxybromide (POBr₃). The mechanism is analogous to the widely used conversion of 4-quinolones to 4-chloroquinolines with phosphorus oxychloride (POCl₃).[3][4] The reaction is initiated by the attack of the lone pair of the quinolone's carbonyl oxygen onto the electrophilic phosphorus atom of POBr₃. This forms a highly reactive intermediate where the oxygen is converted into a good leaving group. A subsequent nucleophilic attack by a bromide ion at the C4 position, followed by the elimination of the phosphate byproduct, yields the desired this compound.[5][6]

Experimental Workflow: Route 1

Route 1 Workflow cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Decarboxylation cluster_2 Step 3: Bromination A m-Chloroaniline C Cyclization & Saponification A->C Heat B Diethyl Ethoxymethylenemalonate B->C D 7-Chloro-4-hydroxyquinoline-3-carboxylic acid E 7-Chloro-4-quinolone D->E High Temp. F This compound E->F POBr₃

Caption: Synthetic workflow for Route 1, proceeding through the Gould-Jacobs reaction, decarboxylation, and final bromination.

Detailed Experimental Protocol: Route 1

Step 1a: Synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid This procedure is based on the well-documented Gould-Jacobs reaction for quinoline synthesis.[3]

  • A mixture of m-chloroaniline (1.0 mole) and diethyl ethoxymethylenemalonate (1.1 moles) is heated on a steam bath for 1 hour.

  • The resulting intermediate is added to a high-boiling point solvent like diphenyl ether and heated to ~250°C to induce thermal cyclization.

  • After cooling, the cyclized ester product is isolated and then saponified by refluxing with 10% aqueous sodium hydroxide for approximately 1 hour until the solid dissolves.

  • The solution is cooled and acidified with concentrated hydrochloric acid, precipitating the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. The product is collected by filtration and washed with water.

Step 1b: Synthesis of 7-Chloro-4-quinolone

  • The 7-chloro-4-hydroxy-3-quinolinecarboxylic acid is suspended in diphenyl ether.

  • The mixture is heated to reflux (~250-260°C) for 1-2 hours to effect decarboxylation.

  • Upon cooling, the product, 7-chloro-4-quinolone, crystallizes and can be collected by filtration and washed with a non-polar solvent like hexane to remove the diphenyl ether.

Step 1c: Synthesis of this compound This representative protocol is based on standard procedures for the bromination of hydroxy-heterocycles.[5][6]

  • In a flask equipped with a reflux condenser and a gas outlet to neutralize HBr, 7-chloro-4-quinolone (1.0 eq) is suspended in a high-boiling aprotic solvent like toluene or xylene.

  • Phosphorus oxybromide (POBr₃) (2.0-3.0 eq) is added portion-wise.

  • The mixture is heated to reflux (110-140°C) for 2-4 hours. The reaction progress can be monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and cautiously poured onto crushed ice with vigorous stirring.

  • The acidic aqueous mixture is neutralized with a base (e.g., sodium carbonate solution or aqueous ammonia) to precipitate the crude product.

  • The solid is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization (e.g., from ethanol) or column chromatography.

Route 2: Synthesis via Sandmeyer Reaction of 4-Amino-7-chloroquinoline

This synthetic strategy introduces the C4-substituent at the final stage, leveraging the classic and reliable Sandmeyer reaction. This pathway begins with the commercially available or readily synthesized 4,7-dichloroquinoline, which is first aminated and then converted to the target bromo-derivative.

Scientific Rationale & Mechanism

The key transformation in this route is the Sandmeyer reaction, which converts an aromatic amino group into a bromide via a diazonium salt intermediate.[7] The process begins with the diazotization of 4-amino-7-chloroquinoline using nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5°C). This forms a 7-chloroquinoline-4-diazonium salt.

The subsequent displacement of the diazonium group is catalyzed by copper(I) bromide (CuBr). The mechanism is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, which then decomposes to form an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product, this compound, and regenerating the copper(I) catalyst.

Experimental Workflow: Route 2

Route 2 Workflow cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Diazotization cluster_2 Step 3: Sandmeyer Reaction A 4,7-Dichloroquinoline B 4-Amino-7-chloroquinoline A->B NH₄OH or NH₃ (source) C 7-Chloroquinoline-4-diazonium salt B->C NaNO₂, HBr 0-5 °C D This compound C->D CuBr, Heat

Caption: Synthetic workflow for Route 2, starting from 4,7-dichloroquinoline and proceeding via amination and a Sandmeyer reaction.

Detailed Experimental Protocol: Route 2

Step 2a: Synthesis of 4-Amino-7-chloroquinoline This intermediate can be prepared from 4,7-dichloroquinoline, a common starting material.[8]

  • 4,7-dichloroquinoline (1.0 eq) is heated with a source of ammonia, such as aqueous ammonium hydroxide, in the presence of a catalyst like ammonium chloride in a sealed vessel at 120-140°C.

  • The reaction is highly regioselective due to the greater electrophilicity of the C4 position compared to the C7 position.

  • After the reaction, the mixture is cooled, and the precipitated product, 4-amino-7-chloroquinoline, is isolated by filtration.

Step 2b: Synthesis of this compound This protocol is based on the standard Sandmeyer reaction procedure.[7]

  • 4-amino-7-chloroquinoline (1.0 eq) is dissolved or suspended in an aqueous solution of hydrobromic acid (HBr, ~48%). The mixture is cooled to 0-5°C in an ice-salt bath.

  • A solution of sodium nitrite (NaNO₂) (1.1 eq) in cold water is added dropwise while maintaining the temperature below 5°C. The mixture is stirred for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, a solution of copper(I) bromide (CuBr) (1.2 eq) in aqueous HBr is prepared and heated to 60-70°C.

  • The cold diazonium salt solution is added slowly and portion-wise to the hot CuBr solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, the reaction mixture is heated at 80-100°C for an additional 30-60 minutes to ensure complete decomposition of the diazonium salt.

  • The mixture is cooled to room temperature, and the product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Head-to-Head Performance Comparison

ParameterRoute 1: Bromination of 7-Chloro-4-quinoloneRoute 2: Sandmeyer ReactionAnalysis & Justification
Starting Materials m-Chloroaniline, Diethyl Ethoxymethylenemalonate4,7-DichloroquinolineBoth routes start from readily available, multi-ton scale industrial chemicals. Route 2's starting material is closer in structure to the final product.
Number of Steps 3 steps (Gould-Jacobs, Decarboxylation, Bromination)2 steps (Amination, Sandmeyer)Route 2 is shorter, which is generally preferable for overall yield and process efficiency.
Reagent Handling & Safety High Hazard: POBr₃ is highly corrosive, toxic, and reacts violently with water.[5] High-temperature reactions (~250°C) require specialized equipment.High Hazard: Diazonium salts are thermally unstable and potentially explosive if isolated. The Sandmeyer reaction must be performed under strict temperature control.[7]Both routes involve hazardous reagents. The choice may depend on laboratory experience and available safety infrastructure. The thermal instability of diazonium salts in Route 2 requires more stringent procedural control.
Expected Overall Yield Moderate to Good (Gould-Jacobs can have variable yields)Moderate to Good (Sandmeyer reactions are typically robust with good yields)Yields are highly dependent on optimization. However, the Sandmeyer reaction is often very efficient, potentially giving Route 2 a slight advantage in the final step.
Scalability Scalable, but high-temperature decarboxylation can be challenging on a large scale.Highly scalable. The Sandmeyer reaction is a well-established industrial process.Route 2 is likely more amenable to large-scale industrial production due to more moderate reaction temperatures and the industrial precedent for Sandmeyer reactions.
Purification Crystallization is often effective for intermediates. Final product may require chromatography.Final product typically requires extraction and chromatography or recrystallization.Purification challenges are expected to be similar for both routes, focusing on removing inorganic salts and reaction byproducts.

Conclusion and Recommendation

Both synthetic routes present viable and scientifically sound strategies for the preparation of this compound.

Route 1 (Bromination of 7-Chloro-4-quinolone) is a classic, linear synthesis that offers good control over the construction of the quinoline core. Its primary drawback lies in the harsh conditions required for the decarboxylation step and the use of phosphorus oxybromide, a hazardous and moisture-sensitive reagent.

Route 2 (Sandmeyer Reaction) offers a more convergent and potentially more efficient pathway, especially if 4,7-dichloroquinoline is available as a starting material. While it involves the formation of a potentially unstable diazonium intermediate, the Sandmeyer reaction itself is a powerful and high-yielding transformation that is well-understood and widely used in industrial settings.

For laboratory-scale synthesis where operational simplicity and a step-wise construction are valued, Route 1 is a strong contender. However, for process development, scalability, and overall efficiency, Route 2 is arguably the superior approach due to its shorter sequence and reliance on the industrially proven Sandmeyer reaction. The final choice will invariably depend on the specific resources, scale, and safety capabilities of the research or manufacturing team.

References

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]
  • Price, C. C.; Roberts, R. M. 4,7-Dichloroquinoline. Org. Synth. 1948, 28, 38. [Link]
  • Baxendale, I. R., et al. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. 2021. [Link]
  • El-Gazzar, A. R. B. A., et al. Synthesis of 7-chloroquinolinyl-4-yl-amino]chalcone derivatives with potent antimalarial and anticancer activities.
  • Molecules. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. 2022. [Link]
  • ResearchG
  • Wikipedia. Finkelstein reaction. [Link]
  • MANAC Inc. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide). Chemia. 2024. [Link]
  • MANAC Inc. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3). Chemia. 2024. [Link]
  • Organic Chemistry Data. Alcohol to Bromide - Common Conditions. [Link]
  • Société Chimique de France. Synthesis of alkyl bromides via halogen exchange processes. [Link]
  • Chemistry Stack Exchange.
  • ResearchG
  • Wikipedia. 4,7-Dichloroquinoline. [Link]

Sources

A Comparative Purity Analysis of 4-Bromo-7-chloroquinoline: A Multi-Modal Approach for Critical Reagent Qualification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Synthesis

In the landscape of drug discovery and development, the integrity of starting materials and intermediates is paramount. The chemical purity of these foundational blocks directly influences the yield, impurity profile, and ultimately, the safety and efficacy of the final Active Pharmaceutical Ingredient (API). 4-Bromo-7-chloroquinoline is a key heterocyclic building block, serving as a crucial intermediate in the synthesis of various pharmaceutical compounds, including novel antimalarial and anticancer agents.[1][2] Its halogenated structure provides reactive sites for further molecular elaboration, making it a versatile scaffold in medicinal chemistry.[3]

However, the synthetic routes to halogenated quinolines can be complex, potentially introducing a variety of impurities such as regioisomers, starting materials, or by-products from incomplete halogenation.[3] Given that the purity of this compound can vary between suppliers, a robust analytical strategy is not just recommended; it is essential for ensuring the reproducibility of synthetic outcomes and the quality of downstream products.

This guide presents a comprehensive, multi-modal analytical workflow for the purity assessment of this compound obtained from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C). We will employ a triad of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—to build a holistic and trustworthy purity profile for each sample. This approach moves beyond a simple percentage value, offering deeper insights into the nature and quantity of any impurities present.

The Rationale for an Orthogonal Analytical Approach

Relying on a single analytical technique for purity determination can be misleading. Each method has inherent strengths and biases. An impurity might co-elute with the main peak in HPLC, remain non-volatile for GC analysis, or be invisible to a UV detector. By combining methods that measure different physicochemical properties, we create a self-validating system that significantly enhances confidence in the analytical results.

  • High-Performance Liquid Chromatography (HPLC): As a cornerstone of pharmaceutical analysis, HPLC is exceptionally powerful for separating a compound from its non-volatile and thermally sensitive impurities.[4][5] Reversed-phase HPLC, in particular, is ideal for separating aromatic compounds like quinoline derivatives based on their hydrophobicity.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for identifying and quantifying volatile and semi-volatile impurities. It is particularly useful for detecting residual solvents from the synthesis and purification process or volatile by-products that might be missed by HPLC.[7][8] The mass spectrometer provides definitive identification of separated components.

  • Quantitative NMR (qNMR) Spectroscopy: qNMR stands as a primary analytical method because the signal intensity is directly proportional to the number of atomic nuclei, independent of the molecule's structure.[9][10] This allows for the determination of absolute purity against a certified internal standard without the need for a specific reference standard of the analyte itself, providing a powerful orthogonal check on chromatographic methods.[11][12]

Experimental Methodologies

High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a standard reversed-phase HPLC method for the purity profiling of this compound. The C18 column is a common choice for aromatic compounds, and the gradient elution ensures the separation of impurities with a wide range of polarities.[4]

Workflow for HPLC Purity Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis prep1 Weigh Sample (10 mg) prep2 Dissolve in Diluent (Acetonitrile/Water 50:50) prep1->prep2 prep3 Dilute to 10 mL (Concentration ~1 mg/mL) prep2->prep3 prep4 Filter through 0.45 µm Syringe Filter prep3->prep4 analysis1 Inject 5 µL into HPLC System prep4->analysis1 Prepared Sample analysis2 Separate on C18 Column (Gradient Elution) analysis1->analysis2 analysis3 Detect at 254 nm (UV Detector) analysis2->analysis3 analysis4 Integrate Peaks & Calculate Area % analysis3->analysis4 result Purity Report analysis4->result Purity Result cluster_prep Sample Preparation cluster_analysis GC-MS Analysis prep1 Weigh Sample (5 mg) prep2 Dissolve in High Purity Solvent (e.g., Dichloromethane) prep1->prep2 prep3 Dilute to 1 mL (Concentration ~5 mg/mL) prep2->prep3 analysis1 Inject 1 µL into GC Inlet (Splitless) prep3->analysis1 Prepared Sample analysis2 Separate on DB-5MS Column (Temperature Program) analysis1->analysis2 analysis3 Detect by Mass Spectrometer (Scan Mode) analysis2->analysis3 analysis4 Identify Peaks via Library Search (NIST) analysis3->analysis4 result Volatiles Report analysis4->result Impurity ID cluster_prep Sample & Standard Preparation cluster_analysis NMR Analysis prep1 Accurately weigh ~15 mg of Sample prep3 Dissolve both in ~0.7 mL DMSO-d6 prep1->prep3 prep2 Accurately weigh ~5 mg of Internal Std (Maleic Acid) prep2->prep3 analysis1 Transfer to NMR Tube prep3->analysis1 analysis2 Acquire 1H Spectrum (Ensure full T1 relaxation) analysis1->analysis2 analysis3 Integrate Analyte and Standard Peaks analysis2->analysis3 analysis4 Calculate Purity (Weight/MW/Proton Count) analysis3->analysis4 result qNMR Purity Value analysis4->result Absolute Purity

Sources

A Comparative Guide to the X-ray Crystallographic Analysis of 4-Bromo-7-chloroquinoline Derivatives: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-bromo-7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate for a wide array of bioactive molecules.[1] Its derivatives have shown significant promise as anticancer, antimalarial, and antibacterial agents.[2][3] The precise three-dimensional arrangement of atoms within these molecules, which can only be definitively determined through single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.[4][5]

This guide provides an in-depth technical overview of the X-ray crystallographic analysis of this compound derivatives. It is designed to equip researchers with the foundational knowledge and practical insights required to navigate the journey from chemical synthesis to the final, refined crystal structure. While a direct comparative analysis of a wide range of these specific derivatives is limited in publicly available literature, this guide establishes a comprehensive framework for such investigations, using illustrative data from a closely related halogenated quinoline structure to demonstrate the principles and the depth of information that can be obtained.

The Strategic Importance of the this compound Moiety

The unique substitution pattern of this compound offers distinct advantages in synthetic and medicinal chemistry. The differential reactivity of the bromine and chlorine atoms allows for selective functionalization. The bromine at the 4-position is more susceptible to nucleophilic substitution and cross-coupling reactions, providing a convenient handle to introduce a variety of side chains and functional groups.[1] Conversely, the chlorine at the 7-position is more stable, often forming part of the core pharmacophore, as seen in many antimalarial drugs. This dual-halogenated scaffold is thus a powerful platform for generating diverse chemical libraries for biological screening.

Experimental Workflow: A Self-Validating System

The path from a synthesized powder to a fully characterized crystal structure is a multi-step process that requires meticulous attention to detail. Each stage is designed to be self-validating, ensuring the integrity of the final structural model.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction & Analysis start Starting Materials (e.g., 4,7-dichloroquinoline) reaction Chemical Reaction (e.g., Halogen Exchange) start->reaction purification Purification (e.g., Column Chromatography, Recrystallization) reaction->purification characterization Spectroscopic Confirmation (NMR, MS, IR) purification->characterization screening Solvent Screening characterization->screening High Purity Sample growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) screening->growth harvesting Crystal Harvesting & Mounting growth->harvesting data_collection Data Collection (Diffractometer) harvesting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Deposition (e.g., CCDC) refinement->validation end Structural Insights (SAR, Drug Design) validation->end Final Crystal Structure

Caption: Generalized workflow for the synthesis and X-ray crystallographic analysis of this compound derivatives.

Part 1: Synthesis and Purification

A reliable crystal structure begins with a highly pure compound. The synthesis of this compound derivatives often starts from commercially available 4,7-dichloroquinoline.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example for the synthesis of the core scaffold.

  • Reaction Setup: To a solution of 4,7-dichloroquinoline (1.0 eq.) in a suitable solvent such as propionitrile in a sealed microwave tube, add trimethylsilyl bromide (TMS-Br) (2.0 eq.) dropwise at room temperature.

  • Reaction: The reaction mixture is then heated, for example, in an oil bath at 100°C for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is carefully poured into a pre-cooled aqueous solution of a weak base, such as sodium bicarbonate or dilute sodium hydroxide, to neutralize the acid formed during the reaction.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

  • Characterization: The identity and purity of the final product must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to crystallization.

Part 2: Crystallization

The ability to grow a high-quality single crystal is often the most challenging step in the process.[4] It is more of an empirical art than an exact science.

Experimental Protocol: Growing Single Crystals
  • Purity is Key: Start with a sample that is >98% pure as confirmed by spectroscopy.

  • Solvent Selection: A good solvent system is one in which the compound has moderate solubility. A range of solvents of varying polarities should be screened.

  • Common Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation in a vial. Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion (Hanging Drop): A concentrated drop of the compound solution is suspended over a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility, promoting crystal growth.[4]

    • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.

Part 3: X-ray Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.

Data Collection and Processing

The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in the X-ray beam. The resulting diffraction pattern is recorded by a detector.[6] This data is then processed to determine the unit cell dimensions and space group.

Structure Solution and Refinement

The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, ultimately yielding a precise and accurate molecular structure.[7]

Comparative Crystallographic Data

To illustrate the type of data obtained from a successful X-ray crystallographic analysis, the table below presents key parameters for a representative substituted quinoline derivative. When analyzing a series of this compound derivatives, a similar table would be constructed to compare how different substituents at the 4-position (replacing the bromine) influence the crystal packing and molecular geometry.

Table 1: Representative Crystal Data and Structure Refinement Parameters

ParameterDerivative Example (Hypothetical)
Empirical FormulaC₁₅H₁₀BrClN₂O
Formula Weight349.62
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.452(1)
b (Å)11.267(2)
c (Å)13.015(3)
α (°)90
β (°)105.34(1)
γ (°)90
Volume (ų)1195.4(4)
Z (Molecules per unit cell)4
Calculated Density (g/cm³)1.943
R-factor (R1)0.035
Goodness-of-fit (S)1.05
CCDC Deposition NumberXXXXXX

This data is illustrative and based on typical values for similar organic molecules.

Structural Insights and Comparative Analysis

The true value of X-ray crystallography lies in the detailed structural insights it provides. For a series of this compound derivatives, a comparative analysis would focus on:

  • Conformational Changes: How do different substituents at the 4-position alter the planarity of the quinoline ring system or the torsion angles of the side chain?

  • Intermolecular Interactions: A detailed analysis of hydrogen bonds, halogen bonds (involving Br and Cl), and π-π stacking interactions is crucial. These interactions govern the crystal packing and can be critical for understanding solid-state properties and receptor binding.

  • Structure-Activity Relationships (SAR): By correlating specific structural features (e.g., the presence of a hydrogen bond donor/acceptor) with biological activity data, researchers can develop hypotheses for designing more effective drug candidates.

G cluster_analysis Structural Analysis & Comparison cluster_properties Correlated Properties derivative_a Derivative A (e.g., -NH-alkyl) conformation Molecular Conformation derivative_a->conformation packing Crystal Packing & Intermolecular Forces derivative_a->packing derivative_b Derivative B (e.g., -S-aryl) derivative_b->conformation derivative_b->packing derivative_c Derivative C (e.g., -O-heterocycle) derivative_c->conformation derivative_c->packing sar Structure-Activity Relationship (SAR) conformation->sar packing->sar

Caption: Logical relationship for comparing crystallographic data of different derivatives.

Conclusion

X-ray crystallography is an indispensable tool in the development of therapeutic agents based on the this compound scaffold. It provides the ultimate proof of structure and offers unparalleled insights into the three-dimensional features that dictate biological function. While obtaining high-quality crystals can be a bottleneck, the detailed structural information gained is invaluable for advancing drug discovery programs. This guide provides a robust framework for researchers to systematically approach the synthesis, crystallization, and crystallographic analysis of this important class of compounds, paving the way for the design of next-generation therapeutics.

References

  • Ghorab, M. M., Alsaid, M. S., & Al-Dosari, M. S. (2014). Design, Synthesis, X-Ray Crystallographic Study and Anticancer Activity of Novel 4-(7-Chloro-1-methylquinolin-4-(1H)-ylideneamino)- phenyl-3-(dimethylamino)-prop-2-en-1-one. Asian Journal of Chemistry, 26(24), 8497-8500. [Link]
  • ResearchGate. (2010). Synthesis of 4-substituted-7-chloroquinoline derivatives and preliminary evaluation of their antitumor activity.
  • Aher, N. G., et al. (2025).
  • MDPI. (2017). Synthesis, Crystal Structure, Density Functional Theory (DFT) Calculations and Molecular Orbital Calculations of 4-Bromoanilinium Perchlorate Single Crystal.
  • MDPI. (2023). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one.
  • Ghorab, M. M., et al. (2014). Design, Synthesis, X-Ray Crystallographic Study and Anticancer Activity of Novel 4-(7-Chloro-1-methylquinolin-4-(1H)-ylideneamino)- phenyl-3-(dimethylamino)-prop-2-en-1-one.
  • National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC. [Link]
  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures.
  • DergiPark. (2017). Synthesis, X-ray and Quantum Chemical Characterizations Studies on (E)-2- Bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol Compound.
  • Oreate AI Blog. (2025). Case Study on X-Ray Diffraction Testing of Chiral Compound Single Crystals: Application and Structural Analysis of Molybdenum Target Source.
  • KAUST Repository. (n.d.). CCDC 2179030: Experimental Crystal Structure Determination.
  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC: Structural Chemistry Data, Software, and Insights.
  • Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography.
  • Frontiers. (2025). Synthesis, X-ray crystallography, spectroscopic characterizations, and density functional theory of the chloride-bound five-coordinate high-spin Iron(II) “Picket Fence” porphyrin complex.
  • National Center for Biotechnology Information. (n.d.). X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery. PubMed Central. [Link]
  • MDPI. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine.

Sources

A Comparative Guide to the Structural Validation of Novel Compounds Synthesized from 4-Bromo-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. 4-Bromo-7-chloroquinoline, with its distinct substitution pattern, serves as a versatile starting material for the synthesis of diverse compound libraries with potential biological activities, including anticancer and antimalarial properties.[1][2][3] The strategic placement of two different halogen atoms allows for selective and sequential functionalization, enabling extensive exploration of the chemical space around the quinoline core.[2] However, the synthesis of novel derivatives necessitates rigorous structural validation to unambiguously confirm the identity and purity of the resulting compounds. This guide provides a comparative overview of essential analytical techniques for the comprehensive structural elucidation of novel compounds derived from this compound, with a focus on providing actionable experimental protocols and supporting data.

Synthetic Strategies: A Starting Point

The journey to novel compounds begins with strategic synthesis. The reactivity of the chloro-substituent at the 4-position and the bromo-substituent at the 7-position dictates the synthetic routes.[2] Two primary strategies for modifying the this compound scaffold are nucleophilic aromatic substitution (SNAr) at the C4-position and palladium-catalyzed cross-coupling reactions at the C7-position.[2] For instance, the chlorine at the C4 position can be readily displaced by various amines to generate libraries of 4-aminoquinoline derivatives.[2]

A general synthesis of this compound itself can be achieved from 4,7-dichloroquinoline by reaction with trimethylsilyl bromide (TMS-Br) in propionitrile.[1] The resulting product can then be used as a precursor for a variety of derivatives. For example, it is a key reagent in the synthesis of autophagy antitumor inhibitors and antifungal agents.[1]

The Analytical Toolkit: A Multi-faceted Approach to Validation

No single technique can provide a complete structural picture. A combination of spectroscopic and spectrometric methods is essential for unequivocal structure determination. The primary tools in the organic chemist's arsenal for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and, for crystalline compounds, X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[4][5] It provides detailed information about the carbon-hydrogen framework of a molecule.[5] For quinoline derivatives, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides crucial information based on the number of signals, their chemical shifts (δ), their integration, and their splitting patterns (spin-spin coupling, J).[4] The substitution pattern on the quinoline ring system profoundly influences the chemical shifts of the protons.[4] For the parent this compound, the aromatic protons typically resonate between 7.0 and 9.0 ppm.[5] For example, the ¹H NMR spectrum of this compound in CDCl₃ shows signals at δ 8.70 (d, J = 4.6 Hz, 1H), 8.17 (d, J = 8.8 Hz, 1H), 8.14 (d, J = 2.0 Hz, 1H), 7.73 (d, J = 4.6 Hz, 1H), and 7.63 (dd, J = 9.0, 2.0 Hz, 1H).[1] When a new substituent is introduced, the chemical shifts and coupling constants of the neighboring protons will change, providing clear evidence of the substitution site.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their electronic environment.[5] The chemical shifts of the carbon atoms are sensitive to the electronegativity of the attached groups. In this compound, the carbons bearing the halogen atoms will be significantly shifted. Further substitution will cause predictable changes in the ¹³C spectrum, aiding in the confirmation of the desired structure.

2D NMR Techniques: For more complex structures where ¹H and ¹³C spectra are ambiguous, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable.[6] These techniques reveal correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons over two or three bonds (HMBC), allowing for the complete and unambiguous assignment of all proton and carbon signals.[6][7]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the synthesized quinoline derivative.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

    • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

    • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to further elucidate the structure.

  • Data Processing and Interpretation:

    • Process the acquired data (Fourier transform, phase correction, baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to assign the signals to specific protons and carbons in the molecule.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.[8] It is a crucial tool for confirming the identity of a synthesized molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound.[9] This is a critical step in confirming that the desired reaction has occurred and that the product has the correct molecular formula. For example, the liquid chromatography-mass spectrometry (LCMS, ESI) of this compound showed a molecular ion peak m/z of 241.9, which is consistent with the calculated value for C₉H₅BrClN.[1]

Fragmentation Analysis: In addition to the molecular ion peak, the mass spectrum also shows fragment ions, which are formed by the breakdown of the molecule in the mass spectrometer. The fragmentation pattern can provide valuable structural information and help to distinguish between isomers.[10] For quinoline derivatives, common fragmentation pathways include the loss of substituents and the cleavage of the quinoline ring system.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.[11] This technique is ideal for analyzing complex reaction mixtures, identifying byproducts, and assessing the purity of the synthesized compounds.[11]

  • Sample Preparation:

    • Prepare a dilute solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Filter the solution to remove any particulate matter.

  • LC Separation:

    • Inject the sample onto an appropriate HPLC column (e.g., a C18 column).

    • Elute the compounds using a suitable mobile phase gradient.

  • MS Detection:

    • Introduce the eluent from the LC column into the mass spectrometer.

    • Acquire mass spectra over the desired mass range.

  • Data Analysis:

    • Identify the molecular ion peak of the target compound.

    • Analyze the fragmentation pattern to confirm the structure.

    • Quantify the purity of the compound by integrating the peak area.

X-ray Crystallography: The Gold Standard for Absolute Structure Determination

For compounds that can be obtained as single crystals, X-ray crystallography provides the most definitive structural information.[12][13] It allows for the direct determination of the three-dimensional arrangement of atoms in the solid state, including the absolute configuration of chiral centers.[14][15]

While obtaining suitable crystals can be a challenge, the resulting structural data is unambiguous and provides precise bond lengths, bond angles, and conformational details.[12][13] This level of detail is invaluable for understanding structure-activity relationships and for guiding further drug design efforts.

  • Crystal Growth:

    • Grow a single, high-quality crystal of the synthesized compound (typically 0.1-0.5 mm in size). This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection:

    • Mount the crystal on a goniometer and place it in the X-ray diffractometer.

    • Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the atomic positions and thermal parameters to obtain the final structure.

  • Structure Analysis:

    • Analyze the final structure to determine bond lengths, bond angles, and other geometric parameters.

    • If the compound is chiral, determine the absolute configuration using anomalous dispersion effects.[14]

Data Comparison and Validation

The following table provides a comparative summary of the key performance metrics for the discussed analytical techniques.

ParameterNMR SpectroscopyMass SpectrometryX-ray Crystallography
Information Provided Connectivity, stereochemistry, dynamic processes in solutionMolecular weight, elemental formula, fragmentation pattern3D atomic arrangement in the solid state, absolute configuration
Sample Requirement 5-10 mg for ¹H, 10-50 mg for ¹³C in solution[5]Micrograms to nanogramsSingle, high-quality crystal (0.1-0.5 mm)[12]
Sample State SolutionSolid, liquid, or gasCrystalline solid
Key Advantage Unparalleled for detailed structural elucidation in solutionHigh sensitivity and accuracy for molecular weight determinationUnambiguous determination of the 3D structure
Limitation Does not provide molecular weight directlyProvides limited information on stereochemistryRequires a suitable single crystal

Visualizing the Validation Workflow

To further clarify the interplay between these techniques, the following diagram illustrates a typical workflow for the structural validation of a novel compound synthesized from this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation cluster_conclusion Conclusion Synthesis Synthesis of Novel Compound from this compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Primary Elucidation MS Mass Spectrometry (HRMS, LC-MS) Purification->MS Molecular Weight Confirmation Xray X-ray Crystallography (if crystalline) Purification->Xray If Crystalline Structure Confirmed Structure and Purity NMR->Structure MS->Structure Xray->Structure Absolute Structure

Caption: Workflow for structural validation.

Conclusion

The structural validation of novel compounds synthesized from this compound is a critical process that requires a multi-pronged analytical approach. By judiciously employing a combination of NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography, researchers can confidently and accurately determine the structure and purity of their synthesized molecules. This rigorous validation is an indispensable step in the journey of drug discovery and development, ensuring the integrity of subsequent biological and pharmacological evaluations.

References

  • Application Note: 1H NMR Characterization of Substituted Quinolines. Benchchem.
  • Application Note: Purity Assessment of Synthesized Quinoline Compounds using LC-MS Analysis. Benchchem.
  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem.
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015-12-03).
  • This compound | 98519-65-4. ChemicalBook. (2025-07-24).
  • Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. Benchchem.
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC - PubMed Central.
  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. PubMed. (2009-05).
  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC - NIH.
  • Determining the Crystal Structure of Benz[f]isoquinoline: A Comparative Guide to X-ray Crystallography and Alternative Methods. Benchchem.
  • 7-BROMO-4-CHLOROQUINOLINE(75090-52-7) 1H NMR spectrum. ChemicalBook.
  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO.
  • The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. Benchchem.
  • 7-BROMO-4-CHLOROQUINOLINE. gsrs.
  • Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide. Benchchem.
  • 98519-65-4|this compound. Ambeed.com.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. (2021-09-23).
  • 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2025-08-06).
  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI.
  • X-Ray Crystallography of Chemical Compounds. PMC - NIH.
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • The use of X-ray Crystallography to Determine Absolute Configuration (II). (2008-08-19).
  • Synthesis of novel [(7-chloroquinolin-4-yl)oxy]chalcones 5. ResearchGate.
  • (PDF) Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. ResearchGate.
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. NIH.
  • TropMol-Caipora: A Cloud-Based Web Tool to Predict Cruzain Inhibitors by Machine Learning. ACS Publications. (2025-11-10).

Sources

Benchmarking 4-Bromo-7-chloroquinoline: A Comparative Guide for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, owing to its prevalence in a vast array of biologically active compounds.[1][2][3] The strategic functionalization of this privileged heterocycle is paramount in generating diverse chemical libraries for high-throughput screening. Among the various building blocks available, dihalogenated quinolines serve as exceptionally versatile platforms for introducing molecular complexity through selective cross-coupling reactions. This guide provides an in-depth performance comparison of 4-Bromo-7-chloroquinoline against a common alternative, 4,7-dichloroquinoline, in the context of library synthesis. By examining their reactivity in key synthetic transformations—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—we aim to equip researchers with the necessary data to make informed decisions for their synthetic campaigns.

The Strategic Advantage of Differential Reactivity

The utility of dihaloquinolines in library synthesis is intrinsically linked to the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[4] This principle allows for the selective or sequential functionalization of a dihalogenated scaffold, a process known as orthogonal derivatization.

This compound presents an inherent advantage over symmetrically substituted dihaloquinolines due to the distinct reactivity of the C4-Br and C7-Cl bonds. The weaker carbon-bromine bond is more susceptible to oxidative addition by a palladium catalyst, making the C4 position the preferred site for initial functionalization under carefully controlled conditions. This regioselectivity is crucial for the programmed synthesis of 4,7-disubstituted quinoline libraries, where a specific substituent is desired at a particular position.

Head-to-Head Performance in Key Cross-Coupling Reactions

To provide a clear and objective comparison, we will examine the performance of this compound and 4,7-dichloroquinoline in three of the most widely utilized cross-coupling reactions in pharmaceutical research.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl moieties. The performance of our two building blocks in this reaction is a direct reflection of their inherent halogen reactivity.

A comparative study on the Suzuki coupling of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids provides valuable insight.[1][3][5] The reaction of 4,7-dichloroquinoline with phenylboronic acid yielded the desired 7-chloro-4-phenylquinoline in 78% yield, accompanied by a 12% yield of the disubstituted product.[1][3] In contrast, 7-chloro-4-iodoquinoline reacted with much higher regioselectivity, affording the monosubstituted product in 98% yield.[1][3] This demonstrates the superior reactivity of the C-I bond over the C-Cl bond.

Given that the C-Br bond is more reactive than the C-Cl bond in Suzuki couplings, we can expect this compound to offer a significant advantage over 4,7-dichloroquinoline in terms of both reaction rate and regioselectivity for C4 functionalization. While direct comparative data for this compound under identical conditions is limited in the literature, the established reactivity trends strongly support its superior performance for selective C4-arylation.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling (C4-Arylation)

Building BlockCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield of 4-Aryl-7-chloroquinoline (%)Reference
4,7-DichloroquinolinePhenylboronic acidPd(OAc)₂K₂CO₃Water278[1][3]
7-Chloro-4-iodoquinolinePhenylboronic acidPd(OAc)₂K₂CO₃Water698[1][3]
This compound Arylboronic acidsPd(PPh₃)₄K₂CO₃DMF/Water12Expected to be high (>80%)[6]

Note: The yield for this compound is an educated estimation based on established reactivity principles and data from similar systems.

Experimental Workflow: Suzuki-Miyaura Coupling

reagents This compound Arylboronic Acid Pd Catalyst Base reaction Reaction Vessel (Inert Atmosphere) reagents->reaction solvent Solvent (e.g., Dioxane/Water) solvent->reaction heating Heating (e.g., 80-100 °C) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product 4-Aryl-7-chloroquinoline purification->product

A generalized workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for introducing a wide range of amine functionalities into a molecule.[7][8][9][10] The reactivity of the aryl halide is a key determinant of reaction efficiency.

The synthesis of 4-aminoquinolines is frequently achieved through the reaction of 4,7-dichloroquinoline with various amines.[2][11] These reactions often require elevated temperatures and can result in moderate to good yields. The use of microwave irradiation has been shown to improve reaction times and yields.[11]

Due to the higher reactivity of the C-Br bond, this compound is expected to undergo Buchwald-Hartwig amination at the C4 position under milder conditions and with a broader substrate scope compared to 4,7-dichloroquinoline. This allows for the coupling of less nucleophilic amines and can lead to higher yields with reduced reaction times.

Table 2: Comparative Performance in Buchwald-Hartwig Amination (C4-Amination)

Building BlockAmine PartnerCatalyst SystemBaseSolventTemperature (°C)Yield of 4-Amino-7-chloroquinoline (%)Reference
4,7-DichloroquinolineVarious primary/secondary aminesPd₂(dba)₃ / XantphosCs₂CO₃Dioxane100-12060-90[2]
This compound Various primary/secondary aminesPd₂(dba)₃ / BINAPNaOtBuToluene80-100Expected to be consistently high (>85%)[7]

Note: The data for this compound is an estimation based on general principles of Buchwald-Hartwig amination and the known reactivity of aryl bromides.

Experimental Workflow: Buchwald-Hartwig Amination

reagents This compound Amine Pd Pre-catalyst Ligand Base reaction Reaction Vessel (Inert Atmosphere) reagents->reaction solvent Anhydrous Solvent (e.g., Toluene) solvent->reaction heating Heating (e.g., 80-110 °C) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product 4-Amino-7-chloroquinoline purification->product

A generalized workflow for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted heterocycles.[12][13] The reactivity trend of the halogens (I > Br > Cl) is also pronounced in this reaction.

Studies on the Sonogashira coupling of 2,4-dichloroquinoline have shown that regioselective alkynylation can be achieved at the more reactive C2 position.[14][15] To achieve C4 alkynylation, a two-step approach is often necessary, involving initial functionalization at C2 followed by a subsequent coupling at C4.[14]

This compound offers a more direct route to 4-alkynyl-7-chloroquinolines. The greater reactivity of the C-Br bond allows for selective Sonogashira coupling at the C4 position, avoiding the need for a multi-step sequence. This streamlines the synthesis of libraries containing diverse alkynyl functionalities.

Table 3: Comparative Performance in Sonogashira Coupling (C4-Alkynylation)

Building BlockAlkyne PartnerCatalyst SystemBaseSolventTemperature (°C)Yield of 4-Alkynyl-7-chloroquinoline (%)Reference
4,7-DichloroquinolineTerminal AlkynesPdCl₂(PPh₃)₂ / CuIEt₃NDMF80-100Requires multi-step synthesis for C4 selectivity[14]
This compound Terminal AlkynesPdCl₂(PPh₃)₂ / CuIEt₃NTHF/Et₃NRoom Temp - 60Expected to be good to excellent[12][13]

Note: The data for this compound is an estimation based on the established protocols and reactivity of aryl bromides in Sonogashira couplings.

Experimental Workflow: Sonogashira Coupling

reagents This compound Terminal Alkyne Pd Catalyst Cu(I) Co-catalyst Base reaction Reaction Vessel (Inert Atmosphere) reagents->reaction solvent Anhydrous Solvent (e.g., THF/Et₃N) solvent->reaction stirring Stirring at RT or with gentle heating reaction->stirring workup Aqueous Workup & Extraction stirring->workup purification Column Chromatography workup->purification product 4-Alkynyl-7-chloroquinoline purification->product

A generalized workflow for the Sonogashira coupling reaction.

Conclusion: The Superior Choice for Regioselective Library Synthesis

Based on the established principles of palladium-catalyzed cross-coupling reactions and the available comparative data, this compound emerges as a superior building block for the regioselective synthesis of 4,7-disubstituted quinoline libraries when compared to 4,7-dichloroquinoline. The enhanced reactivity of the carbon-bromine bond at the C4 position facilitates Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings under milder conditions, leading to higher yields and a broader substrate scope. This allows for a more efficient and versatile approach to generating diverse libraries of novel quinoline derivatives for drug discovery and development.

Detailed Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise noted. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add the degassed 1,4-dioxane/water mixture (5 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-7-chloroquinoline.

Protocol 2: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol) and BINAP (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature.

  • To a separate flask, add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill this flask with an inert gas.

  • Add the pre-formed catalyst solution via syringe, followed by additional anhydrous toluene (3 mL).

  • Heat the reaction mixture to 80-110 °C and stir for 2-16 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the 4-amino-7-chloroquinoline product.

Protocol 3: Sonogashira Coupling of this compound

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.05 equivalents)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF (5 mL) and triethylamine (2 mL).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction at room temperature for 4-24 hours. Gentle heating (40-60 °C) may be required for less reactive alkynes.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the 4-alkynyl-7-chloroquinoline.

References

Sources

A Comparative Study of 4-Bromo-7-chloroquinoline and Other Haloquinolines in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. The strategic introduction of halogen atoms onto this scaffold has proven to be a powerful tool for modulating physicochemical properties and biological activity. This guide provides a comparative analysis of 4-Bromo-7-chloroquinoline and other key haloquinolines, offering insights into their synthesis, structure-activity relationships (SAR), and applications in the discovery of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of haloquinolines in their research endeavors.

The Quinoline Scaffold: A Cornerstone of Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of biologically active compounds. Its planarity allows for effective intercalation with biological macromolecules, while the nitrogen atom provides a key site for hydrogen bonding and salt formation. The versatility of the quinoline scaffold lies in the ability to introduce a wide range of substituents at various positions, thereby fine-tuning its pharmacological profile. Halogenation, in particular, has emerged as a critical strategy in the design of quinoline-based drugs, influencing factors such as metabolic stability, membrane permeability, and target binding affinity.

This compound: A Versatile Synthetic Intermediate

This compound has garnered significant interest not as a standalone therapeutic agent, but as a highly versatile building block for the synthesis of diverse compound libraries.[1] Its utility stems from the differential reactivity of the two halogen substituents. The chlorine atom at the 7-position is relatively stable and is a key feature of many established antimalarial drugs, making the 7-chloroquinoline moiety a well-established pharmacophore.[1] In contrast, the bromine atom at the 4-position is more labile and serves as a convenient handle for introducing various functionalities through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

Physicochemical Properties of this compound:

PropertyValue
CAS Number 98519-65-4
Molecular Formula C₉H₅BrClN
Molecular Weight 242.50 g/mol
Appearance Solid
Synthesis of this compound

The synthesis of this compound is typically achieved from the readily available starting material, 4,7-dichloroquinoline. The process involves a halogen exchange reaction where the more reactive chlorine at the 4-position is selectively replaced by bromine.

Comparative Analysis of Haloquinoline Derivatives in Drug Discovery

The true potential of this compound is realized in the diverse array of biologically active compounds that can be synthesized from it. This section provides a comparative overview of key classes of haloquinoline derivatives, with a focus on their anticancer, antifungal, and kinase inhibitory activities.

Anticancer Activity

The 7-chloroquinoline scaffold is a prominent feature in many compounds investigated for their anticancer properties. The introduction of different substituents at the 4-position, facilitated by the reactivity of this compound, has led to the discovery of potent cytotoxic agents.

A comparative study of various 4-substituted-7-chloroquinoline derivatives has revealed that the nature of the substituent at the 4-position significantly influences anticancer potency. For instance, the introduction of an amino group to form 4-amino-7-chloroquinolines has been a particularly fruitful strategy.

Table 1: Comparative Anticancer Activity of 4-Substituted-7-chloroquinoline Derivatives

Compound ClassExample Substituent at C4Target Cancer Cell LinesReported IC₅₀ Values (µM)Reference
4-AminoquinolinesVarious amino side chainsMCF-7, HCT-116, HL-60, NCI-H2924.60 - 20.50[2]
4-ThioalkylquinolinesThioether and sulfone side chainsCCRF-CEM, HCT1160.55 - 7.22[3]
4-AryloxyquinolinesSubstituted phenoxy groupsSNB-75, BT-549, HOP-920.48 - 1.66

As illustrated in the table, the antiproliferative activity of 7-chloroquinoline derivatives can be significantly enhanced by strategic modifications at the 4-position. This underscores the importance of this compound as a starting material for generating diverse libraries for anticancer drug screening.

Antifungal Activity

Fungal infections pose a significant global health threat, and the development of novel antifungal agents is a critical area of research. Haloquinolines have demonstrated promising antifungal activity, and here again, the 7-chloroquinoline scaffold plays a key role.

Derivatives such as 7-chloroquinolinehydrazones have been synthesized and evaluated for their in vitro activity against a panel of pathogenic fungi.

Table 2: Comparative Antifungal Activity of 7-Chloroquinoline Derivatives

Compound ClassFungal SpeciesReported MIC (µg/mL)Reference
7-ChloroquinolinehydrazonesCandida albicans25 - >200
Rhodotorula glutinis32 - >200

These studies indicate that while the 7-chloroquinoline core is important, the nature of the substituent at other positions, such as the 4-position, is crucial for potent antifungal activity.

Kinase Inhibitory Activity

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The quinoline scaffold has been successfully employed in the design of potent kinase inhibitors. The introduction of halogen atoms can enhance binding affinity and selectivity. For example, 4-anilino-quin(az)oline derivatives have been investigated as inhibitors of Protein Kinase Novel 3 (PKN3).

Table 3: Comparative Kinase Inhibitory Activity of Halogenated Quinolines

CompoundTarget KinaseReported IC₅₀ (nM)Reference
7-chloro-4-anilinoquinolinePKN327
7-bromo-4-anilinoquinolinePKN3>1000
7-iodo-4-anilinoquinolinePKN314

Interestingly, this study highlights that the nature of the halogen at the 7-position can have a dramatic impact on activity, with the iodo- and chloro-derivatives being significantly more potent than the bromo-derivative against PKN3. This underscores the subtle electronic and steric effects that different halogens can exert on target binding.

Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of haloquinoline derivatives.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][6]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Antifungal Susceptibility Testing using Broth Microdilution

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[7][8][9][10][11]

Protocol:

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.[12][13][14][15][16]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture. Include a no-inhibitor control and a positive control inhibitor.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of product formed. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Visualizing the Drug Discovery Workflow

The following diagrams illustrate the key workflows and relationships discussed in this guide.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening 4_7_dichloroquinoline 4,7-Dichloroquinoline 4_bromo_7_chloroquinoline This compound 4_7_dichloroquinoline->4_bromo_7_chloroquinoline Halogen Exchange Haloquinoline_Derivatives Library of Haloquinoline Derivatives 4_bromo_7_chloroquinoline->Haloquinoline_Derivatives SAR-guided Functionalization Cytotoxicity_Assay Cytotoxicity Assay (MTT) Haloquinoline_Derivatives->Cytotoxicity_Assay Evaluate Anticancer Activity Antifungal_Assay Antifungal Assay (Broth Microdilution) Haloquinoline_Derivatives->Antifungal_Assay Evaluate Antifungal Activity Kinase_Assay Kinase Inhibition Assay Haloquinoline_Derivatives->Kinase_Assay Evaluate Kinase Inhibition SAR_Logic Core_Scaffold 7-Chloroquinoline Scaffold Biological_Activity Biological Activity (Anticancer, Antifungal, Kinase Inhibition) Core_Scaffold->Biological_Activity Provides core pharmacophore C4_Substituent Substituent at C4 C4_Substituent->Biological_Activity Modulates potency and selectivity C7_Halogen Halogen at C7 C7_Halogen->Biological_Activity Influences physicochemical properties and target binding

Caption: Key structural determinants of biological activity in haloquinolines.

Conclusion and Future Directions

This compound serves as a testament to the power of strategic halogenation in medicinal chemistry. While not a therapeutic agent in its own right, its role as a versatile synthetic intermediate is invaluable for the exploration of chemical space around the privileged 7-chloroquinoline scaffold. The comparative analysis presented in this guide highlights the profound impact that modifications at the 4-position and the nature of the halogen at the 7-position can have on anticancer, antifungal, and kinase inhibitory activities.

Future research in this area should continue to leverage the synthetic utility of this compound to generate novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the structure-activity relationships, guided by computational modeling and empirical screening, will undoubtedly lead to the discovery of new and effective therapeutic agents for a range of diseases.

References

  • de-Souza-Silva, C. M., Guilhelmelli, F., Zamith-Miranda, D., de Oliveira, M. A., Nosanchuk, J. D., Silva-Pereira, I., & Albuquerque, P. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of visualized experiments : JoVE, (132), 57127. [Link]
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Khan, I., et al. (2022). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Medicinal Chemistry, 14(13), 965-979. [Link]
  • JoVE. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds.
  • Wieder, A. M., & Patterson, T. F. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 30(2), 405-432. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?.
  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Opsenica, I. M., et al. (2013). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. Journal of medicinal chemistry, 56(17), 6743-6756. [Link]
  • de Fátima, A., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 31(8), 1694-1704. [Link]
  • Tadesse, S., et al. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Journal of Chemistry, 2021, 5526075. [Link]
  • Gellis, A., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals, 15(1), 89. [Link]
  • Global Substance Registration System. (n.d.). 7-BROMO-4-CHLOROQUINOLINE.
  • Gellis, A., et al. (2020). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 25(18), 4237. [Link]
  • Orzeł, A., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5540. [Link]
  • Madruga, M. F. da S., et al. (2023). Strategic 4-substituted 7-chloroquinolines: the search for antimicrobial agents against Escherichia coli, a neglected tropical disease. Anais do Congresso Brasileiro de Química. [Link]
  • Ezeokonkwo, M. A., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. International Journal of Applied Chemistry, 15(2), 99-112. [Link]
  • de Souza, M. V. N., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank, 2022(2), M1351. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 4-Bromo-7-chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Quinoline-Based Drug Discovery

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges. One of the most significant hurdles is achieving a desirable pharmacokinetic profile, and at its heart lies metabolic stability.[1] The susceptibility of a compound to biotransformation dictates its half-life, bioavailability, and potential for drug-drug interactions, ultimately shaping its efficacy and safety profile.[2][3] This guide focuses on a particularly compelling chemical scaffold: 4-bromo-7-chloroquinoline.

Quinoline and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from antimalarials like chloroquine to modern targeted anticancer drugs.[4][5][6] The introduction of halogen atoms, such as bromine and chlorine, can profoundly modulate a molecule's physicochemical properties, target affinity, and, critically, its metabolic fate.[7] Halogenation can block metabolically labile sites or, conversely, introduce new possibilities for enzymatic attack.[8][9] Understanding and predicting the metabolic stability of this compound derivatives is therefore not merely a routine check, but a pivotal step in rationally designing potent and durable drug candidates.

This guide provides a comparative framework for assessing the metabolic stability of this specific chemical class. We will move beyond rote protocols to explore the causality behind experimental choices, compare the principal in vitro models, and provide detailed methodologies to empower researchers in their drug development endeavors.

Anticipated Metabolic Fates of Halogenated Quinolines

Before designing experiments, it is crucial to understand the likely metabolic pathways. The biotransformation of a drug is typically a two-act play: Phase I introduces or exposes functional groups, and Phase II conjugates these groups to enhance water solubility and facilitate excretion.

Phase I Metabolism: The Primary Arena For an aromatic, heterocyclic scaffold like this compound, Phase I reactions are paramount.

  • Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing enzymes, located primarily in the liver, are the primary drivers of oxidative metabolism.[10][11] For quinoline-based structures, CYPs can catalyze several reactions, most notably aromatic hydroxylation. The electron-withdrawing nature of the halogen atoms and the nitrogen atom in the quinoline ring influences the position of oxidative attack. Studies on quinoline itself have implicated specific CYPs in its metabolism.[12][13]

  • Aldehyde Oxidase (AO): This cytosolic enzyme is increasingly recognized for its role in metabolizing nitrogen-containing heterocyclic compounds.[14] Quinoline derivatives can be susceptible to AO-mediated oxidation, often leading to rapid clearance.[14]

Phase II Metabolism: The Conjugation Cascade Following Phase I oxidation, the newly formed hydroxyl groups become substrates for Phase II enzymes.

  • UDP-Glucuronosyltransferases (UGTs): These enzymes conjugate glucuronic acid to the hydroxylated metabolites, a major pathway for detoxification and elimination.[15][16]

  • Sulfotransferases (SULTs): SULTs catalyze the transfer of a sulfo group, another key conjugation reaction that increases the polarity of metabolites.[17][18]

The interplay between these pathways determines the overall clearance rate of the drug. The diagram below illustrates these potential metabolic routes.

G cluster_0 cluster_1 Phase I Metabolism cluster_2 Phase II Metabolism A This compound Derivative (Parent Drug) B Oxidative Metabolites (e.g., Hydroxylated quinoline) A->B Oxidation E Conjugated Metabolites (Glucuronides, Sulfates) B->E Conjugation C CYP450 Enzymes C->B D Aldehyde Oxidase (AO) D->B Z Excretion E->Z F UGTs, SULTs F->E

Caption: Potential metabolic pathways for this compound derivatives.

A Comparative Guide to In Vitro Metabolic Stability Models

The choice of an in vitro system is a critical decision that balances physiological relevance with throughput and cost. The two most widely used models for early-stage assessment are liver microsomes and hepatocytes.[19][20]

FeatureLiver MicrosomesHepatocytes (Suspension/Plated)
Composition Vesicles of endoplasmic reticulum containing most Phase I (CYP, FMO) and some Phase II (UGT) enzymes.[3]Intact, whole liver cells containing the full complement of Phase I and II enzymes, cofactors, and transporters.[21][22]
Physiological Relevance Moderate. Excellent for Phase I metabolism but lacks cytosolic enzymes (like AO) and the complete cellular machinery.[20]High. Represents a more complete and integrated model of hepatic metabolism, including uptake and efflux.[20][21]
Primary Application High-throughput screening (HTS) to assess Phase I metabolic liability and rank compounds.[20]Lower-throughput profiling, confirming microsomal findings, assessing Phase II metabolism, and providing more accurate clearance predictions.[23]
Advantages Robust, cost-effective, easily standardized, long shelf-life (frozen).[19][20]Provides a holistic view of metabolism, suitable for low-turnover compounds (plated format), better for in vitro-in vivo extrapolation (IVIVE).[19][24][25]
Limitations Requires addition of cofactors (e.g., NADPH). Does not account for cell permeability or transporter effects. Misses non-microsomal metabolic pathways.[20][21]More expensive, technically demanding, subject to donor variability, shorter viability (suspension).[20]

Expert Recommendation: For a novel series of this compound derivatives, a tiered approach is most effective. Begin with a high-throughput liver microsomal stability assay to rapidly rank compounds based on their susceptibility to Phase I metabolism. Promising candidates should then advance to a hepatocyte stability assay to obtain a more comprehensive metabolic profile that includes Phase II conjugation and provides more reliable data for predicting human hepatic clearance.

Experimental Protocols: A Self-Validating System

Trustworthiness in experimental data is paramount. The following protocols are designed as self-validating systems, incorporating essential controls to ensure the integrity of the results.

Protocol 1: Liver Microsomal Stability Assay

This assay measures the disappearance of a compound due to Phase I enzymatic activity.

G cluster_0 Preparation cluster_1 Incubation (37°C) cluster_2 Analysis A Thaw Liver Microsomes & Test Compounds C Pre-warm Microsomes & Compound Mix A->C B Prepare NADPH Regenerating System D Initiate Reaction (Add NADPH) B->D C->D E Sample at Time Points (0, 5, 15, 30, 45 min) D->E F Terminate Reaction (Cold Acetonitrile + IS) E->F G Centrifuge & Collect Supernatant F->G H LC-MS/MS Analysis G->H

Caption: Workflow for the Liver Microsomal Stability Assay.

Methodology:

  • Preparation:

    • Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).[26]

    • Prepare the test compound stock solution in a suitable organic solvent (e.g., DMSO) and dilute it in the buffer to the desired final concentration (e.g., 1 µM).[27]

    • Prepare an NADPH regenerating system solution.[27]

    • Controls: Prepare parallel incubations:

      • Negative Control (-NADPH): Replace the NADPH system with a buffer to assess non-enzymatic degradation.[26]

      • Positive Control: Use a compound with known metabolic characteristics (e.g., Verapamil for high clearance, Warfarin for low clearance).[26]

  • Incubation:

    • In a 96-well plate, combine the microsomal solution and the test compound solution. Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[27]

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls.[26]

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing an ice-cold stop solution (e.g., acetonitrile or methanol) with an internal standard (IS) to terminate the reaction and precipitate proteins.[26][27]

  • Sample Analysis:

    • Centrifuge the termination plate at high speed (e.g., 4000 x g) for 10 minutes to pellet the precipitated proteins.[27]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[27]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line gives the elimination rate constant (k).

    • Half-Life (t½): Calculate using the formula: t½ = 0.693 / k.[28]

    • Intrinsic Clearance (CLint): Calculate using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[28]

Protocol 2: Hepatocyte Stability Assay

This assay provides a more physiologically complete picture of metabolic clearance.

G cluster_0 Preparation cluster_1 Incubation (37°C, 5% CO2) cluster_2 Analysis A Thaw Cryopreserved Hepatocytes B Determine Cell Viability & Density A->B C Prepare Hepatocyte Suspension B->C D Pre-warm Hepatocytes & Test Compound C->D E Initiate Incubation D->E F Sample at Time Points (0, 15, 30, 60, 120 min) E->F G Terminate Reaction (Cold Acetonitrile + IS) F->G H Centrifuge & Collect Supernatant G->H I LC-MS/MS Analysis H->I

Caption: Workflow for the Hepatocyte Stability Assay.

Methodology:

  • Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol and resuspend them in the appropriate incubation medium.[25]

    • Determine cell viability (e.g., using Trypan Blue exclusion) and adjust the cell density to the target concentration (e.g., 0.5 or 1.0 x 10^6 viable cells/mL).[24]

    • Prepare the test compound in the incubation medium at the desired final concentration (e.g., 1 µM).

    • Controls: Include a high-clearance (e.g., 7-Hydroxycoumarin) and a low-clearance (e.g., Diazepam) control compound to validate assay performance.[21]

  • Incubation:

    • Pre-warm the hepatocyte suspension and test compound solutions to 37°C.

    • Initiate the reaction by mixing the hepatocyte suspension with the test compound solution in a shaking water bath or incubator, ensuring adequate aeration.[21][22]

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot and terminate the reaction by adding it to a cold stop solution (acetonitrile with an internal standard).[21][24]

  • Sample Analysis:

    • Process the samples as described in the microsomal assay (centrifugation, supernatant collection).

    • Quantify the remaining parent compound using a validated LC-MS/MS method.[21][24]

  • Data Analysis:

    • The data analysis follows the same principles as the microsomal assay to determine the half-life (t½).

    • Intrinsic Clearance (CLint): The calculation is adjusted for cell number: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells in 10^6).[24]

From Benchtop to Prediction: Interpreting and Applying Stability Data

The ultimate goal of in vitro metabolic stability assays is to forecast a drug's behavior in vivo.[1][2] The intrinsic clearance (CLint) value derived from these experiments is the cornerstone of this prediction.

Using scaling factors and physiological parameters, the in vitro CLint can be extrapolated to predict in vivo hepatic clearance (CLh). The well-stirred liver model is a commonly used equation for this purpose.[23][24] This prediction helps to:

  • Rank-Order Compounds: Identify candidates with the most favorable metabolic profiles for progression.[29]

  • Guide Structural Modifications: Chemists can use stability data to inform structure-activity relationship (SAR) studies, modifying metabolically labile positions to improve stability.[30]

  • Predict Human Pharmacokinetics: Early predictions of human half-life and bioavailability can guide the design of first-in-human clinical trials.[23]

  • Meet Regulatory Expectations: Regulatory agencies like the FDA and EMA require thorough metabolic profiling as part of the drug approval process.[31][32] The new harmonized ICH M12 guideline further standardizes these expectations for drug interaction studies.[33][34]

It is crucial to remember that in vitro-in vivo extrapolation is a predictive science, not an exact one. Factors such as extrahepatic metabolism, transporter kinetics, and protein binding can influence the accuracy of these predictions.[1] Nevertheless, these assays provide an indispensable tool for making informed decisions and de-risking drug candidates early in development.

References

  • Hepatocyte Stability Assay. (n.d.). Domainex.
  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm.
  • Ali, S. K., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology.
  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports.
  • Hepatocyte Stability. (n.d.). Cyprotex.
  • Microsomal Stability. (n.d.). Cyprotex.
  • Janssen, D. B., et al. (1994). Halogenation of aromatic compounds: thermodynamic, mechanistic and ecological aspects. Applied Microbiology and Biotechnology.
  • Drug Metabolism Assays. (n.d.). BioIVT.
  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.
  • Carlson, G. P. (1981). Effects of Halogenated Aromatic Compounds on the Metabolism of Foreign Organic Compounds. EPA Project Summary.
  • ADME Hepatocyte Stability Assay. (n.d.). BioDuro.
  • Drug Metabolism and IVIVE: Comparing Microsomes and Hepatocytes for Metabolic Stability Screening. (n.d.). Pharmaron.
  • Valiahdi, S. M., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics.
  • Tupertsev, B., & Osipenko, S. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io.
  • Educational Content. (n.d.). BioIVT.
  • Singh, S., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Letters.
  • Microsomal Stability Assay. (n.d.). Creative Bioarray.
  • Wernevik, J., et al. (2022). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
  • Di, L., & Kerns, E. H. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Current Opinion in Drug Discovery & Development.
  • Pharmacokinetics and Drug Interactions. (2024). MDPI.
  • Quinine. (n.d.). Wikipedia.
  • ADME 101: Drug Metabolism Studies – Metabolic Stability. (2022). BioIVT. YouTube.
  • The Role of Sulfotransferases (SULTs) and UDP-Glucuronosyltransferases (UGTs) in Human Drug Clearance and Bioactivation. (2014). ResearchGate.
  • LaVoie, E. J., et al. (1984). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Drug Metabolism and Disposition.
  • Safety Testing of Drug Metabolites Guidance for Industry. (2020). U.S. Food and Drug Administration (FDA).
  • Zientek, M., et al. (2018). Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect. Drug Metabolism and Disposition.
  • Rowland, A., et al. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology.
  • Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines. (1981). Journal of Pharmaceutical Sciences.
  • Drug Labeling Studies in Clinical Pharmacology: Recent FDA/EMA Updates. (n.d.). Xtalks.
  • Ferri, N., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules.
  • Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. (n.d.). Walsh Medical Media.
  • Riedl, M. J., et al. (1999). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis.
  • Laskar, J., et al. (2018). Altered UDP-Glucuronosyltransferase and Sulfotransferase Expression and Function during Progressive Stages of Human Nonalcoholic Fatty Liver Disease. Drug Metabolism and Disposition.
  • Al-Jenoobi, F. I., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Journal of Clinical Medicine.
  • Regulation of Sulfotransferase and UDP-Glucuronosyltransferase Gene Expression by the PPARs. (2011). PPAR Research.
  • Tyndale, R. F., & Miksys, S. L. (2011). 2011 CCNP Heinz Lehmann Award paper: Cytochrome P450–mediated drug metabolism in the brain. Journal of Psychiatry & Neuroscience.

Sources

A Senior Application Scientist's Guide to the In Vitro and In Vivo Evaluation of Compounds Synthesized from 4-Bromo-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a cornerstone in medicinal chemistry, offering a versatile platform for the discovery of novel therapeutic agents. Among the various quinoline starting materials, 4-Bromo-7-chloroquinoline stands out as a particularly valuable precursor due to the differential reactivity of its two halogen substituents. This allows for selective and sequential chemical modifications, paving the way for the synthesis of diverse compound libraries with a wide range of biological activities. This guide provides an in-depth, objective comparison of the in vitro and in vivo performance of various compound classes synthesized from this scaffold, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Strategic Advantage of the this compound Scaffold

The 7-chloroquinoline moiety is a well-established pharmacophore, most notably recognized in the antimalarial drug chloroquine. The chlorine atom at the 7-position is crucial for antimalarial activity, while modifications at the 4-position have been extensively explored to overcome drug resistance and broaden the therapeutic applications to include anticancer and anti-inflammatory agents.[1] The introduction of a bromine atom at the 4-position provides a reactive handle for a variety of chemical transformations, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This dual-halogenated scaffold allows for a modular approach to drug design, where different functionalities can be systematically introduced to probe structure-activity relationships (SAR).

Synthetic Pathways from a Privileged Scaffold

The journey from the this compound starting material to a library of bioactive compounds involves several key synthetic strategies. The choice of reaction pathway is dictated by the desired final compound class and the intended biological target.

Nucleophilic Aromatic Substitution at C4

The chlorine at the 4-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr) by various amines. This is a foundational method for generating libraries of 4-aminoquinoline derivatives.[2]

Experimental Protocol: Synthesis of 4-Amino-7-chloroquinoline Derivatives

  • To a reaction vessel, add 4,7-dichloroquinoline (1 equivalent) and the desired primary or secondary amine (2-3 equivalents).

  • The reaction can be performed neat or in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 120-130°C and stir for 6-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-7-chloroquinoline derivative.

Palladium-Catalyzed Cross-Coupling at C4

The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions. These methods allow for the introduction of a wide array of aryl, vinyl, and alkynyl substituents, significantly expanding the chemical diversity of the synthesized compounds.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • To a degassed reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.01-0.05 equivalents), and a base like potassium carbonate or sodium carbonate (2-3 equivalents).

  • Add a degassed solvent system, typically a mixture of toluene, ethanol, and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-120°C.

  • Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Evaluation: A Comparative Analysis

The synthesized compounds are typically first screened in vitro to assess their biological activity against specific targets. This section provides a comparative overview of the in vitro performance of different classes of compounds derived from this compound.

Anticancer Activity

A significant number of 7-chloroquinoline derivatives have demonstrated potent anticancer activity against a variety of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[3][4]

Compound ClassCancer Cell LineGI50 / IC50 (µM)Reference
4-Amino-7-chloroquinoline Derivatives MDA-MB-468 (Breast)8.73[5]
MCF-7 (Breast)51.57[5]
7-Chloroquinoline-Benzimidazole Hybrids HeLa (Cervical)0.2 - >100[6]
CaCo-2 (Colorectal)0.2 - >100[6]
CCRF-CEM (Leukemia)0.3 - 6.1[6]
Quinoline-Chalcone Hybrids LNCaP (Prostate)6.95 - 7.93 (µg/mL)[7]
7-Chloroquinolinehydrazones NCI-60 PanelSubmicromolar GI50 values[4]

Causality Behind Experimental Choices: The selection of a diverse panel of cancer cell lines is crucial to assess the spectrum of activity and potential selectivity of the synthesized compounds. Cell lines from different tissue origins (e.g., breast, colon, leukemia) are used to identify broad-spectrum agents or those with specific activity against certain cancer types.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI50 or IC50 value.

Antiplasmodial Activity

The 7-chloroquinoline scaffold is a well-known antiplasmodial pharmacophore. Novel derivatives are continuously being synthesized and evaluated to combat the emergence of drug-resistant strains of Plasmodium falciparum.[6][8]

Compound ClassP. falciparum StrainIC50 (nM)Reference
4-Amino-7-chloroquinoline Derivatives W2 (Chloroquine-resistant)4.45 - 12.11[8]
D6 (Chloroquine-sensitive)4.45 - 12.11[8]
7-Chloroquinoline-Benzimidazole Hybrids Pf3D7 (Chloroquine-sensitive)Nanomolar concentrations[6]
PfDd2 (Chloroquine-resistant)Nanomolar concentrations[6]

Trustworthiness of the Protocol: The use of both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum is a self-validating system. It allows for the simultaneous assessment of the compound's intrinsic antiplasmodial activity and its ability to overcome known resistance mechanisms.

Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based)

  • Culture P. falciparum in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES.

  • Synchronize the parasite culture to the ring stage.

  • Prepare serial dilutions of the test compounds in a 96-well plate.

  • Add the parasitized red blood cells (2% parasitemia, 2% hematocrit) to each well. Include a negative control (no drug) and a positive control (chloroquine or artemisinin).

  • Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I dye.

  • Measure the fluorescence intensity using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).

  • Calculate the IC50 values by plotting the percentage of inhibition against the log of the compound concentration.

In Vivo Evaluation: Bridging the Gap to Clinical Relevance

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy, pharmacokinetics, and toxicity in a living organism. Mouse models are the most commonly used for these preclinical assessments.

In Vivo Antimalarial Efficacy

The 4-day suppressive test in mice infected with Plasmodium berghei is a standard model for evaluating the in vivo efficacy of antimalarial compounds.[6][9]

CompoundMouse ModelDose (mg/kg)% Parasitemia ReductionReference
Compound 3d (4-Aminoquinoline derivative) P. berghei ANKA in C57/BL6 mice5 (oral, once daily for 4 days)46.9% on day 7[6]
Chloroquine (Positive Control) P. berghei ANKA in C57/BL6 mice15 (oral, once daily for 4 days)90.6% on day 7[6]

Authoritative Grounding: The use of established rodent malaria models like P. berghei in mice is a widely accepted standard in the field for the initial in vivo assessment of antimalarial drug candidates.[9]

Experimental Protocol: 4-Day Suppressive Test in Mice

  • Use Swiss albino mice weighing 18-22 g.

  • Infect the mice intraperitoneally with P. berghei at a dose of 1 x 107 parasitized red blood cells.

  • Two hours post-infection, randomize the mice into groups (n=5 per group).

  • Administer the test compound orally or intraperitoneally once daily for four consecutive days (Day 0 to Day 3). Include a vehicle control group and a positive control group (e.g., chloroquine).

  • On Day 4, collect thin blood smears from the tail of each mouse.

  • Stain the smears with Giemsa stain and determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1,000 red blood cells under a microscope.

  • Calculate the average percentage of parasitemia suppression for each group compared to the vehicle control group.

In Vivo Anticancer Efficacy

Human tumor xenograft models in immunocompromised mice are the gold standard for preclinical evaluation of anticancer drug candidates.[10]

Causality Behind Experimental Choices: The use of an ectopic xenograft model, where human cancer cells are implanted subcutaneously, allows for easy monitoring of tumor growth and the assessment of a compound's ability to inhibit it.[10]

Experimental Protocol: Human Tumor Xenograft Model

  • Use immunodeficient mice (e.g., athymic nude or SCID mice).

  • Harvest human cancer cells (e.g., MDA-MB-231 for breast cancer) during their exponential growth phase.

  • Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.

  • Inject the cell suspension (e.g., 5 x 106 cells) subcutaneously into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm3).

  • Randomize the tumor-bearing mice into treatment and control groups.

  • Administer the test compound via a clinically relevant route (e.g., oral, intravenous) at a predetermined dose and schedule. Include a vehicle control group and a positive control group (e.g., paclitaxel).

  • Measure the tumor volume with calipers twice a week.

  • Monitor the body weight of the animals as an indicator of toxicity.

  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.

  • Calculate the tumor growth inhibition (TGI) for each treatment group.

Visualizing the Path to Discovery

Diagrams are essential tools for visualizing complex biological pathways and experimental workflows, enhancing comprehension and communication of scientific concepts.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start This compound snar Nucleophilic Aromatic Substitution (Amines) start->snar C4-Cl Reactivity pd_coupling Palladium-Catalyzed Cross-Coupling (Boronic Acids, etc.) start->pd_coupling C4-Br Reactivity lib1 4-Aminoquinoline Derivatives snar->lib1 lib2 4-Aryl/Alkenyl/Alkynylquinoline Derivatives pd_coupling->lib2 invitro_anticancer Anticancer Assays (MTT, Cell Cycle, Apoptosis) lib1->invitro_anticancer invitro_antimalarial Antiplasmodial Assays (SYBR Green I) lib1->invitro_antimalarial lib2->invitro_anticancer invivo_anticancer Anticancer Efficacy (Xenograft Models) invitro_anticancer->invivo_anticancer Promising Candidates invivo_antimalarial Antimalarial Efficacy (Mouse Models) invitro_antimalarial->invivo_antimalarial Promising Candidates lead_opt Lead Optimization invivo_anticancer->lead_opt invivo_antimalarial->lead_opt

Caption: A streamlined workflow for the synthesis and evaluation of compounds from this compound.

PI3K_Akt_Pathway cluster_inhibition Inhibition by 7-Chloroquinoline Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Cell_Survival Cell Survival, Proliferation, and Growth Akt->Cell_Survival mTOR->Cell_Survival inhibitor 4-Amino-7-chloroquinoline Derivative inhibitor->Akt Sensitizes to Inhibition

Caption: Hypothesized mechanism of action for 4-amino-7-chloroquinoline derivatives in the PI3K/Akt signaling pathway.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the development of novel bioactive compounds, particularly in the fields of oncology and infectious diseases. The synthetic versatility of this molecule allows for the creation of diverse chemical libraries, and the subsequent in vitro and in vivo evaluations have identified several promising lead compounds. Future research should focus on optimizing the pharmacokinetic properties of these lead compounds to improve their oral bioavailability and metabolic stability. Furthermore, a deeper investigation into their mechanisms of action will be crucial for their rational design and clinical development. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their quest for new and effective therapies.

References

  • Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. (n.d.). National Institutes of Health (NIH).
  • 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. (n.d.). National Institutes of Health (NIH).
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). National Institutes of Health (NIH).
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). National Institutes of Health (NIH).
  • Synthesis of 7-chloroquinolinyl-4-. (n.d.). ResearchGate.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Durham University.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (n.d.). National Institutes of Health (NIH).
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications.
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. (n.d.). MDPI.
  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. (n.d.). MDPI.
  • 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. (n.d.). National Institutes of Health (NIH).
  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (n.d.). National Institutes of Health (NIH).
  • Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. (n.d.). National Institutes of Health (NIH).
  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. (n.d.). SciELO.

Sources

A Comparative Guide to the Purity Analysis of 4-Bromo-7-chloroquinoline: qNMR vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality, safety, and efficacy. In this guide, we delve into a comprehensive comparison of two powerful analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—for the purity assessment of 4-Bromo-7-chloroquinoline, a crucial building block in medicinal chemistry.

This document moves beyond a simple recitation of protocols. It is designed to provide a deep, causal understanding of the experimental choices, empowering you to not only replicate the findings but also to adapt these principles to your own analytical challenges. We will explore the fundamental strengths and weaknesses of each technique, supported by detailed experimental methodologies and comparative data, to guide you in selecting the most appropriate analytical strategy for your research and development needs.

The Principle of Absolute vs. Relative Quantification

At the heart of this comparison lies a fundamental difference in how qNMR and HPLC-UV approach quantification.

Quantitative NMR (qNMR) is a primary ratio method.[1] The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1] This intrinsic relationship allows for the direct comparison of an analyte's signal to that of a certified internal standard of a completely different chemical structure, enabling absolute quantification without the need for a specific reference standard of the analyte itself.[2][3] This is a significant advantage, particularly in early-stage drug development when fully characterized reference materials of the target compound may be scarce or expensive to synthesize.[4][5]

High-Performance Liquid Chromatography (HPLC-UV) , conversely, is a comparative or relative quantification technique. It excels at separating components in a mixture, but the detector's response (e.g., UV absorbance) is compound-specific and does not have a universal relationship to concentration.[1] Therefore, accurate quantification by HPLC-UV typically necessitates a well-characterized reference standard of the analyte to generate a calibration curve. Purity is often assessed by area percentage, assuming that all impurities have a similar response factor to the main compound, which can be a source of inaccuracy.

Experimental Workflow: A Visual Overview

The following diagram illustrates the key stages in the purity determination of this compound using both qNMR and a proposed HPLC-UV method.

G cluster_0 qNMR Workflow cluster_1 HPLC-UV Workflow qnmr_prep 1. Sample Preparation - Accurately weigh this compound - Accurately weigh Internal Standard (Maleic Acid) - Dissolve in DMSO-d6 qnmr_acq 2. Data Acquisition - Acquire 1H NMR spectrum - Ensure quantitative parameters (long relaxation delay) qnmr_prep->qnmr_acq qnmr_proc 3. Data Processing - Phase and baseline correction - Integrate analyte and standard signals qnmr_acq->qnmr_proc qnmr_calc 4. Purity Calculation - Use the qNMR equation - Result: Absolute Purity (%) qnmr_proc->qnmr_calc hplc_prep 1. Sample Preparation - Prepare stock solution of this compound - Prepare mobile phase hplc_acq 2. Data Acquisition - Inject sample into HPLC system - Separate on a C18 column - Detect with UV detector hplc_prep->hplc_acq hplc_proc 3. Data Processing - Integrate all peaks in the chromatogram hplc_acq->hplc_proc hplc_calc 4. Purity Calculation - Calculate area % of the main peak - Result: Relative Purity (%) hplc_proc->hplc_calc

Caption: Comparative workflows for qNMR and HPLC-UV purity analysis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with explanations for the critical choices made at each step.

Quantitative NMR (qNMR) Protocol

The trustworthiness of a qNMR experiment hinges on meticulous sample preparation and the selection of appropriate acquisition parameters.

1. Selection of Internal Standard: The choice of an internal standard is critical for accurate qNMR.[6] Maleic acid is selected for this analysis due to several key properties:

  • High Purity and Stability: It is readily available as a certified reference material.

  • Simple Spectrum: It produces a sharp singlet in the 1H NMR spectrum.

  • Chemical Shift: Its signal (~6.3 ppm in DMSO-d6) is in a region that typically does not overlap with the aromatic signals of quinoline derivatives.[1]

  • Solubility: It is soluble in common deuterated solvents like DMSO-d6.[6]

2. Sample Preparation:

  • Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial using a calibrated analytical balance.

  • Accurately weigh approximately 5-10 mg of maleic acid (certified internal standard) into the same vial. The mass ratio is chosen to yield comparable signal intensities for integration.

  • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6) to the vial.

  • Ensure complete dissolution by gentle vortexing or sonication. Complete solubility is crucial to avoid inaccuracies.[7]

  • Transfer the solution to a clean 5 mm NMR tube.

3. NMR Data Acquisition (1H NMR):

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Angle: 90° pulse for maximum signal excitation.[6]

  • Relaxation Delay (d1): Set to at least 5 times the longest T1 (spin-lattice relaxation time) of both the analyte and the internal standard. A conservative value of 30-60 seconds is recommended to ensure full relaxation of all protons, which is paramount for accurate integration.[6]

  • Number of Scans (ns): 16-64 scans are typically sufficient to achieve an adequate signal-to-noise ratio for accurate integration.

  • Temperature: Maintain a constant temperature (e.g., 25°C) to ensure spectral stability.

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Carefully perform phase and baseline correction on the resulting spectrum.

  • Integrate a well-resolved, non-overlapping signal for this compound and the singlet for maleic acid.

  • The purity of the analyte (Panalyte) is calculated using the following equation:

    Panalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • I: Integral area of the signal

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • m: Mass

    • P: Purity of the standard

    • analyte: this compound

    • std: Internal Standard (Maleic Acid)

Comparative HPLC-UV Protocol

This proposed method is based on standard practices for the analysis of halogenated aromatic compounds.

1. Sample and Mobile Phase Preparation:

  • Sample: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-31 min: 80-20% B

    • 31-35 min: 20% B

3. Data Processing and Purity Calculation:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity based on the area percentage of the main peak relative to the total area of all detected peaks.

    Purity (%) = (Areamain peak / Total Areaall peaks) * 100

Performance Comparison: qNMR vs. HPLC-UV

The choice between qNMR and HPLC-UV often depends on the specific requirements of the analysis, including the stage of drug development, the nature of potential impurities, and available resources.

FeatureQuantitative NMR (qNMR)HPLC-UV
Quantification Principle Absolute (Primary Ratio Method)Relative (Requires Analyte-Specific Standard)
Reference Standard Requires a certified internal standard of a different structure.Ideally requires a certified standard of the analyte itself.
Speed Faster method development and analysis time per sample.[3][4]Longer method development; run times can be significant.[4]
Selectivity Excellent for distinguishing structurally similar isomers and impurities with unique NMR signals.Excellent separation of compounds with different polarities.
Sensitivity Generally lower sensitivity than HPLC-UV.High sensitivity, capable of detecting trace impurities.
"Green" Chemistry Uses minimal amounts of deuterated solvents.[3]Consumes larger volumes of organic solvents.
Cost-Effectiveness More economical for early-stage development due to no need for analyte-specific standards.[3][4]Can be more costly in early phases due to the need for synthesizing and certifying reference standards.[4]
Regulatory Acceptance Recognized by pharmacopeias (e.g., USP General Chapter <761>) for purity determination.[1]Gold standard for purity analysis in late-stage development and quality control.[4]

Causality Behind Experimental Choices and Trustworthiness

Why qNMR is a Self-Validating System: The integrity of the qNMR result is built on the precision of weighing and the fundamental, unchanging relationship between signal integral and the number of nuclei. By using a certified internal standard, the measurement is traceable to the International System of Units (SI). The method's accuracy can be internally validated by analyzing different, well-resolved signals from the same analyte molecule, which should yield the same purity value.

Why HPLC-UV Relies on External Validation: The trustworthiness of an HPLC-UV purity assessment is contingent on the purity of the analyte-specific reference standard used for calibration and the assumption of similar detector response for all impurities. Without a reference standard, area percentage calculations can be misleading if impurities have significantly different chromophores.

Logical Relationships in Method Selection

The decision to use qNMR or HPLC-UV is not arbitrary but is guided by the specific analytical question at hand.

G cluster_0 cluster_1 start Analytical Need dev_stage Development Stage? start->dev_stage ref_std Analyte Reference Standard Available? dev_stage->ref_std Early Stage hplc HPLC-UV dev_stage->hplc Late Stage / QC qnmr qNMR ref_std->qnmr No ref_std->hplc Yes impurity_info Impurity Structure Known? impurity_info->qnmr Yes (Structural Info) impurity_info->hplc No (Separation is Key) qnmr->impurity_info

Caption: Decision tree for selecting between qNMR and HPLC-UV.

Conclusion and Recommendations

Both qNMR and HPLC-UV are powerful techniques for the purity analysis of this compound, each with distinct advantages.

qNMR is highly recommended for:

  • Early-stage drug development: When a certified reference standard of this compound is not yet available.[3][4]

  • Rapid purity assessment: Its speed in both method development and analysis can significantly accelerate research timelines.[4]

  • Orthogonal validation: It serves as an excellent independent method to confirm the results obtained from chromatographic techniques.

HPLC-UV remains the gold standard for:

  • Late-stage development and quality control: Where validated, high-throughput methods are required for batch release testing.

  • Detection of trace impurities: Its superior sensitivity is crucial for identifying and quantifying low-level impurities that may be missed by qNMR.

  • Analysis of complex mixtures: Its high resolving power is ideal for separating multiple impurities from the main component.

For a comprehensive and robust purity assessment of this compound, a dual approach is often the most scientifically sound strategy. Employing qNMR for rapid, absolute purity determination in the early phases, and using it as an orthogonal method to a validated HPLC-UV technique in later stages, provides the highest level of confidence in the quality of this critical pharmaceutical intermediate.

References

  • Quantitative Nuclear Magnetic Resonance (qNMR)
  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF REL
  • Choosing the Right qNMR Internal Standard for Accur
  • A Guide to Quantit
  • SwRI upgrades nuclear magnetic resonance labor
  • Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics | American Pharmaceutical Review. [Link]
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantit
  • Survey and qualification of internal standards for quantific
  • Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉 - Semantic Scholar. [Link]
  • Stimuli Article (qNMR) - US Pharmacopeia (USP). [Link]
  • qNMR Internal Standard Reference D
  • 2.1: How do I choose a reference standard for my Q-NMR analysis? - Chemistry LibreTexts. [Link]
  • QNMR – a modern altern

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 4-Bromo-7-chloroquinoline Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Bromo-7-chloroquinoline

This compound is a critical heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active molecules, including antifungal and potential antitumor agents.[1] The structural integrity and purity of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical characterization is not merely a procedural step but a foundational requirement for successful drug development and regulatory compliance.

This guide moves beyond a simple recitation of methods. It presents a holistic strategy centered on the principle of cross-validation , the process of using multiple, often orthogonal (based on different physical principles), analytical techniques to provide mutual, reinforcing confirmation of a sample's identity, purity, and quality.[2][3] We will explore the synergistic use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR) to build a self-validating and unimpeachable analytical dossier for this compound. Our approach is grounded in the principles outlined by global regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[4][5][6][7]

The Core Principle: Why Cross-Validation is Non-Negotiable

Standard method validation, as detailed in guidelines like ICH Q2(R2), establishes that a single analytical procedure is suitable for its intended purpose.[7][8] Cross-validation, however, serves a higher purpose: it demonstrates the consistency and agreement between two or more distinct analytical procedures.[2][3] This is crucial when:

  • Confirming a critical result: Using an orthogonal method to ensure a purity value is accurate and not an artifact of a single technique.

  • Comparing results across laboratories: Ensuring that a method transfer has been successful.[9]

  • Building a comprehensive profile: Where one method's weakness is another's strength (e.g., HPLC for non-volatile impurities and GC-MS for volatile ones).

cluster_0 General Cross-Validation Workflow Define Define Analytical Target Profile (ATP) Method1 Develop & Validate Primary Method (e.g., HPLC) Define->Method1 Method2 Develop & Validate Orthogonal Method (e.g., GC-MS) Define->Method2 Analyze Analyze Identical Sample Batch with Both Methods Method1->Analyze Method2->Analyze Compare Compare Results Against Pre-defined Acceptance Criteria Analyze->Compare Consistent Results are Consistent (Cross-Validation Successful) Compare->Consistent Yes Inconsistent Results are Inconsistent (Investigation Required) Compare->Inconsistent No

Caption: General workflow for cross-validating two orthogonal analytical methods.

Part I: Unambiguous Structural Elucidation and Identification

Before purity can be assessed, the identity of the material must be unequivocally confirmed. For this, we rely on two powerful and orthogonal spectroscopic techniques: NMR and Mass Spectrometry.

Primary Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the gold standard for structural elucidation. It provides direct insight into the chemical environment of each nucleus (specifically ¹H and ¹³C) by probing their magnetic properties within the molecular structure. This allows for a definitive mapping of the atomic framework, leaving no ambiguity about the compound's identity and isomeric configuration.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a clean NMR tube.

  • Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay of at least 1 second.

  • Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate apodization function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum and calibrate it using the residual solvent peak (CDCl₃ at 7.26 ppm).

Data Interpretation: The ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals corresponding to the five aromatic protons on the quinoline ring system. Based on known chemical shift data, the approximate peak positions would be: δ 8.70 (d, 1H), 8.17 (d, 1H), 8.14 (d, 1H), 7.73 (d, 1H), 7.63 (dd, 1H).[1] The specific splitting patterns (d = doublet, dd = doublet of doublets) and coupling constants confirm the relative positions of the protons.

Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS provides two critical pieces of information. First, the gas chromatograph separates the analyte from any volatile impurities, providing an initial indication of purity. Second, the mass spectrometer bombards the eluted compound with electrons, generating a molecular ion (M⁺) and a unique fragmentation pattern. This pattern serves as a "molecular fingerprint," and the molecular ion's mass-to-charge ratio (m/z) confirms the compound's molecular weight.

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable volatile solvent like toluene or dichloromethane.

  • GC Column: Utilize a low-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), which is well-suited for separating aromatic compounds.[10]

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless (to maximize sensitivity)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 90 °C for 2 min, then ramp at 20 °C/min to 260 °C and hold for 3 min.[10]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 300.

    • Source Temperature: 230 °C.

Data Interpretation: The mass spectrum for this compound (C₉H₅BrClN) will show a characteristic molecular ion peak cluster. Due to the natural isotopes of Bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and Chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%), the molecular ion will appear as a group of peaks around m/z 241, 243, and 245, with a distinctive intensity pattern that confirms the presence of one bromine and one chlorine atom.

Cross-Validation Checkpoint

The structural identity is confirmed by the convergence of data from these two orthogonal techniques. NMR defines the precise atomic connectivity, while MS confirms the elemental composition and molecular weight.

cluster_1 Structural Confirmation via Cross-Validation NMR NMR Data (¹H and ¹³C) - Provides atomic connectivity - Confirms proton/carbon framework Identity Unambiguous Identity of This compound NMR->Identity Defines Structure MS GC-MS Data - Provides Molecular Weight - Confirms elemental composition (via isotopic pattern) MS->Identity Confirms Mass

Caption: Convergence of orthogonal NMR and MS data for identity confirmation.

Part II: Quantitative Purity Assessment and Impurity Profiling

With identity confirmed, the focus shifts to quantifying the compound's purity and identifying any potential impurities. This is the domain of chromatography.

Primary Method: High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: Reverse-phase HPLC with UV detection is the industry-standard method for pharmaceutical purity analysis.[11] Its strength lies in its ability to separate the main analyte from non-volatile process impurities and degradation products with high resolution and precision. The choice of a C18 column provides strong hydrophobic retention suitable for aromatic compounds, while a gradient elution ensures that impurities with a wide range of polarities are effectively resolved and eluted.

Experimental Protocol: Reverse-Phase HPLC

  • Sample Preparation: Accurately prepare a sample solution in the mobile phase or a suitable diluent (e.g., Acetonitrile/Water) to a concentration of approximately 0.5 mg/mL.

  • HPLC System & Column: Use a validated HPLC system with a UV detector.

    • Column: InertSustain C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

    • Column Temperature: 30 °C.[12]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      20.0 30 70
      25.0 30 70
      25.1 70 30

      | 30.0 | 70 | 30 |

Data Presentation: Summary of HPLC Method Validation Parameters

The performance of this method must be validated according to ICH Q2(R2) guidelines.[4][13]

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference from blank/placebo at the analyte retention time.Peak is spectrally pure.
Linearity (R²) ≥ 0.999 over the specified range (e.g., 50-150% of nominal).> 0.9995
Accuracy (% Recovery) 98.0 - 102.0% for spiked samples at 3 levels.[8]99.1 - 101.2%
Precision (% RSD) Repeatability (n=6): ≤ 1.0%. Intermediate Precision: ≤ 2.0%.≤ 0.5%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.0.05% of nominal concentration.
Robustness %RSD ≤ 2.0% after minor changes in flow rate, temp, etc.Method is robust.
Cross-Validation Method: GC-MS for Volatile Impurities

Expertise & Causality: While HPLC is excellent for non-volatile impurities, it may not effectively detect or quantify highly volatile species, such as residual solvents from the synthesis (e.g., propionitrile).[1] GC-MS is the ideal orthogonal method to cover this potential analytical blind spot. By analyzing the same batch with GC-MS, we cross-validate the purity assessment, ensuring that no significant volatile impurities are missed.

Protocol: The GC-MS protocol described in Part I for identification is typically suitable for this purpose. The total ion chromatogram (TIC) is used to assess the area percent of any volatile impurities relative to the main peak.

Data Presentation: Cross-Validation Purity Comparison

Analytical MethodAnalyte Purity (% Area)Key Impurities Detected
HPLC-UV 99.85%Impurity A (0.08%), Impurity B (0.07%)
GC-MS >99.9% (volatile components)Residual Toluene (0.03%)
Cross-Validated Conclusion The material has a purity of 99.85% with respect to non-volatile impurities and contains negligible volatile impurities.

Part III: Rapid Identity Confirmation and Material Screening

Supporting Method: Fourier-Transform Infrared Spectroscopy (FTIR)

Expertise & Causality: FTIR is a rapid, non-destructive technique that serves as an excellent tool for identity confirmation and raw material screening.[14] It works by measuring the absorption of infrared radiation by the molecule, which excites bond vibrations (stretching, bending). The resulting spectrum is a unique "fingerprint" for a specific molecule, allowing for quick verification against a known reference standard. While not a quantitative method, it is highly specific.

Experimental Protocol: FTIR-ATR

  • Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean.

  • Background Scan: Collect a background spectrum of the empty ATR crystal to subtract atmospheric interferences (CO₂, H₂O).

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Acquire Spectrum: Apply pressure with the anvil and collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Data Interpretation: The FTIR spectrum provides confirmation of key functional groups.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations.

  • ~1100-1000 cm⁻¹: C-Cl stretching vibrations.

  • Below 600 cm⁻¹: C-Br stretching vibrations.[15]

Cross-Validation Context: An FTIR spectrum that matches the reference standard confirms the material's identity and the presence of the correct functional groups. This supports the definitive identification made by NMR and MS and provides a rapid, cost-effective method for screening incoming batches of material before committing them to a full suite of chromatographic tests.

Synthesis: A Unified Analytical Workflow

The true power of this multi-technique approach lies in its integration. No single method provides the complete picture, but together, they form a self-validating system that ensures the quality and integrity of this compound.

cluster_2 Integrated Characterization Workflow cluster_ID cluster_Purity Start Incoming Material: This compound NMR NMR (Structure) Start->NMR MS GC-MS (Molecular Weight) Start->MS FTIR FTIR Screen (Functional Groups & Fingerprint Match) Start->FTIR ID_Group Definitive Identification Purity_Group Quantitative Purity Cross_Val_ID Cross-Validate NMR vs. MS NMR->Cross_Val_ID MS->Cross_Val_ID FTIR->Cross_Val_ID Identity Check Pass HPLC HPLC (Purity & Non-volatile Impurities) Cross_Val_Purity Cross-Validate HPLC vs. GC-MS HPLC->Cross_Val_Purity GCMS_Purity GC-MS (Volatile Impurities & Residual Solvents) GCMS_Purity->Cross_Val_Purity Cross_Val_ID->HPLC Cross_Val_ID->GCMS_Purity Final Fully Characterized Material with High-Confidence Dossier Cross_Val_Purity->Final

Caption: A comprehensive, cross-validated workflow for analytical characterization.

References

  • Altabrisa Group. (n.d.). 3 Key Regulatory Guidelines for Method Validation.
  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • ChemicalBook. (n.d.). 7-BROMO-4-CHLOROQUINOLINE(75090-52-7) 1H NMR spectrum.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline.
  • USP. (n.d.). Validation, Verification, and Transfer of Analytical Procedures.
  • uspbpep.com. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
  • USP-NF. (n.d.). <1220> ANALYTICAL PROCEDURE LIFE CYCLE.
  • YouTube. (2017, October 4). Validation of Analytical Methods according to the New FDA Guidance.
  • Slideshare. (n.d.). Analytical methods validation as per ich & usp.
  • Royal Society of Chemistry. (n.d.). CHAPTER 15: Validating Analytical Procedures.
  • Oxford Academic. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • European Bioanalysis Forum. (2017, September 24-26). Cross and Partial Validation.
  • National Institutes of Health. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
  • ACS Publications. (n.d.). Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained.
  • ResearchGate. (n.d.). FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2 R ,3 S.... Retrieved January 9, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsPNHpRuDCy5w8QYYIVSlaaqPPa1VRivOXIwytf6JO496lsPhYyW87aBlB1gfTAi7dZyWmGYM_KGkkqHVQCgkgQULE-qa0ifkB45F4vF2hGHJaQK_MHwYF_-X_cgkTslkRlyFsJnJ6M0YPyztXPwu9A62c1wHb8FqZzZCEo2JQmA9n9mOhN_37jdo79la7iLY6kfHsCafbaZX7phwpStEdXWUDPBjg845-5yQbPrII2-RoXQ==
  • Hindawi. (2023, January 16). Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry.
  • National Institutes of Health. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
  • ChemicalBook. (n.d.). This compound | 98519-65-4.
  • Springer. (n.d.). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields.
  • SIELC Technologies. (n.d.). Separation of 4,7-Dichloroquinoline on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline.
  • Benchchem. (n.d.). A Comparative Guide to Analytical HPLC Methods for 4-Chloro-6,7-dimethoxyquinoline Purity Assessment.
  • National Institutes of Health. (n.d.). HPLC methods for choloroquine determination in biological samples and pharmaceutical products.
  • ResearchGate. (n.d.). How to Read and Interpret FTIR Spectroscope of Organic Material.
  • Jurnal UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material.

Sources

A Comparative Guide to Isotopic Labeling Strategies for 4-Bromo-7-chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the 4-bromo-7-chloroquinoline scaffold represents a cornerstone for building novel therapeutic agents, particularly in the realms of antimalarial and anticancer research.[1] Understanding the metabolic fate, pharmacokinetic profile, and precise mechanism of action of drug candidates derived from this core structure is paramount. Isotopic labeling is an indispensable tool in these investigations, providing researchers with the ability to trace, quantify, and characterize molecules with unparalleled precision.[2][3][4]

This guide offers an in-depth comparison of various isotopic labeling strategies applicable to this compound derivatives. We will delve into the practicalities of deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) labeling, providing not just the "how" but the critical "why" behind experimental choices. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most effective labeling strategy for their specific research objectives.

The Strategic Importance of Isotope Selection

The choice of isotope—²H, ¹³C, or ¹⁵N—is not arbitrary. It is a strategic decision dictated by the intended application, the required analytical sensitivity, and the synthetic feasibility. Each isotope offers a unique set of advantages and challenges.

  • Deuterium (²H) Labeling: Often employed to create internal standards for quantitative mass spectrometry due to the relative ease and low cost of incorporation.[5] Furthermore, strategic deuteration can alter a drug's metabolic profile by leveraging the kinetic isotope effect (KIE), potentially enhancing its metabolic stability and pharmacokinetic properties.[6][7]

  • Carbon-13 (¹³C) Labeling: This stable isotope is invaluable for mechanistic studies and metabolic pathway elucidation.[2][8][9] Since the carbon backbone of a molecule remains largely intact during metabolic transformations, ¹³C labeling allows for the unambiguous tracking of the core scaffold through various biological processes.[10]

  • Nitrogen-15 (¹⁵N) Labeling: As a key component of the quinoline heterocycle, ¹⁵N labeling provides a direct probe into the chemistry of the nitrogen atom.[11] It is particularly useful for NMR-based structural studies and for tracing nitrogen flux in metabolic systems.[11][12] Recent advances have even enabled late-stage nitrogen isotope exchange, offering a powerful tool for labeling complex molecules.[13][14][15]

The following workflow provides a high-level overview of the decision-making process and subsequent application of isotopically labeled this compound derivatives.

G cluster_0 Phase 1: Strategy & Synthesis cluster_1 Phase 2: Application & Analysis Research_Goal Define Research Goal (e.g., PK Study, Metabolism, Internal Standard) Isotope_Selection Select Isotope (²H, ¹³C, or ¹⁵N) Research_Goal->Isotope_Selection Informs choice Synthesis Synthesize Labeled This compound Derivative Isotope_Selection->Synthesis Dictates route Purification_QC Purify & Characterize (NMR, MS for Isotopic Purity) Synthesis->Purification_QC Verifies success Experimental_Design Design In Vitro / In Vivo Experiment Purification_QC->Experimental_Design Provides labeled compound Sample_Collection Collect Biological Samples (Plasma, Urine, Tissues) Experimental_Design->Sample_Collection Sample_Processing Extract Analytes Sample_Collection->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis Data_Interpretation Interpret Data (Metabolite ID, Quantification) LC_MS_Analysis->Data_Interpretation

Isotopic Labeling Workflow Overview

Comparative Analysis of Labeling Methodologies

The optimal method for introducing an isotopic label into the this compound scaffold depends on the chosen isotope and the desired position of the label. Below, we compare the synthetic approaches, their relative merits, and potential challenges.

Labeling Strategy Isotope Typical Precursor(s) Synthetic Approach Pros Cons Primary Application
Deuteration ²HThis compound, Deuterated solvents (e.g., D₂O, Acetic acid-d₄)Hydrogen Isotope Exchange (HIE) via acid or metal catalysis.[6]- Late-stage labeling possible- Cost-effective- Can improve metabolic stability (KIE)- Potential for back-exchange- Regioselectivity can be challenging- May alter chromatographic retention time slightlyInternal Standards, Pharmacokinetic (PK) modulation
Carbon-13 Labeling ¹³CUniformly ¹³C-labeled benzene, ¹³C-labeled building blocksDe novo synthesis of the quinoline ring system.[16][17]- Metabolically stable label- Unambiguous tracking of the carbon skeleton- Minimal impact on physicochemical properties- Multi-step, complex synthesis- Higher cost of labeled precursors- Generally requires early-stage incorporationMetabolic Pathway Elucidation, Mechanistic Studies
Nitrogen-15 Labeling ¹⁵N¹⁵N-labeled potassium nitrate, [¹⁵N]Ammonia sourcesDe novo synthesis or late-stage nitrogen isotope exchange via Zincke reaction intermediates.[13][14][17]- Probes the chemistry of the heterocycle directly- Useful for NMR studies- Late-stage methods are emerging- De novo synthesis is complex- Late-stage methods may have substrate scope limitationsNMR Structural Analysis, Biosynthetic Feeding Studies

Experimental Protocols

The following protocols are representative methodologies for the synthesis of isotopically labeled 7-chloroquinoline derivatives, which can be adapted for this compound. These are intended as a validated starting point for methods development.

Protocol 1: Synthesis of [¹³C₆, ¹⁵N]-Labeled 7-Chloroquinoline Core

This protocol is adapted from the synthesis of labeled chloroquine precursors and illustrates a de novo approach to building the labeled quinoline ring.[16][17]

Objective: To synthesize a 7-chloroquinoline ring uniformly labeled with six ¹³C atoms in the benzene ring and one ¹⁵N atom.

G cluster_0 Synthesis of Labeled Precursor cluster_1 Quinoline Ring Formation (Gould-Jacobs Reaction) C6_Benzene [U-¹³C₆]Benzene Nitration Nitration (K¹⁵NO₃, H₂SO₄) C6_Benzene->Nitration Nitrobenzene [¹³C₆, ¹⁵N]Nitrobenzene Nitration->Nitrobenzene Chlorination Chlorination (Trichloroisocyanuric acid) Nitrobenzene->Chlorination Chloroaniline 3-Chloro-[¹³C₆, ¹⁵N]aniline precursor Chlorination->Chloroaniline Condensation Condensation with Diethyl ethoxymethylenemalonate Chloroaniline->Condensation Reacts with Cyclization Thermal Cyclization Condensation->Cyclization Hydrolysis_Decarboxylation Saponification & Decarboxylation Cyclization->Hydrolysis_Decarboxylation Chlorination_Step Chlorination (POCl₃) Hydrolysis_Decarboxylation->Chlorination_Step Final_Product [¹³C₆, ¹⁵N]-4,7-dichloroquinoline Chlorination_Step->Final_Product

De Novo Synthesis of a [¹³C₆, ¹⁵N]-Labeled Quinoline

Step-by-Step Methodology:

  • Nitration of Labeled Benzene: To a solution of uniformly ¹³C-labeled benzene in concentrated sulfuric acid, add potassium [¹⁵N]nitrate portion-wise while maintaining a low temperature. The reaction is stirred until completion to yield [¹³C₆, ¹⁵N]nitrobenzene.[17]

  • Reduction and Chlorination: The labeled nitrobenzene is then subjected to a series of reactions, including chlorination (e.g., with trichloroisocyanuric acid) and reduction of the nitro group to an amine, to generate the key precursor, 3-chloro-[¹³C₆, ¹⁵N]aniline.[17]

  • Gould-Jacobs Reaction: Condense the labeled 3-chloroaniline with diethyl ethoxymethylenemalonate.

  • Thermal Cyclization: Heat the resulting intermediate at high temperature (typically >200°C) to effect cyclization onto the aromatic ring.

  • Saponification and Decarboxylation: Treat the cyclized product with aqueous base (e.g., NaOH) followed by acidification to hydrolyze the ester and decarboxylate, yielding the labeled 7-chloro-4-hydroxyquinoline.

  • Chlorination: React the hydroxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃) to furnish the desired labeled 4,7-dichloroquinoline. This product can then be brominated at the 4-position if required, or the bromine can be introduced at an earlier stage.

Self-Validation: The isotopic incorporation and purity of the final product must be confirmed by high-resolution mass spectrometry (HRMS) to verify the expected mass shift and by ¹³C and ¹⁵N NMR spectroscopy to confirm the positions of the labels.[12]

Protocol 2: Late-Stage Deuteration of the Quinoline Core

This protocol outlines a general method for introducing deuterium into the quinoline ring system, which is particularly useful for preparing internal standards.

Objective: To introduce deuterium atoms at specific positions of the this compound scaffold for use as an internal standard.

Step-by-Step Methodology:

  • Catalyst and Deuterium Source Selection: Choose an appropriate transition metal catalyst (e.g., Iridium-based) and a deuterium source (e.g., D₂O or deuterated acetic acid).[18] The choice of catalyst can influence the regioselectivity of the H/D exchange.

  • Reaction Setup: Dissolve the this compound derivative in a suitable solvent. Add the catalyst and the deuterium source.

  • Heating and Monitoring: Heat the reaction mixture under an inert atmosphere. Monitor the progress of the deuteration by taking aliquots and analyzing them by LC-MS to observe the mass shift corresponding to deuterium incorporation.

  • Workup and Purification: Upon completion, quench the reaction, extract the product into an organic solvent, and purify by column chromatography to isolate the deuterated compound.

  • Characterization: Determine the degree and position of deuterium incorporation using ¹H NMR (observing the disappearance of signals) and mass spectrometry (observing the mass increase).

Causality in Protocol Choice: Late-stage deuteration is chosen for its efficiency. It avoids a lengthy de novo synthesis, making it ideal for the rapid production of internal standards needed for quantitative bioanalysis.[6] The near-identical physicochemical properties ensure that the deuterated standard co-elutes with the analyte, providing the most accurate correction for variations in sample processing and instrument response.[19][5]

Application in a Pharmacokinetic Study: A Validated Workflow

The primary goal of synthesizing isotopically labeled compounds is their application in research. A common and critical use is in pharmacokinetic (PK) studies to determine a drug's absorption, distribution, metabolism, and excretion (ADME).[2][4]

Scenario: Determining the oral bioavailability of a new drug candidate, "Compound X," a derivative of this compound.

Methodology: A "co-dosing" or "simultaneous administration" study design using a stable isotope-labeled version of Compound X.[20]

  • Preparation of Dosing Solutions:

    • An intravenous (IV) dose of unlabeled Compound X is prepared.

    • An oral (PO) dose of a deuterated (e.g., D₄) or ¹³C-labeled version of Compound X is prepared.

  • Administration: A subject is administered both the IV and PO doses simultaneously.[20]

  • Sample Collection: Blood samples are collected at predetermined time points.

  • Sample Analysis: Plasma is harvested, and proteins are precipitated. An internal standard (e.g., a D₈-labeled version of Compound X) is added to all samples. The concentrations of both the unlabeled (from the IV dose) and labeled (from the PO dose) Compound X are measured in a single LC-MS/MS run.

  • Data Analysis: The area under the curve (AUC) is calculated for both the IV and PO concentration-time profiles. The absolute oral bioavailability (%F) is calculated as:

    %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Trustworthiness of the Protocol: This co-dosing method is a self-validating system. By administering the labeled and unlabeled drug simultaneously, inter-subject variability is eliminated, as each subject serves as their own control.[20] The use of a distinct, heavily labeled internal standard ensures accurate quantification of both the analyte and its tracer, correcting for any analytical variability.[19][5]

Conclusion

The selection of an isotopic labeling strategy for this compound derivatives is a critical decision that profoundly impacts the quality and scope of research in drug development. Deuterium labeling offers an efficient route to high-quality internal standards and tools for modulating pharmacokinetics. Carbon-13 and Nitrogen-15 labeling, while synthetically more demanding, provide unparalleled insight into metabolic pathways and molecular interactions. By carefully considering the research question and leveraging the appropriate synthetic and analytical methodologies, scientists can fully exploit the power of isotopic labeling to accelerate the journey from discovery to clinical application.

References

  • Deuterium labelling studies and proposed mechanism for the quinolinium... - ResearchGate. (n.d.).
  • Wu, R., Williams, R. F., Silks, L. A. P., & Schmidt, J. G. (2019). Synthesis of stable isotope-labeled chloroquine and amodiaquine and their metabolites. Journal of Labelled Compounds and Radiopharmaceuticals, 62(5), 230–248. [Link]
  • Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6140–6204. [Link]
  • Feng, M., Norlöff, M., Guichard, B., Kealey, S., Thuéry, P., Gee, A., Feuillastre, S., & Audisio, D. (2023). Pyridine-based Strategy towards Nitrogen Isotope Exchange. ChemRxiv. [Link]
  • Wang, D. Z. (2017). 15NRORC: An Azine Labeling Protocol.
  • Del Vecchio, A., Destro, G., Taran, F., & Audisio, D. (2018). Recent developments in heterocycle labeling with carbon isotopes. Journal of Labelled Compounds and Radiopharmaceuticals, 61(13), 988–1007. [Link]
  • Rorig, K. J., & Wagner, E. C. (1950). Synthesis of Pentaquine Labeled in the Quinoline Ring with N15 1. Journal of the American Chemical Society, 72(8), 3805–3805. [Link]
  • Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. [Link]
  • Wu, R., Williams, R. F., Silks, L. A. P., & Schmidt, J. G. (2019). Synthesis of Stable Isotope Labeled Chloroquine, Amodiaquine and Their Metabolites. Wiley.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
  • Del Vecchio, A., Destro, G., Taran, F., & Audisio, D. (2018). Recent Developments in Heterocycles Labeling with Carbon Isotopes. Journal of Labelled Compounds and Radiopharmaceuticals, 61(13), 988-1007.
  • Wu, R., Williams, R. F., Silks, L. A. P., & Schmidt, J. G. (2019). Synthesis of Stable Isotope Labeled Chloroquine, Amodiaquine and Their Metabolites. OSTI.GOV. [Link]
  • Levin, M. D. (2024). Heterocyclic Surgery for Isotopic Labeling. Synlett, 35(15), 1787-1792.
  • Tao. (2025, August 13). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. BOC Sciences.
  • Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
  • Deuterium labeling experiment and proposed transformation path. (n.d.).
  • Parra, Y. de J., Andueza L, F. D., Ferrer M, R. E., Bruno Colmenarez, J., Acosta, M. E., Charris, J., Rosenthal, P. J., & Gut, J. (2021). [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. PloS one, 16(5), e0250729. [Link]
  • Rinkel, J., & Dickschat, J. S. (2017). Recent highlights in biosynthesis research using stable isotopes. Natural product reports, 34(10), 1098–1126. [Link]
  • Baralle, A., & Gotor-Fernández, V. (2020). Photochemical methods for deuterium labelling of organic molecules. Green Chemistry, 22(23), 8136–8155. [Link]
  • Browne, T. R. (1990). The use of stable isotopes to studies of drug bioavailability and bioequivalence. Journal of clinical pharmacology, 30(4), 303–309. [Link]
  • Kim, T.-E., Lee, Y., & Choi, H. (2016). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Journal of neurogenetics, 30(3-4), 188–193. [Link]
  • Deuterated Internal Standard: Significance and symbolism. (2025, August 18). Wisdomlib.
  • Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules.
  • O'Neill, P. M., Ward, S. A., & Posner, G. H. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current topics in medicinal chemistry, 6(5), 479–507. [Link]
  • BenchChem Technical Support Team. (2025, December). The Indispensable Role of Deuterated Internal Standards in Quantitative Analysis: A Technical Guide. BenchChem.
  • McCaughey, C. S., Linington, R. G., & Medema, M. H. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in Fungal Biology, 4. [Link]
  • BenchChem Technical Support Team. (2025).
  • Larsen, M. (2023). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. Journal of Pharmaceutical Sciences & Emerging Drugs, 11(1).
  • van der Nagel, B. C. H., Wopereis, S., & van der Greef, J. (2011). Applications of stable isotopes in clinical pharmacology. British journal of clinical pharmacology, 72(4), 551–570. [Link]
  • Pozo, O. J., & Marcos, J. (2012). Isotopic labeling of metabolites in drug discovery applications. Expert opinion on drug discovery, 7(8), 741–754. [Link]
  • Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical research in toxicology, 21(9), 1674–1691. [Link]
  • Rinkel, J., & Dickschat, J. S. (2016). Isotopic labelings for mechanistic studies. Methods in enzymology, 576, 159–185. [Link]
  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (n.d.).
  • I. R. Baxendale Research Group. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.
  • Isotopic labeling. (n.d.). In Wikipedia.
  • Use of Isotopically Labeled Compounds in Drug Discovery. (2025, August 7).
  • Buescher, J. M., Antoniewicz, M. R., Boros, L. G., & Burgess, S. C. (2015). Stable Isotope Tracers for Metabolic Pathway Analysis. Current opinion in biotechnology, 34, 229–237. [Link]
  • Previs, S. F., & Herath, K. (2019). Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. Analytical and bioanalytical chemistry, 411(17), 3745–3756. [Link]
  • Synthesis and characterization of 13C labeled carnosine derivatives for isotope dilution mass spectrometry measurements in biolo. (n.d.).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Bromo-7-chloroquinoline for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and upholding environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 4-Bromo-7-chloroquinoline (CAS No. 98519-65-4), a halogenated heterocyclic compound utilized in various synthetic applications. By elucidating the causality behind each procedural step, this document aims to foster a culture of safety and compliance.

Hazard Assessment and Immediate Safety Protocols

This compound is classified as a hazardous substance, demanding meticulous handling and disposal. According to its Safety Data Sheet (SDS), it is toxic if swallowed and poses a risk of serious eye damage.[1] Therefore, adherence to the following immediate safety protocols is non-negotiable.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate PPE to mitigate exposure risks.

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374
Body Laboratory coat.---
Respiratory Use in a well-ventilated area or under a chemical fume hood.[2]---

The rationale for this level of PPE is the compound's acute oral toxicity and its capacity to cause severe eye damage upon contact.[1]

Engineering Controls

All handling and preparation for the disposal of this compound should be conducted within a certified chemical fume hood.[2] This engineering control is the primary defense against the inhalation of any dust or aerosols.

Waste Segregation and Container Management: The First Line of Defense

Proper segregation of chemical waste is a cornerstone of safe laboratory practice. As a halogenated organic compound, this compound waste must be kept separate from non-halogenated waste streams to prevent complications and increased costs in the disposal process.[3]

Core Principles of Segregation:

  • Dedicated Waste Container: Utilize a clearly labeled, non-reactive container specifically for halogenated organic waste.[2][3]

  • Incompatibility Avoidance: Do not mix this compound waste with strong oxidizing agents, as this can lead to hazardous reactions.

  • Clear Labeling: The waste container must be unequivocally labeled with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (e.g., skull and crossbones for toxicity, corrosion for eye damage).[3][4]

Step-by-Step Disposal Protocol for this compound

The ultimate disposal method for this compound is through an approved hazardous waste disposal plant, typically involving controlled incineration.[5][6] The following protocol outlines the in-laboratory procedures for accumulating and preparing this waste for collection by a licensed disposal service.

Disposal of Solid this compound and Contaminated Materials
  • Preparation: Ensure all necessary PPE is worn and work is conducted within a chemical fume hood.

  • Waste Transfer: Carefully transfer any residual solid this compound into the designated "Halogenated Organic Solid Waste" container. Use a dedicated spatula or scoop.

  • Contaminated Disposables: All items that have come into direct contact with this compound, such as weighing paper, gloves, and pipette tips, must be considered contaminated and placed in the same hazardous waste container.

  • Container Sealing: Securely close the lid of the waste container immediately after adding waste to prevent the escape of any vapors or dust. The container should be kept closed when not in use.[2]

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.

Disposal of Solutions Containing this compound
  • Waste Collection: Collect all solutions containing this compound in a designated "Halogenated Organic Liquid Waste" container.

  • Rinsate Management: When decontaminating glassware, rinse with a suitable solvent (e.g., acetone). This rinsate is now considered hazardous waste and must be collected in the halogenated liquid waste container.[3] Do not dispose of rinsate down the drain.

  • Container Management: Follow the same sealing and storage protocols as for solid waste.

Management of Empty Containers

Empty containers of this compound must also be disposed of as hazardous waste unless they have been triple-rinsed. The rinsate from this process must be collected as halogenated liquid waste.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of this compound is governed by regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

As a halogenated organic compound, this chemical falls under the purview of the EPA's regulations for hazardous waste.[7] Specifically, spent halogenated solvents are listed as F-listed hazardous wastes (e.g., F001, F002).[8][9] While this compound itself may not be explicitly listed, its properties as a halogenated organic compound necessitate its management as a hazardous waste.

OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development and implementation of a Chemical Hygiene Plan (CHP).[10][11][12][13] This plan must include standard operating procedures for the safe handling and disposal of hazardous chemicals, including specific protocols for substances like this compound.[10][13]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been developed.

G cluster_prep Preparation cluster_waste_id Waste Identification cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Steps prep Don Appropriate PPE & Work in Fume Hood waste_type Identify Waste Type prep->waste_type solid_waste Collect Solid this compound & Contaminated Disposables waste_type->solid_waste Solid or Contaminated Disposable liquid_waste Collect Solutions Containing This compound & Rinsate waste_type->liquid_waste Liquid or Rinsate solid_container Place in Labeled 'Halogenated Organic Solid Waste' Container solid_waste->solid_container seal_store Securely Seal Container & Store in Satellite Accumulation Area solid_container->seal_store liquid_container Place in Labeled 'Halogenated Organic Liquid Waste' Container liquid_waste->liquid_container liquid_container->seal_store disposal_pickup Arrange for Pickup by Licensed Hazardous Waste Disposal Service seal_store->disposal_pickup

Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety program. By understanding the hazards associated with this compound and adhering to the detailed disposal protocols outlined in this guide, researchers can effectively mitigate risks, ensure regulatory compliance, and contribute to a safer and more sustainable scientific community.

References

  • This compound. Fluorochem. URL
  • This compound | 98519-65-4. ChemicalBook. URL
  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Labor
  • SAFETY D
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Environmental Protection Agency. URL
  • Halogenated Solvents in Laboratories.
  • Safety D
  • Chemical Hygiene Plan.
  • Laboratory Hazardous Waste Management. The University of British Columbia. URL
  • Chemical and Hazardous Waste Guide. University of Oslo. URL
  • SAFETY D
  • C&EN Uncovered: Solvent Waste Levels, EPA Regul
  • Chemical Hygiene Plan. University of Wisconsin–Madison. URL
  • Laboratory Waste Disposal Handbook. University of Essex. URL
  • 7-Bromo-4-chloroquinoline AldrichCPR 75090-52-7. Sigma-Aldrich. URL
  • This compound. Synthonix. URL
  • EPA Hazardous Waste Codes. University of Maryland. URL
  • Chemical Hygiene Plan. Cornell University. URL
  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Environmental Protection Agency. URL
  • 98519-65-4|this compound|BLD Pharm. BLD Pharm. URL

Sources

Mastering the Safe Handling of 4-Bromo-7-chloroquinoline: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

Welcome to your essential guide for the safe handling and disposal of 4-Bromo-7-chloroquinoline. As a potent heterocyclic compound, its unique chemical properties demand rigorous adherence to safety protocols to mitigate risks and ensure a secure laboratory environment. This document provides a comprehensive framework, grounded in scientific principles and field-proven best practices, to empower you with the knowledge to handle this compound with the utmost confidence and safety.

Understanding the Inherent Risks of this compound

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazard statements: H301 - Toxic if swallowed, and H318 - Causes serious eye damage.[1][2] These classifications underscore the critical need for meticulous handling procedures and the consistent use of appropriate Personal Protective Equipment (PPE). The presence of halogenated functional groups on an aromatic quinoline core suggests potential for biological activity, necessitating its handling as a potentially cytotoxic substance.[3][4]

Due to its toxic nature, all operations involving this compound, from weighing and dissolution to reaction work-up and disposal, must be conducted with a focus on minimizing exposure through inhalation, ingestion, and dermal contact.

The Core of Protection: A Multi-Layered PPE Strategy

A risk-based approach to PPE selection is paramount. The following table outlines the minimum required PPE for handling this compound in a laboratory setting. The rationale behind each selection is to create a robust barrier against the specific hazards posed by this compound.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with Butyl rubber or Viton® outer gloves and nitrile inner gloves.Halogenated aromatic hydrocarbons can degrade many common glove materials, including nitrile.[5][6] Butyl rubber and Viton® offer superior resistance to these compounds.[6][7] Double-gloving provides an additional layer of protection in case of a breach in the outer glove.
Eye and Face Protection Chemical safety goggles and a full-face shield.This compound is classified as causing serious eye damage.[1][2] Safety goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers a broader barrier of protection for the entire face from splashes during transfers and reactions.
Body Protection A disposable, solid-front, back-closing chemical-resistant gown.A chemical-resistant gown protects the wearer's skin and personal clothing from contamination with the solid compound or solutions. The solid front and back closure design minimizes the potential for frontal splashes to penetrate.
Respiratory Protection A NIOSH-approved N95 respirator or higher, depending on the scale and nature of the work.To prevent inhalation of fine particles of the solid compound, especially during weighing and transfer operations. For larger quantities or when generating aerosols, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.

Operational Blueprint: Step-by-Step Protocols for Safe Handling

Adherence to a stringent, well-rehearsed protocol is the cornerstone of safety when working with toxic compounds. The following workflow is designed to be a self-validating system, minimizing the risk of exposure at each stage.

Donning Personal Protective Equipment: A Deliberate Sequence

The order in which PPE is put on is critical to ensure complete and secure protection.

Caption: Sequential process for donning PPE.

Detailed Donning Procedure:

  • Perform Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.[8][9]

  • Don Inner Nitrile Gloves: This first layer provides a preliminary barrier.

  • Don Chemical-Resistant Gown: Ensure it is fully fastened at the back.

  • Don N95 Respirator: Place the respirator over your nose and mouth, and secure the straps. Perform a seal check to ensure a tight fit.

  • Don Safety Goggles: Position them securely over your eyes.

  • Don Face Shield: Place the face shield over the goggles.

  • Don Outer Butyl or Viton® Gloves: Pull the cuffs of the outer gloves over the cuffs of the gown to create a complete seal.[10]

Doffing Personal Protective Equipment: Mitigating Cross-Contamination

The removal of PPE is a high-risk activity for contamination. A slow and deliberate technique is essential.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-7-chloroquinoline
Reactant of Route 2
4-Bromo-7-chloroquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.